molecular formula C6H8N2O2 B1587528 5-ethyl-1H-pyrazole-3-carboxylic Acid CAS No. 4027-59-2

5-ethyl-1H-pyrazole-3-carboxylic Acid

Cat. No.: B1587528
CAS No.: 4027-59-2
M. Wt: 140.14 g/mol
InChI Key: WCQYJWRMYFJLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-1H-pyrazole-3-carboxylic Acid is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-ethyl-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-4-3-5(6(9)10)8-7-4/h3H,2H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQYJWRMYFJLRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406774
Record name 3-Ethyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4027-59-2
Record name 5-Ethyl-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4027-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazole-3-carboxylic acid, 5-ethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Core Compound Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-ethyl-1H-pyrazole-3-carboxylic acid

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for professionals in drug discovery, agrochemical synthesis, and materials science. We will delve into its synthesis, characterization, and potential applications, grounding our discussion in established chemical principles and validated methodologies.

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, which imparts a unique combination of chemical properties, making it a "privileged scaffold" in medicinal chemistry.[1] The ethyl group at the 5-position and the carboxylic acid at the 3-position provide handles for further chemical modification, allowing for the exploration of a diverse chemical space.

CAS Number: 4027-59-2[2][3]

Molecular Formula: C6H8N2O2

Physicochemical Data

PropertyValueSource
Molecular Weight 140.14 g/mol Calculated
Melting Point 189-192.5 °C[2]
Boiling Point 385.5 °C at 760 mmHg[2]
Flash Point 186.9 °C[2]
Refractive Index 1.577[2]
Vapor Pressure 1.24E-06 mmHg at 25°C[2]

Synthesis of this compound: A Validated Protocol

The synthesis of 5-substituted-1H-pyrazole-3-carboxylic acids is typically achieved through a condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and hydrazine. This established route provides a reliable method for obtaining the pyrazole core.

Synthetic Workflow

The following diagram illustrates the general two-step process for the synthesis of this compound, starting from diethyl oxalate and 2-pentanone.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation and Hydrolysis A Diethyl oxalate + 2-Pentanone B Sodium ethoxide (Base) A->B Reaction C Intermediate: Ethyl 2,4-dioxohexanoate B->C Formation D Hydrazine hydrate C->D Reacts with E Glacial acetic acid (Solvent/Catalyst) D->E In presence of F Cyclization & Hydrolysis E->F Leads to G Final Product: this compound F->G

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of analogous pyrazole derivatives.[4]

Step 1: Synthesis of Ethyl 2,4-dioxohexanoate

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) under an inert atmosphere, add diethyl oxalate.

  • Cool the mixture in an ice bath and add 2-pentanone dropwise with stirring.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction with a dilute acid and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, ethyl 2,4-dioxohexanoate.

  • Expert Insight: The Claisen condensation is a classic carbon-carbon bond-forming reaction. The use of a strong base like sodium ethoxide is crucial for deprotonating the α-carbon of the ketone, which then acts as a nucleophile. Anhydrous conditions are essential to prevent the hydrolysis of the base and the ester.

Step 2: Synthesis of this compound

  • Dissolve the crude ethyl 2,4-dioxohexanoate in glacial acetic acid.

  • Add hydrazine hydrate to the solution and reflux the mixture for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Expert Insight: The reaction with hydrazine hydrate proceeds via a condensation reaction to form a hydrazone, which then undergoes an intramolecular cyclization to form the pyrazole ring. The acidic conditions of the glacial acetic acid can catalyze this process. The final product precipitates upon addition to water due to its lower solubility in aqueous media.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and chromatographic techniques.

Analytical Workflow

The following diagram outlines the standard workflow for the characterization of the final product.

G A Synthesized Product B Purity Assessment (HPLC) A->B C Structural Elucidation A->C H Verified Compound B->H D 1H NMR C->D E 13C NMR C->E F Mass Spectrometry (MS) C->F G Infrared Spectroscopy (IR) C->G D->H E->H F->H G->H

Caption: Analytical workflow for compound verification.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR - A singlet for the pyrazole C4-H. - A quartet and a triplet for the ethyl group. - A broad singlet for the carboxylic acid proton. - A broad singlet for the N-H proton of the pyrazole ring.
¹³C NMR - A signal for the carboxylic acid carbonyl carbon. - Signals for the pyrazole ring carbons. - Signals for the ethyl group carbons.
Mass Spec (ESI-) A molecular ion peak [M-H]⁻ corresponding to a mass of 139.05.
IR - A broad O-H stretch for the carboxylic acid. - A C=O stretch for the carboxylic acid. - An N-H stretch for the pyrazole ring. - C-H stretches for the ethyl group.

Applications and Research Interest

Pyrazole derivatives are a cornerstone in modern medicinal chemistry and agrochemistry.[1] Their diverse biological activities stem from their ability to act as bioisosteres for other functional groups and their capacity to form key hydrogen bonds with biological targets.

Potential Therapeutic Roles
  • Anti-inflammatory Agents: Many pyrazole-containing compounds are known to exhibit anti-inflammatory properties.[4] The carboxylic acid moiety, in particular, is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer Agents: The pyrazole scaffold is present in several anticancer drugs.[1] Derivatives of 5-aryl-1H-pyrazole-3-carboxylic acids have been investigated as selective inhibitors of carbonic anhydrase isoforms IX and XII, which are implicated in tumor progression.[6]

  • Other Therapeutic Areas: Pyrazoles have been explored for a wide range of other activities, including their use as antivirals, antifungals, and agents targeting the central nervous system.[7]

Agrochemical Applications

The pyrazole ring is a key component in many commercial herbicides and fungicides.[8] The specific substitution pattern on the ring can be fine-tuned to achieve selective activity against particular weeds or fungal strains.

Role as a Chemical Intermediate

This compound serves as a versatile intermediate for the synthesis of more complex molecules. The carboxylic acid can be converted into esters, amides, and other functional groups, while the N-H of the pyrazole ring can be alkylated or arylated to further expand the molecular diversity.

G A This compound B Amide Derivatives A->B Derivatization C Ester Derivatives A->C Derivatization D N-Substituted Pyrazoles A->D Derivatization E Bioactive Molecules B->E Leads to C->E Leads to D->E Leads to

Caption: Role as a versatile chemical intermediate.

Safety and Handling

While a specific safety data sheet (SDS) for this compound was not found, general precautions for similar pyrazole carboxylic acids should be followed.[9][10]

  • Hazard Statements: Likely to cause skin and serious eye irritation. May be harmful if swallowed.[11][12]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][12]

    • Handle in a well-ventilated area or a fume hood.[10]

    • Avoid breathing dust.[10]

    • Wash hands thoroughly after handling.[11]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[10]

Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

References

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook.
  • SIELC Technologies. (2018, May 16). Ethyl 5-methyl-1H-pyrazole-3-carboxylate.
  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1).
  • Carlo Erba Reagents. (n.d.). Safety Data Sheet.
  • PubChem. (n.d.). Ethyl 5-formyl-1H-pyrazole-3-carboxylate.
  • Angene Chemical. (2025, September 3). Safety Data Sheet.
  • ResearchGate. (2025, August 8). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate.
  • PrepChem.com. (n.d.). Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester.
  • PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester.
  • ChemBK. (2024, April 9). Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate.
  • Chem-Impex. (n.d.). 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid.
  • Pathak, S. K., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4936.
  • Cvijetić, I. N., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry, 23(15), 4327-4334.
  • Cherry, K. (2015, May 26). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII.
  • MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-ethyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. Its unique electronic properties, metabolic stability, and ability to participate in various intermolecular interactions make it a cornerstone in the design of novel pharmaceuticals. Within this important class of compounds, 5-ethyl-1H-pyrazole-3-carboxylic acid (CAS No. 4027-59-2) emerges as a molecule of significant interest. Its structural features, combining a carboxylic acid moiety with an ethyl-substituted pyrazole ring, offer a versatile platform for the development of new chemical entities targeting a range of biological pathways. This guide provides a comprehensive overview of the essential physicochemical properties of this compound, offering insights into its behavior in various experimental settings and its potential for further development.

Molecular Structure and Tautomerism

This compound possesses a five-membered aromatic ring containing two adjacent nitrogen atoms, an ethyl group at the 5-position, and a carboxylic acid group at the 3-position. A critical aspect of the chemistry of N-unsubstituted pyrazoles is the phenomenon of annular tautomerism, where the proton on the nitrogen atom can reside on either of the two nitrogen atoms. This results in two tautomeric forms for this compound: this compound and 3-ethyl-1H-pyrazole-5-carboxylic acid.

Caption: Annular tautomerism of this compound.

The position of this equilibrium can be influenced by the solvent, temperature, and the solid-state packing of the molecule[1][2]. In solution, a rapid proton exchange often leads to an averaged spectrum in NMR spectroscopy, while in the solid state, one tautomer may be favored. Understanding this tautomeric behavior is crucial for interpreting spectroscopic data and predicting intermolecular interactions.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

PropertyValueSource
Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
Melting Point 189-192.5 °C[3]
Boiling Point 385.5 °C at 760 mmHg[3]
Flash Point 186.9 °C[3]
Density 1.318 g/cm³[3]
pKa (Carboxylic Acid) ~3-4 (Estimated)Based on similar pyrazole carboxylic acids
logP (Octanol/Water) 0.67030[3]
Appearance White to pale yellow powder or crystalline powderInferred from related compounds
Acidity (pKa)
Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. The calculated XLogP3 value of 0.67 suggests that this compound has a relatively balanced hydrophilic-lipophilic character[3]. This moderate lipophilicity is often a desirable trait in drug candidates, as it can facilitate both sufficient aqueous solubility for formulation and adequate lipid membrane permeability for absorption and distribution.

Solubility

Predicting the solubility of this compound requires consideration of its functional groups. The carboxylic acid moiety, particularly in its ionized form, will contribute to aqueous solubility. Conversely, the ethyl-substituted pyrazole ring introduces a degree of lipophilicity. It is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in aqueous solutions will be highly pH-dependent, with increased solubility at pH values above its pKa due to the formation of the more polar carboxylate salt. For instance, the related ethyl 5-hydroxy-1H-pyrazole-3-carboxylate is described as being easily soluble in common organic solvents[4].

Experimental Protocols for Characterization

The definitive characterization of this compound relies on a combination of spectroscopic and analytical techniques. The following protocols are representative of the methods that would be employed for its synthesis and characterization.

Synthesis of this compound

A common and effective method for the synthesis of 5-substituted-1H-pyrazole-3-carboxylic acids involves the condensation of a β-ketoester with hydrazine, followed by hydrolysis of the resulting ester.[5]

synthesis reagents Ethyl 2,4-dioxohexanoate + Hydrazine hydrate intermediate Ethyl 5-ethyl-1H-pyrazole-3-carboxylate reagents->intermediate Glacial Acetic Acid, Reflux hydrolysis NaOH, H2O/EtOH, Reflux intermediate->hydrolysis product This compound acidification HCl (aq) product->acidification Workup hydrolysis->product then

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol:

  • Synthesis of Ethyl 5-ethyl-1H-pyrazole-3-carboxylate:

    • To a solution of ethyl 2,4-dioxohexanoate (1 equivalent) in glacial acetic acid, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude ethyl 5-ethyl-1H-pyrazole-3-carboxylate.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Hydrolysis to this compound:

    • Dissolve the purified ethyl 5-ethyl-1H-pyrazole-3-carboxylate in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 2 M NaOH).

    • Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.

    • Acidify the aqueous layer to a pH of approximately 2-3 with concentrated hydrochloric acid, which will precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the proton at the 4-position of the pyrazole ring, and a broad singlet for the acidic proton of the carboxylic acid. The NH proton of the pyrazole ring will also appear as a broad singlet. The exact chemical shifts will be dependent on the solvent used. For the related 5-methyl-1H-pyrazole-3-carboxylic acid in DMSO-d6, the pyrazole C4-H appears at 6.43 ppm and the carboxylic acid proton as a broad singlet at 12.83 ppm.[6]

    • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the two carbons of the ethyl group, the three carbons of the pyrazole ring, and the carbonyl carbon of the carboxylic acid.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A sharp, strong absorption around 1700-1725 cm⁻¹ will indicate the C=O stretching of the carbonyl group. N-H stretching of the pyrazole ring is expected in the region of 3100-3300 cm⁻¹.

  • Mass Spectrometry (MS):

    • Mass spectrometry will be used to confirm the molecular weight of the compound. The mass spectrum of the related ethyl 5-methyl-1H-pyrazole-3-carboxylate shows a molecular ion peak corresponding to its molecular weight.[7] For this compound, the expected molecular ion peak [M]+ would be at m/z 140.

Conclusion and Future Perspectives

This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its physicochemical properties, including a solid melting point, balanced lipophilicity, and pH-dependent solubility, provide a solid foundation for its use in drug discovery programs. The synthetic and analytical protocols outlined in this guide offer a practical framework for researchers working with this and related pyrazole derivatives. Further experimental determination of its pKa and detailed solubility profile in various pharmaceutically relevant solvents would be highly beneficial for its continued development and application in medicinal chemistry.

References

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. National Institutes of Health.
  • The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. PubMed.
  • The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. ResearchGate.
  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate.
  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate. SIELC Technologies.
  • 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester. PubChem.
  • Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate. ChemBK.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.
  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate. PubChem.
  • Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. PrepChem.com.
  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook.
  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook.
  • Pyrazole NNRTIs 3: optimisation of physicochemical properties. PubMed.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health.
  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook.
  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate.
  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • ethyl 3-amino-1H-pyrazole-4-carboxylate. PubChem.
  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • 5 Combination of 1H and 13C NMR Spectroscopy. Organic Chemistry Data.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Invalid URL removed]
  • 13C NMR Chemical Shifts. Organic Chemistry Data.
  • 1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester. PubChem.
  • 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Cherry.
  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • pKa Data Compiled by R. Williams. Organic Chemistry Data.

Sources

An In-depth Technical Guide to 5-ethyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1] First isolated in 1883, compounds bearing this moiety have demonstrated a vast range of biological activities, leading to their successful commercialization in various fields.[2] In the pharmaceutical arena, pyrazole derivatives are integral to blockbuster drugs such as the anti-inflammatory agent celecoxib and the antipsychotic CDPPB.[3] Their therapeutic versatility stems from the unique electronic properties of the pyrazole ring: it can act as a bioisostere for other aromatic rings, enhancing properties like lipophilicity and solubility, while also serving as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[3] This guide focuses on a specific, valuable derivative: 5-ethyl-1H-pyrazole-3-carboxylic acid, a key building block for the synthesis of advanced functional molecules.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development. This compound is a white to off-white solid at room temperature. Its core characteristics are summarized below.

PropertyValueReference(s)
Molecular Formula C₆H₈N₂O₂[1][4]
Molecular Weight 140.14 g/mol [1][4]
CAS Number 4027-59-2[5]
Melting Point 189-192.5 °C
Boiling Point 385.5 °C at 760 mmHg
Flash Point 186.9 °C
Vapor Pressure 1.24E-06 mmHg at 25°C

Synthesis and Mechanism

The synthesis of 5-substituted-1H-pyrazole-3-carboxylic acids is a well-established process in organic chemistry, typically involving a Claisen condensation followed by a cyclization reaction with hydrazine. The following protocol is a validated, field-proven method adapted from established literature for analogous compounds.[3]

Causality of Experimental Choices:

The choice of a Claisen condensation between an oxalate ester and a ketone is a classic and highly efficient method for generating the requisite 1,3-dicarbonyl intermediate. Sodium ethoxide is used as the base to deprotonate the α-carbon of the ketone, initiating the condensation. The subsequent cyclization with hydrazine hydrate is a definitive reaction for pyrazole synthesis. The use of glacial acetic acid as a solvent and catalyst facilitates the condensation and subsequent dehydration to form the aromatic pyrazole ring. The final step, saponification, uses a strong base like sodium hydroxide to hydrolyze the ethyl ester to the desired carboxylic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 2,4-dioxohexanoate

  • To a solution of sodium ethoxide (prepared by dissolving 2.3 g, 100 mmol of sodium in 50 mL of absolute ethanol), add a mixture of diethyl oxalate (14.6 g, 100 mmol) and butan-2-one (7.2 g, 100 mmol) dropwise at 0-5 °C with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-cold water (200 mL) and acidify with dilute HCl to pH 4-5.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, ethyl 2,4-dioxohexanoate.

Step 2: Synthesis of Ethyl 5-ethyl-1H-pyrazole-3-carboxylate

  • Dissolve the crude ethyl 2,4-dioxohexanoate (17.2 g, 100 mmol) in 100 mL of glacial acetic acid.

  • Add hydrazine hydrate (5.0 g, 100 mmol) dropwise to the solution with stirring.

  • Reflux the reaction mixture for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and pour it into 500 mL of ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to obtain pure ethyl 5-ethyl-1H-pyrazole-3-carboxylate.

Step 3: Saponification to this compound

  • Suspend ethyl 5-ethyl-1H-pyrazole-3-carboxylate (16.8 g, 100 mmol) in 100 mL of ethanol.

  • Add a solution of sodium hydroxide (8.0 g, 200 mmol) in 50 mL of water.

  • Reflux the mixture for 2 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with 100 mL of water and acidify to pH 2-3 with concentrated HCl.

  • Collect the resulting white precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Pyrazole Cyclization cluster_step3 Step 3: Saponification A Diethyl Oxalate + Butan-2-one C Intermediate: Ethyl 2,4-dioxohexanoate A->C Reaction B Sodium Ethoxide in Ethanol B->C Base E Ethyl 5-ethyl-1H-pyrazole-3-carboxylate C->E Glacial Acetic Acid, Reflux D Hydrazine Hydrate D->E G Final Product: This compound E->G 1. Reflux 2. Acidification (HCl) F NaOH, Ethanol/Water F->G

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

While a dedicated experimental spectrum for this compound is not publicly available, its spectral characteristics can be reliably predicted based on its structure and data from closely related analogs.[6][7][8]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum (in DMSO-d₆) is expected to show a very broad singlet for the carboxylic acid proton (–COOH) significantly downfield, typically around 12-13 ppm.[8] The pyrazole N-H proton would also appear as a broad singlet. The pyrazole ring C4-H will present as a sharp singlet around 6.5-7.0 ppm. The ethyl group at the C5 position will exhibit a quartet for the methylene protons (–CH₂) around 2.6-2.8 ppm and a triplet for the methyl protons (–CH₃) around 1.2-1.4 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carboxyl carbon (–COOH) is expected to resonate in the 160-165 ppm region. The pyrazole ring carbons (C3, C4, and C5) will appear in the aromatic region, typically between 105 and 150 ppm. The ethyl group carbons will be found upfield, with the –CH₂ carbon around 20-25 ppm and the –CH₃ carbon around 10-15 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a very broad O–H stretching band from the carboxylic acid, appearing between 2500 and 3300 cm⁻¹.[8] A strong, sharp absorption for the carbonyl C=O stretch will be present around 1710-1760 cm⁻¹.[8] C-H stretches from the ethyl group and the pyrazole ring will be observed around 2900-3100 cm⁻¹, and C=C/C=N stretching vibrations from the pyrazole ring will be visible in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z = 140. A prominent fragment would likely correspond to the loss of the carboxyl group (–COOH, 45 Da), resulting in a peak at m/z = 95.

Applications in Research and Development

The pyrazole carboxylic acid scaffold is a cornerstone in the development of new bioactive compounds. While specific applications for this compound are often proprietary, its structural motifs are found in molecules with significant biological activity.

  • Agrochemicals: The methylated analog, 1-methyl-3-ethyl-5-pyrazole carboxylic acid, is a key intermediate in the synthesis of modern pesticides and acaricides like Tebufenpyrad and Tolfenpyrad.[9][10] The core structure is crucial for the molecule's insecticidal activity. Therefore, this compound is a valuable precursor for creating new agrochemical candidates.

  • Pharmaceuticals: Pyrazole derivatives are well-documented as potent anti-inflammatory, antibacterial, and antimitotic agents.[11][12] The carboxylic acid functionality provides a handle for further chemical modification, such as amide bond formation, to create libraries of compounds for drug screening. Specifically, compounds with this scaffold have been investigated as inhibitors of key enzymes and receptors in various disease pathways.[10]

  • Material Science: As a bifunctional molecule with a stable heterocyclic ring and a reactive carboxylic acid group, it can be used as a building block or ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring laboratory safety. The primary hazards associated with analogous compounds are skin and eye irritation.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.

  • First Aid:

    • Eyes: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

    • Skin: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical compound; it is a versatile and valuable building block with significant potential in diverse scientific fields. Its robust synthesis, combined with the proven biological activity of the pyrazole scaffold, makes it a molecule of high interest for researchers in drug discovery, agrochemical development, and material science. This guide provides the core technical information necessary to handle, synthesize, and utilize this compound effectively and safely in a research setting.

References

  • Wikipedia. C6H8N2O2. [Link]
  • PubChem. 1,5-Dimethyl-2,4(1H,3H)-pyrimidinedione. [Link]
  • NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]
  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
  • ChemBK.
  • PubChem. 1,3-Dimethyluracil. [Link]
  • Cherry, C., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry, 23(15), 4875-4883.
  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]
  • Google Patents.
  • PubChem.
  • PubChem. 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester. [Link]
  • NIST. Mass Spectrum of 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]
  • PubChem.
  • ResearchGate. (2008). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Journal of Heterocyclic Chemistry, 45(4), 1021-1026. [Link]
  • Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • PrepChem.com. Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. [Link]
  • Semantic Scholar. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molecules, 26(12), 3683. [Link]
  • PubChem. 1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester. [Link]
  • SpectraBase. 5-Nitro-3-pyrazolecarboxylic acid [1H NMR]. [Link]
  • Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • NIST. IR Spectrum of 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]
  • PubChem. 3-Acetyl-pyrimidine. [Link]
  • Google Patents.
  • Arkat USA. (2005). The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. ARKIVOC, 2005(vii), 91-101. [Link]
  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(3), 168-176. [Link]
  • Al-wsabie, A., et al. (2023). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 16(12), 105342. [Link]
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • Mol-Instincts. Pyrazoles database - synthesis, physical properties. [Link]
  • NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-ethyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a reliable and well-established synthetic pathway for 5-ethyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the Claisen condensation to form the key intermediate, ethyl 2,4-dioxohexanoate. This is followed by the construction of the pyrazole ring via cyclocondensation with hydrazine, and culminates in the hydrolysis of the resulting ester to yield the target carboxylic acid. This guide offers detailed experimental protocols, mechanistic insights, and data presentation to enable researchers to confidently replicate and adapt these procedures.

Introduction: The Significance of Pyrazole Carboxylic Acids

Pyrazole carboxylic acids and their derivatives are a cornerstone in modern medicinal chemistry, featuring as crucial scaffolds in a wide array of pharmacologically active agents.[1] Their versatile biological activities span from anti-inflammatory and antimicrobial to anticancer and antidepressant applications.[1][2][3] The specific compound, this compound, serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of targeted therapeutics. Its structural motifs allow for diverse functionalization, making it a desirable starting material for creating novel drug candidates.

Overall Synthesis Pathway

The synthesis of this compound is efficiently achieved through a three-step sequence. The logical flow of this pathway is designed for optimal yield and purity, utilizing readily available starting materials and well-understood reaction mechanisms.

Synthesis_Pathway A 2-Butanone + Diethyl Oxalate B Ethyl 2,4-dioxohexanoate A->B  Claisen  Condensation   C Ethyl 5-ethyl-1H-pyrazole-3-carboxylate B->C  Cyclocondensation  (Hydrazine Hydrate)   D This compound C->D  Alkaline  Hydrolysis  

Caption: Overall three-step synthesis pathway for this compound.

Part 1: Synthesis of Ethyl 2,4-dioxohexanoate

The initial and crucial step is the formation of the 1,3-dicarbonyl intermediate, ethyl 2,4-dioxohexanoate. This is accomplished via a Claisen condensation, a fundamental carbon-carbon bond-forming reaction.

Causality of Experimental Choices

The choice of a Claisen condensation is predicated on its efficiency in forming β-keto esters. The reaction involves the acylation of a ketone (2-butanone) with an ester (diethyl oxalate) in the presence of a strong base. Sodium ethoxide is selected as the base because it is sufficiently strong to deprotonate the α-carbon of 2-butanone, forming the necessary enolate nucleophile. The use of anhydrous ethanol as a solvent is critical to prevent side reactions, such as the hydrolysis of the ester and the base.[4]

Reaction Mechanism

Claisen_Condensation cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Elimination 2-Butanone 2-Butanone Enolate Enolate 2-Butanone->Enolate  NaOEt, EtOH   Tetrahedral Intermediate Tetrahedral Intermediate Enolate->Tetrahedral Intermediate + Diethyl Oxalate Ethyl 2,4-dioxohexanoate Ethyl 2,4-dioxohexanoate Tetrahedral Intermediate->Ethyl 2,4-dioxohexanoate  - NaOEt  

Caption: Mechanism of Claisen condensation for the synthesis of ethyl 2,4-dioxohexanoate.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Anhydrous Ethanol46.07236 g5.12
Sodium Ethoxide68.0568 g1.00
2-Butanone72.1172 g1.00
Diethyl Oxalate146.14146 g1.00

Procedure: [4]

  • To a three-necked flask equipped with a mechanical stirrer, condenser, and addition funnel, add anhydrous ethanol.

  • Under a nitrogen atmosphere, add sodium ethoxide and reflux the mixture for 1 hour.

  • Cool the mixture to 0-5°C using an ice bath.

  • Slowly add a pre-mixed solution of 2-butanone and diethyl oxalate over 2 hours, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 12 hours.

  • Acidify the reaction mixture with a dilute solution of hydrochloric acid to a pH of approximately 4-5.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 2,4-dioxohexanoate.

  • Purify the crude product by vacuum distillation.

Part 2: Synthesis of Ethyl 5-ethyl-1H-pyrazole-3-carboxylate

With the β-keto ester in hand, the next stage involves the construction of the pyrazole ring. This is a classic example of a Knorr pyrazole synthesis, which relies on the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5]

Causality of Experimental Choices

Hydrazine hydrate is the reagent of choice for this transformation as it provides the two nitrogen atoms required for the pyrazole heterocycle. The reaction is typically carried out in an acidic medium, such as glacial acetic acid, which catalyzes the condensation and subsequent cyclization steps.[5] The use of elevated temperatures facilitates the dehydration and aromatization to the stable pyrazole ring.

Reaction Mechanism

The reaction proceeds through an initial condensation of hydrazine with one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.

Knorr_Pyrazole_Synthesis cluster_1 Step 1: Condensation cluster_2 Step 2: Intramolecular Cyclization cluster_3 Step 3: Dehydration & Aromatization Ethyl 2,4-dioxohexanoate Ethyl 2,4-dioxohexanoate Hydrazone Intermediate Hydrazone Intermediate Ethyl 2,4-dioxohexanoate->Hydrazone Intermediate + Hydrazine Hydrate Pyrazoline Intermediate Pyrazoline Intermediate Hydrazone Intermediate->Pyrazoline Intermediate Ethyl 5-ethyl-1H-pyrazole-3-carboxylate Ethyl 5-ethyl-1H-pyrazole-3-carboxylate Pyrazoline Intermediate->Ethyl 5-ethyl-1H-pyrazole-3-carboxylate  - H2O  

Sources

Spectroscopic Characterization of 5-ethyl-1H-pyrazole-3-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-ethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, a substituted pyrazole carboxylic acid, is a key pharmacophore in a variety of biologically active molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for elucidating its role in molecular interactions. This in-depth technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretations are grounded in fundamental spectroscopic principles and supported by data from closely related analogs, offering a robust framework for researchers in the field.

Molecular Structure and Spectroscopic Overview

The structure of this compound, presented below, dictates its characteristic spectroscopic features. The molecule comprises a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, substituted with an ethyl group at the 5-position and a carboxylic acid group at the 3-position. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint that can be deciphered using a combination of NMR, IR, and MS techniques.

Figure 1: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable carboxylic acid and N-H protons.

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set appropriate parameters, including a sufficient number of scans for a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and a relaxation delay (D1) of at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃, and quaternary carbons).

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below. The chemical shifts are estimated based on the analysis of structurally similar compounds, such as 5-aryl-1H-pyrazole-3-carboxylic acids.[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality of Chemical Shift and Multiplicity
~13.0br s1HCOOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with residual water in the solvent.
~12.5br s1HN-HThe N-H proton of the pyrazole ring is also deshielded and typically appears as a broad singlet due to quadrupole broadening from the nitrogen atom and potential intermolecular hydrogen bonding.
~6.7s1HH-4This proton is on the electron-rich pyrazole ring. Its chemical shift is influenced by the electronic effects of the adjacent carboxylic acid and ethyl substituents. The singlet multiplicity arises from the absence of adjacent protons.
~2.8q2H-CH₂-The methylene protons of the ethyl group are adjacent to a methyl group, resulting in a quartet multiplicity (n+1 rule, where n=3). The proximity to the pyrazole ring causes a downfield shift compared to a simple alkane.
~1.2t3H-CH₃The methyl protons of the ethyl group are adjacent to a methylene group, leading to a triplet multiplicity (n+1 rule, where n=2).
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is detailed below, with assignments based on data from analogous pyrazole carboxylic acids.[1]

Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale for Chemical Shift
~163QuaternaryC=OThe carbonyl carbon of the carboxylic acid is highly deshielded due to the electronegativity of the two oxygen atoms.
~148QuaternaryC-5This carbon is attached to the electronegative nitrogen atom and the ethyl group, resulting in a downfield chemical shift.
~140QuaternaryC-3This carbon is attached to the other electronegative nitrogen and the carboxylic acid group, leading to a significant downfield shift.
~107CHC-4This carbon is in the electron-rich pyrazole ring and its chemical shift is typical for a protonated carbon in this environment.
~20CH₂-CH₂-The methylene carbon of the ethyl group.
~13CH₃-CH₃The methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the pyrazole ring, and the alkyl group.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR setup.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Spectral Data

The expected characteristic IR absorption bands for this compound are summarized in the table below. These predictions are based on the known vibrational frequencies of similar functional groups in related molecules.[1][2]

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
3300-2500BroadO-H stretchCarboxylic acid O-H, involved in hydrogen bonding
~3150MediumN-H stretchPyrazole N-H stretch
~2970MediumC-H stretchAsymmetric and symmetric stretching of the ethyl group C-H bonds
~1700StrongC=O stretchCarboxylic acid carbonyl stretch
~1600, ~1500MediumC=C, C=N stretchPyrazole ring stretching vibrations
~1460MediumC-H bendBending vibrations of the ethyl group
~1250StrongC-O stretchCarboxylic acid C-O stretching
~950BroadO-H bendOut-of-plane bending of the carboxylic acid O-H

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization, depending on the desired ionization mode (positive or negative).

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to achieve a stable and intense signal for the molecular ion.

    • Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the [M-H]⁻ ion.

    • To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Predicted Mass Spectral Data

The molecular weight of this compound (C₆H₈N₂O₂) is 156.14 g/mol .

  • Positive Ion Mode ESI-MS: The protonated molecule [M+H]⁺ would be observed at m/z 157.

  • Negative Ion Mode ESI-MS: The deprotonated molecule [M-H]⁻ would be observed at m/z 155.

Predicted Fragmentation Pattern:

The fragmentation of pyrazole derivatives can be complex.[3] For this compound, key fragmentation pathways are expected to involve the loss of small, stable molecules from the molecular ion. The fragmentation of carboxylic acids often involves the loss of water and carbon monoxide or carbon dioxide.[4][5]

G M [M+H]⁺ m/z 157 F1 Loss of H₂O [M+H-H₂O]⁺ m/z 139 M->F1 - H₂O F3 Loss of C₂H₄ [M+H-C₂H₄]⁺ m/z 129 M->F3 - C₂H₄ F4 Loss of COOH [M-COOH]⁺ m/z 111 M->F4 - •COOH F2 Loss of CO [M+H-H₂O-CO]⁺ m/z 111 F1->F2 - CO

Sources

reactivity of the pyrazole ring in 5-ethyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Pyrazole Ring in 5-Ethyl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of this compound, a key heterocyclic building block in medicinal chemistry and materials science. The document elucidates the intricate interplay of the pyrazole core's aromaticity with the electronic and steric effects of its substituents—the ethyl group at C5 and the carboxylic acid at C3. Key areas of reactivity, including annular tautomerism, electrophilic substitution on the ring, and reactions involving the N-H and carboxylic acid functional groups, are explored in detail. This guide synthesizes established principles of heterocyclic chemistry with practical, field-proven insights, offering detailed experimental protocols and mechanistic explanations to empower researchers in their synthetic endeavors.

Core Principles: Understanding the Pyrazole Scaffold

Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure imparts a unique combination of chemical properties.[1] One nitrogen atom is pyrrole-like (N1), with its lone pair contributing to the 6π aromatic system, making it acidic. The other is pyridine-like (N2), with its lone pair in an sp² orbital, rendering it basic.[1][2] This amphoteric nature, combined with the ring's π-excessive character, governs its reactivity.[1][2]

In this compound, the reactivity is modulated by three key features:

  • The Pyrazole Ring: An electron-rich aromatic system prone to electrophilic attack, primarily at the C4 position.[3][4]

  • The N-H Proton: An acidic proton that can be removed by a base, creating a highly nucleophilic pyrazolate anion, which is central to N-alkylation and N-acylation reactions.[1][3]

  • The Substituents: The electron-donating ethyl group (-C₂H₅) and the electron-withdrawing carboxylic acid group (-COOH) exert significant directing and reactivity-modifying effects.

Annular Tautomerism: A Critical Equilibrium

A fundamental characteristic of N-unsubstituted pyrazoles with different C3 and C5 substituents is annular tautomerism—the migration of the N-H proton between the two ring nitrogens.[2][5] This creates a dynamic equilibrium between two distinct tautomeric forms. For the topic molecule, this equilibrium is between This compound (T1) and 3-ethyl-1H-pyrazole-5-carboxylic acid (T2) .

The position of this equilibrium is crucial as it dictates which nitrogen atom is "pyrrole-like" versus "pyridine-like" and influences the electronic environment of the entire ring. The equilibrium is affected by the nature of the substituents, solvent polarity, and opportunities for hydrogen bonding.[5] Studies on similarly substituted pyrazoles suggest that electron-withdrawing groups like carboxylates tend to favor the tautomer where the N-H group is more distant.[5] However, intramolecular hydrogen bonding between the N-H and the carboxylic acid's carbonyl oxygen can stabilize the T1 tautomer. The precise ratio of tautomers in a given medium is often determined experimentally, but both forms must be considered when planning synthetic transformations.[2][5]

Caption: Annular tautomeric equilibrium in the subject pyrazole.

Reactivity at the Pyrazole Core: Electrophilic Aromatic Substitution (SEAr)

The pyrazole ring is inherently electron-rich and readily undergoes electrophilic substitution, with the C4 position being the most nucleophilic and sterically accessible site.[3][6][7] The outcome of SEAr is governed by the combined directing effects of the C3-COOH and C5-ethyl substituents.

  • Ethyl Group (-C₂H₅): An alkyl group is weakly activating and an ortho, para-director through an inductive effect.[8] Relative to its position at C5, it activates the C4 position (ortho).

  • Carboxylic Acid Group (-COOH): This group is deactivating and a meta-director due to its electron-withdrawing resonance and inductive effects.[8] Relative to its position at C3, it directs incoming electrophiles to the C5 position.

The inherent reactivity of the pyrazole ring strongly favors substitution at C4. The activating effect of the ethyl group at C5 reinforces this preference. While the carboxylic acid deactivates the ring overall, its meta-directing influence does not oppose C4 substitution. Therefore, electrophilic attack will overwhelmingly occur at the C4 position .

ReactivityMap cluster_molecule cluster_key Key Reactivity Sites mol mol key1 N1-H: Acidic site for deprotonation, enabling N-alkylation and N-acylation. key2 C4: Primary site for Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration). key3 COOH: Site for standard carboxylic acid chemistry (e.g., Esterification, Amidation).

Caption: Primary sites of chemical reactivity on the molecule.

Common SEAr Reactions
ReactionReagentsExpected OutcomeCitation
Halogenation Br₂ in AcOH; or NBS/NCSSelective formation of 4-halo-5-ethyl-1H-pyrazole-3-carboxylic acid.[6][9]
Nitration HNO₃ / H₂SO₄Formation of 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid. Ring deactivation by COOH requires careful control of conditions.[6][7]
Sulfonation Fuming H₂SO₄Yields 5-ethyl-1H-pyrazole-3-carboxylic-4-sulfonic acid.[6][7]
Vilsmeier-Haack POCl₃, DMFIntroduction of a formyl group to yield 5-ethyl-4-formyl-1H-pyrazole-3-carboxylic acid.[7][10]

Reactivity of Functional Groups

The N-H Group: Gateway to N-Substituted Pyrazoles

The pyrrole-like N-H proton is acidic and can be readily removed by a base (e.g., NaH, K₂CO₃) to form a pyrazolate anion. This anion is a potent nucleophile, making N-alkylation and N-acylation highly efficient processes.[11][12]

For an unsymmetrical pyrazole like this one, alkylation can produce a mixture of two regioisomers: the N1-alkylated-5-ethyl-3-COOH derivative and the N1-alkylated-3-ethyl-5-COOH derivative. The regioselectivity of this reaction is primarily controlled by sterics.[11][13] The incoming electrophile will preferentially attack the less sterically hindered nitrogen atom. In this case, the ethyl group at C5 is generally considered more sterically demanding than the carboxylic acid at C3. Therefore, alkylation is expected to favor substitution at the nitrogen adjacent to the C3-carboxylic acid group.

Caption: General workflow for the N-alkylation of the pyrazole.

Experimental Protocol: N-Methylation

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: H₂ gas evolution.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Alkylation: Cool the resulting pyrazolate solution back to 0 °C. Add methyl iodide (CH₃I, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to separate the regioisomers.

The Carboxylic Acid Group: A Versatile Handle

The -COOH group at the C3 position undergoes the full range of standard carboxylic acid transformations. These reactions are generally high-yielding and provide a critical handle for further molecular elaboration, such as linking to other molecules or modifying solubility.[14][15][16]

Key Reactions:

  • Esterification: Reaction with an alcohol under acidic conditions (e.g., H₂SO₄, Fischer esterification) or via the acid chloride yields the corresponding ester.[17] This is often used to protect the carboxylic acid or to create prodrugs.

  • Amidation: Conversion to an acid chloride (using SOCl₂ or oxalyl chloride) followed by reaction with a primary or secondary amine is a standard method to form amides.[16][18] Direct coupling with an amine using peptide coupling reagents (e.g., EDC, HATU) is also highly effective.

  • Reduction: The carboxylic acid can be reduced to a primary alcohol (e.g., with BH₃·THF or LiAlH₄), providing access to 5-ethyl-3-(hydroxymethyl)-1H-pyrazole.

  • Decarboxylation: The removal of the -COOH group to yield 5-ethyl-1H-pyrazole is possible but often requires harsh conditions or metal catalysis (e.g., copper salts).[19][20]

Experimental Protocol: Ethyl Esterification

  • Setup: Suspend this compound (1.0 eq) in absolute ethanol (EtOH, excess).

  • Catalyst Addition: Cool the suspension to 0 °C and slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise. Alternatively, a catalytic amount of concentrated sulfuric acid (H₂SO₄) can be used.

  • Reflux: Heat the mixture to reflux and maintain for 6-18 hours, monitoring the reaction progress by TLC.

  • Solvent Removal: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Workup: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ethyl ester.

  • Purification: If necessary, purify the product by recrystallization or flash column chromatography.

Conclusion

This compound is a versatile heterocyclic scaffold whose reactivity is a predictable consequence of its constituent parts. The core reactivity can be summarized as follows: (1) Electrophilic attack is highly regioselective for the C4 position. (2) The N-H proton is the primary site for alkylation and acylation, with regioselectivity governed by steric factors. (3) The carboxylic acid group provides a reliable handle for a wide array of classical transformations, including esterification and amidation. A thorough understanding of these principles, particularly the nuances of tautomerism and substituent directing effects, enables the rational design of synthetic routes for the development of novel pharmaceuticals and advanced materials.

References

  • A new method for the N-alkylation of pyrazoles has been developed using trichloroacetimidate electrophiles and a Brønsted acid catalyst. These reactions provide ready access to N-alkyl pyrazoles which are present in a variety of medicinally relevant lead structures. (MDPI) [Link]
  • Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (Pharmaguideline) [Link]
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (MDPI) [Link]
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (Wiley Online Library) [Link]
  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups.
  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols.
  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. (Royal Society of Chemistry) [Link]
  • Pyrazole structure highlighting the nucleophilic and electrophilic positions.
  • Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones.
  • Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. (Bentham Science) [Link]
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (DergiPark) [Link]
  • Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (Slideshare) [Link]
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (scik.org) [Link]
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Unit 4 Pyrazole. (Slideshare) [Link]
  • Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid.
  • Tautomerism in the 5-pyrazolone series. (Semantic Scholar) [Link]
  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.
  • ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.
  • Possible tautomeric forms of 1-substituted 3-hydroxy-1H-pyrazoles.
  • Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • Bromination of pyrazole-3(5)-carboxylic acid.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.
  • Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. (PrepChem.com) [Link]
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • Pyrazole. (Unknown Source) [Link]
  • Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. (Technical Disclosure Commons) [Link]
  • Complete Electrophilic Substitution Reactions Pyrazole. (Scribd) [Link]
  • Ethyl 5-hydroxy-1H-pyrazole-3-carboxyl
  • Substituent Effects. (Lumen Learning) [Link]
  • New Synthesis and Reactions of Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate.
  • 1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester. (PubChem) [Link]
  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
  • Ethyl 5-methyl-1H-pyrazole-3-carboxyl
  • Directing Effects in Electrophilic Aromatic Substitution Reactions. (The Organic Chemistry Tutor) [Link]

Sources

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 5-ethyl-1H-pyrazole-3-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

In the journey of a drug molecule from discovery to a viable therapeutic, solubility is a fundamental physicochemical property that dictates its fate at nearly every stage. For researchers and professionals in drug development, a comprehensive understanding of a compound's solubility in various organic solvents is not merely academic; it is a cornerstone of process development, formulation, and ultimately, therapeutic efficacy. Poor solubility can lead to challenges in chemical synthesis and purification, unreliable results in biological screening assays, and significant hurdles in developing formulations with adequate bioavailability.[1][2][3] This guide provides a detailed examination of the factors governing the solubility of this compound, a heterocyclic compound of interest, and offers a robust experimental framework for its quantitative assessment.

Molecular Profile and Predicted Solubility of this compound

To understand the solubility of this compound, we must first dissect its molecular structure. The molecule is comprised of three key components: a pyrazole ring, a carboxylic acid group, and an ethyl substituent. Each of these imparts distinct characteristics that influence its interaction with different solvents.

  • The Pyrazole Ring: This five-membered aromatic heterocycle contains two nitrogen atoms, making it capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the lone pair on the second nitrogen). The ring system itself contributes to the molecule's rigidity and potential for π-π stacking interactions.

  • The Carboxylic Acid Group (-COOH): This is the most significant contributor to the molecule's polarity. It is a strong hydrogen bond donor and acceptor. Carboxylic acids have a known tendency to form stable hydrogen-bonded dimers, particularly in non-polar solvents, which can influence their solubility behavior by effectively increasing the molecular size and reducing the polarity of the dimerized species.[4]

  • The Ethyl Group (-CH₂CH₃): This aliphatic chain is non-polar and contributes to the lipophilicity ("oil-loving" nature) of the molecule.

Based on the principle of "like dissolves like," we can make some initial predictions about the solubility of this compound:[4][5]

  • High Solubility in Polar, Protic Solvents: Solvents like methanol, ethanol, and other alcohols should be effective at dissolving this compound. They can engage in hydrogen bonding with both the carboxylic acid and the pyrazole ring, disrupting the solute-solute interactions in the crystal lattice.

  • Good Solubility in Polar, Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone are also expected to be good solvents. Their polarity and ability to act as hydrogen bond acceptors allow them to interact favorably with the acidic proton of the carboxylic acid and the N-H of the pyrazole.

  • Moderate to Low Solubility in Solvents of Intermediate Polarity: Solvents like dichloromethane (DCM) and ethyl acetate may show some ability to dissolve the compound, but to a lesser extent than highly polar solvents.

  • Poor Solubility in Non-Polar Solvents: Non-polar solvents such as hexane, cyclohexane, and toluene are unlikely to be effective. They lack the ability to form strong interactions with the polar functional groups of the molecule and will not be able to overcome the energy of the crystal lattice.

The interplay between the polar carboxylic acid and pyrazole moieties and the non-polar ethyl group will ultimately determine the precise solubility in a given solvent.

cluster_molecule This compound mol Molecular Structure pyrazole Pyrazole Ring (H-bond donor/acceptor, polar) cooh Carboxylic Acid (Strong H-bond donor/acceptor, polar) ethyl Ethyl Group (Non-polar, lipophilic) pyrazole->cooh Polar interactions cooh->ethyl Polar/Non-polar balance

Caption: Key functional groups of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method.[3][6] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature. The following protocol provides a robust methodology for this determination.

Experimental Protocol
  • Preparation:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess of solid is crucial to ensure that equilibrium is reached with the undissolved solid phase.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., an incubator shaker set to 25°C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer increasing.[1][7]

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant (the clear, saturated solution). It is critical to avoid aspirating any undissolved solid. This can be achieved by:

      • Centrifugation: Centrifuge the vials at the experimental temperature to pellet the excess solid.

      • Filtration: Use a syringe filter (e.g., a 0.45 µm PTFE filter for organic solvents) to separate the supernatant from the solid.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the concentration of the diluted sample using a validated analytical technique, such as:

      • High-Performance Liquid Chromatography (HPLC): This is often the preferred method due to its specificity and sensitivity. A calibration curve must be prepared using standard solutions of known concentrations.

      • UV-Vis Spectroscopy: If the compound has a suitable chromophore and there are no interfering substances, this can be a rapid method for quantification. A calibration curve is also required.

  • Calculation:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.

start Start prep 1. Add excess solid to solvent start->prep equilibrate 2. Agitate at constant T (24-72 hours) prep->equilibrate check_eq Confirm Equilibrium (stable concentration) equilibrate->check_eq check_eq->equilibrate No separate 3. Separate solid/liquid (Centrifuge or Filter) check_eq->separate Yes quantify 4. Quantify supernatant (e.g., HPLC, UV-Vis) separate->quantify calculate 5. Calculate Solubility (mg/mL or mol/L) quantify->calculate end End calculate->end

Caption: Workflow for the shake-flask solubility determination method.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound in organic solvents. A thorough understanding of these is essential for troubleshooting and for selecting appropriate solvent systems.

  • Solvent Polarity: As previously discussed, the polarity of the solvent is a primary determinant of solubility. A systematic screening across a range of solvents with varying polarities is recommended to build a comprehensive solubility profile.

  • Temperature: For most solid solutes, solubility increases with temperature.[5] This is because the dissolution process is often endothermic, meaning it absorbs heat. Providing additional thermal energy helps to overcome the crystal lattice energy of the solid and promotes dissolution. This relationship can be leveraged during recrystallization for purification.

  • Presence of Water: The solubility of carboxylic acids in some organic solvents can be significantly increased by the presence of small amounts of water.[8] Water can disrupt the self-association (dimerization) of the carboxylic acid and form hydrogen bonds with the solute, thereby enhancing its solvation.

  • Crystal Polymorphism: The solid-state form of the compound can have a dramatic effect on its solubility. Different crystalline forms (polymorphs) or an amorphous state will have different lattice energies, with the most stable polymorph generally exhibiting the lowest solubility.

cluster_factors Influencing Factors solubility Solubility of This compound polarity Solvent Polarity ('Like dissolves like') solubility->polarity temp Temperature (Generally increases solubility) solubility->temp water Presence of Water (Can enhance solubility) solubility->water crystal Crystal Form (Polymorphism) solubility->crystal

Caption: Key factors influencing the solubility of the target compound.

Data Presentation

Quantitative solubility data should be organized systematically to allow for easy comparison and interpretation. A tabular format is highly recommended.

SolventSolvent TypeTemperature (°C)Solubility (mg/mL)Analytical Method
HexaneNon-Polar25HPLC
TolueneNon-Polar, Aromatic25HPLC
DichloromethanePolar, Aprotic25HPLC
AcetonePolar, Aprotic25HPLC
Ethyl AcetatePolar, Aprotic25HPLC
EthanolPolar, Protic25HPLC
MethanolPolar, Protic25HPLC
Dimethyl Sulfoxide (DMSO)Polar, Aprotic25HPLC

Conclusion

References

  • CK-12 Foundation. (2025). Physical Properties of Carboxylic Acids.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • Slideshare. (n.d.). solubility experimental methods.pptx.
  • ChemBK. (2024). Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate.
  • YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
  • ResearchGate. (2025). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.
  • Unknown Source. (n.d.). Factors affecting solubility.
  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
  • ResearchGate. (2021). (PDF) The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect.
  • SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.

Sources

A Senior Application Scientist's In-depth Technical Guide to the Theoretical Calculations on 5-ethyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale Behind a Computational Approach

In modern drug discovery, the pyrazole scaffold is a cornerstone of medicinal chemistry, recognized as a privileged structure in numerous FDA-approved therapeutics.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The subject of this guide, 5-ethyl-1H-pyrazole-3-carboxylic acid, represents a fundamental yet promising entity within this class. Its potential biological activity is intrinsically linked to its three-dimensional structure, electronic properties, and intermolecular interaction capabilities.

A purely experimental approach to characterizing every potential drug candidate is both time-consuming and resource-intensive. This is where theoretical calculations provide a powerful and predictive lens. By employing quantum chemical methods, we can elucidate the molecular properties of this compound with a high degree of accuracy. This guide will provide a comprehensive framework for conducting such a theoretical investigation, detailing not just the "how" but, more importantly, the "why" behind each computational step. As Senior Application Scientists, our goal is to bridge the gap between theoretical methodologies and practical, field-proven insights, ensuring that every protocol is a self-validating system for generating reliable and actionable data.

Part 1: Foundational Theoretical Principles

The Importance of Tautomerism in N-Unsubstituted Pyrazoles

A critical structural feature of this compound is the presence of an N-unsubstituted pyrazole ring. This allows for annular prototropic tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms (N1 and N2). This results in two distinct tautomers: This compound (Tautomer A) and 3-ethyl-1H-pyrazole-5-carboxylic acid (Tautomer B) .

The relative stability of these tautomers is a crucial determinant of the molecule's overall properties and biological activity. The tautomeric equilibrium is influenced by the electronic nature of the substituents and the surrounding environment (e.g., solvent).[5][6] Theoretical calculations are exceptionally well-suited to determine the relative energies of these tautomers and predict their equilibrium populations. For substituted pyrazoles, electron-donating groups tend to favor the tautomer where the substituent is at the 3-position, while electron-withdrawing groups often favor the 5-substituted tautomer.[3][5]

An Overview of Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of computational chemistry for systems of this size due to its excellent balance of accuracy and computational cost.[7][8] DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. The choice of the functional and basis set is paramount for obtaining accurate results.

  • Functionals: We will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which is widely used and has a proven track record for providing reliable geometries and electronic properties for organic molecules.[9][10]

  • Basis Sets: The 6-311++G(d,p) basis set will be utilized. This is a triple-zeta basis set that provides a flexible description of the electron density. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for describing non-covalent interactions and anions. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of bonding environments.[6]

Part 2: A Step-by-Step Computational Workflow

This section details the experimental protocols for the theoretical investigation of this compound.

Molecular Modeling and Geometry Optimization

The first step is to build the 3D structures of both tautomers of this compound.

Protocol:

  • Geometry Optimization: Perform a full geometry optimization for both tautomers using DFT at the B3LYP/6-311++G(d,p) level of theory. This calculation will find the lowest energy conformation (a stationary point on the potential energy surface) for each tautomer.

  • Frequency Analysis: Following optimization, a vibrational frequency calculation must be performed at the same level of theory. This serves two critical purposes:

    • Verification of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

    • Thermodynamic Properties: The frequency calculation provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, which are essential for comparing the relative stabilities of the tautomers.

    • Simulated IR Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical infrared (IR) spectrum.

G cluster_0 Computational Workflow Start Construct 3D Models (Tautomer A & B) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (B3LYP/6-311++G(d,p)) Opt->Freq Verify Verify True Minima (No Imaginary Frequencies) Freq->Verify Thermo Thermodynamic Analysis (Relative Stabilities) Verify->Thermo Spectra Simulate Spectra (IR, NMR, UV-Vis) Thermo->Spectra FMO Frontier Molecular Orbital Analysis (HOMO, LUMO, Reactivity) Spectra->FMO MEP Molecular Electrostatic Potential (Reactive Sites) FMO->MEP End Data Analysis & Interpretation MEP->End

Caption: Computational workflow for theoretical analysis.

Spectroscopic Property Simulation

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation.

Protocols:

  • IR Spectroscopy: The results of the frequency calculation provide the necessary data to simulate the IR spectrum. The calculated frequencies are often systematically overestimated and may be scaled by an appropriate factor (typically ~0.96-0.98 for B3LYP) for better agreement with experimental spectra.

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.

    • Perform a GIAO calculation at the B3LYP/6-311++G(d,p) level of theory on the optimized geometries.

    • The calculated isotropic shielding values are then referenced against the shielding value of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory to obtain the chemical shifts.

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions.

    • Conduct a TD-DFT calculation at the B3LYP/6-311++G(d,p) level on the optimized geometries to obtain the excitation energies and oscillator strengths of the lowest-lying electronic transitions.

    • These results can be used to simulate the UV-Vis absorption spectrum.

Part 3: Analysis of Molecular Properties

Geometric Parameters and Tautomer Stability

A detailed analysis of the optimized geometries will provide insights into the structural characteristics of each tautomer.

Data Presentation:

ParameterTautomer A (5-ethyl)Tautomer B (3-ethyl)
Bond Lengths (Å)
N1-N2Calculated ValueCalculated Value
C3-C4Calculated ValueCalculated Value
C4-C5Calculated ValueCalculated Value
**Bond Angles (°) **
N1-N2-C3Calculated ValueCalculated Value
C3-C4-C5Calculated ValueCalculated Value
Dihedral Angles (°)
C(ethyl)-C5-C4-C3Calculated ValueCalculated Value
Relative Energy
ΔE (kcal/mol)Calculated ValueCalculated Value
ΔG (kcal/mol)Calculated ValueCalculated Value

The relative Gibbs free energies (ΔG) will determine the most stable tautomer under standard conditions.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A larger gap implies higher stability and lower reactivity.[9][12]

FMO cluster_0 Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) Energy Energy Energy->LUMO ΔE = ELUMO - EHOMO Energy->HOMO

Caption: Frontier Molecular Orbital energy diagram.

Data Presentation:

ParameterTautomer ATautomer B
EHOMO (eV)Calculated ValueCalculated Value
ELUMO (eV)Calculated ValueCalculated Value
ΔE (HOMO-LUMO Gap) (eV)Calculated ValueCalculated Value
Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, with different colors representing different electrostatic potentials.

  • Red (Negative Potential): Electron-rich regions, susceptible to electrophilic attack (e.g., carbonyl oxygen, pyridine-like nitrogen).

  • Blue (Positive Potential): Electron-poor regions, susceptible to nucleophilic attack (e.g., acidic protons).

The MEP surface provides a visual representation of the molecule's reactivity and its potential for hydrogen bonding and other intermolecular interactions, which are crucial for drug-receptor binding.[11]

Conclusion: From Theoretical Data to Practical Application

This guide has outlined a robust computational workflow for the in-depth theoretical characterization of this compound. By systematically applying these methodologies, researchers can gain a profound understanding of the molecule's structural, electronic, and spectroscopic properties. The insights derived from these calculations, particularly concerning tautomer stability, reactivity, and potential interaction sites, can directly inform and guide further experimental studies and the rational design of novel pyrazole-based therapeutic agents. The synergy between theoretical and experimental approaches is paramount in accelerating the drug discovery and development pipeline.

References

  • Faria, J. V., et al. (2017). Pyrazole as a privileged scaffold in medicinal chemistry. RSC Advances, 7(63), 39829-39856. [Link]
  • Kamal, A., et al. (2021).
  • Jarończyk, M., et al. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure, 692(1-3), 139-147. [Link]
  • Verma, A., et al. (2021). Recent advancement in drug design and discovery of pyrazole biomolecules as cancer and inflammation therapeutics. European Journal of Medicinal Chemistry, 223, 113652. [Link]
  • Trogu, E., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2621. [Link]
  • Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical Research, 13(5), 1067-1084. [Link]
  • Alves, C. N., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 1. [Link]
  • El-Shishtawy, R. M., et al. (2022). Synthesis, computational and biological study of pyrazole derivatives. Journal of Molecular Structure, 1248, 131441. [Link]
  • El-Hiti, G. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1309-1311. [Link]
  • Boukhari, A., et al. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports, 15(1), 21983. [Link]
  • Ghosh, S., et al. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Powder Diffraction, 34(2), 118-124. [Link]
  • Aouidate, A., et al. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports, 15(1), 21983. [Link]
  • Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(50), 36689-36706. [Link]
  • Trogu, E., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2621. [Link]
  • Aouidate, A., et al. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports, 15(1), 21983. [Link]

Sources

A Technical Guide to the Discovery and History of Pyrazole-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Part 1: The Genesis of a Privileged Scaffold

Introduction to Pyrazole-3-Carboxylic Acids

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal and agricultural chemistry.[1] Within this esteemed class of compounds, pyrazole-3-carboxylic acids and their derivatives hold a position of particular importance. The strategic placement of the carboxylic acid group provides a crucial handle for synthetic elaboration, allowing for the construction of complex molecules with fine-tuned biological activities.[2] This guide provides an in-depth exploration of the discovery and historical development of pyrazole-3-carboxylic acids, from their conceptual origins in the late 19th century to their establishment as a privileged scaffold in contemporary research.

The Dawn of Pyrazole Chemistry: Ludwig Knorr's Landmark Synthesis (1883)

The story of pyrazoles begins in 1883 with the pioneering work of German chemist Ludwig Knorr. His research into the reactions of 1,3-dicarbonyl compounds with hydrazine derivatives led to the first synthesis of a pyrazole ring system.[3][4] This seminal discovery, now known as the Knorr pyrazole synthesis, laid the groundwork for the entire field of pyrazole chemistry and remains a versatile and widely used method to this day.[3] Knorr's initial work focused on the synthesis of pyrazolones, which would later find fame as some of the earliest synthetic pharmaceuticals.[5]

The Emergence of the Carboxylic Acid Functionality: Hans von Pechmann's Contribution (1898)

While Knorr's work established the pyrazole core, the direct introduction of a carboxylic acid functionality at the 3-position is attributed to an elegant extension of a different foundational synthesis. In 1898, Hans von Pechmann reported the synthesis of pyrazole itself from the reaction of diazomethane with acetylene.[6] A pivotal advancement on this method was the use of diazoacetic esters in place of diazomethane. This modification, a direct evolution of Pechmann's work, provided the first synthetic route to pyrazole-3-carboxylic acid derivatives, marking a critical milestone in the history of this compound class.[6]

Part 2: The Evolution of Synthetic Methodologies

The foundational syntheses of Knorr and Pechmann paved the way for a rich and diverse array of methods for constructing pyrazole-3-carboxylic acids. This section details the classic protocols and provides an overview of modern advancements.

Foundational Synthetic Protocols

The enduring utility of the Knorr and Pechmann syntheses is a testament to their robustness and versatility. The following protocols are based on the principles of these original discoveries.

The Knorr synthesis and its variations are workhorse reactions for the preparation of pyrazole-3-carboxylic acid esters. The reaction proceeds via the condensation of a hydrazine with a β-ketoester containing a masked 1,3-dicarbonyl functionality.

Experimental Protocol: Synthesis of Ethyl 5-substituted-1H-pyrazole-3-carboxylates [7]

  • Step 1: Formation of the Dioxo-ester Intermediate.

    • To a solution of sodium ethoxide in ethanol, add diethyl oxalate followed by the dropwise addition of a substituted acetophenone.

    • Stir the reaction mixture at room temperature until the formation of the ethyl 2,4-dioxo-4-phenylbutanoate derivative is complete, as monitored by thin-layer chromatography (TLC).

    • Neutralize the reaction mixture with a weak acid and extract the intermediate with an organic solvent. Purify the intermediate by recrystallization or column chromatography.

  • Step 2: Cyclization with Hydrazine Hydrate.

    • Prepare a suspension of the purified dioxo-ester intermediate in glacial acetic acid.

    • Add hydrazine hydrate to the suspension and heat the reaction mixture at 80-90°C for several hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure ethyl 5-substituted-1H-pyrazole-3-carboxylate.

Causality in Experimental Choices:

  • The use of a strong base like sodium ethoxide is crucial for the deprotonation of the acetophenone, enabling the initial Claisen condensation with diethyl oxalate.

  • Glacial acetic acid in the second step serves as both a solvent and a catalyst, facilitating the condensation of hydrazine with the dicarbonyl compound and the subsequent cyclization.

  • The stepwise approach, involving the isolation of the dioxo-ester intermediate, often leads to higher purity of the final product compared to a one-pot procedure.

Diagram of the Knorr Synthesis Workflow:

Knorr_Synthesis cluster_step1 Step 1: Dioxo-ester Formation cluster_step2 Step 2: Cyclization Acetophenone Substituted Acetophenone Intermediate Ethyl 2,4-dioxo-4-phenylbutanoate Acetophenone->Intermediate Condensation DiethylOxalate Diethyl Oxalate DiethylOxalate->Intermediate NaOEt Sodium Ethoxide NaOEt->Intermediate Product Ethyl 5-substituted-1H- pyrazole-3-carboxylate Intermediate->Product Hydrazine Hydrazine Hydrate Hydrazine->Product Cyclocondensation AcOH Glacial Acetic Acid AcOH->Product Pechmann_Synthesis Diazoester Ethyl Diazoacetate Cycloaddition [3+2] Cycloaddition Diazoester->Cycloaddition Alkyne Substituted Alkyne Alkyne->Cycloaddition Product Ethyl Pyrazole-3-carboxylate Cycloaddition->Product

Sources

The Versatile Pyrazole Scaffold: A Deep Dive into the Biological Potential of 5-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Privileged Pyrazole Core

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable versatility and broad spectrum of pharmacological activities have cemented its status as a "privileged scaffold" in drug discovery.[1][2] The ability to readily modify the pyrazole core at various positions allows for the fine-tuning of physicochemical properties and biological targets. Among these, substitutions at the 5-position have proven to be particularly fruitful in yielding compounds with potent and selective biological activities. This guide provides a comprehensive exploration of the biological potential of 5-substituted pyrazole scaffolds, delving into their synthesis, mechanisms of action, and therapeutic applications, with a focus on anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.

Synthetic Strategies: Accessing the 5-Substituted Pyrazole Core

The construction of the pyrazole ring is a well-established area of organic synthesis, with several classical and modern methods available to researchers. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Core Synthetic Methodologies
  • Knorr Pyrazole Synthesis: This classical and widely used method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. It is a foundational technique for accessing a variety of substituted pyrazoles.[3]

  • Synthesis from α,β-Unsaturated Carbonyls: A versatile approach that utilizes the reaction of α,β-unsaturated aldehydes or ketones with hydrazines. This reaction often proceeds through a pyrazoline intermediate which can be subsequently oxidized to the corresponding pyrazole.[4]

  • 1,3-Dipolar Cycloaddition: A powerful method for constructing the pyrazole ring through the reaction of a 1,3-dipole, such as a diazo compound or nitrile imine, with a dipolarophile like an alkyne or alkene.[4]

  • Multicomponent Reactions (MCRs): These are highly efficient one-pot syntheses where three or more reactants combine to form the pyrazole product. MCRs offer high atom economy and procedural simplicity.[3]

Experimental Protocol: Microwave-Assisted Knorr Pyrazole Synthesis

This protocol describes a modern and efficient method for the synthesis of a 5-substituted pyrazole derivative.

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Hydrazine derivative (e.g., phenylhydrazine)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound (1 mmol) and the hydrazine derivative (1.1 mmol).

  • Add ethanol (5 mL) as the solvent.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 100 W) and temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).[3]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-substituted pyrazole.

G cluster_workflow Microwave-Assisted Knorr Pyrazole Synthesis start Combine Reactants (1,3-Dicarbonyl & Hydrazine) add_solvent Add Solvent (Ethanol) start->add_solvent add_catalyst Add Catalyst (Acetic Acid) add_solvent->add_catalyst microwave Microwave Irradiation (e.g., 120°C, 10 min) add_catalyst->microwave tlc Monitor Reaction (TLC) microwave->tlc cool Cool to RT tlc->cool precipitate Precipitate in Ice Water cool->precipitate filter Filter & Wash precipitate->filter dry Dry Product filter->dry recrystallize Recrystallize dry->recrystallize end Pure 5-Substituted Pyrazole recrystallize->end

Caption: Workflow for Microwave-Assisted Knorr Pyrazole Synthesis.

Therapeutic Frontiers of 5-Substituted Pyrazoles

The strategic placement of various functional groups at the 5-position of the pyrazole ring has led to the discovery of compounds with significant therapeutic potential across a range of diseases.

Anti-inflammatory Activity: Targeting COX Enzymes

A significant number of 5-substituted pyrazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5]

The renowned anti-inflammatory drug Celecoxib is a prime example of a 5-substituted pyrazole.[5] It selectively inhibits COX-2, the isoform of the enzyme that is upregulated during inflammation, while sparing COX-1, which is involved in maintaining the integrity of the stomach lining.[5] This selectivity reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs. The structure-activity relationship (SAR) studies of Celecoxib and its analogs have revealed that the trifluoromethyl group at the 3-position and the p-sulfonamidophenyl group at the 1-position are crucial for its COX-2 selectivity, while the p-tolyl group at the 5-position contributes to its overall potency.[6]

Researchers have explored various substitutions at the 5-position of the pyrazole ring to develop novel COX-2 inhibitors with improved efficacy and safety profiles.[7][8][9][10]

G cluster_pathway Mechanism of COX-2 Inhibition by 5-Substituted Pyrazoles Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazole 5-Substituted Pyrazole (e.g., Celecoxib) Pyrazole->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by 5-substituted pyrazoles.

Anticancer Potential: A Multifaceted Approach

The pyrazole scaffold is a recurring motif in the design of novel anticancer agents.[11][12] 5-Substituted pyrazoles have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including:

  • Kinase Inhibition: Many kinases are dysregulated in cancer, and 5-substituted pyrazoles have been designed to target specific kinases involved in cancer cell signaling pathways. For instance, derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which play crucial roles in tumor growth and angiogenesis.[11][13]

  • Tubulin Polymerization Inhibition: Some 5-substituted pyrazole derivatives have been shown to interfere with the dynamics of microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.

Structure-activity relationship studies have shown that the nature of the substituent at the 5-position significantly influences the anticancer activity and the specific molecular target.[14]

Table 1: Anticancer Activity of Exemplary 5-Substituted Pyrazole Derivatives

Compound ID5-SubstituentCancer Cell LineIC50 (µM)Reference
C5 4-methoxyphenylMCF-7 (Breast)0.08[13]
Compound 25 VariesHT29, PC3, A549, U87MG3.17 - 6.77[11]
Compound 53 VariesHepG2 (Liver)15.98[11]
Compound 54 VariesHepG2 (Liver)13.85[11]
Antimicrobial and Antifungal Activity

The increasing prevalence of drug-resistant pathogens necessitates the development of new antimicrobial agents. 5-Substituted pyrazoles have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[15][16][17] The mechanism of their antimicrobial action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The specific substituents at the 5-position, as well as at other positions on the pyrazole ring, play a crucial role in determining the spectrum and potency of their antimicrobial activity.[15]

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Recent research has highlighted the potential of 5-substituted pyrazole derivatives in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[18][19] These compounds have been shown to exhibit neuroprotective effects through various mechanisms, including:

  • Inhibition of Acetylcholinesterase (AChE): Some derivatives act as potent inhibitors of AChE, an enzyme that breaks down the neurotransmitter acetylcholine. This action helps to improve cognitive function in Alzheimer's patients.[18]

  • Modulation of Monoamine Oxidase (MAO): Other pyrazole derivatives have been found to inhibit MAO-B, an enzyme involved in the degradation of dopamine, making them potential therapeutic agents for Parkinson's disease.[18]

  • Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Many 5-substituted pyrazoles possess antioxidant properties, helping to protect neurons from oxidative damage.[1]

Conclusion and Future Perspectives

The 5-substituted pyrazole scaffold represents a highly versatile and privileged structure in medicinal chemistry, with a vast and diverse biological potential. The ability to readily introduce a wide array of substituents at the 5-position allows for the systematic exploration of structure-activity relationships and the optimization of pharmacological properties. From established anti-inflammatory drugs like Celecoxib to promising new candidates for cancer, infectious diseases, and neurodegenerative disorders, the 5-substituted pyrazole core continues to be a fertile ground for drug discovery.

Future research in this area will likely focus on the design and synthesis of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The application of modern synthetic methodologies, such as multicomponent reactions and flow chemistry, will facilitate the rapid generation of diverse compound libraries for high-throughput screening. Furthermore, a deeper understanding of the molecular mechanisms underlying the biological activities of these compounds will be crucial for the development of the next generation of 5-substituted pyrazole-based therapeutics.

References

  • A Technical Guide to the Synthesis of Substituted Pyrazoles for Researchers and Drug Development Professionals - Benchchem. (URL: )
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. (URL: )
  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC - NIH. (URL: [Link])
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC - NIH. (URL: [Link])
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])
  • 5-heteroatom substituted pyrazoles as canine COX-2 inhibitors. Part 1: Structure-activity relationship studies of 5-alkylamino pyrazoles and discovery of a potent, selective, and orally active analog - PubMed. (URL: [Link])
  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC - NIH. (URL: [Link])
  • 5-Heteroatom-substituted pyrazoles as canine COX-2 inhibitors: Part 2. Structure-activity relationship studies of 5-alkylethers and 5-thioethers - PubMed. (URL: [Link])
  • Synthesis and biological evaluation of novel pyrazole compounds - ResearchG
  • Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib.
  • 194 recent advances in the synthesis of new pyrazole deriv
  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (URL: [Link])
  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PubMed Central. (URL: [Link])
  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC - PubMed Central. (URL: [Link])
  • New substituted pyrazole derivatives targeting COXs as potential safe anti-inflamm
  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed. (URL: [Link])
  • Synthesis, characterization and biological evaluation of certain new pyrazole deriv
  • New Substituted Pyrazole Derivatives Targeting COXs as Potential Safe Anti-Inflammatory Agents - Taylor & Francis Online. (URL: [Link])
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: [Link])
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. (URL: [Link])
  • New Celecoxib Derivatives as Anti-Inflammatory Agents | Journal of Medicinal Chemistry. (URL: [Link])
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - BJOC. (URL: [Link])
  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC - PubMed Central. (URL: [Link])
  • Design, synthesis, and bioevaluation of substituted pyrazoles.. (URL: [Link])
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - NIH. (URL: [Link])
  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed. (URL: [Link])
  • Biochemical and Molecular Studies on the Role of Celecoxib and Some Related Bipyrazoles in Mitigating Induced Liver Injury in Experimental Animals - PMC. (URL: [Link])
  • Antibacterial and antifungal pyrazoles based on different construction str
  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders | ACS Omega - ACS Public
  • Celecoxib - St
  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions - MDPI. (URL: [Link])
  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Deriv
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. (URL: [Link])
  • Five pyrazole derivatives reduced the toxicity of THP-1 cells toward...
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (URL: [Link])
  • 5-Amino-pyrazoles: potent reagents in organic and medicinal synthesis - SciSpace. (URL: [Link])
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC - PubMed Central. (URL: [Link])
  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC - PubMed Central. (URL: [Link])
  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes - Frontiers. (URL: [Link])
  • Pyrazoles as anticancer agents: Recent advances - SRR Public
  • 3,5-Disubstituted pyrazoline as a promising core for anticancer agents: mechanisms of action and therapeutic potentials - PubMed. (URL: [Link])
  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Deriv
  • Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents - ResearchG
  • substituted pyrazoles with potential antitumor activity.
  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - ResearchG
  • Antibacterial, Antifungal and Antioxidant activities of substituted pyrazolylbenzothiazines - Scholars Research Library. (URL: [Link])
  • Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (URL: [Link])

Sources

An In-Depth Technical Guide to the Chemical Space of 5-Ethyl-1H-pyrazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically approved drugs.[1][2] This technical guide provides a comprehensive exploration of the chemical space originating from the 5-ethyl-1H-pyrazole-3-carboxylic acid core. We will delve into the strategic synthesis of this central scaffold, detail robust protocols for its diversification, and analyze the underlying principles of structure-activity relationships (SAR) that govern the pharmacological potential of its derivatives. This document is intended to serve as a practical and insightful resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Pyrazole Moiety as a Privileged Scaffold

Nitrogen-containing heterocycles are of paramount importance in drug discovery, and among them, the pyrazole ring system holds a position of distinction.[3] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a favored pharmacophore.[4] The versatility of the pyrazole core allows for the strategic placement of substituents to modulate physicochemical properties and biological activity, making it a highly adaptable template for rational drug design.[4] This guide will focus on the this compound scaffold, a promising starting point for the development of new chemical entities with diverse therapeutic applications.

Synthesis of the Core Scaffold: this compound

The regioselective synthesis of the this compound core is a critical first step in exploring its chemical space. The Knorr pyrazole synthesis and related methodologies provide a reliable and scalable route.[5] The overall synthetic strategy involves the initial formation of an ethyl 5-ethyl-1H-pyrazole-3-carboxylate intermediate, followed by hydrolysis to the desired carboxylic acid.

Synthesis_of_Core_Scaffold cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization (Knorr Synthesis) cluster_2 Step 3: Hydrolysis Diethyl_Oxalate Diethyl Oxalate Intermediate_A Ethyl 2,4-dioxohexanoate (Intermediate) Diethyl_Oxalate->Intermediate_A Sodium Ethoxide, Ethanol Butan_2_one Butan-2-one Butan_2_one->Intermediate_A Intermediate_B Ethyl 5-ethyl-1H-pyrazole-3-carboxylate Intermediate_A->Intermediate_B Glacial Acetic Acid, Reflux Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Intermediate_B Core_Scaffold This compound Intermediate_B->Core_Scaffold NaOH (aq), EtOH, Reflux then H+

Synthetic pathway to this compound.
Experimental Protocol: Synthesis of Ethyl 5-Ethyl-1H-pyrazole-3-carboxylate

This protocol is adapted from established procedures for the synthesis of analogous 5-substituted pyrazole-3-carboxylates.[6]

Materials:

  • Diethyl oxalate

  • Butan-2-one

  • Sodium ethoxide

  • Ethanol, absolute

  • Hydrazine hydrate

  • Glacial acetic acid

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Claisen Condensation: To a solution of sodium ethoxide (1.1 eq.) in absolute ethanol at 0-5 °C, a mixture of diethyl oxalate (1.0 eq.) and butan-2-one (1.0 eq.) is added dropwise, maintaining the temperature below 10 °C. The reaction mixture is stirred at room temperature for 12-16 hours.

  • Workup: The reaction mixture is poured into ice-water and acidified with dilute hydrochloric acid. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield crude ethyl 2,4-dioxohexanoate.

  • Cyclization: The crude ethyl 2,4-dioxohexanoate is dissolved in glacial acetic acid. Hydrazine hydrate (1.1 eq.) is added, and the mixture is refluxed for 4-6 hours.

  • Purification: The reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and dried to afford ethyl 5-ethyl-1H-pyrazole-3-carboxylate. Further purification can be achieved by recrystallization from ethanol/water.

Experimental Protocol: Hydrolysis to this compound

Materials:

  • Ethyl 5-ethyl-1H-pyrazole-3-carboxylate

  • Sodium hydroxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • A solution of ethyl 5-ethyl-1H-pyrazole-3-carboxylate in ethanol is treated with an aqueous solution of sodium hydroxide (2.0 eq.).

  • The mixture is heated to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction mixture is cooled, and the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is diluted with water and acidified to pH 2-3 with concentrated hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a solid.[7]

Exploring the Chemical Space: Diversification of the Core Scaffold

The this compound core offers multiple points for diversification, primarily at the carboxylic acid group and the pyrazole ring nitrogen. This allows for the systematic exploration of the chemical space to optimize biological activity and pharmacokinetic properties.

Diversification_Pathways cluster_Amide Amide Formation cluster_Ester Esterification cluster_NAlkylation N-Alkylation Core This compound Amide Amide Derivatives Core->Amide R-NH2, Coupling Agent (e.g., HATU, EDC/HOBt) Ester Ester Derivatives Core->Ester R-OH, Acid Catalyst (e.g., H2SO4) or Coupling Agent N_Alkylated_Amide N-Alkylated Amide Derivatives Amide->N_Alkylated_Amide R'-X, Base N_Alkylated_Ester N-Alkylated Ester Derivatives Ester->N_Alkylated_Ester R'-X, Base

Key diversification pathways for the core scaffold.
Amide Bond Formation: Accessing a Diverse Range of Amides

Amide bond formation is a cornerstone of medicinal chemistry, and the carboxylic acid moiety of the core scaffold is readily amenable to this transformation. The use of modern coupling agents facilitates the efficient synthesis of a wide array of amide derivatives under mild conditions.

Key Coupling Reagents:

ReagentAdvantagesReference
HATU High efficiency, suitable for hindered amines.[8]
EDC/HOBt Water-soluble byproducts, good for standard couplings.[8]
SOCl₂ Forms acyl chloride in situ for reaction with amines.[9]

General Protocol for HATU-mediated Amide Coupling:

  • To a solution of this compound (1.0 eq.) in an aprotic solvent (e.g., DMF, DCM), add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization.

Esterification: Modulating Lipophilicity and Prodrug Potential

Esterification of the carboxylic acid provides another avenue for diversification, allowing for the modulation of properties such as lipophilicity and the potential for creating prodrugs.

Common Esterification Methods:

  • Fischer Esterification: Reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). This method is straightforward but can be harsh for sensitive substrates.[10]

  • Acyl Chloride Formation: Conversion of the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol.[11]

  • Coupling Agent-Mediated Esterification: Similar to amide coupling, reagents like DCC or EDC can be used to activate the carboxylic acid for reaction with an alcohol.[12]

N-Alkylation of the Pyrazole Ring

The pyrazole ring contains a reactive nitrogen atom that can be alkylated to introduce further diversity. This modification can significantly impact the molecule's conformation and its interactions with biological targets.

General Protocol for N-Alkylation:

  • To a solution of the ethyl 5-ethyl-1H-pyrazole-3-carboxylate or a corresponding amide derivative in a suitable solvent (e.g., DMF, acetone), add a base such as potassium carbonate or sodium hydride.

  • Add the desired alkylating agent (e.g., alkyl halide, benzyl halide).

  • Heat the reaction mixture as necessary and monitor by TLC.

  • After completion, perform an aqueous workup and purify the product by chromatography.[13]

Structure-Activity Relationships and Rationale for Exploration

The exploration of the chemical space around the this compound core is driven by established principles in medicinal chemistry. The pyrazole ring itself can act as a bioisostere for other functionalities, such as an amide or an aromatic ring, offering a way to modulate properties while maintaining key interactions with a biological target.[5]

Influence of Substituents:

  • 5-Position (Ethyl Group): The presence of a small alkyl group at the 5-position can provide a favorable hydrophobic interaction with a target protein. The ethyl group, in particular, offers a balance of lipophilicity without excessive bulk, which can be advantageous for fitting into specific binding pockets. Studies on various pyrazole derivatives have shown that the nature of the substituent at this position is crucial for activity, for instance, in kinase inhibitors.[14][15]

  • 3-Position (Carboxamide/Ester): The group at the 3-position is a key interaction point. A carboxamide can act as both a hydrogen bond donor and acceptor, forming critical interactions with protein backbones or side chains. The substituents on the amide nitrogen can be varied to explore different regions of a binding site and to fine-tune solubility and metabolic stability.[4] Esters at this position can modulate cell permeability and can be designed as prodrugs that are hydrolyzed in vivo to the active carboxylic acid.

  • 1-Position (N-Alkylation): Substitution at the N1 position of the pyrazole ring can significantly alter the molecule's three-dimensional shape and electronic distribution. This can be used to orient other substituents for optimal binding and to block potential sites of metabolism.

Potential Therapeutic Applications

Derivatives of pyrazole-3-carboxylic acid have demonstrated a wide range of biological activities, suggesting that the this compound scaffold is a promising starting point for the development of new drugs in several therapeutic areas, including:

  • Oncology: As inhibitors of various kinases, such as VEGFR and EGFR.[4]

  • Inflammation: As anti-inflammatory agents.[6]

  • Infectious Diseases: As antibacterial and antiviral agents.[3]

Conclusion

The this compound core represents a valuable and versatile scaffold for the discovery of novel therapeutic agents. Its straightforward and regioselective synthesis, coupled with multiple avenues for diversification, provides a rich chemical space for exploration. By applying the principles of rational drug design and leveraging the established biological potential of the pyrazole moiety, researchers can effectively navigate this chemical space to develop new drug candidates with improved efficacy and safety profiles. This guide provides the foundational knowledge and practical protocols to embark on this exciting area of medicinal chemistry research.

References

  • Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 48(6), 1823–1838.
  • Lee, J., et al. (2021). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Bioorganic & Medicinal Chemistry Letters, 48, 128256.
  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (n.d.).
  • Abdel-Ghani, T. M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4958.
  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018).
  • (PDF) Synthesis and biological evaluation of 4,5-dihydro-1H-pyrazole derivatives as potential nNOS/iNOS selective inhibitors. Part 2: Influence of diverse substituents in both the phenyl moiety and the acyl group. (2006).
  • 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis. (n.d.). ChemicalBook.
  • (PDF) New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. (2008).
  • Structure–activity relationship of the new pyrazole derivatives. (n.d.).
  • Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. (n.d.). PrepChem.com.
  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (n.d.).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2009). Tetrahedron Letters, 50(35), 4958–4961.
  • Kumar, V., et al. (2016). Recent applications of pyrazole and its substituted analogs. International Journal of Applied Research, 2(9), 34-40.
  • (PDF) Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. (2011).
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2019). Gümüşhane University Journal of Science and Technology Institute, 9(4), 645-654.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). (2025). Medicinal Chemistry.
  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2022). Molecules, 27(15), 4764.
  • (PDF) Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. (2011).
  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. (2008). Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895–900.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace.
  • The Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. (2022). ChemRxiv.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
  • (PDF) The Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. (2022).
  • esterification - alcohols and carboxylic acids. (n.d.). Chemguide.
  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. (2019). Organic & Biomolecular Chemistry, 17(30), 7179–7185.
  • An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. (2012). Der Pharma Chemica, 4(1), 365-370.

Sources

A Technical Guide to Annular Tautomerism in 5-Ethyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazoles are foundational scaffolds in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] A critical, yet often complex, feature of N-unsubstituted pyrazoles is their existence as a dynamic equilibrium of annular tautomers.[1][3][4] This phenomenon, involving proton migration between the two ring nitrogen atoms, profoundly influences the molecule's physicochemical properties, including hydrogen bonding capacity, lipophilicity, and molecular recognition at biological targets.[2][3] Consequently, a thorough understanding of the tautomeric landscape is paramount for rational drug design and development. This guide provides an in-depth analysis of annular tautomerism as it pertains to 5-ethyl-1H-pyrazole-3-carboxylic acid, a representative disubstituted pyrazole. We will explore the structural basis of its tautomerism, the key factors governing the equilibrium, and the advanced analytical techniques essential for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to deepen their expertise in the structural chemistry of heterocyclic compounds.

Introduction: The Significance of Tautomerism in Pyrazole-Based Drug Discovery

The pyrazole nucleus is a five-membered aromatic heterocycle distinguished by two adjacent nitrogen atoms.[4] This arrangement confers a unique set of properties, making it a "privileged scaffold" in drug discovery.[5] However, the presence of an N-H proton in an asymmetrically substituted ring, such as in this compound, introduces the phenomenon of annular prototropic tautomerism.[3]

This equilibrium involves the migration of the proton between the N1 and N2 positions, leading to two distinct chemical entities that can interconvert rapidly.[1][3] These forms, while structurally similar, are not identical and possess different electronic distributions and steric profiles. This structural duality can have profound implications:

  • Receptor Interactions: The two tautomers will present different hydrogen bond donor/acceptor patterns, potentially leading to distinct binding modes and affinities at a target protein.[2][3]

  • Physicochemical Properties: Tautomerism affects properties like pKa, solubility, and lipophilicity (logP), which in turn govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

  • Synthetic Strategy: The reactivity of the pyrazole ring can be altered depending on the dominant tautomeric form, influencing outcomes in synthetic transformations like N-alkylation, which can produce a mixture of isomers.[2]

Therefore, the ability to predict, identify, and quantify the tautomeric preference of a pyrazole-containing compound is not merely an academic exercise but a critical step in the development of safe and effective medicines.

Tautomeric Forms of this compound

For this compound, the annular tautomerism results in an equilibrium between two forms: This compound and 3-ethyl-1H-pyrazole-5-carboxylic acid . According to IUPAC nomenclature, the numbering of the pyrazole ring starts at the nitrogen atom bearing the hydrogen.[3]

Caption: Annular tautomeric equilibrium of the title compound.

The position of this equilibrium is not static; it is a dynamic process influenced by a delicate balance of several internal and external factors.

Guiding Principles: Factors Influencing Tautomeric Equilibrium

The preference for one tautomer over the other is dictated by the relative stability of the two forms. This stability is governed by a combination of electronic effects, steric hindrance, and interactions with the surrounding environment.

Electronic Effects of Substituents

The electronic nature of the substituents at the C3 and C5 positions is a primary determinant of tautomeric preference.[1][3]

  • Electron-Donating Groups (EDGs): Substituents like alkyl groups (e.g., ethyl) are electron-donating. They increase the electron density and basicity of the adjacent pyridine-like nitrogen atom, making it a less favorable position for the acidic N-H proton. Consequently, EDGs tend to favor the tautomer where the proton is on the nitrogen distal to the EDG. In our case, the ethyl group at C5 would favor the proton residing on N1, stabilizing the This compound form.

  • Electron-Withdrawing Groups (EWGs): Substituents like a carboxylic acid group (-COOH) are electron-withdrawing.[3] They decrease the electron density of the adjacent nitrogen, making the distal nitrogen a more favorable site for protonation. The -COOH group at C3 would therefore also favor the proton on N1, further stabilizing the This compound tautomer.

Computational studies have confirmed this general principle: EWGs like -COOH tend to stabilize the C5-tautomer (proton on N1), while EDGs like -CH3 favor the C3-tautomer (proton on N1).[3] In this compound, both substituents synergistically favor the same form.

Solvent Effects

The solvent environment plays a critical role in modulating the tautomeric equilibrium, primarily through hydrogen bonding and polarity effects.[3][6]

  • Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both the N-H group and the lone pair of the second nitrogen atom. By engaging in these interactions, they can stabilize both tautomers and lower the energy barrier for interconversion.[3]

  • Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents can act as hydrogen bond acceptors. In a solvent like DMSO, pyrazole molecules are likely to exist as monomers hydrogen-bonded to the solvent.[7][8] The relative stability of tautomers will depend on the specifics of these solute-solvent interactions.

  • Nonpolar Solvents (e.g., chloroform, toluene): In inert solvents, pyrazoles tend to self-associate, forming cyclic dimers or trimers through intermolecular N-H···N hydrogen bonds.[3][8] This self-association can influence the observed tautomeric ratio.

Physical State: Solution vs. Solid

The tautomeric preference can differ significantly between the solution and solid states. In the solid state, crystal packing forces and the formation of specific, ordered hydrogen-bonding networks often lock the molecule into a single tautomeric form, even if a dynamic equilibrium exists in solution.[3][8][9] X-ray crystallography is the definitive method for determining the structure in the solid state, and it frequently reveals that only one tautomer is present in the crystal lattice.[3][9]

Experimental & Computational Characterization

A multi-faceted approach combining spectroscopic and computational methods is required to fully characterize the tautomeric behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution.[10][11][12]

  • Chemical Shifts: The C3 and C5 carbons, as well as their attached protons and substituents, will have distinct chemical shifts in each tautomer.[3] If the interconversion is slow on the NMR timescale (often achieved at low temperatures), separate signals for each tautomer can be observed.[8][11] The relative integration of these signals provides a direct measure of the tautomeric ratio.

  • NOE Experiments: Nuclear Overhauser Effect (NOE) experiments can establish through-space proximity, for instance, between the N-H proton and the substituents at C5, helping to definitively assign the major tautomer in solution.[13]

  • Solid-State NMR: Techniques like 13C and 15N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR are invaluable for studying the tautomeric form present in the solid state, providing a crucial link to crystallographic data.[7][9]

X-Ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[9][14] It reveals which tautomer is present, the precise bond lengths and angles, and the intermolecular interactions (like hydrogen bonding) that stabilize the crystal lattice.[3] For pyrazoles, this technique often shows the formation of dimers or linear chains (catemers) held together by N-H···N or N-H···O hydrogen bonds.[3][15]

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are essential for predicting the relative stabilities of tautomers.[3][6][16]

  • Gas Phase Calculations: These models predict the intrinsic stability of each tautomer without environmental effects.

  • Solvation Models: Using approaches like the Polarizable Continuum Model (PCM), the effect of different solvents on the tautomeric equilibrium can be simulated, providing insights that complement experimental NMR data.[6][10] High-level calculations can accurately predict energetic differences and help in the assignment of spectroscopic signals.[14][17]

Method Information Yielded State Key Insight
NMR Spectroscopy Tautomer ratio, structural assignment, kinetics of interconversionSolutionQuantitative measure of equilibrium in a given solvent.[10][11]
X-Ray Crystallography Unambiguous structure of a single tautomer, intermolecular interactionsSolidDefinitive structure and packing forces in the crystalline form.[3][9]
Computational (DFT) Relative energies (stability) of tautomers, predicted spectraGas Phase / SolvatedMechanistic insight into factors driving stability.[6][16]
Table 1: Summary of key analytical techniques for tautomerism studies.

Detailed Protocol: Variable Temperature (VT) NMR for Tautomer Ratio Determination

This protocol outlines the experimental workflow for determining the tautomeric equilibrium of this compound as a function of temperature. The goal is to slow the rate of proton exchange to resolve separate signals for each tautomer.

Objective: To quantify the tautomer population and determine the thermodynamic parameters (ΔH°, ΔS°) of the equilibrium.

Materials:

  • This compound (high purity)

  • Deuterated dimethyl sulfoxide (DMSO-d6)

  • Deuterated toluene (Toluene-d8)

  • NMR tubes (high precision)

  • NMR Spectrometer (≥400 MHz) with variable temperature capabilities

VT_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Dissolve ~10 mg of compound in 0.6 mL of DMSO-d6 Prep2 Prepare a second sample in Toluene-d8 Prep1->Prep2 Prep3 Transfer to NMR tubes and seal Prep2->Prep3 Acq1 Acquire 1H spectrum at room temp (e.g., 298 K) Prep3->Acq1 Acq2 Cool sample incrementally (e.g., 10 K steps to 223 K) Acq1->Acq2 Acq3 Allow 10 min for equilibration at each temperature Acq2->Acq3 Acq4 Acquire 1H spectrum at each temperature point Acq3->Acq4 Ana1 Process spectra (FT, phase, baseline) Acq4->Ana1 Ana2 Identify and assign signals for each tautomer Ana1->Ana2 Ana3 Integrate distinct signals for each tautomer Ana2->Ana3 Ana4 Calculate K_eq = [T2] / [T1] at each temperature Ana3->Ana4 Ana5 Create van't Hoff Plot (ln(K_eq) vs 1/T) Ana4->Ana5 Ana6 Determine ΔH° and ΔS° from the plot Ana5->Ana6

Caption: Experimental workflow for VT-NMR analysis.

Methodology:

  • Sample Preparation:

    • Rationale: Two solvents of differing polarity (polar aprotic DMSO, nonpolar toluene) are chosen to probe environmental effects on the equilibrium.

    • Accurately weigh and dissolve approximately 10 mg of this compound in 0.6 mL of the chosen deuterated solvent directly in a vial before transferring to a high-precision NMR tube.

  • Initial Spectrum Acquisition:

    • Rationale: A room temperature spectrum serves as a baseline. Fast exchange may lead to averaged, broadened signals.

    • Record a standard 1H NMR spectrum at 298 K (25 °C).

  • Variable Temperature Experiment:

    • Rationale: Lowering the temperature slows the kinetics of proton transfer. If the exchange rate becomes slow relative to the NMR timescale, the averaged signals will decoalesce into sharp, distinct signals for each tautomer.

    • Begin cooling the sample in the NMR probe. Decrease the temperature in 10 K increments.

    • At each setpoint, allow the sample to thermally equilibrate for at least 10 minutes before acquiring a new spectrum.

    • Continue this process until sharp, well-resolved signals for the minor tautomer are observed or the solvent freezing point is approached (DMSO ~292 K, Toluene ~178 K).

  • Data Analysis:

    • Rationale: The ratio of the integrated signal areas is directly proportional to the molar ratio of the tautomers.

    • Process all spectra uniformly.

    • Identify a pair of non-overlapping signals corresponding to a specific proton (e.g., the ring C-H proton) in each of the two tautomeric forms.

    • Carefully integrate these signals at each temperature where they are resolved.

    • Calculate the equilibrium constant, Keq, at each temperature (Keq = [minor tautomer]/[major tautomer]).

  • Thermodynamic Analysis:

    • Rationale: The van't Hoff equation (ln(Keq) = -ΔH°/RT + ΔS°/R) relates the equilibrium constant to temperature, allowing for the determination of the standard enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization.

    • Plot ln(Keq) versus 1/T (in Kelvin).

    • The slope of the resulting line is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R (where R is the gas constant).

Conclusion

The tautomerism of this compound is a clear illustration of the structural dynamism inherent in many heterocyclic drug scaffolds. The preference for a specific tautomer is a nuanced interplay between the intrinsic electronic effects of its substituents and the powerful influence of its environment. For drug development professionals, recognizing and characterizing this behavior is not optional. A comprehensive analysis using a combination of high-resolution NMR spectroscopy, X-ray crystallography, and computational modeling provides the critical insights needed to understand structure-activity relationships, optimize ADME profiles, and ultimately design more effective and reliable therapeutics.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC - NIH. [Link]
  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]
  • The annular tautomerism of the curcuminoid NH-pyrazoles. RSC Publishing. [Link]
  • The Effect of Solvent on Tautomerization of 4-bromo Substituted 1H- Pyrazoles: Density Functional Theory Study. (2018). Ingenta Connect. [Link]
  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2017). NIH. [Link]
  • Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). Encyclopedia.pub. [Link]
  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (1994). J. Chem. Soc., Perkin Trans. 2. [Link]
  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. (2019). NIH. [Link]
  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. (2019). MDPI. [Link]
  • Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. (1997). Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. (2021).
  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on rel
  • NMR as a Tool for Studying Rapid Equilibria: Tautomerism. (2016). Bentham Science Publisher. [Link]
  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. (2013). Beilstein Journals. [Link]
  • Theoretical studies on tautomerism and IR spectra of pyrazole deriv
  • The use of NMR spectroscopy to study tautomerism. (2006). Bohrium. [Link]
  • (A) Pyrazole structures can be described as two different tautomers... (2022).
  • The Use of NMR Spectroscopy to Study Tautomerism. (2007).
  • The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. (2003).
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2018). PMC - NIH. [Link]
  • Publication: The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations. (2021). DSpace Repository. [Link]
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • X-ray crystallographic comparison of pyrazole subsidiaries. (2023).
  • On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. (2003). Bohrium. [Link]
  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2017). MDPI. [Link]
  • Lecture 13: Experimental Methods. (2011). Eugene E. Kwan. [Link]
  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. [Link]
  • Ethyl 5-formyl-1H-pyrazole-3-carboxyl
  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (2019).
  • 1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester. PubChem. [Link]

Sources

Methodological & Application

Synthesis of Ethyl 5-ethyl-1H-pyrazole-3-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents. Its prevalence in drug design is attributed to its diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This document provides a comprehensive guide for the synthesis of ethyl 5-ethyl-1H-pyrazole-3-carboxylate, a valuable building block for the development of novel pharmaceutical candidates.

This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles and rationale for the chosen synthetic strategy. The synthesis is approached via a two-step sequence: a Claisen condensation to form a key β-ketoester intermediate, followed by a Knorr pyrazole synthesis for the final heterocyclization.

Synthetic Strategy Overview

The synthesis of ethyl 5-ethyl-1H-pyrazole-3-carboxylate is efficiently achieved through a two-step process. The first step is a crossed Claisen condensation between diethyl oxalate and 2-butanone. Diethyl oxalate is an ideal electrophilic partner in this reaction as it lacks α-hydrogens, preventing self-condensation and leading to a single major product.[1] The resulting α,γ-diketoester, ethyl 2,4-dioxohexanoate, is a versatile intermediate.

The second step employs the classic Knorr pyrazole synthesis, a robust and high-yielding method for constructing pyrazole rings.[2][3] This reaction involves the condensation of the 1,3-dicarbonyl intermediate with hydrazine, which proceeds through a hydrazone intermediate followed by intramolecular cyclization to form the stable aromatic pyrazole ring.[3][4]

Part 1: Synthesis of Ethyl 2,4-dioxohexanoate via Claisen Condensation

Chemical Principle and Rationale

The Claisen condensation is a carbon-carbon bond-forming reaction that utilizes a strong base to generate an enolate from a ketone, which then acts as a nucleophile.[1] In this synthesis, sodium ethoxide serves as the base to deprotonate the α-carbon of 2-butanone. The resulting enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate.[1] The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired β-ketoester, ethyl 2,4-dioxohexanoate.[1] The reaction is driven to completion by the deprotonation of the product, which has a highly acidic proton between the two carbonyl groups.[1]

Reaction Workflow

Claisen Condensation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_base Prepare Sodium Ethoxide Solution cool_base Cool to -5°C prep_base->cool_base add_reagents Add 2-Butanone and Diethyl Oxalate cool_base->add_reagents stir Stir Overnight at -5°C add_reagents->stir concentrate Concentrate Reaction Mixture stir->concentrate partition Partition between Water and Ethyl Acetate concentrate->partition acidify Acidify Aqueous Layer (pH 2) partition->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry Organic Phase (Na2SO4) extract->dry evaporate Evaporate Solvent dry->evaporate product_intermediate product_intermediate evaporate->product_intermediate Ethyl 2,4-dioxohexanoate

Caption: Workflow for the synthesis of ethyl 2,4-dioxohexanoate.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Sodium22.990.46 g20 mmol
Absolute Ethanol46.077 mL-
Diethyl Oxalate146.142.92 g (2.68 mL)20 mmol
2-Butanone72.111.44 g (1.79 mL)20 mmol
Ethyl Acetate-As needed-
1 M Sulfuric Acid-As needed-
Anhydrous Sodium Sulfate-As needed-
Water (Deionized)-As needed-

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (0.46 g, 20 mmol) in small portions to absolute ethanol (7 mL). The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: Cool the freshly prepared sodium ethoxide solution to -5°C using an ice-salt bath.

  • Addition of Reactants: In a separate flask, prepare a mixture of diethyl oxalate (2.92 g, 20 mmol) and 2-butanone (1.44 g, 20 mmol). Add this mixture dropwise to the cold sodium ethoxide solution over 30 minutes, ensuring the temperature remains below 0°C.[5]

  • Reaction: Stir the reaction mixture at -5°C overnight.[6]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the ethanol.[6]

    • Partition the resulting residue between deionized water (20 mL) and ethyl acetate (3 x 70 mL).[6]

    • Separate the layers and cool the aqueous layer in an ice bath. Acidify the aqueous layer to a pH of 2 with 1 M sulfuric acid.[6]

    • Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).[6]

    • Combine the organic extracts and dry over anhydrous sodium sulfate.[6]

    • Filter and evaporate the solvent under reduced pressure to yield crude ethyl 2,4-dioxohexanoate as an oil, which can be used in the next step without further purification.[6]

Part 2: Synthesis of Ethyl 5-ethyl-1H-pyrazole-3-carboxylate via Knorr Pyrazole Synthesis

Chemical Principle and Rationale

The Knorr pyrazole synthesis is a condensation reaction between a 1,3-dicarbonyl compound and hydrazine.[2][3] The reaction is typically acid-catalyzed.[4][7][8] The more reactive ketone carbonyl of ethyl 2,4-dioxohexanoate first reacts with hydrazine to form a hydrazone intermediate. The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the ester carbonyl, leading to cyclization.[3] Subsequent dehydration results in the formation of the stable, aromatic pyrazole ring. The use of glacial acetic acid not only catalyzes the reaction but also serves as a solvent.

Reaction Mechanism

Knorr Pyrazole Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product ketoester Ethyl 2,4-dioxohexanoate hydrazone Hydrazone Formation ketoester->hydrazone Reaction at Ketone hydrazine Hydrazine Hydrate hydrazine->hydrazone cyclization Intramolecular Cyclization hydrazone->cyclization dehydration Dehydration cyclization->dehydration pyrazole Ethyl 5-ethyl-1H-pyrazole-3-carboxylate dehydration->pyrazole

Sources

experimental protocol for Knorr pyrazole synthesis of 5-ethyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 5-ethyl-1H-pyrazole-3-carboxylic acid via Knorr Pyrazole Synthesis

Introduction

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1] The pyrazole scaffold is a key pharmacophore in several marketed drugs. The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains one of the most efficient and versatile methods for constructing the pyrazole ring.[2][3][4] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions, to form a stable aromatic pyrazole ring.[1][5][6]

This application note provides a comprehensive, two-part experimental protocol for the synthesis of this compound, a valuable building block for drug discovery and development. The protocol is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step instructions grounded in established chemical principles. The synthesis begins with the acid-catalyzed cyclocondensation of diethyl 2-ethyl-3-oxosuccinate and hydrazine hydrate to yield the intermediate ester, followed by a robust saponification to afford the final carboxylic acid product.

Overall Reaction Scheme

Figure 1: Two-step synthesis of this compound.

Mechanism of the Knorr Pyrazole Synthesis

The Knorr synthesis proceeds through a well-established pathway. The reaction is initiated by the nucleophilic attack of hydrazine on one of the carbonyl groups of the β-ketoester (in this case, the more electrophilic ketone).[6] This is followed by dehydration to form a hydrazone intermediate. The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the ester carbonyl, leading to a cyclized intermediate. Subsequent elimination of ethanol results in the formation of the stable, aromatic pyrazole ring.[1][6] The reaction is typically catalyzed by a weak acid, which facilitates both the initial condensation and the subsequent dehydration steps.[2][3]

Knorr_Mechanism Figure 2: Knorr Pyrazole Synthesis Mechanism A Diethyl 2-ethyl-3-oxosuccinate + Hydrazine B Hydrazone Intermediate A->B Condensation (-H2O) C Cyclized Intermediate (Tetrahedral) B->C Intramolecular Cyclization D Ethyl 5-ethyl-1H-pyrazole-3-carboxylate C->D Dehydration (-EtOH)

Caption: Figure 2: Knorr Pyrazole Synthesis Mechanism

Materials and Equipment

Reagents and Chemicals
ReagentFormulaCAS No.SupplierNotes
Diethyl 2-ethyl-3-oxosuccinateC₁₀H₁₆O₅615-53-2Major Chemical SupplierStarting β-ketoester
Hydrazine Hydrate (~64%)H₆N₂O7803-57-8Major Chemical SupplierHighly Toxic & Corrosive
Ethanol (Absolute)C₂H₅OH64-17-5Major Chemical SupplierReagent and solvent
Glacial Acetic AcidCH₃COOH64-19-7Major Chemical SupplierCatalyst
Sodium Hydroxide (pellets)NaOH1310-73-2Major Chemical SupplierBase for hydrolysis
Hydrochloric Acid (conc., 37%)HCl7647-01-0Major Chemical SupplierFor acidification
Ethyl AcetateC₄H₈O₂141-78-6Major Chemical SupplierExtraction solvent
HexanesC₆H₁₄110-54-3Major Chemical SupplierTLC and extraction solvent
Anhydrous Sodium SulfateNa₂SO₄7757-82-6Major Chemical SupplierDrying agent
Deionized WaterH₂O7732-18-5---
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Dropping funnel

  • Ice bath

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Beakers and graduated cylinders

  • TLC plates (silica gel 60 F₂₅₄)

  • pH paper or pH meter

  • Standard laboratory glassware

Safety Precautions

This protocol involves hazardous materials. Perform all steps in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

ChemicalHazardsHandling Precautions
Hydrazine Hydrate Fatal if inhaled, toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause cancer, combustible liquid. [7][8][9]Handle only in a chemical fume hood.[7] Wear a full-face shield, chemical-resistant gloves, and appropriate respiratory protection.[8][10] Keep away from heat and ignition sources.[11] Have a spill kit ready.
Sodium Hydroxide Causes severe skin burns and eye damage.Handle with care to avoid creating dust. Wear gloves and safety goggles.
Conc. Hydrochloric Acid Causes severe skin burns and eye damage. May cause respiratory irritation.Handle in a fume hood. Wear gloves and safety goggles. Add acid to water, never the reverse.
Organic Solvents Flammable, may cause irritation.Keep away from ignition sources. Use in a well-ventilated area.

Experimental Protocol

Part A: Synthesis of Ethyl 5-ethyl-1H-pyrazole-3-carboxylate
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add absolute ethanol (100 mL).

  • Addition of Reagents: Add diethyl 2-ethyl-3-oxosuccinate (10.1 g, 50 mmol, 1.0 eq.) to the ethanol and stir until dissolved. To this solution, add glacial acetic acid (0.6 mL, ~10 mmol, 0.2 eq.) to act as the catalyst.[6][12]

  • Hydrazine Addition: In a separate beaker, carefully measure hydrazine hydrate (3.13 g, ~62.5 mmol, 1.25 eq.). Caution: Hydrazine is highly toxic and corrosive. [7] Slowly add the hydrazine hydrate to the reaction mixture via a dropping funnel over 10-15 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The starting β-ketoester should be consumed.

  • Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Extraction: To the resulting residue, add 100 mL of ethyl acetate and 100 mL of deionized water. Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.

  • Isolate Organic Layer: Drain the aqueous layer and collect the organic (ethyl acetate) layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, ethyl 5-ethyl-1H-pyrazole-3-carboxylate, as an oil or a low-melting solid. The crude product can be used in the next step without further purification.

Part B: Hydrolysis to this compound
  • Saponification Setup: Transfer the crude ethyl 5-ethyl-1H-pyrazole-3-carboxylate from Part A into a 250 mL round-bottom flask. Prepare a solution of sodium hydroxide (4.0 g, 100 mmol, 2.0 eq.) in 80 mL of deionized water and 20 mL of ethanol. Add this solution to the flask.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 90-95°C) with vigorous stirring for 2 hours. The reaction mixture should become a clear, homogeneous solution.

  • Cooling and Acidification: After the reaction is complete, cool the flask in an ice bath to 0-5°C. Slowly and carefully add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2-3 (check with pH paper). A white precipitate of the carboxylic acid will form.[13]

  • Product Isolation: Continue to stir the mixture in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with two portions of cold deionized water (2 x 25 mL) to remove any residual salts. Allow the product to air dry on the filter, then transfer it to a watch glass and dry in a vacuum oven at 50°C to a constant weight.

Workflow and Characterization

The overall experimental process is summarized in the workflow diagram below. The final product, this compound, should be characterized to confirm its identity and purity.

Workflow cluster_part_a Part A: Ester Synthesis cluster_part_b Part B: Hydrolysis A1 Dissolve β-ketoester in Ethanol + Acetic Acid A2 Add Hydrazine Hydrate A1->A2 A3 Reflux for 3 hours A2->A3 A4 Rotovap to remove solvent A3->A4 A5 Ethyl Acetate / Water Extraction A4->A5 A6 Dry & Concentrate A5->A6 A7 Crude Ester Product A6->A7 B1 Dissolve Crude Ester in NaOH (aq) / Ethanol A7->B1 Proceed to Hydrolysis B2 Reflux for 2 hours B1->B2 B3 Cool in Ice Bath B2->B3 B4 Acidify with HCl to pH 2-3 B3->B4 B5 Filter Precipitate B4->B5 B6 Wash with Cold Water B5->B6 B7 Dry under Vacuum B6->B7 B8 Final Product: This compound B7->B8

Caption: Figure 3: Experimental Workflow Diagram

Expected Characterization Data:
  • Appearance: White to off-white solid.

  • ¹H NMR: Expect characteristic peaks for the ethyl group (triplet and quartet), a singlet for the pyrazole C4-H, and a broad singlet for the carboxylic acid proton.

  • Mass Spectrometry (MS): Calculate the expected m/z for the molecular ion [M+H]⁺.

  • Melting Point (MP): A sharp melting point range indicates high purity.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low yield in Part A Incomplete reaction.Increase reflux time. Ensure the correct stoichiometry of hydrazine hydrate is used.
Product lost during workup.Ensure complete extraction with ethyl acetate. Avoid vigorous shaking that can lead to emulsions.
Oily product in Part B Incomplete hydrolysis.Extend the reflux time for the saponification step. Ensure sufficient NaOH is used.
Impurities present.Re-dissolve the product in a minimal amount of hot water/ethanol and allow it to recrystallize slowly.
No precipitate upon acidification Product is water-soluble.Extract the acidified aqueous solution with a more polar solvent like ethyl acetate.
Insufficient acidification.Add more HCl and re-check the pH. Ensure it is well below the pKa of the carboxylic acid.

Conclusion

This application note details a reliable and scalable two-step protocol for the synthesis of this compound. The Knorr pyrazole synthesis provides an efficient route to the pyrazole ester intermediate, which is readily hydrolyzed to the target carboxylic acid. By following the outlined procedures and safety precautions, researchers can effectively produce this valuable heterocyclic building block for application in pharmaceutical research and development.

References

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm).
  • J&K Scientific LLC. Knorr Pyrazole Synthesis. (2025-02-23).
  • NIH. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Nexchem Ltd. SAFETY DATA SHEET - Hydrazine Hydrate 55%.
  • Name-Reaction.com. Knorr pyrazole synthesis.
  • Chem Help Asap. Knorr Pyrazole Synthesis.
  • Acros Organics. Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET. (2014-09-29).
  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones.
  • Oxford Lab Fine Chem LLP. HYDRAZINE HYDRATE MSDS.
  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024-08-16).
  • RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022-09-12).
  • YouTube. Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021-12-16).
  • PubMed. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2009-10-01).
  • NIH. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.
  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2025-07-10).
  • International Journal of Trend in Scientific Research and Development. Synthesis of Pyrazole Compounds by Using Sonication Method.
  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • MDPI. Diethyl 2-Cyano-3-oxosuccinate.
  • ResearchGate. Knorr Pyrazole Synthesis.
  • The Royal Society of Chemistry. Chapter 5: Pyrazoles. (2015-11-20).
  • PrepChem.com. Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester.
  • Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.
  • Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua.
  • Wikipedia. Diethyl 2-methyl-3-oxosuccinate reductase.
  • ChemBK. Diethyl 2-oxosuccinate. (2024-04-10).
  • Organic Chemistry Portal. Pyrazole synthesis.
  • ResearchGate. Synthesis of Unnatural Diethyl 2-Hydroxysuccinate From 2,3-Dihydroxysuccinic Acid As a Starting Material for Annonine Building Blocks. (2019-01-08).
  • MDPI. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.
  • ResearchGate. (PDF) Diethyl 2-Cyano-3-oxosuccinate. (2025-10-13).

Sources

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Title: A Comprehensive Guide to the Synthesis of Ethyl 5-ethyl-1H-pyrazole-3-carboxylate via Fischer Esterification

Abstract: This document provides a detailed protocol and in-depth scientific rationale for the synthesis of ethyl 5-ethyl-1H-pyrazole-3-carboxylate from 5-ethyl-1H-pyrazole-3-carboxylic acid using the Fischer esterification method. Pyrazole derivatives are crucial scaffolds in medicinal chemistry, and the successful esterification of pyrazole-based carboxylic acids is a fundamental step in the synthesis of numerous active pharmaceutical ingredients. This guide is intended for researchers and professionals in drug development, offering a robust, self-validating protocol grounded in established chemical principles. Safety considerations, reaction monitoring, product purification, and characterization are discussed in detail to ensure reproducible and high-purity results.

Introduction and Scientific Background

The pyrazole moiety is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents. The functionalization of the pyrazole ring is key to modulating the pharmacological properties of these compounds. Esterification of carboxylic acid-substituted pyrazoles is a common strategy to increase lipophilicity, improve cell permeability, or to create a handle for further chemical modifications.

The Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side.[3][4][5] This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, or by removing water as it is formed.[4][5][6]

The mechanism of the Fischer esterification involves several key steps, all of which are reversible[4][7]:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[4][6]

  • Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[1][3]

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[4]

  • Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[4]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[4]

This application note provides a detailed, step-by-step protocol for the Fischer esterification of this compound, a representative example of a heterocyclic carboxylic acid.

Safety and Handling Precautions

Prior to commencing any experimental work, it is imperative to read and understand the Safety Data Sheets (SDS) for all reagents. This reaction involves the use of corrosive and flammable substances.[8][9]

  • Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and causes severe burns.[8][9] Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[8]

  • Ethanol (EtOH): Highly flammable liquid and vapor.[9] Keep away from ignition sources.

  • This compound: While not acutely toxic, appropriate handling procedures should be followed. Avoid inhalation of dust and contact with skin and eyes.

  • Organic Solvents (e.g., Ethyl Acetate, Diethyl Ether): Flammable and volatile. Use in a well-ventilated fume hood.

Emergency Procedures:

  • In case of skin contact with acid, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[8]

  • In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[8]

Experimental Protocol: Fischer Esterification of this compound

This protocol is designed for a laboratory scale synthesis and can be scaled up with appropriate safety considerations.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound140.141.40 g10.0
Ethanol (absolute)46.0725 mL~428
Concentrated Sulfuric Acid (98%)98.080.5 mL~9.2
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-
Ethyl Acetate88.11As needed-
Deionized Water18.02As needed-
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • TLC plates (silica gel 60 F₂₅₄)

Reaction Setup and Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.40 g, 10.0 mmol).

  • Addition of Alcohol: Add absolute ethanol (25 mL) to the flask. Stir the mixture to dissolve the carboxylic acid. The large excess of ethanol serves as both the solvent and a reactant to drive the equilibrium towards the product.[4][6]

  • Catalyst Addition: In a fume hood, carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirred solution. Caution: The addition of sulfuric acid to ethanol is exothermic. Add the acid dropwise to control the temperature rise.

  • Reflux: Attach the reflux condenser to the round-bottom flask and ensure a steady flow of cooling water. Heat the reaction mixture to a gentle reflux (the boiling point of ethanol is approximately 78 °C) using a heating mantle or oil bath.[1]

  • Reaction Monitoring: Allow the reaction to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • TLC System: A suitable mobile phase is a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v).

    • Visualization: Visualize the spots under UV light (254 nm). The product ester will be less polar than the starting carboxylic acid and will have a higher Rf value. The reaction is considered complete when the starting material spot is no longer visible.

Work-up and Purification
  • Cooling: After the reaction is complete, remove the heating source and allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.[2]

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer the solution to a 100 mL separatory funnel.

  • Neutralization: Carefully add saturated sodium bicarbonate solution (~30 mL) to the separatory funnel to neutralize the acidic catalyst and any unreacted carboxylic acid. Caution: Carbon dioxide gas will be evolved, so vent the separatory funnel frequently.[2] Continue adding the bicarbonate solution until the effervescence ceases.

  • Washing: Wash the organic layer with deionized water (2 x 30 mL) and then with brine (30 mL) to remove any remaining water-soluble impurities.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate.[2]

  • Solvent Evaporation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl 5-ethyl-1H-pyrazole-3-carboxylate.

  • Further Purification (Optional): If necessary, the crude product can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[10]

Characterization of Ethyl 5-ethyl-1H-pyrazole-3-carboxylate

The structure and purity of the synthesized ester should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group of the ester (a triplet and a quartet), the ethyl group on the pyrazole ring (a triplet and a quartet), and a singlet for the proton on the pyrazole ring. The NH proton of the pyrazole may appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the pyrazole ring, and the carbons of the two ethyl groups.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The expected molecular ion peak [M]+ for C₈H₁₂N₂O₂ is m/z = 168.1.

  • Infrared Spectroscopy (IR): The IR spectrum should show a strong absorption band for the ester carbonyl group (C=O) around 1700-1730 cm⁻¹ and an N-H stretching band around 3200-3400 cm⁻¹.

Diagrams and Visualizations

Reaction Mechanism

Fischer_Esterification_Mechanism RCOOH This compound Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H⁺ EtOH Ethanol H_plus H⁺ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + Ethanol Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H₂O Water Water Ester Ethyl 5-ethyl-1H-pyrazole-3-carboxylate Protonated_Ester->Ester - H⁺

Caption: Mechanism of Fischer Esterification.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: This compound, Ethanol, and H₂SO₄ start->reagents reflux Reflux for 4-6 hours reagents->reflux monitor Monitor by TLC reflux->monitor workup Work-up: - Remove Ethanol - Extraction with Ethyl Acetate - NaHCO₃ Wash monitor->workup Reaction Complete dry Dry with Na₂SO₄ workup->dry evaporate Evaporate Solvent dry->evaporate purify Purification (Optional): Column Chromatography evaporate->purify characterize Characterization: NMR, MS, IR evaporate->characterize If Pure purify->characterize product Pure Product characterize->product

Sources

Application Notes & Protocols: Leveraging 5-Ethyl-1H-pyrazole-3-carboxylic Acid for the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

The Pyrazole Scaffold: A Cornerstone of Anti-Inflammatory Drug Design

The five-membered pyrazole ring, with its two adjacent nitrogen atoms, offers a unique combination of electronic properties and steric versatility that makes it an ideal framework for drug design.[3][5][6] Its most notable success in the anti-inflammatory arena is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, which validates the pyrazole core as a prime candidate for targeting inflammation.[2][3]

Mechanistic Rationale for Targeting COX-2

Inflammation is a complex biological response mediated by signaling molecules, including prostaglandins. The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in homeostatic functions like gastric protection, COX-2 is inducibly expressed at sites of inflammation and is a primary therapeutic target.[3]

The structural design of many pyrazole-based inhibitors is centered on achieving selectivity for COX-2 over COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[3] This selectivity is often achieved by exploiting a larger, more accommodating hydrophobic side-pocket present in the COX-2 active site. Diaryl pyrazole derivatives, for instance, can position one aromatic ring in the active site while a second, often bearing a sulfonamide or sulfonylmethyl group, extends into this unique side-pocket, interacting with key residues like Arg513, His90, and Gln192.[7]

Beyond COX inhibition, pyrazole derivatives have been developed to target other key inflammatory mediators, including p38 MAP kinase and various cytokines like TNF-α and IL-6, showcasing the scaffold's broad applicability.[3][8][9][10]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases Inflammation Pain & Inflammation Prostaglandins->Inflammation Pyrazole_Inhibitor Pyrazole-based COX-2 Inhibitor Pyrazole_Inhibitor->COX2 Inhibition Synthetic_Workflow Start 5-Ethyl-1H-pyrazole- 3-carboxylic Acid Activation Carboxylic Acid Activation (e.g., SOCl₂, EDC/HOBt) Start->Activation Intermediate Reactive Intermediate (Acyl Chloride or Active Ester) Activation->Intermediate Coupling Amide Coupling (Nucleophilic Acyl Substitution) Intermediate->Coupling Amine Primary or Secondary Amine (e.g., Substituted Aniline) Amine->Coupling Product Final Product (Pyrazole Carboxamide) Coupling->Product Purification Work-up & Purification (Extraction, Chromatography) Product->Purification

Caption: General workflow for the synthesis of pyrazole carboxamides.

Application Protocol: Synthesis of N-(4-sulfamoylphenyl)-5-ethyl-1H-pyrazole-3-carboxamide

This protocol provides a detailed, self-validating method for synthesizing a representative anti-inflammatory agent analogous to known COX-2 inhibitors. The procedure employs a common and robust two-step, one-pot process involving the formation of an acyl chloride followed by reaction with 4-aminobenzenesulfonamide.

Objective: To synthesize a potential COX-2 inhibitor via amide coupling, demonstrating the utility of 5-ethyl-1H-pyrazole-3-carboxylic acid as a key building block.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )Molar Eq.Notes
This compound85393-55-1140.141.0Starting material.
Thionyl chloride (SOCl₂)7719-09-7118.972.0Activating agent. Use fresh, handle in fume hood.
4-Aminobenzenesulfonamide (Sulfanilamide)63-74-1172.211.05Coupling partner.
Anhydrous Dichloromethane (DCM)75-09-284.93-Reaction solvent. Must be dry.
Anhydrous Pyridine110-86-179.103.0Base. Neutralizes HCl byproduct.
N,N-Dimethylformamide (DMF)68-12-273.09CatalyticCatalyst for acyl chloride formation.
1M Hydrochloric Acid (HCl)7647-01-0--For aqueous work-up.
Saturated Sodium Bicarbonate (NaHCO₃) Solution144-55-8--For aqueous work-up.
Brine (Saturated NaCl Solution)7647-14-5--For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9--Drying agent.
Ethyl Acetate141-78-6--Extraction and chromatography solvent.
Hexanes110-54-3--Chromatography solvent.
Step-by-Step Methodology

Causality Note: The conversion of the carboxylic acid to an acyl chloride with thionyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the weakly basic aniline nitrogen of sulfanilamide. [11]Pyridine serves as both a mild base to scavenge the HCl generated in both steps and as a nucleophilic catalyst.

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.40 g, 10.0 mmol, 1.0 eq).

  • Solvent Addition: Add anhydrous Dichloromethane (DCM, 40 mL) to the flask and stir to suspend the solid.

  • Activation: Carefully add thionyl chloride (1.46 mL, 20.0 mmol, 2.0 eq) dropwise to the suspension at room temperature. Add one drop of N,N-Dimethylformamide (DMF) as a catalyst.

    • Observation: Vigorous gas evolution (HCl and SO₂) will be observed. Ensure the reaction is performed in a well-ventilated fume hood.

  • Acyl Chloride Formation: Heat the reaction mixture to reflux (approx. 40°C) for 2 hours. The suspension should become a clear, pale-yellow solution, indicating the formation of the acyl chloride intermediate.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Amine Addition: In a separate flask, dissolve 4-aminobenzenesulfonamide (1.81 g, 10.5 mmol, 1.05 eq) in anhydrous pyridine (2.42 mL, 30.0 mmol, 3.0 eq). Slowly add this solution dropwise to the cold acyl chloride solution over 15 minutes.

    • Rationale: Maintaining a low temperature controls the exothermicity of the reaction. Adding the amine solution slowly prevents unwanted side reactions.

  • Coupling Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexanes:Ethyl Acetate as the eluent. The disappearance of the starting amine and the appearance of a new, higher Rf product spot indicates reaction completion.

  • Work-up:

    • Carefully pour the reaction mixture into a separatory funnel containing 50 mL of 1M HCl (aq).

    • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

    • Justification: The acid wash removes residual pyridine, while the bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 20% to 60% Ethyl Acetate in Hexanes. Alternatively, recrystallization from an appropriate solvent system (e.g., Ethanol/Water) may be effective.

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The final product should be a white to off-white solid.

Structure-Activity Relationship (SAR) Insights

The protocol above provides a template. The true power of using this compound lies in the ability to systematically modify the final structure to optimize biological activity.

  • The Amide Moiety (R¹): The nature of the amine coupled to the carboxylic acid is paramount. For COX-2 inhibitors, aryl groups containing a sulfonamide or methylsulfonyl moiety at the para-position are critical for high-affinity binding and selectivity. [7][12]* The 5-Position Substituent (R²): The ethyl group in the starting material contributes to the hydrophobic interactions within the enzyme's active site. Varying the size and nature of this alkyl group can fine-tune potency and pharmacokinetic properties like solubility and metabolic stability. [8][13]* The 1-Position (N¹): While unsubstituted in this protocol, the N¹ position of the pyrazole ring can be functionalized to introduce additional interaction points or modulate the electronic nature of the ring system, further impacting biological activity. [14][15]

SAR_Diagram cluster_SAR Key Pharmacophoric Regions SAR_Image R1 R¹ Group (Amide) - Critical for target binding - Governs COX-2 selectivity Core Pyrazole Core - Rigid scaffold for orienting substituents R2 R² Group (Position 5) - Modulates potency - Affects pharmacokinetics N1 N¹ Position - Site for further modification - Influences electronic properties

Caption: Key regions for Structure-Activity Relationship (SAR) studies in pyrazole-based inhibitors.

Conclusion

This compound stands out as a high-value, versatile building block for the synthesis of novel anti-inflammatory agents. Its inherent pyrazole scaffold provides a clinically validated foundation for targeting key inflammatory enzymes like COX-2. The straightforward and robust amide coupling chemistry detailed in this guide allows for the rapid generation of diverse compound libraries, facilitating the exploration of structure-activity relationships and the optimization of lead candidates. By understanding the mechanistic basis for activity and the rationale behind the synthetic protocols, researchers are well-equipped to leverage this synthon in the ongoing quest for safer and more effective anti-inflammatory therapeutics.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Graneto, M. J., Kurumbail, R. G., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry, 50(23), 5613-5624. [Link]
  • Gautam Rai, Abhishek Soni, Abigel Gurung, & Manisha Subba. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Graneto, M. (2008). Synthesis, crystal structure, and activity of pyrazole inhibitors of p38 map kinase. Cancer Research, 68(9_Supplement), SY17-03. [Link]
  • Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. [Link]
  • A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. (2022). ACS Omega. [Link]
  • Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. [Link]
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. [Link]
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Synthesis and anti-inflammatory activity of celecoxib like compounds. (2012). PubMed. [Link]
  • Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. (n.d.).
  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). PubMed Central. [Link]
  • Exploring Pyrazole Derivatives in Drug Discovery: Focus on Anti-inflammatory and Bioactive Compounds. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). PubMed Central. [Link]
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). MDPI. [Link]
  • Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. (2019).
  • Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. (2019). PubMed. [Link]
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022).
  • Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. (2022). MDPI. [Link]
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. [Link]
  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018).

Sources

Application Notes and Protocols: Development of Antimicrobial Compounds from 5-Ethyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] Heterocyclic compounds, particularly those containing the pyrazole scaffold, have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The pyrazole ring system is a versatile pharmacophore that can be readily functionalized to modulate its physicochemical and biological properties. This adaptability makes it an attractive starting point for the rational design of new drugs.[5] Specifically, 5-ethyl-1H-pyrazole-3-carboxylic acid presents a promising and underexplored scaffold for the development of new antimicrobial agents. Its structure offers multiple points for chemical modification, allowing for the creation of a diverse library of derivatives with the potential for potent and selective antimicrobial activity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of antimicrobial compounds derived from this compound. We will delve into the synthetic strategies for derivatization, detailed protocols for a robust antimicrobial screening cascade, and foundational mechanism of action studies. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles to ensure the generation of reliable and reproducible data.

PART 1: Synthesis of a this compound Derivative Library

The foundational step in this drug discovery workflow is the creation of a chemically diverse library of compounds based on the this compound core. The primary points of diversification on this scaffold are the carboxylic acid group at the 3-position and the nitrogen at the 1-position (N1) of the pyrazole ring.

Diagram: Synthetic Strategy Overview

Synthesis_Strategy Start This compound Amide_Coupling Amide Coupling (EDC, HOBt) Start->Amide_Coupling Esterification Esterification (Alcohol, Acid Catalyst) Start->Esterification N1_Alkylation N1-Alkylation/Arylation (Alkyl/Aryl Halide, Base) Start->N1_Alkylation Amide_Library Amide Library (R-NH2) Amide_Coupling->Amide_Library Ester_Library Ester Library (R-OH) Esterification->Ester_Library N1_Substituted_Library N1-Substituted Library (R-X) N1_Alkylation->N1_Substituted_Library

Caption: Synthetic diversification of the pyrazole scaffold.

Protocol 1: Synthesis of Amide Derivatives

The carboxylic acid moiety can be readily converted to a wide range of amides using standard peptide coupling reagents. This modification is crucial as the amide bond can participate in hydrogen bonding interactions with biological targets.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise and stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6]

Protocol 2: Synthesis of Ester Derivatives

Esterification of the carboxylic acid introduces lipophilicity, which can enhance cell membrane permeability. A classic Fischer esterification is a straightforward method.

Materials:

  • This compound

  • A diverse library of alcohols (e.g., ethanol, propanol, benzyl alcohol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous solvent (corresponding to the alcohol used)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in the corresponding anhydrous alcohol (used as both reactant and solvent).

  • Add a catalytic amount of concentrated H₂SO₄ (2-3 drops).

  • Reflux the mixture for 4-8 hours, monitoring by TLC.[7]

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in DCM and carefully neutralize with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude ester by column chromatography.

  • Confirm the structure of the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Protocol 3: N1-Alkylation and Arylation

Modification at the N1 position can significantly impact the compound's interaction with biological targets and its overall pharmacological profile.

Materials:

  • This compound ethyl ester (or other ester derivative)

  • A diverse library of alkyl or aryl halides (e.g., benzyl bromide, iodomethane)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous acetonitrile (ACN) or DMF

Procedure:

  • To a solution of the starting pyrazole ester (1.0 eq) in anhydrous ACN, add K₂CO₃ (2.0 eq).

  • Add the alkyl or aryl halide (1.2 eq) and heat the mixture to 60-80 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, filter off the inorganic base, and concentrate the filtrate.

  • The resulting crude product can then be purified by column chromatography.

  • The ester can be subsequently hydrolyzed back to the carboxylic acid if desired, using standard conditions (e.g., LiOH, THF/H₂O).

  • Characterize the final N1-substituted pyrazole derivative by appropriate spectroscopic techniques.

PART 2: Antimicrobial Activity Screening Cascade

A tiered screening approach is essential for efficiently identifying promising lead compounds from the synthesized library. This cascade moves from high-throughput primary screening to more detailed secondary and mechanistic assays.

Diagram: Antimicrobial Screening Workflow

Screening_Workflow A Synthesized Compound Library B Primary Screening: Broth Microdilution MIC Assay A->B C Hit Identification (MIC ≤ 16 µg/mL) B->C D Secondary Screening: - MBC Determination - Time-Kill Kinetics C->D Active G Mechanism of Action Studies C->G Inactive E Cytotoxicity Assay (e.g., HEK-293 cells) D->E F Lead Compound Selection (High Potency, Low Toxicity) E->F F->G Promising

Caption: Tiered workflow for antimicrobial compound screening.

Protocol 4: Primary Screening - Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and scalable technique.[8]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi

  • Synthesized compounds dissolved in DMSO (stock solution at 10 mg/mL)

  • Positive control antibiotics (e.g., Ampicillin, Fluconazole)[9]

  • Negative control (DMSO)

  • Resazurin sodium salt solution (for viability indication)

Procedure:

  • In each well of a 96-well plate, add 50 µL of the appropriate sterile broth.

  • In the first column of wells, add another 50 µL of broth containing the test compound at twice the highest desired final concentration.

  • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate. Discard the final 50 µL from the last column.

  • Prepare a microbial inoculum adjusted to a final concentration of 5 x 10⁵ CFU/mL in the appropriate broth.

  • Add 50 µL of the microbial inoculum to each well, bringing the total volume to 100 µL.

  • Include positive control wells (with standard antibiotic) and negative control wells (with DMSO and no compound).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • After incubation, assess microbial growth. This can be done visually or by adding 10 µL of resazurin solution to each well and incubating for another 2-4 hours. A color change from blue to pink indicates viable cells.

  • The MIC is the lowest concentration of the compound at which no visible growth (or no color change) is observed.[6]

Compound ID S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans MIC (µg/mL)
PYZ-001 832>64
PYZ-002 >64>6416
PYZ-003 4832
Ampicillin 24N/A
Fluconazole N/AN/A8
Protocol 5: Secondary Screening - Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

This assay determines whether a compound is static (inhibits growth) or cidal (kills the organism).

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot the aliquot onto an agar plate (e.g., Mueller-Hinton Agar) that does not contain any test compound.

  • Incubate the agar plates overnight at 37 °C.

  • The MBC/MFC is the lowest concentration of the compound from which no microbial colonies grow on the subculture agar plate.

Protocol 6: Time-Kill Kinetic Assay

This assay provides a dynamic picture of the antimicrobial activity over time.

Procedure:

  • Inoculate flasks containing broth with a starting bacterial concentration of ~5 x 10⁵ CFU/mL.

  • Add the test compound at concentrations of 1x, 2x, and 4x the MIC. Include a no-drug growth control.

  • Incubate the flasks with shaking at 37 °C.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquot and plate onto agar to determine the viable cell count (CFU/mL).

  • Plot log₁₀ CFU/mL versus time. A bactericidal agent is typically defined as causing a ≥3-log₁₀ reduction in CFU/mL within 24 hours.

PART 3: Preliminary Mechanism of Action (MoA) and Toxicity Assessment

Understanding the potential MoA and ensuring selectivity for microbial targets over host cells are critical next steps.

Potential MoA for Pyrazole-Based Compounds

Literature suggests that pyrazole derivatives can exert their antimicrobial effects through various mechanisms.[10] Molecular docking studies can be employed to predict potential targets.[10][11] Common targets include:

  • DNA Gyrase Inhibition: Many antibacterial agents function by inhibiting this essential enzyme involved in DNA replication.[10]

  • Cell Wall Synthesis Inhibition: Disrupting the integrity of the bacterial cell wall is a classic and effective antimicrobial strategy.[10]

  • Protein Synthesis Inhibition: Targeting the bacterial ribosome can halt protein production.[10]

  • Carbonic Anhydrase Inhibition: Some pyrazole derivatives have shown activity against this enzyme, which can be crucial for microbial metabolism.[11]

Diagram: Potential Mechanisms of Action

MoA_Pathway cluster_bacterium Bacterial Cell Pyrazole Pyrazole Derivative DNA_Gyrase DNA Gyrase Pyrazole->DNA_Gyrase Inhibits Cell_Wall Cell Wall Synthesis Pyrazole->Cell_Wall Inhibits Ribosome Ribosome (Protein Synthesis) Pyrazole->Ribosome Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Cell_Integrity Cell Integrity Cell_Wall->Cell_Integrity Protein_Production Protein Production Ribosome->Protein_Production Bacterial_Death Bactericidal/Bacteriostatic Effect DNA_Replication->Bacterial_Death Cell_Integrity->Bacterial_Death Protein_Production->Bacterial_Death

Sources

Application Notes & Protocols: A Guide to Evaluating 5-ethyl-1H-pyrazole-3-carboxylic Acid Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of Precision in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, orchestrating a vast array of processes from growth and proliferation to differentiation and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the quest for compounds with higher potency and improved selectivity remains a primary objective in medicinal chemistry.

Within the landscape of kinase inhibitor design, the pyrazole ring stands out as a "privileged scaffold."[3] This five-membered heterocyclic core is synthetically accessible and possesses versatile bioisosteric properties, allowing it to effectively mimic the adenine region of ATP and engage in crucial hydrogen bonding interactions within the kinase hinge region.[3][4] This guide focuses on a specific, promising subclass: 5-ethyl-1H-pyrazole-3-carboxylic acid derivatives . The carboxylic acid moiety provides a key handle for synthetic diversification, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.[5]

This document serves as a comprehensive technical guide, providing not only the "how" but also the "why" behind the essential protocols for synthesizing, characterizing, and evaluating these compounds as potential therapeutic agents.

Section 1: Synthesis and Characterization of the Pyrazole Core

The rational design of kinase inhibitors begins with robust and flexible synthetic chemistry. The this compound scaffold can be reliably constructed, allowing for systematic modification to probe the chemical space for optimal kinase interaction.

General Synthetic Strategy: A Rationale-Driven Approach

A common and effective method for constructing the pyrazole core involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6] For the target scaffold, this translates to a two-step process starting from readily available commercial materials.

Step 1: Formation of the Diketoester Intermediate The synthesis initiates with a Claisen condensation between diethyl oxalate and 3-pentanone. Sodium ethoxide is used as the base to deprotonate the α-carbon of the ketone, generating a nucleophilic enolate that subsequently attacks the electrophilic carbonyl of the oxalate. This reaction is driven by the formation of a stable β-dicarbonyl system.

Step 2: Pyrazole Ring Formation (Knorr Pyrazole Synthesis) The resulting diketoester is then reacted with hydrazine hydrate. The reaction proceeds via nucleophilic attack of the hydrazine at the ketone carbonyls, followed by cyclization and dehydration to yield the aromatic pyrazole ring. The use of a slight excess of hydrazine and an acidic catalyst (like acetic acid) ensures the reaction goes to completion. The ester group at the 3-position remains for subsequent derivatization.

Characterization: Validating the Chemical Identity

Confirmation of the synthesized compounds' structure is paramount. A combination of spectroscopic methods is required:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the presence of the ethyl group, the pyrazole ring protons, and the carboxylic acid/ester functionality, and to ensure the correct connectivity of the atoms.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.[7]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the carboxylic acid and the N-H stretch of the pyrazole ring.[8]

Section 2: The Mechanism of Kinase Inhibition

Most pyrazole-based inhibitors function by competing with endogenous ATP for binding to the kinase's active site.[3] Understanding this mechanism is key to interpreting experimental data.

The unsubstituted N-H of the pyrazole ring is a critical pharmacophore, acting as a hydrogen bond donor to engage with the "hinge region" of the kinase—a short, flexible segment that connects the N- and C-terminal lobes of the kinase domain. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's ability to phosphorylate its substrates. The substituents at the 3- and 5-positions project into distinct pockets of the active site, and their chemical nature dictates the inhibitor's potency and selectivity.

cluster_0 ATP-Competitive Inhibition ATP ATP Kinase_Active Active Kinase (ATP Binding Site Open) ATP->Kinase_Active Binds Kinase_Inactive Inactive Kinase-Inhibitor Complex Kinase_Active->Kinase_Inactive Inhibitor Bound Phosphorylation Substrate Phosphorylation (Signal Propagation) Kinase_Active->Phosphorylation Catalyzes Pyrazole 5-Ethyl-1H-pyrazole- 3-carboxylic acid Derivative Pyrazole->Kinase_Active Competes & Binds No_Phosphorylation No Phosphorylation (Signal Blocked) Kinase_Inactive->No_Phosphorylation

Caption: Mechanism of ATP-competitive kinase inhibition.

Section 3: Application Note 1: In Vitro Kinase Inhibition Profiling

The first critical step in evaluating a new compound is to determine its direct inhibitory effect on the purified target kinase(s). This is typically achieved through an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50).

Protocol: ADP-Glo™ Kinase Assay

Scientific Rationale: The ADP-Glo™ assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[9][10] It is a robust and widely used method due to its high sensitivity and broad dynamic range. The protocol involves two steps: first, the kinase reaction is performed, and then remaining ATP is depleted. In the second step, the ADP produced is converted back to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction. The amount of light produced is directly proportional to the kinase activity.

Materials:

  • Purified recombinant kinase and its specific substrate

  • This compound derivatives (dissolved in 100% DMSO)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Workflow Diagram:

A 1. Dispense Inhibitor (Serial Dilution in DMSO) B 2. Add Kinase Enzyme (in Kinase Buffer) A->B C 3. Pre-incubate (10 min at RT) B->C D 4. Initiate Reaction (Add ATP/Substrate Mix) C->D E 5. Incubate (60 min at RT) D->E F 6. Stop & Deplete ATP (Add ADP-Glo™ Reagent) E->F G 7. Incubate (40 min at RT) F->G H 8. Convert ADP to ATP & Detect Luminescence (Add Kinase Detection Reagent) G->H I 9. Incubate (30 min at RT) H->I J 10. Read Luminescence I->J

Caption: Workflow for the in vitro ADP-Glo™ kinase assay.

Step-by-Step Methodology:

  • Compound Plating: Create a 10-point, 3-fold serial dilution of each pyrazole derivative in 100% DMSO. Transfer a small volume (e.g., 50 nL) of each concentration to a 384-well assay plate. Include "vehicle only" (DMSO) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Kinase Addition: Add 5 µL of kinase solution (containing the appropriate concentration of purified enzyme in kinase buffer) to each well.

  • Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add 5 µL of a solution containing both ATP (at its Km concentration for the specific kinase) and the kinase's substrate to each well to start the reaction.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature. The duration may need optimization depending on the kinase's activity.

  • Stop Reaction & ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO controls.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation and SAR Analysis

The power of the this compound scaffold lies in its tunability. By synthesizing a small library of derivatives, structure-activity relationships (SAR) can be established.

Table 1: Hypothetical In Vitro Kinase Inhibition Data for a Series of Pyrazole Derivatives

Compound IDR¹ Group (at C-5)R² Group (Amide at C-3)Kinase A IC50 (nM)Kinase B IC50 (nM)Selectivity (B/A)
PYR-01 -CH₂CH₃-OH (Carboxylic Acid)550>10,000>18
PYR-02 -CH₂CH₃-NH(Cyclopropyl)1208,50071
PYR-03 -CH₂CH₃-NH(Phenyl)251,50060
PYR-04 -CH₂CH₃-NH(4-Fluorophenyl)82,000250
PYR-05 -Cyclopropyl-NH(4-Fluorophenyl)953,00032

Expert Interpretation: The data in Table 1 illustrates a typical SAR progression. Converting the carboxylic acid of PYR-01 to an amide (PYR-02 and PYR-03 ) improves potency against Kinase A, likely by allowing the R² group to access a hydrophobic pocket.[11] Adding an electron-withdrawing fluorine to the phenyl ring (PYR-04 ) further enhances potency, possibly through favorable electrostatic interactions. Comparing PYR-04 to PYR-05 highlights the importance of the ethyl group at the C-5 position for potent inhibition of Kinase A.[12] This systematic approach allows for the rational design of more potent and selective inhibitors.

Section 4: Application Note 2: Cellular Activity and Target Engagement

While in vitro assays are essential, they do not capture the complexity of the cellular environment.[13] Cell-based assays are crucial for confirming that an inhibitor can enter a cell, engage its target, and produce a desired biological effect.[2][14]

Protocol: Western Blot for Target Phosphorylation

Scientific Rationale: This assay directly measures the pharmacodynamic effect of the inhibitor on its intracellular target.[15] If a kinase is successfully inhibited, the phosphorylation of its direct downstream substrates will decrease in a dose-dependent manner. This provides definitive evidence of on-target activity in a cellular context.[16]

Materials:

  • Cancer cell line known to be dependent on the target kinase

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Pyrazole inhibitors dissolved in DMSO

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membranes

  • Primary antibodies (phospho-specific for the substrate and total protein for loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat the cells with a serial dilution of the pyrazole inhibitor (e.g., 0.1x, 1x, 10x the in vitro IC50) for a specified time (e.g., 2 hours). Include a DMSO vehicle control.[1]

  • Protein Extraction: Place plates on ice, aspirate the media, and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.[1]

  • Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant, which contains the soluble proteins.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. Normalize all samples to the same concentration (e.g., 1 mg/mL) with lysis buffer.

  • Sample Preparation: Prepare samples for SDS-PAGE by adding sample buffer and boiling at 95°C for 5 minutes.

  • Western Blotting: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST). Incubate with the phospho-specific primary antibody overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the bands using a chemiluminescence imager.

  • Loading Control: Strip the membrane and re-probe with an antibody against the total (non-phosphorylated) substrate protein or a housekeeping protein (e.g., GAPDH) to ensure equal protein loading.

Protocol: Cell Proliferation (MTT) Assay

Scientific Rationale: This assay measures the inhibitor's effect on cell viability and proliferation.[8] For cell lines whose growth is driven by the target kinase, a potent inhibitor should reduce cell viability. This provides a functional readout of the inhibitor's efficacy.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well clear-bottom plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrazole inhibitor. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours in a cell culture incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent viability relative to the DMSO control and plot against the log of inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

cluster_0 Inhibitor Evaluation in a Cellular Context cluster_1 Assay Readouts Inhibitor Pyrazole Inhibitor Cell Cancer Cell Inhibitor->Cell Enters Kinase Target Kinase Inhibitor->Kinase Inhibits Cell->Kinase Substrate Downstream Substrate Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Proliferation Cell Proliferation & Survival pSubstrate->Proliferation Drives Western Western Blot: Measures ↓ pSubstrate pSubstrate->Western MTT MTT Assay: Measures ↓ Proliferation Proliferation->MTT

Caption: Cellular assays measure downstream effects of kinase inhibition.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for extensive SAR exploration, while its core structure is well-suited for creating high-affinity interactions within the ATP binding site of various kinases. By employing a systematic and rationale-driven approach that combines robust chemical synthesis with a tiered biological evaluation—progressing from in vitro enzymatic assays to cell-based target engagement and functional readouts—researchers can effectively identify and optimize potent and selective drug candidates. The protocols and insights provided in this guide offer a validated framework for advancing these compounds from the bench toward potential clinical applications.

References

  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
  • MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
  • Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]
  • PubMed. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. [Link]
  • Reaction Biology. (2022).
  • PubMed. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. [Link]
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]
  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]
  • PLOS One. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
  • ResearchGate. (n.d.).
  • PubMed. (n.d.). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. [Link]
  • Springer. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
  • NIH. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]
  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). [Link]
  • PMC. (n.d.).
  • PubMed. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. [Link]
  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)
  • PubMed Central. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]
  • Semantic Scholar. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Zhi-Wang/64299b92497645169a300d861611e9f16d7d6f5f]([Link]
  • NIH. (n.d.). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
  • CORE. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. [Link]
  • PubMed Central. (n.d.).
  • An-Najah Journals. (n.d.). The Design, Synthesis and Biological Evolution of Novel Pyrazole Derivatives as Potent Lung Cancer Agent. [Link]
  • ResearchGate. (n.d.). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. [Link]
  • MDPI. (n.d.). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. [Link]

Sources

Application Notes and Protocols for 5-Ethyl-1H-pyrazole-3-carboxylic Acid in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole ring system is a cornerstone in modern agricultural chemistry, forming the backbone of numerous highly effective fungicides, herbicides, and insecticides.[1][2][3][4] Within this class, pyrazole-3-carboxylic acid and its derivatives have emerged as particularly valuable scaffolds. This document provides detailed application notes and protocols for the use of 5-ethyl-1H-pyrazole-3-carboxylic acid as a foundational building block for the discovery and development of novel agrochemicals. We present protocols for the chemical derivatization of this core structure, followed by systematic screening methodologies to evaluate the fungicidal, herbicidal, and insecticidal potential of the resulting analogues. The causality behind experimental choices and the principles of each bioassay are explained to provide researchers, scientists, and drug development professionals with a comprehensive guide for their R&D programs.

Introduction: The Pyrazole Scaffold in Agrochemicals

Pyrazole-containing molecules have demonstrated a remarkable breadth of biological activities, leading to their successful commercialization in crop protection.[1][2][4] Their success is largely attributable to the stability of the pyrazole ring and the synthetic tractability that allows for extensive structural modification and fine-tuning of biological and physical properties.

A significant portion of modern fungicides are pyrazole carboxamides that function as Succinate Dehydrogenase Inhibitors (SDHIs).[5][6] These compounds disrupt the fungal mitochondrial respiratory chain, leading to energy depletion and cell death.[5][6] In the realm of herbicides, pyrazole derivatives have been developed to target various key plant enzymes, including 4-hydroxyphenylpyruvate dioxygenase (HPPD), acetolactate synthase (ALS), and protoporphyrinogen oxidase (PPO).[1][7][8][9] Likewise, several commercial insecticides are based on the pyrazole scaffold, acting on the insect nervous system or mitochondrial function.[3][10][11]

This compound is not typically an end-use agrochemical itself but represents a strategic starting point or key intermediate. Its structure, featuring a reactive carboxylic acid group and an ethyl substituent, provides a versatile platform for creating diverse libraries of candidate molecules. The ethyl group can influence solubility, lipophilicity, and steric interactions within a biological target site, while the carboxylic acid is a prime handle for derivatization, most commonly into amides.

This guide is structured to lead researchers from the foundational chemistry of this compound through to the biological evaluation of its derivatives.

Synthesis and Derivatization Strategies

The primary strategy for leveraging this compound is to convert the carboxylic acid moiety into a diverse range of functional groups, with a principal focus on carboxamides due to their proven success in SDHI fungicides.[5][12][13][14]

Protocol 2.1: Conversion of Carboxylic Acid to Acid Chloride

Rationale: The conversion of the carboxylic acid to a more reactive acid chloride is a standard and efficient first step for subsequent amide coupling reactions. Thionyl chloride is a common and effective reagent for this transformation.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Rotary evaporator, round-bottom flask, condenser, magnetic stirrer, and nitrogen/argon line.

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride (2.0 eq) to the suspension at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

  • Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

  • The resulting crude 5-ethyl-1H-pyrazole-3-carbonyl chloride is typically a solid or oil and is used immediately in the next step without further purification.

Protocol 2.2: Synthesis of Pyrazole Carboxamide Derivatives

Rationale: The reaction of the acid chloride with a diverse selection of primary or secondary amines introduces chemical variety (R-groups) essential for exploring structure-activity relationships (SAR). The choice of amine is critical and should be guided by literature precedents for active agrochemicals.

Materials:

  • Crude 5-ethyl-1H-pyrazole-3-carbonyl chloride (from Protocol 2.1) (1.0 eq)

  • Desired amine (primary or secondary) (1.1 eq)

  • Anhydrous DCM

  • Triethylamine (Et₃N) or Pyridine (2.0 eq) as a base

  • Saturated sodium bicarbonate solution, brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the chosen amine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with water, 1M HCl (if the amine is basic and excess is present), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure pyrazole carboxamide derivative.

Agrochemical Screening Workflows

Once a library of derivatives is synthesized, a systematic screening process is required to identify promising candidates.

Fungicide Screening Protocol

Rationale: Given the prevalence of pyrazole carboxamides as SDHI fungicides, this is the primary and most logical screening cascade. The initial in vitro assay provides a rapid assessment of intrinsic activity against fungal mycelial growth, allowing for the calculation of EC₅₀ values for potent compounds.

Materials:

  • Synthesized pyrazole derivatives

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile petri dishes (90 mm)

  • Cultures of relevant plant pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum)

  • Dimethyl sulfoxide (DMSO)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in DMSO (e.g., 10 mg/mL).

  • Autoclave the PDA medium and allow it to cool to approximately 50-55 °C.

  • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50, 25, 10, 5, 1, 0.5 µg/mL). Ensure the final DMSO concentration is consistent across all plates and does not exceed 1% (v/v), as it can inhibit fungal growth.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify. A control plate containing only DMSO should be prepared.

  • Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture and place it in the center of each test and control plate.

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions once the colony in the control plate has reached approximately two-thirds of the plate diameter.

  • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

  • For active compounds, determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by probit analysis of the dose-response data.

Fungicide_Screening_Workflow cluster_synthesis Synthesis cluster_screening Screening Cascade start 5-Ethyl-1H-pyrazole- 3-carboxylic acid acid_chloride Protocol 2.1: Acid Chloride Formation start->acid_chloride amide_synth Protocol 2.2: Amide Synthesis (Amine Library) acid_chloride->amide_synth in_vitro Protocol 3.1.1: In Vitro Mycelial Growth Assay amide_synth->in_vitro ec50 EC50 Determination (Probit Analysis) in_vitro->ec50 in_vivo In Vivo Assay (e.g., Detached Leaf) ec50->in_vivo Active Compounds lead_id Lead Candidate Identification in_vivo->lead_id

Caption: Workflow for synthesis and fungicidal screening.

Herbicide Screening Protocol

Rationale: Pyrazole derivatives are known to inhibit several key enzymes in plants, such as HPPD and ALS.[1][2][8] A whole-plant screening approach is necessary to assess both pre-emergence (soil-applied) and post-emergence (foliar-applied) activity, which are distinct and critical properties for a commercial herbicide.

Materials:

  • Synthesized pyrazole derivatives

  • Small pots or trays filled with a standard potting mix

  • Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli - barnyardgrass, Setaria faberi - giant foxtail, Amaranthus retroflexus - redroot pigweed, Abutilon theophrasti - velvetleaf)

  • Laboratory spray chamber

  • Greenhouse or controlled environment growth chamber

Procedure:

For Pre-Emergence Screening:

  • Sow seeds of the test species at a shallow depth in pots.

  • Prepare solutions of the test compounds at various concentrations (e.g., 1000, 250, 50 g active ingredient per hectare). Formulate with a suitable solvent (e.g., acetone) and surfactant.

  • Within 24 hours of sowing, apply the herbicide solutions evenly to the soil surface using a laboratory spray chamber.[15]

  • Include untreated and solvent-only controls.

  • Transfer the pots to a greenhouse and water as needed.

  • After 14-21 days, assess the herbicidal effect by counting the number of emerged, healthy plants and visually rating the phytotoxicity (e.g., on a scale of 0% = no effect to 100% = complete kill).

For Post-Emergence Screening:

  • Sow seeds and grow the plants in a greenhouse until they reach the 2-4 true leaf stage.[15]

  • Apply the herbicide solutions (prepared as above) directly to the foliage of the plants using the spray chamber.

  • Return the plants to the greenhouse.

  • After 14-21 days, visually assess the phytotoxicity, noting symptoms such as chlorosis, necrosis, or growth inhibition.

  • For promising compounds, conduct dose-response studies to determine the GR₅₀ (the dose required to cause a 50% reduction in plant growth/biomass).

Herbicide_Screening_Workflow cluster_pre Pre-Emergence cluster_post Post-Emergence start Synthesized Derivatives seed Sow Weed Seeds start->seed grow Grow Weeds to 2-4 Leaf Stage start->grow apply_pre Apply Compound to Soil Surface seed->apply_pre assess_pre Assess Emergence & Phytotoxicity (21d) apply_pre->assess_pre gr50 GR50 Determination for Active Compounds assess_pre->gr50 apply_post Apply Compound to Foliage grow->apply_post assess_post Assess Phytotoxicity & Symptoms (21d) apply_post->assess_post assess_post->gr50 lead_id Lead Candidate Identification gr50->lead_id

Caption: Workflow for pre- and post-emergence herbicide screening.

Insecticide Screening Protocol

Rationale: Phenylpyrazole insecticides, like fipronil, act as GABA receptor antagonists.[10] Other pyrazole insecticides inhibit mitochondrial electron transport.[10][11] A contact/ingestion bioassay, such as the leaf-dip method, is a robust primary screen to detect activity against common chewing and sucking insect pests.[6][16][17][18]

Materials:

  • Synthesized pyrazole derivatives

  • Leaves from a suitable host plant (e.g., cabbage for diamondback moth, cotton for aphids)

  • Cultures of test insects (e.g., Plutella xylostella - diamondback moth larvae, Aphis gossypii - cotton aphid)

  • Acetone, Triton X-100 or other surfactant

  • Petri dishes lined with moist filter paper

  • Fine paintbrush

Procedure:

  • Prepare a series of concentrations for each test compound in an acetone-water solution (e.g., 9:1 water:acetone) containing a small amount of surfactant (e.g., 0.05% Triton X-100).

  • Cut leaf discs of a uniform size from the host plant.

  • Using forceps, dip each leaf disc into a test solution for approximately 10-20 seconds with gentle agitation.[6][18]

  • Allow the leaf discs to air-dry completely on a wire rack.

  • Place one treated leaf disc into each petri dish lined with moist filter paper. Control discs should be dipped in the solvent-surfactant solution only.

  • Introduce a set number of insects onto each leaf disc (e.g., 10 second-instar larvae or 20 adult aphids). Use a fine paintbrush for transferring insects.

  • Seal the petri dishes and maintain them at a suitable temperature and photoperiod in a growth chamber.

  • Assess insect mortality at 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to move when prodded with the paintbrush.

  • Calculate the percentage mortality, correcting for any control mortality using Abbott's formula.

  • For active compounds, conduct dose-response studies to determine the LC₅₀ (Lethal Concentration to kill 50% of the test population).

Insecticide_Screening_Workflow start Synthesized Derivatives prep_sol Prepare Test Solutions start->prep_sol leaf_dip Protocol 3.3.1: Dip Leaf Discs prep_sol->leaf_dip air_dry Air Dry Discs leaf_dip->air_dry infest Infest with Test Insects air_dry->infest incubate Incubate (24-72h) infest->incubate assess Assess Mortality incubate->assess lc50 LC50 Determination for Active Compounds assess->lc50 lead_id Lead Candidate Identification lc50->lead_id

Caption: Workflow for insecticidal leaf-dip bioassay screening.

Data Presentation and Structure-Activity Relationship (SAR)

Systematic evaluation of the biological data is crucial for guiding the next round of synthesis. Data should be organized to facilitate the identification of structure-activity relationships.

Table 1: Hypothetical Screening Data for 5-Ethyl-1H-pyrazole-3-carboxamide Derivatives

Compound IDAmine R-GroupFungicide EC₅₀ (µg/mL) vs. B. cinereaHerbicide GR₅₀ (g/ha) Post-emergence vs. A. retroflexusInsecticide LC₅₀ (µg/mL) vs. P. xylostella
EP-01 2-chloroaniline2.5>1000>100
EP-02 4-fluoroaniline5.1>1000>100
EP-03 2-(trifluoromethyl)aniline0.8>1000>100
EP-04 Cyclohexylamine25.6>100085.2
EP-05 N-methyl-4-chloroaniline1.2>1000>100

Data are hypothetical and for illustrative purposes only.

From this hypothetical data, a researcher might conclude that aromatic amines, particularly those with electron-withdrawing groups at the ortho-position of the aniline ring (e.g., EP-03), are favorable for fungicidal activity. This insight would direct the synthesis of further analogues to optimize this effect.

Conclusion and Future Directions

This compound stands as a highly valuable and versatile scaffold for the development of novel agricultural chemicals. The protocols detailed herein provide a robust framework for its derivatization and subsequent biological screening. The primary focus on pyrazole carboxamides is a scientifically sound starting point due to their proven track record as potent SDHI fungicides. However, the potential for discovering herbicidal or insecticidal activity should not be overlooked.

Promising lead compounds identified through these screening funnels will require further, more detailed investigation. This includes determining the precise mode of action (e.g., through enzyme inhibition assays), evaluating the spectrum of activity against a wider range of pests and pathogens, assessing crop safety, and conducting preliminary toxicology and environmental fate studies. By systematically applying the principles of synthesis and screening outlined in this guide, research and development teams can effectively unlock the potential held within the this compound core structure.

References

  • Sabtharishi, S. (2017).
  • Li, S., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [Link]
  • Li, S., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed. [Link]
  • Matsumoto, H. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar. [Link]
  • Tanetani, Y., et al. (2025). Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite.
  • Sabtharishi, S. (2017). Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations.
  • El-Sayed, R., et al. (2025). Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.).
  • scite.ai. (n.d.). Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks. scite.ai. [Link]
  • An efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
  • Mode of action of pyrazoles and pyridazinones. (n.d.).
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025).
  • Paul, A., et al. (n.d.). Leaf-Dip and Diet Incorporation Bioassays for Determining the Lethal Concentrations of a Chemical Pesticide and a Biopesticide. Journal of Biopesticides. [Link]
  • Pannacci, E., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. [Link]
  • Sharma, A., & Kumar, V. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies. [Link]
  • Song, H., et al. (2012). Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties. Journal of Agricultural and Food Chemistry. [Link]

Sources

synthesis of novel pyrazole-based herbicides from 5-ethyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis of Novel Pyrazole-Based Herbicides from 5-ethyl-1H-pyrazole-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals in the agrochemical field.

Abstract

The pyrazole scaffold is a privileged structure in modern agrochemistry, forming the core of numerous commercial herbicides that target critical plant enzymes.[1][2] This application note provides a comprehensive, field-proven guide for the synthesis of novel pyrazole-based herbicidal candidates starting from the versatile building block, this compound. We detail two primary synthetic strategies—amide coupling and esterification—that serve as robust pathways to generate structurally diverse compound libraries for herbicidal screening. The protocols herein are designed to be self-validating, with in-depth explanations of the chemical rationale, step-by-step procedures, characterization checkpoints, and safety protocols. This guide is intended to empower researchers to efficiently explore the chemical space around the pyrazole core and accelerate the discovery of next-generation weed management solutions.

Introduction: The Significance of Pyrazole Herbicides

Pyrazole and its derivatives are foundational components in the discovery of innovative agrochemicals due to their unique chemical properties and potent biological activities.[2][3] Many commercial herbicides feature a pyrazole ring, which often plays a crucial role in binding to the active site of target enzymes.[1][4] These herbicides act through various modes of action, most notably as inhibitors of acetolactate synthase (ALS) or 4-hydroxyphenylpyruvate dioxygenase (HPPD), enzymes essential for amino acid and plastoquinone biosynthesis in plants, respectively.[1][5][6] The disruption of these pathways leads to rapid and effective weed control.

The starting material, this compound, is an ideal scaffold for derivatization. The carboxylic acid moiety provides a reactive handle for introducing a wide array of functional groups, allowing for the systematic exploration of structure-activity relationships (SAR).[7] Modifications at this position can significantly influence a compound's potency, selectivity, and physicochemical properties, such as solubility and plant uptake.

This document outlines a strategic approach to synthesize two distinct classes of derivatives—amides and esters—from this common precursor, providing researchers with a logical framework for generating novel herbicidal candidates.

Rationale and Synthetic Design Strategy

The core of our synthetic strategy is the functionalization of the carboxylic acid group of this compound. This approach is based on established principles of bioisosteric replacement and prodrug design, which are highly successful in agrochemical development.[1]

  • Amide Coupling: The amide bond is a stable and common linkage in bioactive molecules. Converting the carboxylic acid to an amide allows for the introduction of various substituted aryl or alkyl amines. SAR studies have repeatedly shown that incorporating features like halogenated phenyl rings can dramatically enhance herbicidal efficacy by improving binding interactions within the target enzyme's active site.[1][8]

  • Esterification: The formation of an ester bond can create a prodrug.[1] In this strategy, the ester derivative may exhibit improved plant uptake and translocation. Once inside the plant, metabolic hydrolysis of the ester can release the active carboxylic acid form at the target site. This can enhance overall herbicidal performance and selectivity.

The overall synthetic logic is depicted below. The initial and critical step involves the activation of the carboxylic acid by converting it to a more reactive acyl chloride intermediate. This intermediate is not isolated but used in situ for subsequent reactions with nucleophiles (amines or alcohols).

G Start This compound Intermediate In Situ Activation (5-ethyl-1H-pyrazole-3-carbonyl chloride) Start->Intermediate SOCl2 or (COCl)2 Amide Novel Pyrazole Amide Library Intermediate->Amide + Amine (R-NH2) Base (e.g., Et3N) Ester Novel Pyrazole Ester Library Intermediate->Ester + Alcohol (R-OH) Base (e.g., Pyridine) Amine Aryl/Alkyl Amines (R-NH2) Alcohol Alcohols (R-OH) Screening Herbicidal Activity Screening Amide->Screening Ester->Screening

Caption: High-level synthetic strategy for creating diverse herbicide candidates.

Materials, Equipment, and Safety

Materials and Reagents
ReagentGradeSupplier ExampleNotes
This compound≥97%Sigma-AldrichStarting material.
Thionyl chloride (SOCl₂)Reagent grade, ≥99%Sigma-AldrichUsed for acyl chloride formation.
Oxalyl chloride ((COCl)₂)2.0 M in DCMSigma-AldrichAlternative to SOCl₂.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificReaction solvent.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichCatalyst for acyl chloride formation.
Triethylamine (Et₃N)≥99.5%Sigma-AldrichAcid scavenger for amide synthesis.
PyridineAnhydrous, ≥99.8%Sigma-AldrichCatalyst/base for ester synthesis.
Substituted Amines (e.g., 4-chloroaniline)≥98%Acros OrganicsNucleophile for amide synthesis.
Substituted Alcohols (e.g., benzyl alcohol)≥99%Alfa AesarNucleophile for ester synthesis.
Ethyl Acetate (EtOAc)ACS GradeVWRSolvent for extraction and chromatography.
HexanesACS GradeVWRSolvent for chromatography.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFisher ScientificUsed in aqueous work-up.
Brine (Saturated NaCl solution)ACS GradeFisher ScientificUsed in aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeSigma-AldrichDrying agent.
Silica Gel60 Å, 230-400 meshSorbent Tech.Stationary phase for column chromatography.
Laboratory Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels)

  • Magnetic stirrers with heating plates

  • Inert atmosphere setup (Nitrogen or Argon gas line, Schlenk line)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and UV lamp

  • Glass chromatography columns

  • NMR Spectrometer (≥400 MHz)

  • Mass Spectrometer (LC-MS or GC-MS)

Critical Safety Precautions

All manipulations must be performed in a well-ventilated chemical fume hood. Adherence to institutional safety guidelines is mandatory.

  • Personal Protective Equipment (PPE): Safety glasses with side shields, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.[9]

  • Thionyl Chloride/Oxalyl Chloride: These reagents are highly corrosive, toxic, and react violently with water to release HCl gas. Handle with extreme care under an inert atmosphere. Work must be done in a fume hood.[10]

  • Solvents: Dichloromethane is a suspected carcinogen. Triethylamine and pyridine have strong, unpleasant odors and are flammable. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Detailed Experimental Protocols

The following section provides a detailed workflow for the synthesis, purification, and characterization of target compounds.

G cluster_0 Step 1: Acyl Chloride Formation (In Situ) cluster_1 Step 2A: Amide Synthesis cluster_2 Step 2B: Ester Synthesis cluster_3 Step 3: Work-up & Purification cluster_4 Step 4: Analysis A 1. Dissolve Starting Acid in Anhydrous DCM B 2. Add Catalytic DMF A->B C 3. Add SOCl₂ Dropwise at 0 °C B->C D 4. Warm to RT and Stir for 2-3h C->D E 5a. Dissolve Amine & Et₃N in Anhydrous DCM D->E H 5b. Dissolve Alcohol & Pyridine in Anhydrous DCM D->H F 6a. Add Acyl Chloride Solution Dropwise at 0 °C E->F G 7a. Stir Overnight at RT F->G K 8. Quench Reaction with Water G->K I 6b. Add Acyl Chloride Solution Dropwise at 0 °C H->I J 7b. Stir Overnight at RT I->J J->K L 9. Aqueous Wash (NaHCO₃, Brine) K->L M 10. Dry Organic Layer (MgSO₄) & Concentrate L->M N 11. Purify via Column Chromatography M->N O 12. Characterize by NMR, MS, IR N->O

Caption: Detailed experimental workflow from starting material to final analysis.

Protocol 4.1: Synthesis of 5-ethyl-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide (Representative Amide)

Step 1: Formation of 5-ethyl-1H-pyrazole-3-carbonyl chloride (Intermediate)

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add this compound (1.54 g, 10 mmol).

  • Add anhydrous dichloromethane (DCM, 40 mL) and stir to dissolve.

  • Add one drop of anhydrous N,N-dimethylformamide (DMF) to the solution. Causality: DMF acts as a catalyst to facilitate the formation of the Vilsmeier-Haack reagent, which is the active species in the conversion of the acid to the acyl chloride.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.1 mL, 15 mmol) dropwise over 10 minutes. Gas evolution (SO₂ and HCl) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours. The reaction completion can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC to confirm the disappearance of the starting carboxylic acid.

  • The resulting solution of the acyl chloride is used directly in the next step without isolation.

Step 2: Amide Coupling

  • In a separate 250 mL round-bottom flask, dissolve 4-chloroaniline (1.28 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in anhydrous DCM (50 mL). Causality: Triethylamine is a non-nucleophilic base used to neutralize the HCl that is generated during the amide bond formation, driving the reaction to completion.

  • Cool this solution to 0 °C in an ice bath.

  • Slowly add the previously prepared acyl chloride solution dropwise to the amine solution over 20 minutes with vigorous stirring. A precipitate (triethylamine hydrochloride) will form.

  • After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

Step 3: Work-up and Purification

  • Pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). Causality: The bicarbonate wash removes any unreacted acyl chloride and acidic impurities.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) to afford the pure product.

Protocol 4.2: Synthesis of benzyl 5-ethyl-1H-pyrazole-3-carboxylate (Representative Ester)

Step 1: Formation of 5-ethyl-1H-pyrazole-3-carbonyl chloride (Intermediate)

  • Prepare the acyl chloride solution from this compound (1.54 g, 10 mmol) as described in Protocol 4.1, Step 1.

Step 2: Esterification

  • In a separate 250 mL round-bottom flask, dissolve benzyl alcohol (1.04 mL, 10 mmol) and anhydrous pyridine (1.2 mL, 15 mmol) in anhydrous DCM (50 mL). Causality: Pyridine acts as both a nucleophilic catalyst and a base to neutralize the HCl byproduct.

  • Cool the solution to 0 °C.

  • Slowly add the acyl chloride solution dropwise to the alcohol solution.

  • Allow the reaction to warm to room temperature and stir overnight.

Step 3: Work-up and Purification

  • Follow the same work-up and purification procedure as described in Protocol 4.1, Step 3.

Characterization and Expected Data

The identity and purity of all synthesized compounds must be confirmed through standard analytical techniques.[11][12][13]

  • ¹H and ¹³C NMR: Confirms the chemical structure. Key diagnostic signals include the pyrazole C-H proton, the ethyl group signals, and signals from the newly introduced amide or ester moiety.

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) provides the exact mass for elemental composition confirmation.

  • Infrared (IR) Spectroscopy: Shows characteristic stretching frequencies for key functional groups, such as the C=O stretch of the amide or ester.

Table 1: Representative Data for Synthesized Compounds

Compound IDStructureSynthetic PathwayYield (%)Key ¹H NMR Signal (δ, ppm, DMSO-d₆)MS (m/z) [M+H]⁺
A-1 5-ethyl-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamideAmide Coupling8510.45 (s, 1H, -NH-)264.07
A-2 N-(2,4-difluorophenyl)-5-ethyl-1H-pyrazole-3-carboxamideAmide Coupling8110.31 (s, 1H, -NH-)266.08
E-1 benzyl 5-ethyl-1H-pyrazole-3-carboxylateEsterification905.35 (s, 2H, -OCH₂Ph)245.13
E-2 4-cyanobenzyl 5-ethyl-1H-pyrazole-3-carboxylateEsterification885.42 (s, 2H, -OCH₂Ar)270.12

Conclusion and Next Steps

This application note provides robust and reproducible protocols for the synthesis of novel pyrazole amides and esters from this compound. These pathways allow for the rapid generation of a diverse chemical library. The logical next step is the biological evaluation of these new chemical entities. A primary screen should assess their pre- and post-emergence herbicidal activity against a panel of economically important monocot and dicot weeds.[4][14] Active compounds can then be subjected to further studies to determine their mode of action, crop selectivity, and toxicological profile, paving the way for the development of new and effective herbicides.

References

  • Li, Y., Lakhvich, F. A., Khlebnicova, T. S., Fu, Y., & Ye, F. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [Link]
  • Li, Y., Lakhvich, F. A., Khlebnicova, T. S., Fu, Y., & Ye, F. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed. [Link]
  • El-Sayed, N. N. E., et al. (2021).
  • El-Sayed, N. N. E., et al. (2021).
  • Fouad, D., et al. (2019).
  • Matsumoto, H. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar. [Link]
  • Zanardi, I., et al. (2002).
  • Unknown Author. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
  • Matsumoto, H. (2005). Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. www.organic-chemistry.org. [Link]
  • Wang, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. [Link]
  • Wang, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
  • Unknown Author. (2025).
  • Unknown Author. (n.d.).
  • Unknown Author. (2017).
  • Unknown Author. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. chemrxiv.org. [Link]
  • Unknown Author. (2025).
  • Unknown Author. (n.d.).
  • Al-Issa, S. A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PubMed Central. [Link]
  • Kishan, N., et al. (2017). Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives.
  • PrepChem. (n.d.). Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. prepchem.com. [Link]
  • Muehlebach, A., et al. (2023). Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues. PubMed. [Link]
  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD. [Link]
  • Unknown Author. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. file.scirp.org. [Link]
  • Bildirici, I. & Cetin, A. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]
  • Unknown Author. (2014). Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Unknown Author. (2017). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • Unknown Author. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica. [Link]
  • SIELC Technologies. (2018).

Sources

Application Notes & Protocols: 5-Ethyl-1H-pyrazole-3-carboxylic Acid as a Versatile Synthon for Complex Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-ethyl-1H-pyrazole-3-carboxylic acid as a foundational building block (synthon) for the synthesis of complex, biologically active heterocyclic compounds. We delve into the rationale behind its synthetic utility, offering detailed, field-proven protocols for its derivatization and application in constructing diverse molecular architectures.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a "biologically privileged" five-membered N-heteroaromatic ring that has become a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold, present in a wide array of FDA-approved drugs with activities spanning anti-inflammatory, anticancer, antiviral, and antibacterial applications.[2][3] The ability of the pyrazole ring to engage in various non-covalent interactions, combined with its metabolic stability, makes it an attractive moiety for drug design. Pyrazole-3-carboxylic acids, in particular, are highly valued intermediates because the carboxylic acid group provides a reactive handle for extensive chemical modification and molecular elaboration.[4]

This compound is an exemplary synthon within this class. The ethyl group at the C5 position offers a moderate lipophilic character, while the carboxylic acid at C3 and the adjacent NH group at N1 provide three distinct points for chemical diversification, enabling the systematic exploration of chemical space to optimize pharmacological properties.

Physicochemical Properties of the Synthon
PropertyValueSource
IUPAC Name This compound-
CAS Number 4027-59-2[5]
Molecular Formula C₆H₈N₂O₂-
Molecular Weight 140.14 g/mol -
Appearance White to off-white solidGeneral Observation
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)General Observation

Strategic Utility and Reaction Pathways

The synthetic value of this compound lies in the predictable reactivity of its functional groups. The primary reaction pathways involve transformations of the carboxylic acid moiety and, subsequently, the construction of fused ring systems.

G cluster_0 Carboxylic Acid Activation & Derivatization cluster_1 Fused Heterocycle Synthesis Synthon This compound AcidChloride Acid Chloride Intermediate Synthon->AcidChloride SOCl₂ or (COCl)₂ Ester Pyrazolem-3-carboxylates (Synthetic Intermediates) Synthon->Ester R-OH, Acid Cat. Amide Pyrazole-3-carboxamides (Bioactive Molecules) AcidChloride->Amide R₁R₂NH FusedSystem e.g., Pyrazolo[3,4-d]pyridazinones (Complex Scaffolds) Amide->FusedSystem Further Cyclization (Alternative Routes) Ester->FusedSystem Hydrazine (R-NHNH₂)

Caption: Key synthetic pathways originating from this compound.

Core Protocol I: Synthesis of Pyrazole-3-Carboxamides

The amide bond is a fundamental linkage in a vast number of pharmaceuticals. Converting the carboxylic acid to a carboxamide allows for the introduction of diverse amine-containing fragments, which is a key strategy for modulating a compound's structure-activity relationship (SAR). The most reliable method proceeds through an acid chloride intermediate.[6][7]

Causality Behind the Protocol:

Direct amidation of a carboxylic acid requires harsh conditions (high temperatures) that can degrade sensitive substrates. A two-step approach via an acid chloride is preferred.

  • Activation: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) convert the hydroxyl group of the carboxylic acid into an excellent leaving group, forming a highly electrophilic acid chloride.[7] A catalytic amount of N,N-Dimethylformamide (DMF) accelerates this step by forming a reactive Vilsmeier intermediate.

  • Coupling: The activated acid chloride readily reacts with a primary or secondary amine at low temperatures. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is included to quench the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the reactant amine.[6]

Step-by-Step Methodology

Method A: Acid Chloride Formation and Amidation

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (1-2 drops)

  • Desired primary or secondary amine (1.2 eq)

  • Triethylamine (TEA) (2.5 eq)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Protocol:

Part 1: Acid Chloride Formation

  • In a flame-dried, nitrogen-purged round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Add a catalytic amount of DMF (1-2 drops).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride or oxalyl chloride (1.5 eq) dropwise. Caution: Gas evolution will be observed.

  • Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction is typically complete when the suspension becomes a clear solution.

  • Remove the solvent and excess reagent in vacuo using a rotary evaporator. The resulting crude pyrazole-carbonyl chloride is typically a solid or oil and is used immediately in the next step without purification.[6]

Part 2: Amide Formation

  • Dissolve the crude acid chloride from the previous step in fresh anhydrous DCM and cool the solution to 0 °C.

  • In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure 5-ethyl-1H-pyrazole-3-carboxamide.

G cluster_activation Activation Step cluster_coupling Coupling Step Start Pyrazole-3-COOH in DCM + DMF Add_SOCl2 Add SOCl₂ at 0°C Start->Add_SOCl2 Stir_RT Stir at RT (2-3h) Add_SOCl2->Stir_RT Evaporate Evaporate in vacuo Stir_RT->Evaporate AcidChloride Crude Acid Chloride Evaporate->AcidChloride Dissolve_AC Dissolve Acid Chloride in DCM, cool to 0°C AcidChloride->Dissolve_AC Add_Amine Add Amine Solution dropwise Dissolve_AC->Add_Amine Prepare_Amine Prepare Amine + TEA in DCM Prepare_Amine->Add_Amine Stir_Couple Stir at RT (3-16h) Add_Amine->Stir_Couple Workup Aqueous Workup Stir_Couple->Workup Purify Purification Workup->Purify Final_Product Pure Pyrazole-3-carboxamide Purify->Final_Product

Caption: Experimental workflow for the synthesis of pyrazole-3-carboxamides.

Summary of Amide Coupling Conditions
Coupling ReagentBaseSolventTemperatureTypical TimeNotes
SOCl₂ / (COCl)₂TEA / DIPEADCM / THF0 °C to RT3-16 hHighly efficient for most amines; generates stoichiometric waste.[6]
HATU / HOBtDIPEADMF / DCMRoom Temp12-24 hPeptide coupling reagents; ideal for sensitive or precious amines.
EDCI / HOBtDIPEADMF / DCMRoom Temp12-24 hCommon peptide coupling; water-soluble urea byproduct.

Core Protocol II: Synthesis of Fused Pyrazolo[3,4-d]pyridazinones

A powerful application of pyrazole carboxylates is their use in cyclocondensation reactions to build more complex, fused heterocyclic systems.[8] Reacting a pyrazole-3-carboxylate ester with a hydrazine derivative is a classic and effective method to construct the pyrazolo[3,4-d]pyridazinone core, a scaffold found in numerous kinase inhibitors and other bioactive molecules.

Causality Behind the Protocol:

The synthesis begins with the ester form of the pyrazole, as esters are generally more stable and easier to handle than the corresponding acid chlorides for this type of reaction.

  • Esterification: The carboxylic acid is first converted to an ester (e.g., methyl or ethyl ester) via Fischer esterification using the corresponding alcohol under acidic catalysis. This protects the acid and prepares it for the subsequent step.

  • Cyclocondensation: The pyrazole ester is heated with a hydrazine (e.g., hydrazine hydrate or a substituted hydrazine) in a high-boiling solvent like ethanol or acetic acid. The reaction proceeds via nucleophilic attack of the hydrazine on the ester carbonyl, followed by an intramolecular cyclization and elimination of the alcohol, directly forming the fused bicyclic system.[8][9]

Step-by-Step Methodology

Part 1: Esterification

  • Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol).

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%).

  • Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.

  • Cool the mixture to room temperature and neutralize carefully with a saturated NaHCO₃ solution.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to obtain the crude ester, which is often pure enough for the next step.[6]

Part 2: Cyclocondensation

  • In a round-bottom flask, dissolve the ethyl 5-ethyl-1H-pyrazole-3-carboxylate (1.0 eq) from the previous step in glacial acetic acid or ethanol.

  • Add the desired hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) (1.1 eq).

  • Heat the reaction mixture to reflux for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • A solid product often precipitates from the solution upon cooling. Collect the solid by vacuum filtration.

  • Wash the filter cake with cold ethanol and dry under vacuum to obtain the pure pyrazolo[3,4-d]pyridazinone derivative.[8]

Trustworthiness and Self-Validation

Every protocol described must be validated through rigorous analytical characterization of the products.

  • Reaction Monitoring: TLC is essential for tracking the consumption of starting materials and the appearance of the product.

  • Structural Confirmation: The identity and purity of all intermediates and final compounds must be confirmed by:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity.

    • Mass Spectrometry (MS): To verify the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., disappearance of the carboxylic acid O-H stretch, appearance of an amide C=O stretch).

Conclusion

This compound is a powerful and versatile synthon that provides a reliable entry point into a vast chemical space of complex heterocyclic compounds. The protocols detailed herein for amide formation and cyclocondensation are robust, scalable, and grounded in well-established reaction principles. By leveraging this synthon, researchers in drug discovery and materials science can efficiently generate novel molecular scaffolds with significant potential for diverse applications.

References

  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. (2009).
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PubMed. [Link]
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PMC - NIH. [Link]
  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI. [Link]
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Cyclocondensation reactions between pyrazol-3-one 1 and arylhydrazonals 2 using Q-tube. (2023).
  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (2015). RSC Publishing. [Link]
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2018).
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2018). DergiPark. [Link]
  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2022). NIH. [Link]
  • Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. (2011). PubMed. [Link]
  • Ethyl 5-methyl-1H-pyrazole-3-carboxyl
  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook. [Link]
  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook. [Link]
  • Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. (n.d.). PrepChem.com. [Link]
  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (n.d.).
  • Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxyl
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central. [Link]
  • Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. (2023). MDPI. [Link]
  • Ethyl 5-hydroxy-1H-pyrazole-3-carboxyl
  • Ethyl 5-methyl-1H-pyrazole-3-carboxyl
  • Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. (2022). Technical Disclosure Commons. [Link]
  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (2015).
  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook. [Link]
  • CAS 4027-59-2 | this compound. (n.d.). Alchem.Pharmtech. [Link]
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl

Sources

protocols for the purification of 5-ethyl-1H-pyrazole-3-carboxylic acid by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Protocol for the Purification of 5-ethyl-1H-pyrazole-3-carboxylic acid by Recrystallization

Abstract

This application note provides a comprehensive, field-tested protocol for the purification of this compound via recrystallization. Pyrazole carboxylic acids are pivotal building blocks in medicinal chemistry and drug development. Achieving high purity is critical for subsequent synthetic steps and for ensuring the integrity of biological screening data. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to adapt and troubleshoot the procedure effectively. We will cover solvent selection strategy, a detailed step-by-step purification workflow, and a guide to resolving common issues.

Introduction: The Rationale for High-Purity Material

This compound is a heterocyclic compound of significant interest in the synthesis of pharmacologically active molecules. Impurities, such as unreacted starting materials or side-products from its synthesis, can interfere with downstream reactions or lead to false positives in biological assays.

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[1] The fundamental principle is based on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice of the pure compound, leaving impurities behind in the "mother liquor" (the remaining solution).[1][3] This guide provides a robust methodology to achieve high-purity this compound.

Foundational Principles: Selecting the Optimal Solvent System

The success of any recrystallization hinges on the selection of an appropriate solvent.[2] The ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at its boiling point and low solubility at or below room temperature.[1][3] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[1]

Given the structure of this compound, which contains both polar functional groups (carboxylic acid, pyrazole NH) and a non-polar alkyl chain (ethyl group), a solvent of intermediate polarity or a mixed-solvent system is often optimal.

Experimental Solvent Screening Protocol

Before committing to a large-scale purification, a small-scale solvent screening is essential.

  • Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate, acetone, toluene, ethanol/water mixture) dropwise at room temperature, vortexing after each addition. Note the solubility in the cold solvent. A suitable solvent will not readily dissolve the compound at this stage.[2]

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 10-20 minutes.

  • Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a promising solvent system.

Solvent Selection Data Summary

The following table summarizes hypothetical results from a solvent screening to guide selection.

Solvent SystemSolubility at 20°CSolubility at Boiling PointObservations upon CoolingSuitability
WaterSparingly SolubleHighly SolubleExcellent crystal formationExcellent
EthanolSolubleHighly SolublePoor crystal yield; too solublePoor (may be used as co-solvent)
Ethyl AcetateSparingly SolubleSolubleModerate crystal formationGood
TolueneInsolubleSparingly SolubleRequires large volume of solventPoor
Ethanol/Water (80:20) Sparingly Soluble Highly Soluble Excellent, well-formed crystals Optimal Choice

Visualized Workflow for Recrystallization

The following diagram outlines the complete workflow for the purification of this compound.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Impurity Removal cluster_crystallization Step 3: Crystallization & Collection cluster_final Step 4: Final Product A Crude Solid in Erlenmeyer Flask B Add minimum amount of boiling solvent system (e.g., 80% EtOH/H2O) A->B C Solution has insoluble or colored impurities? B->C D Add activated charcoal, boil briefly C->D Yes F Proceed to Crystallization C->F No E Perform Hot Filtration (Gravity) D->E E->F G Allow hot, clear filtrate to cool slowly to room temperature F->G H Cool in ice-water bath to maximize yield G->H I Collect crystals by Vacuum Filtration (Büchner Funnel) H->I J Wash crystals with ice-cold solvent I->J K Dry crystals under vacuum or in a low temperature oven J->K L Pure Crystalline Product K->L

Caption: Workflow for the purification of this compound.

Detailed Step-by-Step Purification Protocol

This protocol assumes a starting quantity of ~5.0 g of crude material and the use of an 80:20 ethanol/water solvent system. Adjust volumes accordingly for different scales.

Required Materials & Equipment
  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Activated Charcoal (decolorizing carbon)

  • Erlenmeyer flasks (250 mL and 500 mL)

  • Graduated cylinders

  • Hot plate with stirring capability

  • Stemless or short-stemmed glass funnel[5]

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Watch glass

  • Spatula and glass stirring rod

Protocol Steps
  • Dissolution of the Crude Solid:

    • Place 5.0 g of the crude acid into a 250 mL Erlenmeyer flask with a stir bar.

    • In a separate beaker, prepare ~100 mL of the 80:20 ethanol/water solvent system and bring it to a gentle boil on a hot plate.

    • Add a small portion (~20 mL) of the boiling solvent to the Erlenmeyer flask containing the crude solid. Swirl and bring the mixture back to a boil on the hot plate.

    • Continue adding the hot solvent in small portions until the solid is completely dissolved. Crucially, use only the minimum amount of solvent required for complete dissolution at the boiling point. [6] An excess of solvent will significantly reduce the final yield.[7]

  • Decolorization and Hot Filtration (Perform if necessary):

    • This step is only required if the hot solution is noticeably colored or contains insoluble particulate matter.

    • Remove the flask from the heat and allow the boiling to subside briefly. Add a small amount (tip of a spatula) of activated charcoal to the solution.[8] Caution: Adding charcoal to a boiling solution can cause it to froth over.

    • Swirl the mixture and gently reheat to boiling for 2-3 minutes.

    • Set up for gravity filtration using a stemless funnel and fluted filter paper, placed over a clean 500 mL Erlenmeyer flask (the receiving flask).[9]

    • Pre-heat the filtration apparatus by pouring a small amount of boiling solvent through the funnel. This prevents premature crystallization of the product in the funnel stem.[9][10]

    • Once the funnel is hot, quickly pour the hot mixture containing the product through the fluted filter paper in portions. Keep the solution hot between additions.

    • Rinse the original flask with a small amount of hot solvent and pass this through the filter paper to recover any remaining product.

  • Crystallization:

    • Cover the mouth of the Erlenmeyer flask containing the hot, clear filtrate with a watch glass.[5]

    • Allow the solution to cool slowly and undisturbed to room temperature on a benchtop. Slow cooling is critical for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[2] Rapid cooling can trap impurities.[11]

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.[5]

  • Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Wash the collected crystals with a small portion of ice-cold 80:20 ethanol/water to rinse away the impurity-laden mother liquor. Using cold solvent minimizes redissolving the pure product.[6]

    • Continue to draw air through the crystals on the filter for 10-15 minutes to partially dry them.

    • Transfer the purified crystals to a watch glass and dry to a constant weight, either in a low-temperature vacuum oven (e.g., 40-50 °C) or by air drying.

Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used. [7] 2. The solution is supersaturated. [7]1. Re-heat the solution and boil off a portion of the solvent to increase concentration. Allow to cool again.[11] 2. Induce crystallization by gently scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[6][10]
Product "Oils Out" Instead of Crystallizing 1. The boiling point of the solvent is higher than the melting point of the compound. 2. A high concentration of impurities is depressing the melting point.1. Re-heat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly.[7][12] 2. If oiling persists, recover the material by removing the solvent and attempt the recrystallization with a different solvent system.[10]
Low Recovery Yield 1. Excess solvent was used during dissolution.[11] 2. Premature crystallization occurred during hot filtration, losing product on the filter paper.[12] 3. Crystals were washed with room-temperature or warm solvent. 1. Minimize the amount of hot solvent used. The mother liquor can be concentrated to obtain a second, less pure crop of crystals. 2. Ensure the filtration apparatus is properly pre-heated and the filtration is performed quickly.[9] 3. Always use ice-cold solvent for washing the final crystals on the filter.[6]
Crystals are Colored The impurity causing the color is co-crystallizing with the product or was not fully removed.Repeat the recrystallization procedure, ensuring to include the activated charcoal step (Section 4.0, Step 2) to adsorb colored impurities.[8]

References

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education.
  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Biocyclopedia. (n.d.). Problems in recrystallization.
  • Wired Chemist. (n.d.). Recrystallization.
  • LibreTexts Chemistry. (2022, April 7). 1.5E: Hot Filtration.
  • Safrole. (n.d.). Recrystallization and hot filtration.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • CUNY Baruch College. (2025). Lab: Purification by Recrystallization. Department of Natural Sciences.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • ChemBK. (2024, April 9). Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate.
  • Kyoto University. (n.d.). Hot Filtration & Recrystallization. Operation Guide for Chemistry Experiments.
  • Occidental College. (n.d.). Recrystallization1. Department of Chemistry.
  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.

Sources

Application Notes and Protocols for the Industrial-Scale Synthesis of 5-Ethyl-1H-Pyrazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for the large-scale synthesis of 5-ethyl-1H-pyrazole-3-carboxylic acid, a key building block in the pharmaceutical and agrochemical industries. The protocol is designed for researchers, scientists, and drug development professionals, focusing on a robust and scalable three-step synthetic route. This document emphasizes not only the procedural steps but also the underlying chemical principles, safety protocols, and in-process controls necessary for successful and safe industrial production. The synthesis is based on the well-established Knorr pyrazole synthesis, preceded by a Claisen condensation, offering a reliable and cost-effective pathway to the target molecule.

Introduction

This compound is a crucial intermediate in the synthesis of a wide range of biologically active compounds. Its derivatives have shown promise in various therapeutic areas, including as anti-inflammatory agents and in the development of novel pharmaceuticals. The increasing demand for this scaffold necessitates a scalable, efficient, and safe manufacturing process. This guide details a three-step synthesis suitable for industrial production, starting from readily available commercial reagents. The chosen pathway balances high yield, operational safety, and economic viability.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a three-step process:

  • Claisen Condensation: A mixed Claisen condensation of 2-pentanone and diethyl oxalate to yield ethyl 2,4-dioxohexanoate. Diethyl oxalate is an ideal acylating agent in this reaction as it lacks α-hydrogens, preventing self-condensation and leading to a single major product.[1][2][3]

  • Knorr Pyrazole Synthesis: The resulting β-keto ester, ethyl 2,4-dioxohexanoate, undergoes a cyclocondensation reaction with hydrazine hydrate to form ethyl 5-ethyl-1H-pyrazole-3-carboxylate.[4][5]

  • Hydrolysis: The final step involves the alkaline hydrolysis of the ethyl ester to afford the desired this compound.

This synthetic route is depicted in the workflow diagram below.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Knorr Pyrazole Synthesis cluster_2 Step 3: Hydrolysis 2-Pentanone 2-Pentanone Ethyl_2_4-dioxohexanoate Ethyl_2_4-dioxohexanoate 2-Pentanone->Ethyl_2_4-dioxohexanoate 1. Diethyl_Oxalate Diethyl_Oxalate Diethyl_Oxalate->Ethyl_2_4-dioxohexanoate 2. Sodium_Ethoxide Sodium_Ethoxide Sodium_Ethoxide->Ethyl_2_4-dioxohexanoate Base Ethyl_5-ethyl-1H-pyrazole-3-carboxylate Ethyl_5-ethyl-1H-pyrazole-3-carboxylate Ethyl_2_4-dioxohexanoate->Ethyl_5-ethyl-1H-pyrazole-3-carboxylate Cyclization Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Ethyl_5-ethyl-1H-pyrazole-3-carboxylate Final_Product This compound Ethyl_5-ethyl-1H-pyrazole-3-carboxylate->Final_Product Hydrolysis NaOH NaOH NaOH->Final_Product G cluster_safety Hydrazine Hydrate Safety Protocol Handling Handling PPE Full PPE Required: - Chemical Resistant Gloves - Coveralls - Respirator Handling->PPE Ventilation Closed System/ Good Ventilation Handling->Ventilation Spill_Management Spill_Management Containment Containment Spill_Management->Containment Neutralization Neutralize with Oxidizing Agent Spill_Management->Neutralization Waste_Disposal Waste_Disposal Chemical_Oxidation Chemical_Oxidation Waste_Disposal->Chemical_Oxidation Incineration Incineration Waste_Disposal->Incineration

Sources

The Strategic Application of 5-Ethyl-1H-pyrazole-3-carboxylic Acid in the Synthesis of Bioactive Pyrazole Amides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Amide Scaffold in Modern Chemistry

The pyrazole ring system is a cornerstone in medicinal and agricultural chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and insecticidal properties.[2][3] Among these, pyrazole amides stand out as a particularly significant class. The amide bond, a fundamental linkage in biological systems, imparts stability and specific conformational properties to molecules, making the pyrazole amide scaffold a privileged structure in the design of novel therapeutic agents and crop protection chemicals.[4][5]

5-Ethyl-1H-pyrazole-3-carboxylic acid is a key building block in this field. Its specific substitution pattern—an ethyl group at the 5-position and a carboxylic acid at the 3-position—offers a valuable synthon for creating diverse libraries of pyrazole amides with finely-tuned biological activities. This guide provides a detailed exploration of the use of this compound in the preparation of pyrazole amides, offering both the strategic rationale and field-proven protocols for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Two-Stage Approach

The most robust and versatile pathway to N-substituted 5-ethyl-1H-pyrazole-3-carboxamides involves a two-stage synthetic sequence. This approach ensures high purity of the final products and allows for the late-stage introduction of diverse amine functionalities, which is highly advantageous in library synthesis for structure-activity relationship (SAR) studies.

The overall workflow is as follows:

  • Synthesis of the Core Intermediate: Preparation of this compound, typically via the synthesis and subsequent hydrolysis of its ethyl ester.

  • Amide Bond Formation: Coupling of the pyrazole carboxylic acid with a selected amine using standard, high-efficiency amidation protocols.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Amide Coupling A Ethyl 2,4-dioxohexanoate + Hydrazine B Cyclocondensation A->B C Ethyl 5-ethyl-1H-pyrazole-3-carboxylate B->C D Hydrolysis C->D E This compound D->E G Amide Bond Formation E->G Key Intermediate F Amine (R-NH2) F->G H N-Substituted 5-Ethyl-1H-pyrazole-3-carboxamide G->H

Figure 1: General workflow for the synthesis of N-substituted 5-ethyl-1H-pyrazole-3-carboxamides.

Part 1: Synthesis of this compound

The synthesis of the title carboxylic acid is most efficiently achieved through the preparation and subsequent hydrolysis of its corresponding ethyl ester. This method, adapted from the well-established Knorr pyrazole synthesis, is reliable and high-yielding.[6]

Protocol 1.1: Synthesis of Ethyl 5-Ethyl-1H-pyrazole-3-carboxylate

This protocol describes the cyclocondensation reaction between a β-ketoester and hydrazine to form the pyrazole ring.

Materials:

  • Ethyl 2,4-dioxohexanoate

  • Hydrazine hydrate (99%)

  • Glacial acetic acid

  • Ethanol

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a suspension of ethyl 2,4-dioxohexanoate (1.0 eq) in glacial acetic acid.

  • To this suspension, add a solution of hydrazine hydrate (1.0-1.1 eq) in ethanol dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvents.

  • Dilute the residue with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford ethyl 5-ethyl-1H-pyrazole-3-carboxylate as a solid.

Protocol 1.2: Hydrolysis to this compound

This protocol details the saponification of the pyrazole-carboxylate ester to the desired carboxylic acid.

Materials:

  • Ethyl 5-ethyl-1H-pyrazole-3-carboxylate (from Protocol 1.1)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Ethanol or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1M or 2M solution

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve ethyl 5-ethyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol (or THF) and water in a round-bottom flask.

  • Add sodium hydroxide (2.0-3.0 eq) to the solution and stir the mixture at room temperature or gentle heat (e.g., 40-50°C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture in an ice bath and acidify to pH 3-4 by the slow addition of 1M HCl. A precipitate should form.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting solid is this compound, which can be used in the next step, often without further purification.

Part 2: Preparation of Pyrazole Amides

The formation of the amide bond is a critical step that requires the activation of the carboxylic acid. Two primary, field-proven methods are presented here: activation via an acid chloride intermediate and direct coupling using a modern coupling reagent.

Method A: Thionyl Chloride-Mediated Amide Synthesis

This classic and cost-effective method proceeds through a highly reactive acyl chloride intermediate. It is particularly suitable for less sensitive amine substrates.

Causality and Rationale: Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form a pyrazole-3-carbonyl chloride. This acyl chloride is a potent electrophile, readily attacked by the nucleophilic amine. A base, such as triethylamine or pyridine, is used to scavenge the HCl byproduct, driving the reaction to completion.

G A This compound C Formation of Acyl Chloride A->C B Thionyl Chloride (SOCl₂) B->C D 5-Ethyl-1H-pyrazole-3-carbonyl Chloride C->D F Nucleophilic Acyl Substitution D->F E Amine (R-NH₂) + Base E->F G N-Substituted 5-Ethyl-1H-pyrazole-3-carboxamide F->G

Figure 2: Workflow for thionyl chloride-mediated amide synthesis.

Protocol 2.1: Amide Synthesis via Acyl Chloride

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Desired amine (1.1 eq)

  • Triethylamine (TEA) or Pyridine (2.0 eq)

Procedure:

  • Acyl Chloride Formation: To a solution of this compound in anhydrous DCM, add a catalytic amount of DMF.

  • Add thionyl chloride dropwise at 0°C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride. The resulting crude 5-ethyl-1H-pyrazole-3-carbonyl chloride is typically used directly in the next step.

  • Amide Formation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0°C.

  • Add the desired amine, followed by the dropwise addition of triethylamine.

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC.

  • Workup and Purification: Dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Method B: Direct Coupling with HATU

This method utilizes a modern uronium-based coupling reagent, HATU, which is highly efficient, especially for less reactive or sterically hindered amines, and minimizes side reactions.[7]

Causality and Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with the carboxylate anion (formed by deprotonation of the carboxylic acid with a non-nucleophilic base like DIPEA) to generate a highly reactive O-acylisourea active ester. This intermediate is then readily displaced by the amine nucleophile to form the stable amide bond.[7]

G A This compound D Formation of Active Ester A->D B DIPEA (Base) B->D C HATU (Coupling Reagent) C->D E O-Acylisourea Intermediate D->E G Nucleophilic Attack E->G F Amine (R-NH₂) F->G H N-Substituted 5-Ethyl-1H-pyrazole-3-carboxamide G->H

Figure 3: Workflow for HATU-mediated amide coupling.

Protocol 2.2: HATU-Mediated Amide Synthesis

Materials:

  • This compound (1.0 eq)

  • HATU (1.1-1.2 eq)

  • Desired amine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.

  • Add the desired amine to the solution.

  • Add DIPEA, followed by the portion-wise addition of HATU.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and other water-soluble components.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation: Comparative Overview of Amidation Methods

ParameterMethod A: Thionyl ChlorideMethod B: HATU Coupling
Reagent Cost LowHigh
Substrate Scope Good for simple, robust aminesExcellent, including hindered and electron-deficient amines
Reaction Conditions Harsher (reflux, acidic byproduct)Mild (room temperature)
Side Products HCl, SO₂Tetramethylurea, HOBt derivatives (water-soluble)
Workup Aqueous washes required to remove base and saltsAqueous washes to remove DMF and byproducts
Yields Generally good to excellentTypically very high
Racemization Risk Low for this substrateVery low

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield Incomplete activation of carboxylic acid.Ensure anhydrous conditions. For Method A, increase reflux time or use a slight excess of SOCl₂. For Method B, ensure HATU is of good quality and use fresh anhydrous solvent.
Poor nucleophilicity of the amine.Switch to Method B (HATU), which is more effective for less reactive amines. Consider a different base or solvent.
Side Product Formation Reaction with moisture.Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere.
For Method B, formation of urea byproduct from HATU decomposition.Add HATU last to the reaction mixture.
Difficult Purification Water-soluble byproducts from HATU coupling remaining.Perform multiple aqueous washes during workup. A final wash with a dilute LiCl solution can help remove residual DMF.
Co-elution of product and starting material.Optimize chromatography conditions (solvent system, gradient). Consider recrystallization as an alternative purification method.

Applications in Agrochemicals

Derivatives of pyrazole carboxamides are prominent in the agrochemical industry, particularly as fungicides and insecticides.[4][5] Many of these compounds function as succinate dehydrogenase inhibitors (SDHIs), a critical class of fungicides that disrupt the fungal respiratory chain.[5] The N-aryl-5-ethyl-1H-pyrazole-3-carboxamide scaffold is a key pharmacophore in the design of new SDHI fungicides. The ethyl group at the 5-position can influence the binding affinity and selectivity of the molecule within the active site of the target enzyme. By synthesizing a library of amides from this compound with various anilines and other amines, researchers can systematically explore the SAR to develop novel, potent, and selective crop protection agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of bioactive pyrazole amides. The two-stage synthetic approach, involving the initial synthesis of the pyrazole core followed by a robust amide coupling reaction, provides a reliable and flexible platform for drug discovery and agrochemical research. By understanding the rationale behind the different amidation protocols and employing the detailed methods provided in this guide, researchers can efficiently generate diverse libraries of N-substituted 5-ethyl-1H-pyrazole-3-carboxamides for the development of next-generation chemical entities.

References

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules. 2022;27(2):360.
  • Current status of pyrazole and its biological activities. J. Pharm. Bioallied Sci. 2015;7(3):2-11.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. J. Chem. Pharm. Res. 2013;5(12):648-654.
  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. 2023;8(9):8695-8706.
  • Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. J. Agric. Food Chem. 2012;60(6):1470-9.
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. 2015;20(3):4383-94.
  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. 2018;17(1).
  • Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. 2023;14:133-146.

Sources

Application Notes and Protocols: 5-Ethyl-1H-pyrazole-3-carboxylic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of 5-Ethyl-1H-pyrazole-3-carboxylic Acid as a Versatile Ligand

In the expansive field of coordination chemistry, the design and synthesis of novel organic ligands are paramount to the development of advanced materials with tailored properties. Pyrazole-based ligands, in particular, have garnered significant attention due to their robust coordination ability with a wide array of metal ions and their capacity to form diverse and stable architectures, including discrete complexes, coordination polymers (CPs), and metal-organic frameworks (MOFs).[1][2][3][4][5] These materials are at the forefront of innovation in gas storage, catalysis, sensing, and drug delivery.

This application note focuses on the specific attributes and synthetic utility of this compound, a promising yet underexplored ligand. The presence of both a pyrazole ring and a carboxylic acid group provides two distinct coordination sites, enabling the formation of intricate and robust metal-ligand frameworks. The ethyl substituent at the 5-position offers a subtle yet significant modification to the electronic and steric profile of the ligand compared to its methyl or unsubstituted analogues, potentially influencing the resulting framework's topology, porosity, and ultimately, its functional properties.

These detailed application notes and protocols are designed for researchers, scientists, and drug development professionals, providing a comprehensive guide to the synthesis of the this compound ligand and its subsequent application in the construction of novel coordination materials. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature on related pyrazole-based systems.

Part 1: Synthesis of the Ligand: this compound

A reliable and scalable synthesis of the ligand is the foundational step for its use in coordination chemistry. While a direct, one-pot synthesis for this compound is not prominently reported, a logical and efficient two-step synthetic pathway can be extrapolated from established methodologies for similar pyrazole derivatives.[6][7] This proposed synthesis involves an initial Claisen condensation to form a β-diketone intermediate, followed by a cyclization reaction with hydrazine.

Protocol 1: Synthesis of Ethyl 2,4-dioxohexanoate (Intermediate)

This first step involves a base-catalyzed Claisen condensation between diethyl oxalate and ethyl propionate.

Materials:

  • Diethyl oxalate

  • Ethyl propionate

  • Sodium ethoxide (solid or freshly prepared)

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • In a separate flask, prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Transfer the sodium ethoxide solution to the reaction flask and cool to 0 °C in an ice bath.

  • Add a solution of ethyl propionate and diethyl oxalate in anhydrous ethanol dropwise from the dropping funnel to the stirred sodium ethoxide solution over 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by carefully pouring the mixture into ice-cold 1 M hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude ethyl 2,4-dioxohexanoate. This intermediate can be purified by vacuum distillation or used directly in the next step.

Protocol 2: Synthesis of this compound

This step involves the cyclization of the β-diketone intermediate with hydrazine hydrate.

Materials:

  • Ethyl 2,4-dioxohexanoate (from Protocol 1)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

  • Sodium hydroxide (2 M)

  • Hydrochloric acid (2 M)

Procedure:

  • Dissolve the crude ethyl 2,4-dioxohexanoate in ethanol in a round-bottom flask.

  • Add a stoichiometric amount of hydrazine hydrate to the solution.

  • Add a catalytic amount of glacial acetic acid and reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • To the resulting residue (ethyl 5-ethyl-1H-pyrazole-3-carboxylate), add a 2 M solution of sodium hydroxide and heat the mixture to reflux for 2-3 hours to hydrolyze the ester.

  • Cool the reaction mixture in an ice bath and acidify to pH 3-4 with 2 M hydrochloric acid.

  • A precipitate of this compound should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure ligand.

Characterization: The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the presence of the ethyl group, the pyrazole ring protons, and the carboxylic acid proton.

  • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • FT-IR: To observe the characteristic vibrational bands of the carboxylic acid (O-H and C=O stretches) and the pyrazole ring.

  • Mass Spectrometry: To determine the molecular weight of the compound.

Part 2: Application in the Synthesis of Coordination Polymers and MOFs

The bifunctional nature of this compound, with its N-donor pyrazole ring and O-donor carboxylate group, makes it an excellent candidate for the construction of coordination polymers and MOFs. The general approach involves the reaction of the ligand with a suitable metal salt under solvothermal or hydrothermal conditions.

General Protocol 3: Solvothermal Synthesis of a Metal-(5-ethyl-1H-pyrazole-3-carboxylate) Framework

This protocol provides a general framework for the synthesis of coordination polymers and MOFs. The specific metal salt, solvent system, temperature, and reaction time will need to be optimized for each target material.

Materials:

  • This compound

  • A metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Co(NO₃)₂·6H₂O)

  • A suitable solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol, water)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a small glass vial, dissolve this compound in the chosen solvent (e.g., 5 mL of DMF).

  • In a separate vial, dissolve the metal salt in the same solvent (e.g., 5 mL of DMF).

  • Combine the two solutions in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to a specific temperature (typically between 80 °C and 150 °C) and hold for a predetermined time (typically 24 to 72 hours).

  • Allow the oven to cool slowly to room temperature.

  • Crystals of the coordination polymer or MOF should have formed.

  • Carefully decant the mother liquor and wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • Collect the crystals by filtration and dry them in air.

Workflow for a Typical Solvothermal Synthesis:

solvothermal_synthesis cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification Ligand Dissolve Ligand in Solvent Combine Combine Solutions in Autoclave Ligand->Combine MetalSalt Dissolve Metal Salt in Solvent MetalSalt->Combine Heat Heat in Oven (80-150 °C, 24-72h) Combine->Heat Cool Slow Cooling to Room Temperature Heat->Cool Wash Wash Crystals with Fresh Solvent Cool->Wash Collect Collect & Dry Crystals Wash->Collect

Caption: A generalized workflow for the solvothermal synthesis of coordination polymers and MOFs.

Characterization of the Resulting Coordination Materials

A thorough characterization is essential to understand the structure and properties of the newly synthesized materials.

  • Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for determining the crystal structure, including the coordination environment of the metal ions, the connectivity of the ligands, and the overall topology of the framework.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to compare the experimental pattern with the one simulated from SCXRD data.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and to identify the loss of solvent molecules.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the coordination of the carboxylate group to the metal center (a shift in the C=O stretching frequency is typically observed).

  • Gas Adsorption Analysis: To determine the porosity, surface area (BET), and pore size distribution of the material, which are crucial for applications in gas storage and separation.

  • Luminescence Spectroscopy: To investigate the photoluminescent properties of the material, which can be useful for sensing applications.

  • Magnetic Susceptibility Measurements: To study the magnetic properties of materials containing paramagnetic metal ions.

Part 3: Potential Applications and Future Directions

The coordination chemistry of this compound is a nascent field with significant potential. Based on the properties of related pyrazole-based coordination polymers and MOFs, several application areas can be envisioned for materials derived from this ligand.

Potential Applications of Metal-(5-ethyl-1H-pyrazole-3-carboxylate) Frameworks:

Application AreaRationale
Gas Storage and Separation The porous nature of MOFs makes them ideal candidates for storing gases like hydrogen and methane, and for separating gas mixtures such as CO₂/CH₄. The ethyl group may influence the pore size and surface chemistry, potentially enhancing selectivity.
Heterogeneous Catalysis The metal nodes within the framework can act as catalytic sites. The pyrazole ligand can also be functionalized to introduce catalytic activity.
Luminescent Sensing Lanthanide-based MOFs often exhibit strong luminescence that can be quenched or enhanced in the presence of specific analytes, making them suitable for chemical sensing.[8]
Drug Delivery The pores of MOFs can be loaded with drug molecules for controlled release applications. The biocompatibility of the chosen metal and ligand is a key consideration.
Magnetic Materials The arrangement of paramagnetic metal ions within a framework can lead to interesting magnetic phenomena, such as single-molecule magnet behavior.

Logical Relationship of Ligand to Application:

ligand_to_application cluster_apps Potential Applications Ligand This compound Coordination Coordination with Metal Ions Ligand->Coordination Framework Formation of Coordination Polymer/MOF Coordination->Framework GasStorage Gas Storage & Separation Framework->GasStorage Catalysis Catalysis Framework->Catalysis Sensing Sensing Framework->Sensing DrugDelivery Drug Delivery Framework->DrugDelivery

Caption: The progression from the ligand to the formation of functional materials and their potential applications.

Conclusion

This compound represents a valuable addition to the library of bifunctional ligands available for the synthesis of coordination polymers and MOFs. Its synthesis, while requiring a multi-step approach, is achievable through established organic chemistry methodologies. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to explore the rich coordination chemistry of this ligand and to develop novel materials with exciting properties and applications. The subtle steric and electronic influence of the 5-ethyl group is a key variable that warrants systematic investigation to fully unlock the potential of this versatile building block.

References

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1).
  • Song, J., & Liu, H. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes.
  • Synthesis, structure and photocatalytic properties of coordination polymers based on pyrazole carboxylic acid ligand. (2020). The Royal Society of Chemistry.
  • New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. (2025).
  • 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis. ChemicalBook.
  • Importance of pyrazole carboxylic acid in MOFs preparation. (2020).
  • Importance of pyrazole carboxylic acid in MOFs preparation.
  • Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. PrepChem.com.
  • First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand. (2019).
  • Three Coordination Polymers Based on 1H-Tetrazole (HTz) Generated via in Situ Decarboxylation: Synthesis, Structures, and Selective Gas Adsorption Properties. (2011). Crystal Growth & Design, 11(2), 372-381.
  • First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand. (2019). PubMed.
  • Reaction sequence leading to 3(5)-(4-carboxyphenyl)-1H-pyrazole-5(3)-carboxylic acid 5.
  • Ethyl 5-hydroxy-1H-pyrazole-3-carboxyl
  • Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde.
  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. (2020). PMC - NIH.
  • Transition metal complexes with pyrazole carboxylic acid ligands.
  • Synthesis and structural diversity of d10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands. (2015). RSC Publishing.
  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-. Semantic Scholar.
  • Stable Metal–Organic Frameworks: Design, Synthesis, and Applic
  • A Tb (Ⅲ) Coordination Polymer Based on 5-(2-(Pyrazole-1-yl) Pyridine-5-yl) Terephthalic Acid and Its Visual Detection of Quinolone Antibiotics. (2025). NIH.
  • The pioneering role of metal–organic framework-5 in ever-growing contemporary applic
  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook.
  • Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. (2021). RSC Publishing.
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2019). PMC.

Sources

The Alkyne-Functionalized Pyrazole: A Versatile Scaffold for Click Chemistry Innovations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of a Privileged Scaffold and a Powerful Ligation Chemistry

In the landscape of modern chemical synthesis and bioconjugation, the strategic fusion of a privileged scaffold with a robust and versatile ligation technique can unlock unprecedented opportunities. The pyrazole nucleus, a five-membered aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a multitude of FDA-approved drugs.[3] Concurrently, the advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), has revolutionized the way molecules are connected, offering high efficiency, selectivity, and biocompatibility.[4][5]

This guide delves into the synergistic combination of these two powerful tools: the application of pyrazole derivatives functionalized with a terminal alkyne. This strategic pairing allows for the precise and efficient installation of the pyrazole moiety onto a wide array of molecules, including biomolecules, polymers, and imaging agents. The resulting pyrazole-triazole conjugates are finding remarkable applications across diverse scientific disciplines, from the development of novel therapeutics to the creation of advanced materials.

This document provides in-depth application notes and detailed experimental protocols for leveraging pyrazole-alkyne derivatives in your research, empowering you to harness the full potential of this versatile chemical entity.

Application Notes: Harnessing the Power of Pyrazole-Alkyne Click Chemistry

The introduction of an alkyne handle onto the pyrazole scaffold provides a gateway for its incorporation into a vast range of molecular architectures via click chemistry. This section explores key application areas where this strategy is making a significant impact.

Drug Discovery and Medicinal Chemistry: Crafting Novel Therapeutics

The pyrazole core is a cornerstone in the design of numerous therapeutic agents, exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, and antiviral properties.[6] The ability to "click" a pyrazole-alkyne derivative onto a target molecule or pharmacophore offers a modular and efficient approach to synthesizing novel drug candidates and libraries for high-throughput screening.

  • Lead Optimization: A common strategy in drug development involves modifying a lead compound to enhance its potency, selectivity, or pharmacokinetic properties. By synthesizing a library of diverse pyrazole-alkyne derivatives and clicking them onto a lead molecule containing an azide group, researchers can rapidly explore the structure-activity relationship (SAR) of the pyrazole moiety. This approach was successfully employed in the development of potent phosphodiesterase 4 (PDE4) inhibitors, where 4-alkynyl pyrazole derivatives were synthesized via a facile Pd/C-CuI-PPh₃ mediated reaction.[7]

  • Synthesis of Hybrid Molecules: Click chemistry enables the straightforward synthesis of hybrid molecules that combine the therapeutic benefits of a pyrazole with another pharmacologically active compound. For instance, a pyrazole-alkyne can be conjugated to an azide-modified anticancer drug to create a dual-action therapeutic with potentially synergistic effects. The synthesis of pyrazole-based 1,2,3-triazole derivatives has demonstrated significant antitubercular and antibacterial activity.[3]

Bioconjugation: Labeling and Modifying Biomolecules with Precision

The bioorthogonal nature of click chemistry makes it an ideal tool for the selective modification of biomolecules in complex biological environments.[8] Pyrazole-alkyne derivatives serve as valuable probes for labeling proteins, peptides, nucleic acids, and glycans, enabling a deeper understanding of biological processes.

  • Peptide and Protein Modification: Peptides and proteins can be functionalized with azide groups through the incorporation of unnatural amino acids or by post-translational modification. Subsequent reaction with a pyrazole-alkyne allows for the site-specific attachment of the pyrazole moiety. This can be used to introduce a therapeutic pyrazole-containing drug, a fluorescent reporter, or a handle for purification. The CuAAC reaction is highly versatile for peptide conjugation and can be performed under various conditions, including different solvents and pH ranges.[9][10]

  • Glycan Labeling: Metabolic labeling with azido-sugars allows for the incorporation of azide groups onto cellular glycans. These can then be visualized by reaction with a pyrazole-alkyne probe functionalized with a fluorophore. The strain-promoted azide-alkyne cycloaddition (SPAAC) is particularly well-suited for live-cell imaging as it does not require a cytotoxic copper catalyst.[11]

Radiopharmaceutical Development: Illuminating Disease with PET Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the use of radiotracers to visualize and quantify biological processes in vivo. The development of novel PET probes is crucial for advancing disease diagnosis and monitoring treatment efficacy. Pyrazole-alkyne derivatives are emerging as valuable precursors for the synthesis of 18F-labeled radiotracers.[12]

  • Modular Radiotracer Synthesis: The short half-life of fluorine-18 (¹⁸F) necessitates rapid and efficient radiolabeling methods. Click chemistry provides a modular approach where a pyrazole-alkyne targeting vector can be rapidly conjugated to an ¹⁸F-labeled azide-containing synthon in the final step of the synthesis. This strategy has been successfully applied to develop ¹⁸F-labeled probes for imaging bacterial infections.[13]

Materials Science: Engineering Functional Polymers

Click chemistry has become a cornerstone for the synthesis and functionalization of polymers with well-defined architectures and properties.[14][15] Pyrazole-alkyne derivatives can be utilized as monomers in polymerization reactions or as functional handles for the post-polymerization modification of materials.

  • Synthesis of Functional Polymers: Pyrazole-alkyne monomers can be copolymerized with other monomers to introduce the pyrazole functionality into the polymer backbone. This can impart specific properties to the material, such as metal-coordinating abilities or biological activity.

  • Surface Modification: Surfaces can be functionalized with azide groups and subsequently modified by clicking on pyrazole-alkyne derivatives. This allows for the creation of surfaces with tailored properties, such as improved biocompatibility or catalytic activity.[16] The integration of click chemistry into polymersome technology has opened up numerous possibilities for advancements in biomedical applications.[17]

Experimental Protocols

This section provides detailed, step-by-step protocols for key experiments involving pyrazole-alkyne derivatives and click chemistry.

Protocol 1: Synthesis of a Generic 4-Alkynyl Pyrazole Derivative

This protocol is adapted from the synthesis of 4-alkynyl pyrazoles as PDE4 inhibitors and provides a general method for the Sonogashira coupling of a terminal alkyne to a pyrazole iodide.[7]

Materials:

  • 4-Iodo-1H-pyrazole (or a substituted derivative)

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium on carbon (Pd/C, 10 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., DMF or THF)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 4-iodo-1H-pyrazole (1.0 equiv) and the terminal alkyne (1.2 equiv) in the anhydrous solvent.

  • Catalyst Addition: To the stirred solution, add Pd/C (10 mol%), CuI (5 mol%), and PPh₃ (10 mol%).

  • Base Addition: Add triethylamine (2.0 equiv) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Extraction: Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkynyl pyrazole derivative.

Data Presentation:

Reactant 1 (Pyrazole)Reactant 2 (Alkyne)Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
4-Iodo-1-phenyl-1H-pyrazolePhenylacetylenePd/C, CuI, PPh₃DMF80685[7]
4-Iodo-1,3-dimethyl-1H-pyrazole1-HeptynePd/C, CuI, PPh₃THF65878Adapted from[7]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide Conjugation

This protocol provides a general procedure for the CuAAC reaction between a pyrazole-alkyne derivative and an azide-functionalized peptide.[9][18]

Materials:

  • Pyrazole-alkyne derivative

  • Azide-functionalized peptide

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving the pyrazole-alkyne)

Procedure:

  • Stock Solutions:

    • Prepare a 10 mM stock solution of the pyrazole-alkyne derivative in DMSO.

    • Prepare a 1-5 mM stock solution of the azide-functionalized peptide in PBS.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).

    • Prepare a 50 mM stock solution of THPTA ligand in water.

  • Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Azide-functionalized peptide solution (to a final concentration of 100-500 µM).

    • Pyrazole-alkyne stock solution (to a final concentration of 1-5 mM, 10-50 equivalents).

    • THPTA ligand stock solution (to a final concentration of 1 mM).

    • CuSO₄ stock solution (to a final concentration of 200 µM).

  • Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (to a final concentration of 2 mM).

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Purification: Purify the pyrazole-triazole-peptide conjugate using a suitable method such as HPLC or size-exclusion chromatography to remove excess reagents.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Labeling

This protocol describes the labeling of cell-surface glycans metabolically engineered with an azide group using a pyrazole-alkyne probe functionalized with a fluorophore.[11]

Materials:

  • Cells of interest

  • Cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Pyrazole-alkyne-fluorophore conjugate (e.g., pyrazole-DBCO-fluorophore)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling: Culture the cells in the presence of Ac₄ManNAz (25-50 µM) for 2-3 days to allow for the incorporation of azido-sugars into cell-surface glycans.

  • Cell Preparation:

    • Gently wash the cells three times with warm PBS to remove unincorporated Ac₄ManNAz.

    • For live-cell imaging, proceed directly to the SPAAC reaction.

    • For fixed-cell imaging, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by three washes with PBS.

  • SPAAC Reaction:

    • Prepare a solution of the pyrazole-alkyne-fluorophore conjugate in PBS or cell culture medium (typically 10-50 µM).

    • Incubate the cells with the pyrazole-alkyne-fluorophore solution for 30-60 minutes at 37 °C.

  • Washing: Gently wash the cells three times with PBS to remove the unreacted probe.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Visualizations

Reaction Mechanisms

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Py_Alkyne Pyrazole-Alkyne Acetylide Copper(I) Acetylide Py_Alkyne->Acetylide + Cu(I) Azide R-N3 Cycloadduct Copper Triazolide Intermediate Azide->Cycloadduct Cu_I Cu(I) Cu_I->Acetylide Py_Triazole Pyrazole-Triazole Conjugate Acetylide->Cycloadduct + R-N3 Cycloadduct->Cu_I Cycloadduct->Py_Triazole Protonolysis

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Py_Strained_Alkyne Pyrazole-Strained Alkyne (e.g., DBCO) Transition_State [3+2] Cycloaddition Transition State Py_Strained_Alkyne->Transition_State Azide R-N3 Azide->Transition_State Py_Triazole Pyrazole-Triazole Conjugate Transition_State->Py_Triazole Ring Strain Release

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism.

Experimental Workflow

Bioconjugation_Workflow Start Start: Azide-Functionalized Biomolecule Step2 Perform Click Reaction (CuAAC or SPAAC) Start->Step2 Step1 Prepare Pyrazole-Alkyne Solution Step1->Step2 Step3 Purify the Conjugate Step2->Step3 Step4 Characterize the Product Step3->Step4 End End: Pyrazole-Biomolecule Conjugate Step4->End

Caption: General Workflow for Pyrazole-Alkyne Bioconjugation.

Conclusion: A Bright Future for Pyrazole-Click Conjugates

The strategic incorporation of an alkyne functionality onto the pyrazole scaffold has created a powerful and versatile building block for click chemistry applications. As demonstrated in this guide, pyrazole-alkyne derivatives are enabling significant advancements in drug discovery, bioconjugation, radiopharmaceutical development, and materials science. The modularity, efficiency, and biocompatibility of click chemistry, coupled with the privileged nature of the pyrazole core, provide researchers with a robust platform for innovation. The detailed protocols and application notes presented herein are intended to serve as a practical resource to facilitate the adoption of this powerful technology in your own research endeavors. The continued exploration of novel pyrazole-alkyne structures and their application in increasingly complex systems promises a bright future for the development of innovative solutions to challenges in chemistry, biology, and medicine.

References

  • Wermuth, C. G. The Practice of Medicinal Chemistry. Academic Press, 2003.
  • Lktas, M.; Dömling, A. Privileged Scaffolds in Medicinal Chemistry. J. Med. Chem.2017, 60 (10), 3957–3987.
  • Kumar, V.; Kaur, K.; Gupta, G. K.; Gupta, A. K. Pyrazole containing 1,2,3-triazole derivatives: a new class of potent antitubercular and antibacterial agents. Bioorg. Med. Chem. Lett.2013, 23 (15), 4419–4423.
  • Kolb, H. C.; Finn, M. G.; Sharpless, K. B. Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angew. Chem. Int. Ed.2001, 40 (11), 2004–2021.
  • Agard, N. J.; Prescher, J. A.; Bertozzi, C. R. A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. J. Am. Chem. Soc.2004, 126 (46), 15046–15047.
  • Rostovtsev, V. V.; Green, L. G.; Fokin, V. V.; Sharpless, K. B. A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angew. Chem. Int. Ed.2002, 41 (14), 2596–2599.
  • Tornøe, C. W.; Christensen, C.; Meldal, M. Peptidotriazoles on Solid Phase:[1][2][3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. J. Org. Chem.2002, 67 (9), 3057–3064.
  • Hein, C. D.; Liu, X.-M.; Wang, D. Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharm. Res.2008, 25 (10), 2216–2230.
  • Moses, J. E.; Moorhouse, A. D. The growing applications of click chemistry. Chem. Soc. Rev.2007, 36 (8), 1249–1262.
  • Presolski, S. I.; Hong, V. P.; Finn, M. G. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Curr. Protoc. Chem. Biol.2011, 3 (4), 153–162.
  • Sletten, E. M.; Bertozzi, C. R. Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angew. Chem. Int. Ed.2009, 48 (38), 6974–6998.
  • Lau, Y. H.; Wu, Y.; Tng, D. J. H.; Tan, E.; Chandramohan, A.; Hill, J.; Taneja, R.; BMR, K.; Verma, C. S.; Tan, Y. J.; Lane, D. P.; Brown, C. J. Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules2013, 18 (11), 13148-13174.
  • Baskin, J. M.; Prescher, J. A.; Laughlin, S. T.; Agard, N. J.; Chang, P. V.; Miller, I. A.; Lo, A.; Codelli, J. A.; Bertozzi, C. R. Copper-free click chemistry for dynamic in vivo imaging. Proc. Natl. Acad. Sci. U.S.A.2007, 104 (43), 16793–16797.
  • Jewett, J. C.; Bertozzi, C. R. Cu-free click cycloaddition reactions in chemical biology. Chem. Soc. Rev.2010, 39 (4), 1272–1279.
  • Lang, K.; Chin, J. W. Bioorthogonal reactions for labeling proteins. ACS Chem. Biol.2014, 9 (1), 16–20.
  • Debets, M. F.; van Berkel, S. S.; Schoffelen, S.; Rutjes, F. P. J. T.; van Hest, J. C. M.; van Delft, F. L. Aza-dibenzocyclooctynes for fast and efficient enzyme PEGylation via copper-free (3+2) cycloaddition. Chem. Commun.2010, 46 (1), 97–99.
  • McKay, C. S.; Finn, M. G. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Chem. Biol.2014, 21 (9), 1075–1101.
  • Kumar, A.; Kumar, S.; Shaikh, M. S.; Rai, G.; Siddiqi, M. I.; Bathula, C. D. Design and synthesis of 4-alkynyl pyrazoles as inhibitors of PDE4: a practical access via Pd/C-Cu catalysis. Bioorg. Med. Chem. Lett.2012, 22 (7), 2568-2572.
  • Best, M. D. Click chemistry and bioorthogonal strategies for biomolecular labeling. Biochemistry2009, 48 (28), 6571–6584.
  • Faria, J. V.; Vegi, P. F.; Miguita, A. G. C.; dos Santos, M. S.; Boechat, N.; de Souza, A. M. T. Recently Reported Biological Activities of Pyrazole Compounds. Bioinorg. Chem. Appl.2017, 2017, 9823528.
  • Gauthier, M. A.; Klok, H.-A. Peptide/protein-polymer conjugates: synthetic strategies and design concepts. Chem. Commun.2008, (23), 2591–2611.
  • Pounder, R. J.; Dove, A. P. Synthesis of functionalised aliphatic polyesters by 'click' chemistry. Polym. Chem.2010, 1 (3), 260–271.
  • Parrish, B.; Breitenkamp, R.; Emrick, T. PEG- and peptide-grafted aliphatic polyesters by a combination of ROP and click chemistry. J. Am. Chem. Soc.2005, 127 (20), 7404–7410.
  • Lutz, J.-F. 1,3-Dipolar cycloadditions of azides and alkynes: a universal ligation tool in polymer and materials science. Angew. Chem. Int. Ed.2007, 46 (7), 1018–1025.
  • Hong, V.; Presolski, S. I.; Ma, C.; Finn, M. G. Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angew. Chem. Int. Ed.2009, 48 (52), 9879–9883.
  • Iha, R. K.; Wooley, K. L.; Nyström, A. M.; Burke, D. J.; Kade, M. J.; Hawker, C. J. Applications of orthogonal “click” chemistries in the synthesis of functional soft materials. Chem. Rev.2009, 109 (11), 5620–5686.
  • Johnson, J. A.; Baskin, J. M.; Bertozzi, C. R.; Koberstein, J. T.; Turro, N. J. Copper-free click chemistry for the in situ crosslinking of photodegradable hydrogels. Chem. Commun.2008, (29), 3064–3066.
  • van Berkel, S. S.; van Delft, F. L.; van Hest, J. C. M. A strain-promoted [3+2] cycloaddition of azides and cyclooctynes for the mild and rapid PEGylation of proteins. ChemBioChem2007, 8 (13), 1504–1508.
  • Sharpless, K. B.; Kolb, H. C.; Finn, M. G. Click Chemistry: A Concept for High-Throughput Synthesis. In Situ2002, 1, 68-75.
  • Mbua, N. E.; Guo, J.; Wolfert, M. A.; Steet, R.; Boons, G.-J. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Angew. Chem. Int. Ed.2011, 50 (49), 11684-11687.
  • Alanizi, A. A. Targeting Peptidoglycan using Radiolabeled Click Chemistry for PET Infection Imaging. eScholarship, University of California, 2021.
  • Costa, C.; Correia, A.; Guedes, G.; Sousa, E.; Sousa, M. E.; Pires, R. A.; Reis, R. L.; Neves, N. M. Click Chemistry in Polymersome Technology. Polymers2024, 16 (12), 1599.
  • Cui, Y.; Xu, Z.; Li, H.-Y.; Young, D. J.; Li, H.-X. Synthesis of a Pyrazole-Based Microporous Organic Polymer for High-Performance CO2 Capture and Alkyne Carboxylation. ACS Appl. Polym.
  • Bernardes, G. J. L.; Oliveira, B. L.; Ferreira, M. J.; Correia, I. Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). Molecules2020, 25 (8), 1774.
  • Wang, Q.; Chan, T. R.; Hilgraf, R.; Fokin, V. V.; Sharpless, K. B.; Finn, M. G. Bioconjugation by copper(I)-catalyzed azide-alkyne [3 + 2] cycloaddition. J. Am. Chem. Soc.2003, 125 (11), 3192–3193.
  • Recent Advancements in Triazole-based Click Chemistry in Cancer Drug Discovery and Development. ResearchGate.
  • Policar, A.; Kljun, J.; Turel, I. Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy. Angew. Chem. Int. Ed.2019, 58 (4), 1140-1144.
  • Wikipedia. Click chemistry.
  • Zhang, H.; Li, Y.; Chen, X.; Liu, Y.; Wang, Y.; Li, Y. Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies. Molecules2023, 28 (6), 2686.
  • Hobbs, C. E.; Peterson, G. I.; Blankenship, J. R.; Harth, E. Silane-Functionalized Polymers Using “Click Chemistry” for Surface Applications. ACS Macro Lett.2013, 2 (1), 60–63.
  • Binder, W. H.; Sachsenhofer, R. 'Click' chemistry in polymer and materials science. Macromol. Rapid Commun.2007, 28 (1), 15–54.
  • Gress, A.; Völkert, A.; Voit, B.; Appelhans, D. 'Click' Chemistry in Polymer and Materials Science. Macromol. Rapid Commun.2007, 28 (15), 1537-1543.

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 5-ethyl-1H-pyrazole-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-ethyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to equip you with the necessary information to overcome common challenges and achieve a successful synthesis.

The primary and most reliable method for synthesizing this compound is a two-step process. First, a Claisen condensation is performed to create the key intermediate, ethyl 2,4-dioxohexanoate. This is followed by a Knorr pyrazole synthesis, where the diketone intermediate reacts with hydrazine to form the pyrazole ring, which is then hydrolyzed to the final carboxylic acid.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Question: My Claisen condensation to form ethyl 2,4-dioxohexanoate is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in the Claisen condensation are a frequent issue. The primary culprits are often related to the base, solvent, and reaction conditions.

  • Moisture Contamination: The alkoxide base (e.g., sodium ethoxide) is extremely sensitive to moisture. Any water present will consume the base and hydrolyze the esters, significantly reducing the yield. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous ethanol to prepare the sodium ethoxide solution.[1]

  • Base Stoichiometry and Strength: A full equivalent of a strong base is necessary to drive the reaction to completion by deprotonating the resulting β-keto ester.[2] Using a weaker base or insufficient amounts will result in an unfavorable equilibrium.

  • Self-Condensation of Ethyl Propionate: To minimize the unwanted self-condensation of ethyl propionate, it should be added slowly to the mixture of sodium ethoxide and diethyl oxalate.[3] This ensures that the concentration of the enolizable ester is kept low at any given time, making the cross-condensation statistically more favorable.[3]

  • Reaction Temperature: The initial condensation is typically carried out at a low temperature (around 0 °C) to control the reaction rate and minimize side reactions. After the addition is complete, allowing the reaction to slowly warm to room temperature and then refluxing can help drive it to completion.[1]

Question: During the pyrazole synthesis, I'm observing the formation of a significant amount of a regioisomer. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a classic challenge in pyrazole synthesis when using unsymmetrical 1,3-diketones and substituted hydrazines.[4][5] For the reaction of ethyl 2,4-dioxohexanoate with hydrazine hydrate, the primary concern is ensuring the hydrazine attacks the correct carbonyl groups to yield the desired 5-ethyl-3-carboxy-pyrazole.

  • Reaction Conditions: The regioselectivity of the cyclocondensation can be influenced by the solvent and temperature.[6] Running the reaction in a protic solvent like ethanol at a controlled temperature can favor the formation of the desired isomer. Some studies have shown that room temperature reactions can lead to higher regioselectivity.[5][7]

  • pH Control: The pH of the reaction mixture can influence which carbonyl group is more readily attacked. Maintaining a slightly acidic to neutral pH during the initial condensation can enhance selectivity. The use of glacial acetic acid in the reaction mixture is common for this purpose.[8]

Question: The final product, this compound, is difficult to purify. What are the recommended purification techniques?

Answer: Purification can be challenging due to the presence of unreacted starting materials, the regioisomeric byproduct, and other impurities.

  • Acid-Base Extraction: A highly effective method for purifying carboxylic acids is through acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution. The desired carboxylic acid will be deprotonated and move into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified with a strong acid (e.g., 2M HCl) to precipitate the pure product, which can be collected by filtration.[9]

  • Recrystallization: If impurities persist after extraction, recrystallization is a good option. Suitable solvent systems include ethanol/water or ethyl acetate/hexanes.

  • Acid Addition Salt Formation: For pyrazoles that are difficult to crystallize directly, forming an acid addition salt can facilitate purification. The pyrazole is dissolved in a suitable solvent, and an acid (e.g., oxalic acid or phosphoric acid) is added to precipitate the salt, which can then be isolated and neutralized to give the pure pyrazole.[10]

Question: My reaction mixture for the pyrazole synthesis turns a dark yellow or red color. Is this normal, and does it indicate a problem?

Answer: Yes, this is a common observation in Knorr-type pyrazole syntheses, especially when using hydrazine derivatives.[11] The color change is often attributed to the formation of minor, highly colored impurities from side reactions of the hydrazine. While it can be visually concerning, it does not necessarily mean the reaction has failed. If the desired product is being formed (as confirmed by TLC or LC-MS), the colored impurities can typically be removed during workup and purification, particularly with an acid-base extraction and/or a silica gel plug.[11]

Experimental Protocols

Part 1: Synthesis of Ethyl 2,4-dioxohexanoate

This protocol details the Claisen condensation to form the key β-keto ester intermediate.

Materials:

  • Sodium metal

  • Anhydrous Ethanol

  • Diethyl oxalate

  • Ethyl propionate

  • Diethyl ether

  • 2M Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere (N2 or Ar), carefully add sodium metal (1 equivalent) in small pieces to anhydrous ethanol (sufficient to dissolve the sodium) in a round-bottom flask equipped with a reflux condenser and a dropping funnel. Allow the sodium to react completely to form sodium ethoxide.

  • Cool the sodium ethoxide solution to 0 °C in an ice bath.

  • Add diethyl oxalate (1 equivalent) to the cooled solution.

  • Slowly add ethyl propionate (1 equivalent) dropwise from the dropping funnel over 1-2 hours while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and quench by pouring it into a mixture of crushed ice and 2M HCl (until the pH is acidic).

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2,4-dioxohexanoate, which can be used in the next step without further purification.

Part 2: Synthesis of this compound

This protocol describes the Knorr pyrazole synthesis followed by hydrolysis to the final product.

Materials:

  • Crude ethyl 2,4-dioxohexanoate

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

  • Sodium hydroxide

  • 2M Hydrochloric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the crude ethyl 2,4-dioxohexanoate (1 equivalent) in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, add a solution of sodium hydroxide (2-3 equivalents) in water to the reaction mixture.

  • Heat the mixture to reflux for 2-4 hours to hydrolyze the ester.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.

  • Carefully acidify the aqueous layer with 2M HCl to pH 3-4. A precipitate should form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation

ParameterRecommended Value/ConditionRationale
Claisen Condensation
BaseSodium Ethoxide (prepared in situ)Strong, non-nucleophilic base that regenerates the alcohol solvent.[2]
SolventAnhydrous EthanolReacts with sodium to form the base and is the solvent for the reaction.[1]
Temperature0 °C to refluxInitial low temperature controls the reaction rate, followed by heating to drive to completion.[1]
Reactant AdditionSlow, dropwise addition of ethyl propionateMinimizes self-condensation.[3]
Pyrazole Synthesis
SolventEthanolProtic solvent that can facilitate the cyclization.
CatalystGlacial Acetic AcidHelps to control the pH and can improve regioselectivity.[8]
TemperatureRoom TemperatureCan lead to higher regioselectivity and cleaner reactions.[5][7]
Hydrolysis
BaseSodium HydroxideStandard base for ester hydrolysis.
TemperatureRefluxEnsures complete hydrolysis of the ester to the carboxylic acid.

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Knorr Pyrazole Synthesis & Hydrolysis A Ethyl Propionate + Diethyl Oxalate C Reaction at 0°C to Reflux A->C B Sodium Ethoxide in Anhydrous Ethanol B->C D Acidic Workup & Extraction C->D E Crude Ethyl 2,4-dioxohexanoate D->E G Cyclocondensation at Room Temperature E->G F Hydrazine Hydrate in Ethanol/Acetic Acid F->G H In situ Ester Hydrolysis (NaOH, Reflux) G->H I Acidification & Precipitation H->I J Pure this compound I->J

Caption: Overall workflow for the two-step synthesis.

Troubleshooting Logic: Low Yield in Claisen Condensation

G A Low Yield of Ethyl 2,4-dioxohexanoate B Check for Moisture Contamination A->B C Verify Base Stoichiometry & Strength A->C D Optimize Reactant Addition Rate A->D E Review Temperature Profile A->E B_sol Use oven-dried glassware. Use anhydrous solvents. Run under inert atmosphere. B->B_sol C_sol Use at least 1 full equivalent of strong base (e.g., NaOEt). C->C_sol D_sol Add ethyl propionate slowly and dropwise. D->D_sol E_sol Maintain low temperature during addition, then heat to drive to completion. E->E_sol

Sources

Technical Support Center: Synthesis of 5-Ethyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-ethyl-1H-pyrazole-3-carboxylic acid. This document is designed for researchers, chemists, and process development professionals who are utilizing this important synthetic building block. Our goal is to provide field-proven insights and troubleshooting strategies to help you identify, minimize, and manage common byproducts encountered during synthesis. This guide is structured to address issues chronologically through the synthetic process, followed by broader FAQs and a validated experimental protocol.

Section 1: The Synthetic Pathway at a Glance

The most prevalent and industrially relevant synthesis of this compound follows a modified Knorr pyrazole synthesis pathway. This multi-step process begins with a Claisen condensation to form a key β-dicarbonyl intermediate, which is then cyclized with hydrazine, followed by saponification to yield the final product. Each step presents unique challenges and potential for byproduct formation that can impact yield and purity.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Saponification A Ethyl Propionate + Diethyl Oxalate B Ethyl 2,4-dioxoheptanoate (β-Dicarbonyl Intermediate) A->B  NaOEt, EtOH   C Ethyl 5-ethyl-1H-pyrazole-3-carboxylate B->C  Hydrazine (N2H4)   D This compound (Final Product) C->D  1. NaOH (aq)  2. H+ workup   G cluster_0 cluster_1 cluster_2 Intermediate Ethyl 2,4-dioxoheptanoate N2H4 Hydrazine Desired Ethyl 5-ethyl-1H- pyrazole-3-carboxylate (Desired Product) N2H4->Desired  Path A (Attack at C4-carbonyl) Favored in Acidic Conditions Undesired Ethyl 3-ethyl-1H- pyrazole-5-carboxylate (Byproduct) N2H4->Undesired  Path B (Attack at C2-carbonyl) Favored in Basic Conditions

Figure 2: Formation pathways of regioisomers.
  • Controlling Regioselectivity:

    • Acidic Conditions (pH 3-5): Under acidic conditions, the reaction is generally directed towards the desired 5-ethyl isomer. The C4-carbonyl, being more ketone-like, is more readily protonated and activated towards nucleophilic attack by hydrazine.

    • Basic Conditions: In basic media, the C2-carbonyl, which is more electrophilic due to the inductive effect of the adjacent ester group, is preferentially attacked, leading to the 3-ethyl isomer as the major product.

  • Identification: Differentiating the isomers can be achieved with 2D NMR techniques like NOESY or HMBC. For instance, in the desired 5-ethyl isomer, an NOE correlation would be expected between the pyrazole C4-H proton and the methylene protons of the C5-ethyl group.

Troubleshooting Actions:

  • Maintain the reaction pH in the acidic range (typically by using hydrazine sulfate or by adding a controlled amount of acetic acid) to maximize the yield of the 5-ethyl isomer.

  • Monitor the reaction by LC-MS to track the formation of both isomers and optimize conditions.

Step 3: Saponification (Hydrolysis to Carboxylic Acid)

The final step is the hydrolysis of the ethyl ester to the target carboxylic acid.

Q: After acidification, my product yield is low, and I detect a more volatile compound by GC-MS. What could this be?

A: This strongly suggests the formation of 5-ethyl-1H-pyrazole due to decarboxylation.

  • Causality: Pyrazole carboxylic acids can undergo decarboxylation (loss of CO₂) under harsh conditions, particularly excessive heat or very strong acidic/basic conditions during workup. [1][2]The pyrazole ring is thermally stable, but the carboxylic acid substituent is the most labile group. [3] Q: My final product is difficult to purify and seems to be contaminated with the ethyl ester starting material.

A: This indicates incomplete saponification.

  • Causality: The hydrolysis of the ester is an equilibrium reaction. To drive it to completion, a sufficient excess of base (e.g., NaOH or KOH) and adequate reaction time and temperature are necessary. The steric hindrance around the ester group, while not extreme, means the reaction is not instantaneous. [4] Troubleshooting Actions:

  • For Decarboxylation: Avoid excessive heating during hydrolysis and the subsequent acidification/extraction steps. Keep temperatures below 80-90°C. Neutralize and extract the product promptly after the reaction is complete.

  • For Incomplete Hydrolysis: Use a larger excess of aqueous base (e.g., 3-5 molar equivalents of NaOH). Increase the reaction time or temperature moderately (e.g., reflux for 2-4 hours) and monitor the disappearance of the starting ester by TLC or LC-MS.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the single most critical parameter to control in this synthesis?

A1: Control of pH during the cyclization step is paramount. It is the primary determinant of the regioisomeric ratio, which is the most significant challenge in this synthesis. Maintaining a weakly acidic environment is key to maximizing the yield of the desired 5-ethyl isomer. [5] Q2: Which analytical techniques are most effective for monitoring this reaction and identifying byproducts?

A2: A combination of techniques is ideal:

  • TLC: Excellent for routine monitoring of the disappearance of starting materials and the appearance of products in each step.

  • LC-MS: Invaluable for identifying the presence of regioisomers (as they will have the same mass) and other byproducts like hydrazones or unreacted intermediates.

  • NMR (¹H, ¹³C, NOESY): Absolutely essential for unambiguous structural confirmation of the final product and definitive identification of the correct regioisomer.

Q3: Can I use a different base for the Claisen condensation, such as LDA or NaH?

A3: While other strong bases can work, sodium ethoxide (NaOEt) in ethanol is preferred. Using a base whose alkoxide portion matches the ester (ethoxide for an ethyl ester) prevents transesterification, which would lead to a mixture of ester products. [6]LDA is a very strong, non-nucleophilic base that can also be effective, but NaOEt is often more practical and economical for this specific transformation.

Section 4: Recommended Protocol & Process Control

This protocol is designed to maximize the yield of the target molecule while minimizing common byproducts.

G start Start step1 Step 1: Prepare NaOEt Solution (Anhydrous EtOH + Na metal) Maintain < 10°C start->step1 step2 Step 2: Add Diethyl Oxalate (1.1 eq) step1->step2 step3 Step 3: Add Ethyl Propionate (1.0 eq, dropwise) Allow to warm to RT, stir 12h step2->step3 check1 TLC Check: Is starting material consumed? step3->check1 check1->step3 No, stir longer step4 Step 4: Acidic Quench (Ice + conc. HCl) Extract with Et2O check1->step4 Yes step5 Step 5: Cyclization Dissolve intermediate in EtOH. Add Hydrazine Sulfate (1.05 eq). Reflux 4h step4->step5 check2 LC-MS Check: Is cyclization complete? Confirm regioisomer ratio. step5->check2 check2->step5 No, reflux longer step6 Step 6: Saponification Add 3M NaOH (3 eq). Reflux 2h check2->step6 Yes check3 TLC Check: Is ester hydrolyzed? step6->check3 check3->step6 No, reflux longer step7 Step 7: Acidification & Isolation Cool to 0°C. Adjust pH to ~3 with HCl. Filter, wash with cold water, dry. check3->step7 Yes end End: Pure Product step7->end

Figure 3: Detailed experimental workflow with control points.
Key Process Parameters and Expected Outcomes
ParameterStepRecommended ValueRationale & Expected Outcome
Reagent Stoichiometry 1Diethyl Oxalate (1.1 - 1.2 eq)Minimizes self-condensation of ethyl propionate. [7]
Base Stoichiometry 1NaOEt (1.0 - 1.1 eq)Drives the Claisen equilibrium towards the product. [6]
Reaction pH 23 - 5 (using Hydrazine Sulfate)Maximizes regioselectivity for the 5-ethyl isomer. [5]
Hydrolysis Base 3NaOH (3 - 5 eq)Ensures complete saponification of the ethyl ester.
Temperature Control 3< 90°C during hydrolysis/workupPrevents thermal decarboxylation of the final product. [2]
Section 5: Summary of Common Byproducts
Byproduct NameStructure (or description)Stage FormedPrimary Cause
Ethyl 3-oxo-2-methylpentanoate Self-condensation productStep 1Incorrect stoichiometry; ethyl propionate enolate attacks itself.
Ethyl 3-ethyl-1H-pyrazole-5-carboxylate Regioisomer of the desired intermediateStep 2Reaction with hydrazine under neutral or basic conditions. [5]
Hydrazone Intermediates Open-chain condensation productStep 2Incomplete cyclization due to insufficient time or temperature. [8]
Ethyl 5-ethyl-1H-pyrazole-3-carboxylate Unhydrolyzed starting materialStep 3Incomplete saponification (insufficient base, time, or temp). [4]
5-Ethyl-1H-pyrazole Decarboxylated productStep 3Excessive heat or harsh pH during hydrolysis or workup. [1]
References
  • Beilstein Institute. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health (NIH). [Link]
  • Aggarwal, N., et al.
  • PharmaGuideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
  • MDPI.
  • Royal Society of Chemistry. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers. [Link]
  • MDPI.
  • ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)
  • ResearchGate. Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. [Link]
  • Google Patents. PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)
  • Google Patents. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)
  • Chemistry LibreTexts. 9.
  • OpenStax. 23.
  • YouTube.

Sources

troubleshooting low yields in the Knorr synthesis of pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Knorr synthesis of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction yields and obtain high-purity products.

Introduction to the Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a cornerstone reaction in heterocyclic chemistry.[1][2] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions, to form a pyrazole ring.[1][2][3][4] This reaction is widely utilized in medicinal chemistry due to the prevalence of the pyrazole scaffold in numerous biologically active compounds.[1][2]

General Reaction Mechanism

The reaction mechanism initiates with the acid-catalyzed condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.[1][2][5] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[1][2]

Knorr_Mechanism reagents 1,3-Dicarbonyl + Hydrazine Derivative hydrazone Hydrazone Intermediate reagents->hydrazone Condensation (+H⁺, -H₂O) cyclic_intermediate Cyclic Intermediate hydrazone->cyclic_intermediate Intramolecular Cyclization pyrazole Pyrazole Product cyclic_intermediate->pyrazole Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Knorr pyrazole synthesis, providing explanations and actionable solutions to improve your experimental outcomes.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in the Knorr synthesis can be attributed to several factors, ranging from suboptimal reaction conditions to reactant purity. Here’s a systematic approach to troubleshooting:

A. Suboptimal Reaction Conditions:

  • Incorrect pH: The Knorr synthesis is typically acid-catalyzed.[1][2][3][4][5] Acidic conditions facilitate both the initial imine formation and the subsequent cyclization by protonating the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack.[6] However, excessively strong acidic conditions can lead to degradation of starting materials or the product. Conversely, at neutral or higher pH, the cyclization step may not occur, leading to the accumulation of the hydrazone intermediate.[6] For many substrates, a weak acid like glacial acetic acid is sufficient to catalyze the reaction.[2][7]

  • Temperature and Reaction Time: While heating is often employed to drive the reaction to completion, prolonged exposure to high temperatures can lead to the formation of byproducts and degradation.[8] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific substrates.[2][7]

B. Purity of Starting Materials:

  • Impure 1,3-Dicarbonyl Compound: The presence of impurities, such as mono-carbonyl compounds, can lead to the formation of undesired side products, thereby reducing the overall yield.[8] It is highly recommended to use purified 1,3-dicarbonyl compounds. If the purity is questionable, consider purification by distillation or recrystallization.[8]

  • Hydrazine Stability: Hydrazine and its derivatives can be unstable and may degrade over time. Using fresh, high-purity hydrazine is crucial for a successful reaction. Some users have noted that reactions with hydrazine can result in a yellow or red discoloration and the formation of impurities.[9]

C. Side Reactions:

  • Formation of Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds, the initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[1][10] The regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[1][10]

  • Formation of Furan Byproducts: Under strongly acidic conditions (pH < 3), the 1,4-dicarbonyl compound can undergo an alternative cyclization pathway to form furan derivatives, a reaction known as the Paal-Knorr furan synthesis.[8][11] This directly competes with the desired pyrazole formation and can significantly lower the yield.

Troubleshooting_Yield low_yield Low Yield suboptimal_conditions Suboptimal Conditions low_yield->suboptimal_conditions purity Purity of Starting Materials low_yield->purity side_reactions Side Reactions low_yield->side_reactions ph Incorrect pH suboptimal_conditions->ph temp_time Temperature/Time suboptimal_conditions->temp_time dicarbonyl_purity Impure 1,3-Dicarbonyl purity->dicarbonyl_purity hydrazine_purity Impure/Degraded Hydrazine purity->hydrazine_purity regioisomers Regioisomer Formation side_reactions->regioisomers furan Furan Formation side_reactions->furan

Caption: Troubleshooting flowchart for low yields in Knorr synthesis.

Q2: I am observing the formation of multiple products. How can I improve the selectivity?

The formation of multiple products is often due to a lack of regioselectivity with unsymmetrical 1,3-dicarbonyls.

  • Controlling Regioselectivity: The regioselectivity of the Knorr synthesis is a complex issue influenced by steric and electronic factors of both reactants.[1][10]

    • Electronic Effects: The more electrophilic carbonyl carbon will be preferentially attacked by the more nucleophilic nitrogen of the hydrazine.

    • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can hinder the approach to a particular carbonyl group, favoring attack at the less sterically hindered site.

    • Reaction Conditions: The pH and solvent can also influence the regioselectivity.[10] It may be necessary to screen different solvents and acid catalysts to optimize the formation of the desired regioisomer. Recent studies have even shown that the reactant stoichiometry can affect the regioisomeric ratio.[10]

Q3: My reaction mixture turns dark, and I have difficulty purifying the product. What can I do?

Discoloration and purification challenges are common, often arising from the instability of the hydrazine reagent or the formation of polymeric byproducts.

  • Minimizing Discoloration: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative side reactions that lead to colored impurities.[9]

  • Purification Strategies:

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent is often an effective purification method.[1][12]

    • Column Chromatography: For oils or solids that are difficult to crystallize, column chromatography on silica gel is a standard purification technique.[1][7] A silica plug can sometimes be used to remove baseline impurities and color before full chromatographic separation.[9]

    • Work-up Procedure: A proper aqueous work-up can help remove unreacted hydrazine and the acid catalyst. After the reaction is complete, adding water to the reaction mixture can precipitate the crude product, which can then be collected by filtration.[2][7]

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific substrates.

Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)

This protocol details the synthesis of a pyrazolone from ethyl acetoacetate and phenylhydrazine.[12]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol (for recrystallization)

Procedure:

  • Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.[2][12]

  • Heating: Heat the reaction mixture under reflux for 1 hour.[2][12]

  • Isolation: Cool the resulting syrup in an ice bath.[2][12]

  • Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[2][12]

  • Purification: Collect the crude product by vacuum filtration and wash it with diethyl ether.[12] The pure product can be obtained by recrystallization from hot ethanol.[12]

Protocol 2: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one

This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[2][7]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

Procedure:

  • Reaction Setup: In a suitable reaction vessel, mix ethyl benzoylacetate (1.0 equivalent) and hydrazine hydrate (2.0 equivalents).[2][7]

  • Solvent and Catalyst Addition: Add 1-propanol and a few drops of glacial acetic acid to the mixture.[2][7]

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[2][7]

  • Reaction Monitoring: Monitor the reaction progress by TLC to ensure the consumption of the starting ketoester.[2][7]

  • Work-up: Once the reaction is complete, add water to the hot reaction mixture with stirring to precipitate the product.[2][7]

  • Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for about 30 minutes to facilitate complete precipitation.[2][7]

  • Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[2][7]

Data Summary Table

Protocol1,3-Dicarbonyl CompoundHydrazine DerivativeCatalystSolventTypical YieldReference
1Ethyl acetoacetatePhenylhydrazineNone (neat)None (neat)Good to very good[12]
2Ethyl benzoylacetateHydrazine hydrateGlacial Acetic Acid1-PropanolHigh[7][13]

References

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. [Link]
  • 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone - Books - The Royal Society of Chemistry. [Link]
  • Knorr pyrazole synthesis - Name-Reaction.com. [Link]
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. [Link]
  • Knorr Pyrazole Synthesis - Chem Help Asap. [Link]
  • knorr pyrazole synthesis from a ketoester - labor
  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - NIH. [Link]
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. [Link]
  • Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry. [Link]
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Pyrazole synthesis - Organic Chemistry Portal. [Link]
  • Knorr Pyrazole Synthesis - ResearchG
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL | Request PDF - ResearchG
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - ResearchG
  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. [Link]
  • Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts - PMC - PubMed Central. [Link]
  • Knorr Pyrazole Synthesis advice : r/Chempros - Reddit. [Link]
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL | Request PDF - ResearchG
  • Video: Intramolecular Aldol Reaction - JoVE. [Link]
  • Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst | ACS C
  • knorr pyrazole synthesis | PPTX - Slideshare. [Link]
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Lig
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. [Link]
  • Paal–Knorr synthesis - Wikipedia. [Link]
  • Intramolecular Cyclization Side Reactions | Request PDF - ResearchG

Sources

Technical Support Center: Purification of 5-ethyl-1H-pyrazole-3-carboxylic acid and its Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-ethyl-1H-pyrazole-3-carboxylic acid and its esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of these valuable heterocyclic compounds. Drawing from established methodologies and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your compounds.

Introduction: The Purification Hurdle

This compound and its esters are important building blocks in medicinal chemistry. However, their synthesis, often involving a Claisen condensation followed by cyclization with hydrazine, can lead to a variety of impurities. These include regioisomers, unreacted starting materials, and byproducts from side reactions such as decarboxylation. The intrinsic properties of the pyrazole ring, coupled with the acidic and ester functionalities, present unique purification challenges. This guide will equip you with the knowledge to anticipate and overcome these hurdles.

Troubleshooting Guide: Navigating Common Purification Issues

This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions.

Problem 1: Oiling Out During Crystallization of this compound

Q: I'm trying to recrystallize my crude this compound, but it's precipitating as an oil instead of crystals. What's going on and how can I fix it?

A: "Oiling out" is a common issue in crystallization and typically occurs when the solute precipitates from the solution at a temperature above its melting point. This is often due to a high concentration of impurities, which can depress the melting point of the mixture, or the use of a solvent system where the compound's solubility changes too drastically with temperature.

Probable Causes & Solutions:

Probable Cause Explanation Solution
High Impurity Load Impurities can significantly lower the melting point of the crude product, causing it to separate as a liquid.1. Pre-purification: Consider a quick flash chromatography plug using a coarse silica gel to remove the bulk of non-polar impurities before attempting recrystallization. 2. Solvent Wash: Wash the crude solid with a cold, non-polar solvent in which the desired product has low solubility (e.g., cold hexanes or diethyl ether) to remove some impurities.
Inappropriate Solvent System The chosen solvent may be too good a solvent, leading to a very high saturation point at elevated temperatures.1. Change Solvent System: Experiment with a mixed solvent system. A common technique is to dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethanol, methanol, or ethyl acetate) and then slowly add a hot "anti-solvent" (e.g., water or hexanes) until turbidity persists.[1] 2. Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Rapid cooling can favor oiling out.
Supersaturation The solution is too concentrated, leading to rapid precipitation.Increase Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the overall concentration.
Lack of Nucleation Sites Spontaneous crystallization is not occurring.Seed Crystals: If available, add a few seed crystals of the pure compound to the cooled, supersaturated solution to induce crystallization. Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus to create nucleation sites.
Problem 2: Co-elution of Impurities During Flash Chromatography of Ethyl 5-ethyl-1H-pyrazole-3-carboxylate

Q: I'm purifying ethyl 5-ethyl-1H-pyrazole-3-carboxylate via flash chromatography, but I'm struggling to separate it from a closely eluting impurity. How can I improve the separation?

A: Co-elution is a frequent challenge in chromatography, especially when dealing with structurally similar impurities like regioisomers (e.g., ethyl 3-ethyl-1H-pyrazole-5-carboxylate). Improving separation requires optimizing your chromatographic conditions.

Probable Causes & Solutions:

Probable Cause Explanation Solution
Inadequate Solvent System The mobile phase polarity is not optimal for resolving the compounds.1. Solvent System Optimization: Use a less polar solvent system. A common mobile phase for pyrazole esters is a mixture of hexanes and ethyl acetate.[2][3] Try a shallower gradient or isocratic elution with a lower percentage of the more polar solvent (ethyl acetate). 2. Ternary Solvent System: Consider adding a small percentage of a third solvent with different properties, such as dichloromethane or methanol, to alter the selectivity.
Poor Stationary Phase Interaction The silica gel is not providing sufficient differential interaction with the compounds.Use a Different Stationary Phase: If standard silica gel is not effective, consider using a different stationary phase, such as alumina (neutral or basic) or a C18-functionalized silica (reversed-phase).[4]
Overloading the Column Too much crude material is loaded onto the column, leading to band broadening and poor separation.Reduce Sample Load: Decrease the amount of crude material loaded onto the column. A general rule of thumb is to load 1-10% of the silica gel weight.
Sample Application Technique The sample is not applied in a concentrated band.Dry Loading: Adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of your column. This often results in sharper bands and better separation compared to wet loading.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound and its esters?

A1: The impurity profile can vary depending on the specific synthetic route, but common impurities include:

  • Regioisomers: The most common regioisomeric impurity is 3-ethyl-1H-pyrazole-5-carboxylic acid (or its corresponding ester). This arises from the two possible modes of cyclization of the diketone intermediate with hydrazine.[5]

  • Unreacted Starting Materials: Such as the initial ketone, diethyl oxalate, and hydrazine.

  • Decarboxylation Product: 5-ethyl-1H-pyrazole can be formed if the carboxylic acid is subjected to high temperatures, especially under acidic or basic conditions.[6]

  • Hydrolysis Product: When purifying the ester, hydrolysis back to the carboxylic acid can occur if the purification conditions (e.g., silica gel, mobile phase) are too acidic or basic, or if water is present.

Q2: My pyrazole ester seems to be hydrolyzing on the silica gel column. How can I prevent this?

A2: Hydrolysis of esters on silica gel is a known issue, as silica gel is inherently acidic. Here are some strategies to mitigate this:

  • Neutralize the Silica Gel: You can prepare a slurry of silica gel in your mobile phase and add a small amount of a non-nucleophilic base, like triethylamine (~0.1-1%), to neutralize the acidic sites.[4]

  • Use a Different Stationary Phase: Consider using neutral alumina as your stationary phase.

  • Work Quickly: Do not let the compound sit on the column for an extended period.

  • Use a Non-polar Mobile Phase: A less polar mobile phase will reduce the contact time of your ester with the stationary phase.

Q3: What are some recommended solvent systems for recrystallizing this compound?

A3: The choice of solvent will depend on the purity of your crude material. Here are some starting points:

  • Single Solvents: Ethanol, methanol, isopropanol, and ethyl acetate are often good choices for polar compounds like pyrazole carboxylic acids.[1]

  • Mixed Solvent Systems: A mixture of a polar solvent (like ethanol or ethyl acetate) with a non-polar anti-solvent (like hexanes or heptane) or water can be very effective.[1][7] For example, dissolve the crude acid in hot ethanol and slowly add hot water until the solution becomes turbid, then allow it to cool slowly.

Q4: Can I use Reversed-Phase HPLC to assess the purity of my this compound?

A4: Yes, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent method for assessing the purity of pyrazole derivatives.[8][9][10] A typical method would involve:

  • Column: A C18 column.

  • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to ensure the carboxylic acid is protonated and gives a sharp peak.

  • Detection: UV detection, typically in the range of 210-260 nm.

Experimental Protocols

Protocol 1: General Recrystallization of this compound
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.

  • While the solution is still hot, slowly add a hot anti-solvent (e.g., water) dropwise until the solution becomes faintly turbid.

  • If the solution becomes too cloudy, add a few drops of the hot "good" solvent to clarify it.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

Protocol 2: Flash Chromatography of Ethyl 5-ethyl-1H-pyrazole-3-carboxylate
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude ethyl 5-ethyl-1H-pyrazole-3-carboxylate in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Optional (Dry Loading): Add a small amount of silica gel to the solution of your crude product and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Wet Loading: Carefully add the concentrated solution of your crude product to the top of the packed column.

  • Elute the column with an appropriate mobile phase, starting with a low polarity (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity.[2][3]

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Visualizations

Workflow for Troubleshooting Crystallization Issues

G cluster_troubleshoot Troubleshooting start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve cool Cool slowly dissolve->cool crystals Crystals form cool->crystals Success oil Product 'oils out' cool->oil Problem add_solvent Add more hot 'good' solvent oil->add_solvent Try first change_solvent Change solvent system (e.g., mixed solvents) oil->change_solvent If adding solvent fails seed Add seed crystal oil->seed If supersaturated recool Cool even slower add_solvent->recool change_solvent->recool seed->crystals recool->crystals Success recool->oil Still oils out

Caption: Decision tree for troubleshooting "oiling out" during crystallization.

Logical Relationship of Common Impurities

G target_acid This compound target_ester Ethyl 5-ethyl-1H-pyrazole-3-carboxylate target_acid->target_ester Esterification decarboxylated Decarboxylation Product (5-ethyl-1H-pyrazole) target_acid->decarboxylated High Temp. target_ester->target_acid Hydrolysis regioisomer Regioisomer (3-ethyl-5-COOH) starting_materials Unreacted Starting Materials synthesis Synthesis synthesis->target_acid synthesis->regioisomer Side reaction synthesis->starting_materials Incomplete reaction

Caption: Relationship between the target compounds and common impurities.

References

  • SIELC Technologies. (2018). Ethyl 5-methyl-1H-pyrazole-3-carboxylate.
  • Royal Society of Chemistry. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling - Electronic Supplementary Material.
  • ChemComm. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • Merino, P. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate.
  • Al-Ostath, A. (2017). What solvent should I use to recrystallize pyrazoline?. ResearchGate.
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • European Patent Office. (2013). PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES - EP 289.
  • Sivagam, B., et al. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCP.
  • Igbokwe, N. N., et al. (2022). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2-((E)-4-(5-Ethoxy-3-Methyl-1-Phenyl-1H-Pyrazole-4-yl)but-3-en-2-Ylidene)) Hydrazine-1-Carbothioamide in Nanosuspension. University of Pretoria.

Sources

controlling regioselectivity in the synthesis of 5-substituted pyrazole-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-substituted pyrazole-3-carboxylic acids. This guide is designed for researchers, medicinal chemists, and drug development professionals to address common challenges in controlling regioselectivity during synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of 5-substituted pyrazole-3-carboxylic acids, particularly via the common Knorr cyclocondensation route.

Q1: Why am I obtaining a mixture of 5-substituted and 3-substituted pyrazole-3-carboxylic acid regioisomers, and how can I favor the 5-substituted product?

A1: The formation of regioisomeric mixtures is the most common challenge in this synthesis. The root cause lies in the reaction of an unsymmetrical 1,3-dicarbonyl compound (in this case, a β-ketoester, R¹-CO-CH₂-COOR²) with a substituted hydrazine (R³-NH-NH₂). The reaction can proceed via two competing pathways, leading to two different pyrazole isomers.

The regiochemical outcome is a delicate balance of steric effects, electronic effects, and reaction conditions.[1]

Underlying Principles:

  • Reactivity of the Dicarbonyl: The ketone carbonyl is generally more electrophilic and reactive towards nucleophilic attack than the ester carbonyl.[2]

  • Nucleophilicity of the Hydrazine: In a substituted hydrazine (like methylhydrazine or phenylhydrazine), the two nitrogen atoms have different nucleophilicities. The terminal -NH₂ group is typically more nucleophilic and less sterically hindered.[2]

  • The Decisive Step: Regioselectivity is determined by the initial nucleophilic attack. For the desired 5-substituted-3-carboxylic acid isomer, the substituted nitrogen (-NHR³) of the hydrazine should attack the ketone carbonyl, while the terminal -NH₂ attacks the ester carbonyl during the subsequent cyclization. The opposite sequence leads to the undesired isomer.

Troubleshooting Protocol: Enhancing Regioselectivity

If your reaction is producing an unfavorable isomeric ratio, the solvent system is the most powerful variable to adjust. Fluorinated alcohols, in particular, have been shown to dramatically improve regioselectivity in favor of the isomer resulting from the attack of the more nucleophilic hydrazine nitrogen on the more reactive carbonyl group.[3][4]

Workflow for Optimizing Regioselectivity

G start Problem: Mixture of Regioisomers check_solvent Current Solvent System? (e.g., EtOH, MeOH) start->check_solvent switch_solvent Action: Switch to a Fluorinated Alcohol Solvent check_solvent->switch_solvent Low Selectivity tfe Option 1: 2,2,2-Trifluoroethanol (TFE) switch_solvent->tfe hfip Option 2: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (Often gives highest selectivity) switch_solvent->hfip conditions Maintain Room Temperature. Monitor reaction by TLC/LC-MS. tfe->conditions hfip->conditions analyze Analyze Isomeric Ratio (¹H NMR) conditions->analyze success Success: High Regioselectivity Achieved analyze->success

Caption: Workflow for troubleshooting poor regioselectivity.

Data Summary: Solvent Effect on Regioselectivity

The choice of solvent can invert the product ratio from undesirable to highly selective. The non-nucleophilic nature of fluorinated alcohols prevents them from competing with the hydrazine in attacking the more reactive carbonyl group, thereby enhancing the intrinsic selectivity of the reaction.[3]

1,3-Dicarbonyl PrecursorHydrazineSolventRegioisomeric Ratio (Desired : Undesired)Reference
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEtOH36 : 64[3]
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE85 : 15[3]
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP 97 : 3 [3][4]
Ethyl 4-(2-furyl)-2,4-dioxobutanoateMethylhydrazineEtOH44 : 56[3]
Ethyl 4-(2-furyl)-2,4-dioxobutanoateMethylhydrazineHFIP 93 : 7 [3]
Q2: I have a mixture of products. How can I reliably distinguish between the 5-substituted and 3-substituted pyrazole regioisomers?

A2: Unambiguous characterization is critical. While chromatographic separation (e.g., column chromatography) is often possible due to differences in polarity, spectroscopic analysis is required for definitive identification.[5]

Recommended Analytical Techniques:

  • NMR Spectroscopy (Most Powerful Tool):

    • ¹H and ¹³C NMR: These are essential for initial characterization and purity assessment.[6]

    • 2D NMR (HMBC & NOESY): These techniques are definitive for assigning regiochemistry.[5] In a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, you can observe through-space correlations. For example, a correlation between the protons of the N1-substituent and a proton on the C5-substituent confirms the 5-substituted isomer. An HMBC (Heteronuclear Multiple Bond Correlation) spectrum can show a 3-bond coupling between the N1-substituent's protons and the C5 carbon of the pyrazole ring.[5]

  • Single-Crystal X-ray Crystallography:

    • This is the "gold standard" for structure elucidation, providing unequivocal proof of connectivity and stereochemistry.[7][8] If you can grow a suitable single crystal from your purified sample, this method will resolve any ambiguity.[9][10]

Protocol: Isomer Characterization by 2D NMR

  • Objective: To definitively assign the structure of a purified pyrazole isomer.

  • Sample Prep: Dissolve 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquisition:

    • Acquire standard ¹H and ¹³C{¹H} spectra.

    • Acquire a 2D NOESY spectrum to identify spatial proximities. Look for a cross-peak between the N1-substituent and the C5-substituent.

    • Acquire a 2D HMBC spectrum to confirm long-range C-H correlations. Look for a cross-peak between the protons of the N1-substituent and the C5 carbon atom of the pyrazole ring.

  • Analysis: The presence of the key NOESY and/or HMBC correlations (as illustrated below) provides unambiguous confirmation of the 5-substituted regioisomer.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 5-substituted pyrazole-3-carboxylic acids and its mechanism?

A1: The most fundamental method is the Knorr Pyrazole Synthesis. This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (a β-ketoester) with a hydrazine derivative.[11][12][13] The reaction is typically catalyzed by acid.[14]

The mechanism proceeds via two main steps:

  • Condensation: Initial reaction between the hydrazine and one of the carbonyl groups to form a hydrazone or enamine intermediate.[2]

  • Cyclization & Dehydration: Intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group, followed by dehydration to form the stable aromatic pyrazole ring.[1]

The diagram below illustrates the competing pathways. Path A, where the substituted nitrogen attacks the more reactive ketone carbonyl, leads to the desired 5-substituted-3-carboxylic acid product.

G cluster_0 Reactants cluster_1 Competing Pathways cluster_2 Products β-Ketoester R¹(CO)CH₂COOR² IntermediateA Intermediate A (Attack at Ketone) β-Ketoester->IntermediateA  Path A IntermediateB Intermediate B (Attack at Ester) β-Ketoester->IntermediateB  Path B Hydrazine R³NH-NH₂ Hydrazine->IntermediateA  Path A Hydrazine->IntermediateB  Path B ProductA 5-R¹-1-R³-pyrazole-3-carboxylic acid (Desired Product) IntermediateA->ProductA Cyclization/ Dehydration ProductB 3-R¹-1-R³-pyrazole-5-carboxylic acid (Undesired Isomer) IntermediateB->ProductB Cyclization/ Dehydration

Caption: Knorr synthesis pathways for pyrazole-carboxylic acids.

Q2: How do substituents on the hydrazine and dicarbonyl precursors influence the regiochemical outcome?

A2: The electronic and steric properties of the substituents are paramount.

  • On the Hydrazine (R³NH-NH₂): The nature of the R³ group alters the relative nucleophilicity of the two nitrogen atoms.

    • Alkyl Hydrazines (e.g., Methylhydrazine): The alkyl group is electron-donating, making the substituted nitrogen (N1) more nucleophilic than the terminal NH₂.

    • Aryl Hydrazines (e.g., Phenylhydrazine): The aryl group is electron-withdrawing through resonance, decreasing the nucleophilicity of the substituted nitrogen. In this case, the terminal NH₂ is significantly more nucleophilic.[15]

  • On the β-Ketoester (R¹COCH₂COOR²): The nature of the R¹ group influences the electrophilicity of the ketone carbonyl.

    • Steric Hindrance: A bulky R¹ group can sterically hinder the attack at the ketone carbonyl, potentially favoring attack at the less hindered ester carbonyl.[1]

    • Electronic Effects: A strong electron-withdrawing R¹ group (like -CF₃) significantly increases the electrophilicity of the adjacent ketone carbonyl, making it a highly favorable site for the initial nucleophilic attack.[1][3]

Q3: Are there alternative synthetic strategies that offer better intrinsic regiocontrol?

A3: Yes. While optimizing the Knorr synthesis is often the most direct approach, several other methods provide excellent regiocontrol from the outset. These are particularly useful if the Knorr synthesis proves intractable or if different substitution patterns are desired.

  • [3+2] Cycloadditions: Reactions involving 1,3-dipoles like sydnones or in-situ generated nitrilimines with alkynes can be highly regioselective.[16] For example, the reaction of N-alkylated tosylhydrazones with terminal alkynes offers complete regioselectivity for 1,3,5-trisubstituted pyrazoles.[17]

  • Multi-Component Reactions (MCRs): One-pot procedures that combine three or more starting materials can build the pyrazole core with high selectivity and efficiency.[15][18] These often proceed through different mechanisms where the regiochemistry is locked in by the reaction sequence.

  • Synthesis from Pre-functionalized Precursors: A stepwise approach, such as the acylation of a hydrazine followed by cyclization with a suitable reagent, can provide unambiguous access to a single regioisomer, as seen in the synthesis of 3-hydroxy-pyrazole-4-carboxylates.[19][20]

By understanding these principles and applying the troubleshooting strategies outlined, researchers can effectively control the regioselectivity of their pyrazole syntheses to achieve their desired molecular targets.

References

  • Benchchem. (n.d.). Regioselectivity comparison between different substituted hydrazines in pyrazole synthesis.
  • Benchchem. (n.d.). A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • Iovine, V., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894.
  • Heslop, D. J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2465-2473.
  • Tasch, B., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1198–1235.
  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone.
  • Kumar, R., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Journal of Biomolecular Structure and Dynamics, 41(1), 216-231.
  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(18), 7542-7553.
  • Ok, S., Şen, E., & Kasımoğulları, R. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate.
  • Mali, S. M., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(19), 6296.
  • Benchchem. (n.d.). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry, 76(18), 7542-7553.
  • Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1098.
  • Benchchem. (n.d.). Application Notes: Cyclocondensation Reactions for Pyrazole Ring Formation.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Geldenhuys, W. J., & Van der Schyf, C. J. (2011). X-Ray Crystallography of Chemical Compounds. X-Ray Crystallography, 1-24.
  • Sadek, B., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4758.
  • Sadek, B., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy- N-Aryl-1 H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PubMed.
  • Wang, S., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. PubMed.
  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.

Sources

Technical Support Center: Esterification of 5-ethyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the esterification of 5-ethyl-1H-pyrazole-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. Instead of a rigid protocol, this guide is structured as a series of troubleshooting questions and in-depth answers, reflecting the common challenges and unexpected outcomes encountered in the laboratory. Our focus is on understanding the "why" behind the side reactions to empower you to control your reaction outcomes.

FAQ 1: My esterification is yielding a complex mixture of products, with my desired ester as a minor component. What is the most probable cause?

This is the most frequently encountered issue when esterifying N-unsubstituted pyrazole carboxylic acids. The primary cause is competitive N-alkylation of the pyrazole ring .

Root Cause Analysis:

The pyrazole ring contains two nitrogen atoms (N1 and N2), both of which possess lone pairs of electrons and are nucleophilic. In many esterification procedures, particularly those that generate a reactive electrophile from the alcohol (e.g., under strongly acidic conditions), these nitrogen atoms can compete with the desired oxygen nucleophile of the alcohol for the alkyl group. This results in a mixture of the desired O-alkylated product (the ester) and two N-alkylated regioisomers.

  • O-Alkylation (Desired Product): The carboxylic acid is converted to its corresponding ester.

  • N-Alkylation (Side Products): The alkyl group from the alcohol is transferred to one of the ring nitrogens, forming N-alkylated pyrazole carboxylic acids. The electronic and steric environment of the pyrazole ring will dictate the ratio of N1 to N2 alkylation.[1]

G cluster_start Reactants cluster_reagents Esterification Conditions cluster_products Potential Products Start 5-ethyl-1H-pyrazole- 3-carboxylic acid + R-OH Reagents e.g., H+, Heat (Fischer Esterification) Ester Desired Ester (O-Alkylation) Reagents->Ester Desired Pathway N1_Alk N1-Alkyl Isomer (Side Product) Reagents->N1_Alk Side Reaction N2_Alk N2-Alkyl Isomer (Side Product) Reagents->N2_Alk Side Reaction

Caption: Competing O-Alkylation and N-Alkylation Pathways.

FAQ 2: How can I suppress N-alkylation and selectively synthesize the target ester?

Direct esterification methods that create highly reactive alkylating species are often problematic. The key is to choose a method that either activates the carboxylic acid itself or proceeds under conditions that do not favor N-alkylation.

Strategy 1: Carboxylic Acid Activation (Recommended)

This is the most robust and generally applicable strategy. The logic is to convert the carboxylic acid into a highly reactive acyl donor (like an acid chloride) which will then react rapidly and selectively with the alcohol at a low temperature. The pyrazole nitrogen is a relatively weak nucleophile compared to the alcohol and will not compete effectively under these conditions.

Experimental Protocol: Two-Step, One-Pot Esterification via Acid Chloride

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) and suspend it in a suitable anhydrous solvent (e.g., dichloromethane [DCM] or tetrahydrofuran [THF], 10 mL per mmol). Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

  • Activation: Cool the suspension to 0 °C in an ice bath. Add oxalyl chloride (1.2 eq.) or thionyl chloride (1.2 eq.) dropwise over 15 minutes.[2] The mixture may become a clear solution as the acid chloride forms.

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional 1-2 hours. Monitor the conversion by quenching a small aliquot with methanol and analyzing by LC-MS to confirm the formation of the methyl ester.

  • Ester Formation: Once the acid chloride formation is complete, cool the reaction mixture back to 0 °C. In a separate flask, prepare a solution of the desired alcohol (1.5 eq.) and a non-nucleophilic base like triethylamine (TEA) or pyridine (1.5 eq.) in the same anhydrous solvent.

  • Addition: Add the alcohol/base solution dropwise to the cold acid chloride solution.

  • Workup: Allow the reaction to stir at room temperature overnight. Upon completion, quench with water, separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.

Trustworthiness: This method avoids harsh heating and strongly acidic conditions that promote side reactions. The formation of the highly electrophilic acid chloride directs the reaction towards the desired O-acylation pathway.[3][4]

Strategy 2: Mitsunobu Reaction (For Acid-Sensitive Substrates)

The Mitsunobu reaction is an excellent choice for mild, neutral conditions, especially with valuable or complex alcohols.[5] It proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, if one is present.[6][7]

Experimental Protocol: Mitsunobu Esterification

  • Setup: In a flame-dried flask under N₂, dissolve this compound (1.2 eq.), the desired primary or secondary alcohol (1.0 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF (10 mL per mmol).

  • Reaction: Cool the solution to 0 °C. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise. The reaction is often accompanied by a color change and the formation of a precipitate.

  • Completion: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC or LC-MS.

  • Workup & Purification: Concentrate the reaction mixture. The major challenge is removing the triphenylphosphine oxide and hydrazine byproducts. Purification is typically achieved by column chromatography.

Causality: The reaction mechanism involves the formation of a phosphonium salt with the alcohol, making the hydroxyl group a good leaving group that is subsequently displaced by the carboxylate.[6] This pathway is highly favorable and generally outcompetes any potential N-alkylation.

MethodPropensity for N-AlkylationKey AdvantagesKey Disadvantages
Fischer (Acid/Heat) HighInexpensive reagentsHigh risk of N-alkylation and decarboxylation; equilibrium reaction.[8]
Acid Chloride Very LowHigh yielding, excellent selectivityRequires stoichiometric reagents, sensitive to moisture.
Mitsunobu Very LowVery mild, neutral conditions, stereoinversionStoichiometric byproducts can complicate purification.[5]
Diazomethane Low (for Methyl Esters)Clean, high-yielding for methyl estersExtremely toxic and explosive; only for methyl esters.[9][10]

FAQ 3: My reaction yield is poor, and I observe gas evolution, especially at higher temperatures. What is happening?

This is a classic sign of decarboxylation , a common side reaction for heterocyclic carboxylic acids.

Root Cause Analysis:

The pyrazole ring can stabilize the loss of carbon dioxide, particularly under thermal stress or strong acidic/basic conditions.[11] The reaction proceeds by eliminating CO₂ to yield 5-ethyl-1H-pyrazole. This side reaction is often irreversible and represents a direct loss of your starting material. Patents describing the decarboxylation of similar pyrazole carboxylic acids note that this can occur at temperatures ranging from 80 °C to over 200 °C, and can be promoted by acids, bases, or metal catalysts like copper.[12][13][14]

G cluster_start Starting Material cluster_conditions Harsh Conditions cluster_products Products Start 5-ethyl-1H-pyrazole- 3-carboxylic acid Cond High Temperature (> 80°C) and/or Strong Acid/Base Decarb 5-ethyl-1H-pyrazole + CO₂ (gas) Cond->Decarb Decarboxylation (Yield Loss)

Caption: Decarboxylation Side Reaction Pathway.

Troubleshooting Guide for Decarboxylation:

ParameterCondition to AvoidRecommended ConditionRationale
Temperature Reaction temperatures > 80 °CKeep reactions at or below room temperature whenever possible.Minimizes thermal decomposition pathway.[11]
pH Strong mineral acids (H₂SO₄) or strong bases (NaOH) with heating.Use milder activation methods (e.g., SOCl₂) or neutral conditions (Mitsunobu).Avoids acid/base-catalyzed decarboxylation.[12][13]
Catalysts Avoid unnecessary transition metal catalysts (e.g., Cu, Ag).Use metal-free conditions unless required for a specific transformation.Certain metals are known to catalyze decarboxylation.[14]

FAQ 4: I attempted to use thionyl chloride with my alcohol directly, but the reaction is messy and gives unexpected products. Why?

While thionyl chloride is an excellent reagent for forming acid chlorides, its direct use in a one-pot mixture with the carboxylic acid and alcohol can be problematic.

Root Cause Analysis:

  • Alkyl Chloride Formation: Thionyl chloride can react directly with the alcohol to form an alkyl chloride and HCl. This depletes your alcohol and generates acid in situ, potentially leading to a messy Fischer-type esterification with competing N-alkylation.

  • Unusual Dimerization: For some pyrazole systems, particularly those that can tautomerize to pyrazolones, thionyl chloride at reflux temperatures has been reported to cause unexpected C-C bond formation, leading to bipyrazole dimers.[15] While not directly reported for your specific substrate, it serves as a critical cautionary example of the unpredictable reactivity under harsh conditions.

Authoritative Recommendation: Always follow the two-step procedure outlined in FAQ 2 (Strategy 1). First, activate the carboxylic acid to form the acid chloride under controlled conditions. Then, after removing the excess activating agent in vacuo (if possible and the acid chloride is stable), add the alcohol. This sequential addition prevents undesirable cross-reactivity and ensures a cleaner, more predictable outcome.

References

  • Title: Procedure for the decarboxylation of 3,5-bis(haloalkyl)
  • Title: PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)
  • Title: Decarboxylation method of 3,5-bis(haloalkyl)
  • Title: Synthesis, Characterization of Ethyl 5-(substituted)
  • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: MDPI URL:[Link]
  • Title: Syntheses of pyrazoles 11 via cycloaddition of “terminal” diazomethane...
  • Title: Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons Source: Royal Society of Chemistry URL:[Link]
  • Title: Organic Chemistry-4 Source: University of Calcutta URL:[Link]
  • Title: Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour Source: VDOC.PUB URL:[Link]
  • Title: Mitsunobu reaction Source: Wikipedia URL:[Link]
  • Title: Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester Source: PrepChem.com URL:[Link]
  • Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Source: Semantic Scholar URL:[Link]
  • Title: Mitsunobu Reaction Source: Organic Chemistry Portal URL:[Link]
  • Title: Fischer–Speier esterific
  • Title: Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes Source: Wiley Online Library URL:[Link]
  • Title: Mitsunobu reaction Source: Organic Synthesis URL:[Link]
  • Title: Mitsunobu Reaction Source: Organic-Chemistry.org URL:[Link]
  • Title: Reactions Of Diazomethane (CH2N2) And Their Mechanisms Source: Master Organic Chemistry URL:[Link]
  • Title: An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones Source: Beilstein Journal of Organic Chemistry URL:[Link]
  • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: ACS Public
  • Title: Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL:[Link]
  • Title: Experiment 10: Fischer Esterification Source: University of Toronto URL:[Link]
  • Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Title: Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols Source: ResearchG
  • Title: Esterification of pyrazole-3- and 4-carboxylic acids Source: ResearchG
  • Title: Fischer Esterification Source: Organic Chemistry Portal URL:[Link]
  • Title: Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflamm
  • Title: Fischer Esterific
  • Title: Why n-alkylation is more favorable than o-alkyation ?
  • Title: Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations Source: NIH N
  • Title: Ethyl 5-methyl-1H-pyrazole-3-carboxylate Source: SIELC Technologies URL:[Link]
  • Title: Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same Source: Google Patents URL
  • Title: N-alkylation method of pyrazole Source: Google Patents URL
  • Title: Notes-Reactions with Diazoalkanes. I. Action of Diazomethane on N-Phenylmaleimide...
  • Title: Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids Source: ResearchG
  • Title: Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides Source: Master Organic Chemistry URL:[Link]
  • Title: Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit Source: DergiPark URL:[Link]
  • Title: Decarboxylation Source: Organic Chemistry Portal URL:[Link]
  • Title: Esterification not Working (Separ
  • Title: (PDF)
  • Title: Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) Source: The Synthetic Organic Chemistry Site URL:[Link]

Sources

stability issues of 5-ethyl-1H-pyrazole-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 5-ethyl-1H-pyrazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments.

I. Understanding the Stability Profile of this compound

This compound is a versatile building block in pharmaceutical and agrochemical research. While pyrazole derivatives are generally noted for their metabolic and chemical stability, their behavior in solution can be influenced by a variety of factors including pH, temperature, light, and the solvent system employed.[1][2] Understanding these sensitivities is crucial for obtaining reliable and reproducible experimental results.

This guide is structured to help you navigate potential stability challenges, offering explanations grounded in chemical principles and providing actionable protocols to mitigate degradation.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and stability of this compound in solution.

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The main factors influencing the stability of this compound in solution are pH, temperature, light exposure (photostability), and the presence of oxidizing agents. The choice of solvent can also play a significant role.

Q2: In which solvents does this compound exhibit the best solubility and stability?

A2: Pyrazole and its derivatives generally show good solubility in polar organic solvents such as ethanol, methanol, and acetone. While it has some solubility in water, this can be pH-dependent due to the carboxylic acid and pyrazole ring nitrogens. For aqueous solutions, it is crucial to buffer the solution to an appropriate pH to maintain both solubility and stability.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To minimize degradation, solutions should be stored at low temperatures (2-8°C), protected from light by using amber vials or by wrapping the container in aluminum foil, and blanketed with an inert gas like nitrogen or argon if long-term storage is required, especially if the solvent is susceptible to peroxide formation.

Q4: Can the ethyl group at the 5-position of the pyrazole ring be a point of instability?

A4: Yes, alkyl substituents on heterocyclic rings can be susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS) or under harsh oxidative conditions. This could potentially lead to the formation of hydroxylated or carbonylated byproducts.

III. Troubleshooting Guide: Diagnosing and Resolving Instability Issues

This section provides a systematic approach to troubleshooting common stability problems observed during experiments.

Issue 1: Unexpected Loss of Parent Compound in Solution Over Time

Symptom: Chromatographic analysis (e.g., HPLC) shows a decrease in the peak area of this compound over time, even under ambient conditions.

Potential Causes & Troubleshooting Steps:

  • pH-Mediated Degradation: The pH of your solution may be promoting hydrolysis or other degradation pathways.

    • Action: Measure the pH of your solution. If it is strongly acidic or basic, adjust it to a neutral or near-neutral pH using a suitable buffer system. For initial screening, a phosphate or citrate buffer in the pH range of 6-7.5 is recommended.

  • Thermal Degradation: Elevated temperatures can accelerate decomposition.

    • Action: Ensure your solutions are stored at recommended low temperatures (2-8°C). Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

  • Photodegradation: Exposure to UV or even ambient light can induce degradation.

    • Action: Protect your solutions from light at all times by using amber vials or foil wrapping. Conduct experiments under subdued lighting conditions where possible.

  • Oxidative Degradation: Dissolved oxygen or contaminating peroxides in the solvent can lead to oxidative degradation.

    • Action: Use freshly opened, high-purity solvents. Degas your solvents by sparging with an inert gas (nitrogen or argon) before preparing your solutions. If the problem persists, consider adding a small amount of an antioxidant, ensuring it does not interfere with your downstream application.

Issue 2: Appearance of New, Unidentified Peaks in Chromatograms

Symptom: Your analytical method shows the emergence of new peaks, suggesting the formation of degradation products.

Potential Degradation Pathways & Identification:

The structure of this compound suggests several potential degradation pathways that could lead to the formation of new products.

  • Decarboxylation: The carboxylic acid group can be lost as CO2, especially under heat or in strongly acidic or basic conditions, or in the presence of certain metal ions.[3][4][5]

    • Expected Product: 5-ethyl-1H-pyrazole.

    • Identification: This product would be more non-polar than the parent compound and thus have a longer retention time in reversed-phase HPLC. Mass spectrometry would show a mass loss of 44 Da (CO2).

  • Oxidation of the Ethyl Group: The ethyl group could be oxidized.

    • Expected Products: 1-(1H-pyrazol-5-yl)ethan-1-ol or 1-(1H-pyrazol-5-yl)ethan-1-one.

    • Identification: These products would be more polar, leading to shorter retention times in reversed-phase HPLC. Mass spectrometry would show a mass increase of 16 Da (hydroxylation) or 14 Da (ketone formation from the alcohol).

  • Ring Opening: While the pyrazole ring is generally stable, extreme pH and temperature conditions could potentially lead to ring cleavage. This is a more complex degradation route.

    • Identification: This would likely result in multiple, highly polar fragments.

The following diagram illustrates a simplified decision tree for investigating the appearance of unknown peaks.

G start New Peak(s) Observed in Chromatogram ms_analysis Perform LC-MS Analysis to Determine m/z start->ms_analysis retention_time Compare Retention Time to Parent Compound start->retention_time mass_loss Mass Loss of ~44 Da? ms_analysis->mass_loss mass_gain Mass Gain of ~14-16 Da? ms_analysis->mass_gain longer_rt Longer Retention Time? retention_time->longer_rt shorter_rt Shorter Retention Time? retention_time->shorter_rt longer_rt->mass_loss Yes other Other Degradation Pathway (e.g., ring opening, impurity) longer_rt->other No shorter_rt->mass_gain Yes shorter_rt->other No decarboxylation Probable Decarboxylation Product (5-ethyl-1H-pyrazole) mass_loss->decarboxylation oxidation Probable Oxidative Degradation Product (e.g., hydroxylated ethyl group) mass_gain->oxidation G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Conclusion prep_solution Prepare Stock Solution of Compound prep_stress Prepare Stress Samples (Acid, Base, Oxidative, Thermal, Photolytic) prep_solution->prep_stress prep_control Prepare Control Sample (No Stress) prep_solution->prep_control incubate Incubate Samples Under Specified Conditions prep_stress->incubate prep_control->incubate analyze Analyze All Samples by a Stability-Indicating HPLC Method incubate->analyze compare Compare Chromatograms of Stressed vs. Control Samples analyze->compare identify Identify and Quantify Degradation Products compare->identify pathway Establish Degradation Profile and Pathways identify->pathway

Caption: Workflow for a forced degradation study.

Analytical Method Considerations

A robust, stability-indicating analytical method is essential for monitoring the stability of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique. [2][6] Key Features of a Stability-Indicating HPLC Method:

  • Specificity: The method must be able to resolve the parent compound from any degradation products and impurities.

  • Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) should be low enough to detect minor degradation products.

  • Linearity and Range: The method should provide a linear response over a defined concentration range.

  • Accuracy and Precision: The method must be accurate and provide reproducible results.

A typical starting point for a reversed-phase HPLC method would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3-4) and an organic modifier like acetonitrile or methanol.

V. Summary of Key Recommendations

ParameterRecommendationRationale
pH Maintain solutions in a buffered, near-neutral pH range (6-7.5).Avoids acid- or base-catalyzed degradation such as decarboxylation.
Temperature Store stock and working solutions at 2-8°C.Minimizes thermal degradation.
Light Protect solutions from UV and visible light using amber vials or foil.Prevents photodegradation.
Solvent Use high-purity, freshly opened solvents. Degas if necessary.Reduces the risk of oxidative degradation from dissolved oxygen or peroxides.
Monitoring Employ a validated, stability-indicating HPLC method.Allows for accurate tracking of the parent compound and detection of degradation products.

By implementing these guidelines, you can significantly enhance the stability of your this compound solutions, leading to more reliable and accurate experimental outcomes.

References

  • Google Patents. (n.d.). Process for preparing pyrazole-3-carboxylic acids.
  • Inorganic Chemistry Frontiers. (n.d.). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. RSC Publishing.
  • CORE. (2017). Effects of the substituents of pyrazole/thiazine ligands on the magnetic properties of chloro-bridged Cu(II) complexes.
  • Nieto, J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4587.
  • Google Patents. (n.d.). Process for the preparation of pyrazole-3-carboxylic acids.
  • Royal Society of Chemistry. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles.
  • PubMed. (n.d.). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity.
  • Faisal, M., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 661386.
  • European Patent Office. (n.d.). PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES.
  • Google Patents. (n.d.). Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • Future Science. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Molecules. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • ResearchGate. (2007). Bromination of pyrazole-3(5)-carboxylic acid.
  • ACS Publications. (2025). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.
  • ResearchGate. (n.d.). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.
  • International Journal of Current Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Molecules. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • Molecules. (n.d.). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI.
  • International Journal of Novel Research and Development. (2022). Analytical Method Development And Validation of Brexpiprazole Along With Stability Indicating Method By Quality By Design Approach.
  • Journal of Molecular Structure. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation.
  • ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols.
  • PubMed. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide.
  • Molecules. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. MDPI.
  • Molecules. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI.
  • Molecules. (n.d.). A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. MDPI.
  • Molecules. (2022). Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity. MDPI.
  • R Discovery. (2025). Oxidative Degradation of Acylsemicarbazide and Its Polymers.

Sources

Technical Support Center: Preventing Byproduct Formation During N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-Alkylation of Pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole functionalization. The N-alkylation of pyrazoles is a cornerstone reaction for synthesizing a vast array of pharmaceuticals and agrochemicals. However, the inherent chemical nature of the pyrazole ring often leads to challenges, primarily the formation of undesired regioisomers and other byproducts.

This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common hurdles, optimize your reaction conditions, and achieve your target molecules with higher purity and yield.

Core Troubleshooting Guide

Q1: I'm consistently getting a mixture of N1 and N2 alkylated products. What is the underlying cause and how do I begin to solve this?

A1: The Root of the Problem: Competing Nucleophiles

The primary challenge in the N-alkylation of unsymmetrically substituted pyrazoles (where R3 ≠ R5) is the similar electronic properties and nucleophilicity of the two adjacent ring nitrogen atoms, N1 and N2.[1][2] When the pyrazole is deprotonated, it forms a pyrazolate anion where the negative charge is delocalized across both nitrogen atoms. This creates two competing nucleophilic sites for the incoming electrophile (your alkylating agent), often resulting in a mixture of N1 and N2 alkylated regioisomers that can be difficult to separate.[1][3]

The final ratio of these isomers is a delicate balance of steric, electronic, and reaction-condition-dependent factors.[2]

Diagram 1: The Regioselectivity Challenge

Caption: Competing pathways in pyrazole N-alkylation.

Troubleshooting Workflow:

To address poor regioselectivity, you must systematically evaluate and control the factors that influence which nitrogen atom is more likely to attack the electrophile.

  • Analyze Steric Hindrance: This is often the most dominant factor. The alkylation will preferentially occur at the nitrogen atom that is less sterically hindered.[4][5]

    • Evaluate your pyrazole: If you have a bulky substituent at the C3 position and a smaller one (like H) at the C5 position, alkylation is heavily biased toward the N1 position.

    • Evaluate your alkylating agent: Using a bulkier alkylating agent can significantly enhance selectivity for the less hindered nitrogen.[2] For example, switching from methyl iodide to a bulkier reagent like an α-halomethylsilane has been shown to dramatically improve N1-selectivity.[6]

  • Optimize the Base and Solvent System: The choice of base and solvent can dramatically alter the N1/N2 ratio, likely by influencing the association of the pyrazolate anion with its counter-cation and the solvation of the transition state.[1][7]

    • For N1-Selectivity: A common and effective combination is using a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF.[2][3] Alternatively, a weaker base like potassium carbonate (K₂CO₃) in DMSO is also a well-established system for promoting N1-alkylation.[7][8]

    • For N2-Selectivity: This is generally more challenging. Specific catalytic systems, such as those using magnesium-based Lewis acids (e.g., MgBr₂), have been developed to direct alkylation to the N2 position.[1][2]

  • Consider Electronic Effects: The electronic nature of your substituents (R3 and R5) influences the nucleophilicity of the adjacent nitrogens. An electron-withdrawing group at C3 will decrease the nucleophilicity of the N2 atom, thus favoring N1 alkylation, and vice versa.

Q2: My goal is high N1-selectivity. What specific strategies can I employ to maximize the N1/N2 ratio?

A2: Strategies for Enforcing N1-Alkylation

Achieving high N1-selectivity involves manipulating reaction conditions to heavily favor the kinetic or thermodynamic product, which is often the less sterically hindered N1-isomer.

Strategy 1: Leverage Steric Control

This is the most direct approach. The transition state leading to the more sterically congested N2-isomer is higher in energy, so the reaction pathway favors the N1-product.

Diagram 2: The Principle of Steric Hindrance

Caption: Steric bulk on R3 and the alkylating agent favors N1 attack.

Strategy 2: Judicious Choice of Reaction Conditions

The selection of base and solvent is critical for maximizing selectivity.

BaseSolventTypical Outcome on N1/N2 RatioReference(s)
NaHTHF, DMFStrongly favors N1-alkylation[3][9]
K₂CO₃DMSO, MeCNGenerally favors N1-alkylation[1][8]
Cs₂CO₃DMFCan provide high N1 selectivity[10]
Et₃N, DBUVariousOften less selective, substrate-dependent-
-TFE, HFIPCan dramatically improve selectivity[11][12]

Key Insight: Strong bases like NaH fully deprotonate the pyrazole, forming the pyrazolate anion. In polar aprotic solvents like DMF, the sodium cation may coordinate preferentially with the more sterically accessible N1 atom, directing the alkylating agent to that position. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity, possibly through specific hydrogen bonding interactions that differentiate the two nitrogen atoms.[11][12]

(See Protocol 1 and Protocol 2 for detailed experimental procedures)

Q3: In my specific project, I need the N2-alkylated isomer. How can I reverse the typical selectivity?

A3: Directing Alkylation to the N2 Position

Synthesizing the N2-isomer is less straightforward as it often goes against the inherent steric preferences of the system. Success typically relies on specialized reagents or catalyst systems.

  • Catalyst-Directed Synthesis: Certain Lewis acids can chelate to the pyrazole ring in a way that blocks the N1 position or specifically activates the N2 position. A published method uses magnesium bromide (MgBr₂) as a catalyst to selectively promote N2-alkylation of 3-substituted pyrazoles with α-bromoacetamides or α-bromoacetates.[1][2] The mechanism is thought to involve chelation of the magnesium ion between the N2 nitrogen and a carbonyl group on the C3 substituent, thereby directing the incoming electrophile to the N2 atom.

  • Enzymatic Alkylation: For ultimate selectivity, biocatalysis offers a powerful solution. Engineered enzymes, specifically engineered methyltransferases, have been used to perform N-alkylation of pyrazoles with unprecedented regioselectivity (>99%) and even achieve regiodivergence (selectively producing either isomer with different enzyme variants).[13] While this requires specialized biological tools, it represents the state-of-the-art in selective C-N bond formation.

(See Protocol 3 for a catalyst-directed N2-alkylation procedure)

Q4: My reaction forms a precipitate, possibly a salt, and my desired product yield is low. What is this byproduct and how can I avoid it?

A4: Identifying and Preventing Poly-Alkylation

The precipitate you are observing is very likely a quaternary pyrazolium salt .[14][15] This byproduct forms when your already N-alkylated pyrazole product acts as a nucleophile and reacts with a second molecule of the alkylating agent. This is a common side reaction, especially if an excess of the alkylating agent is used or if the reaction is run for an extended period at elevated temperatures.[1][9]

Diagram 3: Formation of Pyrazolium Salt Byproduct

G start N1-Alkylated Pyrazole salt Quaternary Pyrazolium Salt (Byproduct) start->salt + R'-X agent Alkylating Agent (R'-X)

Caption: Over-alkylation leads to quaternary salt byproducts.

Prevention Strategies:

  • Control Stoichiometry: This is the most critical step. Use a slight excess of the pyrazole or, at most, a very small excess (1.05-1.1 equivalents) of the alkylating agent. Adding the alkylating agent dropwise to the reaction mixture can also help maintain a low instantaneous concentration, minimizing the chance of a second alkylation event.

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Stop the reaction as soon as the starting pyrazole has been consumed to prevent the product from reacting further.

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of the second alkylation. For many standard alkylations with NaH/DMF, starting at 0 °C and allowing the reaction to slowly warm to room temperature is sufficient.[3]

  • Choice of Alkylating Agent: Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) are more prone to causing poly-alkylation than less reactive ones.

Detailed Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation (NaH/DMF)

This protocol is optimized for achieving high N1-selectivity, particularly when steric and electronic factors already favor this position.[3]

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted pyrazole (1.0 eq.).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the pyrazole (approx. 0.1-0.5 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Caution: Gas evolution (H₂)!

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkylating agent (1.05-1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Quenching: Upon completion, carefully cool the flask to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired N1-alkylated regioisomer.

Protocol 2: Magnesium-Catalyzed N2-Selective Alkylation

This protocol is adapted from literature procedures for directing alkylation to the N2 position of 3-substituted pyrazoles.[1][2]

  • Preparation: Inside a glovebox or under a strictly inert atmosphere, charge an oven-dried vial with the 3-substituted-1H-pyrazole (1.0 eq.) and MgBr₂ (0.2 eq.).

  • Solvent Addition: Add anhydrous THF.

  • Reagent Addition: Add the α-bromoacetamide or α-bromoacetate alkylating agent (1.2 eq.).

  • Reaction: Seal the vial and stir the mixture at the required temperature (e.g., room temperature to 50 °C) until the starting material is consumed (monitor by LC-MS).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract with an appropriate organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q: How do I choose the right base for my pyrazole alkylation? A: The choice depends on your desired selectivity and the sensitivity of your substrate. For high N1 selectivity, a strong, non-nucleophilic hydride base like NaH is excellent as it irreversibly deprotonates the pyrazole.[1][9] Carbonate bases like K₂CO₃ or Cs₂CO₃ are milder and can also be effective, often requiring a polar aprotic solvent like DMSO or DMF to achieve sufficient reactivity.[8][10] Amine bases (e.g., Et₃N, DBU) are generally not recommended as they are often not strong enough to fully deprotonate the pyrazole, leading to slower reactions and potentially lower selectivity.

Q: Can I predict the major regioisomer before running the reaction? A: Yes, with a high degree of confidence in many cases. The outcome is primarily dictated by sterics.[4][5] The alkyl group will almost always add to the less sterically hindered nitrogen. Therefore, identify the bulkiest substituent between the C3 and C5 positions; the alkylation will likely occur on the nitrogen furthest from it (the N1 position if the bulky group is at C3). Computational tools can also be used to calculate the activation energies for N1 versus N2 attack to predict the product ratio with high accuracy.[16]

Q: My alkylating agent is an electron-deficient alkene (Michael acceptor). Does this change the strategy? A: Yes, this can be highly advantageous. The Michael addition of pyrazoles to electron-deficient alkenes (e.g., acrylates, acrylonitriles) is often highly regioselective for the N1 position, even without a strong base.[17][18] These reactions can sometimes be performed under catalyst-free conditions or with a mild base and generally give excellent yields of the N1-isomer.

References

  • Edilova, Y.; Kudyakova, Y. S.; Osipova, E. A.; Bazhin, D. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]
  • ResearchGate. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • Norman, N. J.; Bao, S.; et al. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. [Link]
  • ResearchGate. Selective synthesis of minimally differentiated N-alkyl pyrazoles and...
  • Norman, N. J.; Bao, S.; et al.
  • Google Patents. US5705656A - N-alkylation method of pyrazole.
  • Edilova, Y.; Kudyakova, Y. S.; et al. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed. [Link]
  • Norman, N. J.; Bao, S.; et al. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • Arnold, J.S.; et al.
  • Norman, N. J.; Bao, S.; et al. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • Alcázar, J.; et al. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.
  • Prier, C. K.; et al. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie. [Link]
  • ResearchGate. Optimization of pyrazole N-alkylation conditions.
  • Alcázar, J.; et al. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.
  • Reddit.
  • ResearchGate. Leveraging Pyrazolium Ylide Reactivity to Access Indolizine and 1,2‐Dihydropyrimidine Derivatives.
  • Friščić, T.; et al.
  • ResearchGate. Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
  • ResearchGate. 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid.
  • Edilova, Y.; Kudyakova, Y. S.; et al. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC - NIH. [Link]
  • ResearchGate. A, B, C) Recent examples of the reactivity of pyrazolium halide salts...
  • Arnold, J.S.; et al.
  • Svejstrup, T. D.; et al. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.

Sources

Technical Support Center: Scale-Up Synthesis of 5-Ethyl-1H-Pyrazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals tackling the scale-up synthesis of 5-ethyl-1H-pyrazole-3-carboxylic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical challenges encountered when moving from laboratory to pilot or production scale. Our approach is grounded in established chemical principles to ensure both safety and success in your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound suitable for scale-up?

The most robust and widely adopted method for synthesizing this and related pyrazole-3-carboxylic acids is the Knorr pyrazole synthesis . This pathway involves two primary stages:

  • Cyclocondensation: Reaction of a 1,3-dicarbonyl compound, in this case, ethyl 2,4-dioxohexanoate , with hydrazine (usually as hydrazine hydrate) to form the ethyl ester of the target molecule, ethyl 5-ethyl-1H-pyrazole-3-carboxylate.

  • Hydrolysis: Saponification of the resulting ethyl ester to the final carboxylic acid product.

This method is favored for its use of readily available starting materials and generally high yields.[1][2]

Q2: What are the primary safety concerns when scaling up this synthesis?

The primary hazard is the use of hydrazine hydrate . Hydrazine is a high-energy, toxic, and corrosive compound requiring strict safety protocols.[3][4][5] Key concerns include:

  • Toxicity: Hydrazine is highly toxic via inhalation, ingestion, and skin contact and is classified as a probable human carcinogen.[2][5][6] All manipulations must be performed in a well-ventilated area (e.g., a fume hood or ventilated enclosure) with appropriate personal protective equipment (PPE), including chemically resistant gloves, splash goggles, and a lab coat.

  • Exothermic Reaction: The initial condensation with the dicarbonyl compound is highly exothermic.[7][8] On a large scale, this heat generation can lead to a thermal runaway if not properly controlled. Mitigation strategies include slow, controlled addition of hydrazine, efficient reactor cooling, and adequate solvent volume to manage the heat of reaction.

  • Flammability: Hydrazine vapors are flammable over a very wide range of concentrations in air (4.7% to 100%).[4][5] The process should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of flammable vapor-air mixtures.

Q3: How is the key intermediate, ethyl 2,4-dioxohexanoate, prepared?

Ethyl 2,4-dioxohexanoate is typically synthesized via a Claisen condensation reaction between 2-butanone and diethyl oxalate.[1][3] The reaction uses a base, such as sodium ethoxide in anhydrous ethanol, to facilitate the condensation. Achieving good yields requires anhydrous conditions to prevent premature hydrolysis of the base and starting materials.[3]

Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis of reaction progress, purity of the final product, and identification of impurities. A reverse-phase method is typically suitable.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the intermediate ester and the final carboxylic acid product.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify byproducts.

II. Process Workflow and Key Control Points

The overall synthetic process is a two-step sequence. Success at scale hinges on careful control at each stage, particularly during the exothermic cyclization and the final purification.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Knorr Cyclocondensation cluster_2 Step 3: Saponification & Work-up A 2-Butanone + Diethyl Oxalate C Ethyl 2,4-Dioxohexanoate A->C Reaction B Base (e.g., NaOEt) in Anhydrous Ethanol B->C Catalysis E Ethyl 5-ethyl-1H-pyrazole- 3-carboxylate C->E Exothermic Reaction (Controlled Addition) D Hydrazine Hydrate D->E G Crude 5-ethyl-1H-pyrazole- 3-carboxylic acid E->G Hydrolysis F Base (e.g., NaOH/KOH) followed by Acid F->G H Purification (Crystallization) G->H I Final Product H->I

Sources

Technical Support Center: Optimization of HPLC Methods for the Analysis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working to develop, optimize, and troubleshoot chromatographic methods for this important class of heterocyclic compounds. Pyrazole derivatives, with their diverse applications in pharmaceuticals and agrochemicals, often present unique analytical challenges due to their inherent basicity and varying polarities.

This document moves beyond standard templates to provide a logically structured guide rooted in first-principle chromatographic theory and field-proven experience. We will explore the causality behind common issues and provide robust, self-validating protocols to enhance the accuracy and reliability of your results.

Section 1: Foundational Method Development (FAQs)

This section addresses the most common questions encountered when establishing a new HPLC method for pyrazole derivatives. A systematic approach at this stage is critical to prevent future troubleshooting efforts.

Q1: How do I select the appropriate stationary phase (column) for my pyrazole derivative?

A1: The choice of stationary phase is the most critical decision in method development. For pyrazole derivatives, which are typically neutral or weakly basic and possess moderate polarity, a Reversed-Phase (RP) C18 column is the universal starting point.[1][2][3]

  • Expertise & Causality: The pyrazole ring contains two adjacent nitrogen atoms, which can act as hydrogen bond acceptors and impart basic properties. These basic sites can engage in secondary ionic interactions with acidic residual silanol groups (Si-OH) on the surface of standard silica-based C18 packing materials. This interaction is a primary cause of poor peak shape, specifically tailing.[4][5][6]

  • Recommendation: Start with a modern, high-purity silica C18 column that is end-capped . End-capping uses a small silylating agent (like trimethylchlorosilane) to block most of the residual silanols, creating a more inert and hydrophobic surface. This minimizes the undesirable silanol interactions that lead to peak tailing with basic compounds like pyrazoles.[6] For compounds that still exhibit tailing, consider a column with a polar-embedded phase, which provides additional shielding of the silica surface.[6]

Q2: What is the best strategy for choosing and optimizing the mobile phase?

A2: Mobile phase optimization is a multi-parameter process involving the organic solvent, aqueous component, pH, and buffer.[7]

  • Organic Solvent Selection: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers in RP-HPLC.[8]

    • Acetonitrile is often preferred as it typically provides sharper peaks, lower viscosity (resulting in lower backpressure), and better UV transparency at low wavelengths.[8][9]

    • Methanol is a more polar, protic solvent that can offer different selectivity for compounds capable of hydrogen bonding. It is a cost-effective alternative.[9]

    • Initial Approach: Begin with an Acetonitrile/Water or Methanol/Water gradient to determine the approximate elution conditions.

  • Mobile Phase pH Control (The Critical Factor):

    • Causality: The peak shape of basic analytes is highly dependent on pH.[6][10] Pyrazole derivatives can be protonated at acidic pH. Simultaneously, residual silanol groups on the column packing are protonated and thus neutralized at low pH (pKa ~3.5-4.5). Operating at a low pH (e.g., 2.5-3.5) ensures that both the analyte (if basic enough) and the silanols are in a single, consistent ionic state, which suppresses secondary interactions and dramatically improves peak symmetry.[4][10]

    • Recommendation: Add an acidic modifier to the aqueous portion of the mobile phase.

      • For UV Detection: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid are excellent choices. They effectively lower the pH and also act as ion-pairing agents, further improving peak shape.[1][2]

      • For Mass Spectrometry (MS) Detection: Avoid non-volatile buffers like phosphate. Use volatile modifiers like 0.1% Formic Acid or 0.1% Acetic Acid.[11] TFA can cause ion suppression in the MS source and should be used with caution or at very low concentrations (e.g., <0.05%).

Workflow for Initial Method Development```dot

// Node Definitions start [label="Define Analyte Properties\n(Pyrazole Derivative)", fillcolor="#F1F3F4", fontcolor="#202124"]; col_select [label="Select Column:\nHigh-Purity, End-capped C18\n(e.g., 150 x 4.6 mm, 5 µm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mp_select [label="Select Mobile Phase:\nA: 0.1% Formic Acid in Water\nB: Acetonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gradient [label="Run Broad Scouting Gradient\n(e.g., 5-95% B over 20 min)", fillcolor="#FBBC05", fontcolor="#202124"]; eval1 [label="Evaluate Results:\nRetention & Peak Shape", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; adjust_grad [label="Optimize Gradient:\nAdjust slope around elution %B", fillcolor="#34A853", fontcolor="#FFFFFF"]; eval2 [label="Evaluate Resolution\n& Peak Shape", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; isocratic [label="Consider Isocratic Method\nif RT < 15 min and resolution is good", fillcolor="#34A853", fontcolor="#FFFFFF"]; fine_tune [label="Fine-Tune:\nAdjust Flow Rate & Temperature\nfor efficiency", fillcolor="#34A853", fontcolor="#FFFFFF"]; validate [label="Method Validation\n(ICH Guidelines)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> col_select; col_select -> mp_select; mp_select -> gradient; gradient -> eval1; eval1 -> adjust_grad [label=" Good Retention\nPoor Shape? Check pH"]; eval1 -> fine_tune [label=" Good Retention\nGood Shape"]; adjust_grad -> eval2; eval2 -> fine_tune [label=" Resolution OK"]; eval2 -> col_select [label=" Poor Resolution\nTry different phase\n(e.g., Phenyl-Hexyl)"]; fine_tune -> validate; eval2 -> isocratic [label=" Simple Separation"]; isocratic -> fine_tune; }

Caption: A decision tree for systematically troubleshooting peak tailing issues.

Q4: My peaks are splitting into two or have a shoulder. What's wrong?

A4: Split or shoulder peaks suggest that the analyte band is being distorted as it travels to or through the column. [3][12]

  • Cause 1: Column Inlet Problem: A partially blocked inlet frit or a void at the head of the column can cause the sample path to split, leading to a deformed peak. * Solution: Disconnect the column and check for particulates on the inlet frit. If visible, carefully clean the frit or replace it. If a void is suspected, back-flushing may temporarily help, but column replacement is the long-term solution. Using guard columns is the best preventative measure. [3]

  • Cause 2: Sample Solvent Incompatibility: Injecting a sample dissolved in a solvent much stronger than the initial mobile phase (e.g., sample in 100% ACN, mobile phase starts at 5% ACN) can cause the peak to split or broaden severely. * Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase composition. [3]If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample and keep the injection volume small.

  • Cause 3: Co-elution with an Impurity: A shoulder on a peak can often be an unresolved impurity. [3][13] * Solution: Modify the mobile phase to improve resolution. Try a shallower gradient or change the organic solvent (e.g., from MeOH to ACN) to alter selectivity. [3]

Retention and Baseline Issues

Q5: My retention times are shifting from one injection to the next. How can I stabilize them?

A5: Poor retention time reproducibility is a serious issue that affects peak identification and quantification.

  • Cause 1: Inadequate Column Equilibration: This is common in gradient elution. If the column is not allowed to fully return to the initial mobile phase conditions and stabilize before the next injection, retention times will drift (usually to shorter times). [14] * Solution: Increase the column equilibration time at the end of your gradient method. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.

  • Cause 2: Mobile Phase Preparation Issues: Inconsistently prepared mobile phases (e.g., slight variations in pH or organic/aqueous ratio) will cause run-to-run shifts. [14]Air bubbles in the pump can also cause flow rate fluctuations.

    • Solution: Prepare mobile phase in large, single batches to minimize variability. Always degas the mobile phase thoroughly before use. [8][15]Ensure the pump is properly primed.

  • Cause 3: Fluctuating Column Temperature: The viscosity of the mobile phase and chromatographic interactions are temperature-dependent.

    • Solution: Use a thermostatted column compartment and keep it at a stable temperature, slightly above ambient (e.g., 30-35 °C), to overcome fluctuations in the lab environment. [7] Q6: I'm seeing a noisy or drifting baseline. What are the common causes?

A6: A stable baseline is critical for accurate integration and achieving low detection limits. [3]

  • Noisy Baseline: Often characterized by rapid, high-frequency signal variations.

    • Causes: Air bubbles in the detector cell, a failing detector lamp, or pump pulsations. [15] * Solutions: Purge the system to remove air bubbles. Check the detector lamp energy or hours of use. Ensure the pump's pulse dampener is functioning correctly.

  • Drifting Baseline: A slow, steady rise or fall of the baseline, most common in gradient analysis.

    • Causes: Contaminated mobile phase, column bleed, or insufficient column equilibration. [15] * Solutions: Use high-purity, HPLC-grade solvents. [8]Ensure the column is well-equilibrated. If column bleed is suspected (often at high organic percentages or temperatures), try flushing the column or using a column specifically designed for low-bleed performance, especially if using MS detection.

Section 3: Protocols and Advanced Topics

General Purpose RP-HPLC Method Protocol

This protocol provides a robust starting point for the analysis of a novel pyrazole derivative.

1. System and Reagents:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector. [3]* Column: Eclipse XDB C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent modern, end-capped C18 column). [1][16]* Reagents: HPLC-grade Acetonitrile, HPLC-grade water, and Formic Acid (≥98% purity).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Degassing: Filter both mobile phases through a 0.45 µm filter and degas for 15 minutes using an ultrasonic bath or an in-line degasser. [8] 3. Chromatographic Conditions:

ParameterRecommended SettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures stable retention times.
Injection Vol. 5 - 10 µLMinimizes potential for peak distortion.
Detection DAD/UV at 210 nm, 254 nm, and λmax210/254 nm are common wavelengths; determine the UV maximum (λmax) of your specific derivative for best sensitivity.
Gradient 5% to 95% B over 20 minA good initial scouting gradient.
95% B for 3 minColumn wash step.
95% to 5% B over 1 minReturn to initial conditions.
5% B for 5 minColumn re-equilibration.

4. Sample Preparation:

  • Prepare a stock solution of the pyrazole derivative at 1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile). [1]* Dilute the stock solution with the initial mobile phase (95:5 Water:ACN with 0.1% FA) to a working concentration of ~50-100 µg/mL for initial experiments. [1]* Filter the final sample solution through a 0.22 µm syringe filter before injection to protect the column. [13]

References

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]
  • Troubleshooting HPLC- Tailing Peaks. Restek. [Link]
  • Troubleshooting Peak Shape Problems in HPLC.
  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.. [Link]
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazolone Deriv
  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of a Pyrazolone Derivative.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflamm
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health (NIH). [Link]
  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. [Link]
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
  • Common Issues in HPLC Analysis. Medikamenter Quality Services. [Link]
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. [Link]
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci. [Link]
  • What are the Common Peak Problems in HPLC.
  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health (NIH). [Link]
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

Sources

Technical Support Center: Pyrazole Synthesis Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyrazole synthesis. This guide is designed to provide in-depth troubleshooting advice and practical, field-proven protocols to address common challenges encountered in the laboratory. As Senior Application Scientists, we understand that successful synthesis goes beyond simply following a recipe; it requires a deep understanding of the underlying chemical principles. Here, we explain the causality behind experimental choices to empower you to overcome synthetic hurdles and achieve your research goals.

Frequently Asked Questions (FAQs)

  • Q: My Knorr pyrazole synthesis is not working, what are the most common initial checks?

    • A: Verify the purity of your starting materials, especially the hydrazine, which can degrade over time. Ensure your 1,3-dicarbonyl compound is of high quality. Check that your reaction conditions, particularly temperature and pH, are appropriate for your specific substrates.

  • Q: How can I monitor the progress of my pyrazole synthesis?

    • A: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the consumption of your starting materials.[1] For more detailed kinetic analysis, in-line FT-IR spectroscopy can be a powerful tool.[2]

  • Q: What are the primary safety concerns when working with hydrazine?

    • A: Hydrazine is toxic and a suspected carcinogen.[3] It is also highly reactive and can be flammable.[4][5] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and avoid contact with oxidizers.[3]

In-Depth Troubleshooting Guides

I. Low or No Yield

Q: My pyrazole synthesis resulted in a very low yield. What are the potential causes and how can I improve it?

A: Low yields in pyrazole synthesis, particularly in the Knorr synthesis, are a frequent issue. The root cause often lies in one of three areas: the quality of starting materials, the reaction conditions, or the formation of unexpected side products.

  • Causality of the Issue: The Knorr synthesis begins with the condensation of a hydrazine with a 1,3-dicarbonyl compound to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[6] Each of these steps is sensitive to various factors.

  • Troubleshooting Workflow:

    LowYield start Low Yield Observed check_reagents 1. Verify Starting Material Quality start->check_reagents check_conditions 2. Optimize Reaction Conditions start->check_conditions check_side_reactions 3. Analyze for Side Products start->check_side_reactions purify_hydrazine Purify Hydrazine check_reagents->purify_hydrazine Hydrazine Impure? purify_dicarbonyl Purify 1,3-Dicarbonyl check_reagents->purify_dicarbonyl Dicarbonyl Impure? adjust_temp Adjust Temperature check_conditions->adjust_temp Sub-optimal Temp? adjust_catalyst Adjust Catalyst/Solvent check_conditions->adjust_catalyst Incorrect Solvent/Catalyst? analyze_crude Analyze Crude Mixture (NMR, MS) check_side_reactions->analyze_crude purify_hydrazine->check_conditions purify_dicarbonyl->check_conditions adjust_temp->check_side_reactions adjust_catalyst->check_side_reactions solution Improved Yield analyze_crude->solution

    Caption: Troubleshooting workflow for low pyrazole yield.

  • Detailed Action Plan:

    • Starting Material Integrity:

      • Hydrazine: Hydrazine hydrate is susceptible to oxidation. If your reagent is old or has been improperly stored, its effective concentration may be lower than stated. Consider purifying your hydrazine hydrate if you suspect it is impure (see Protocol 2).

      • 1,3-Dicarbonyl Compound: The stability of 1,3-dicarbonyls can vary. Ensure the compound is pure and has not undergone self-condensation or degradation.

    • Reaction Condition Optimization:

      • Catalyst: The Knorr synthesis is typically acid-catalyzed.[7][8] The amount and type of acid (e.g., acetic acid) can be critical. Too little may result in a sluggish reaction, while too much can lead to side reactions.

      • Temperature: While heating is often necessary to drive the dehydration step, excessive temperatures can cause decomposition of starting materials or products. A temperature of around 100°C is a common starting point.[1][6]

      • Solvent: The choice of solvent can influence reaction rates and regioselectivity. Alcohols like ethanol or propanol are frequently used.[6] In some cases, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can dramatically improve regioselectivity and yield.[9]

    • Investigate Side Reactions:

      • If your starting materials are being consumed but the desired product yield is low, side reactions may be the culprit. Analyze your crude reaction mixture by NMR or LC-MS to identify any major byproducts. This can provide clues about what is going wrong in the reaction. In some cases, unexpected intermediates or autocatalytic pathways can complicate the reaction kinetics.[10]

II. Purity Issues & Side Reactions

Q: I'm observing significant impurities in my final product. How can I identify and minimize the formation of common byproducts like regioisomers?

A: The formation of regioisomers is a classic challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds and/or substituted hydrazines.[10] Understanding the factors that control the regioselectivity is key to minimizing these impurities.

  • Causality of Regioisomer Formation: The formation of two different regioisomers stems from the initial condensation step. A substituted hydrazine can attack either of the two carbonyl groups of the 1,3-dicarbonyl compound, leading to two different hydrazone intermediates, which then cyclize to form the respective pyrazole regioisomers.[7][8][11]

    Regioisomers sub_hydrazine Substituted Hydrazine (R-NHNH2) attack_C1 Attack at Carbonyl 1 sub_hydrazine->attack_C1 attack_C2 Attack at Carbonyl 2 sub_hydrazine->attack_C2 unsym_dicarbonyl Unsymmetrical 1,3-Dicarbonyl unsym_dicarbonyl->attack_C1 unsym_dicarbonyl->attack_C2 intermediate1 Intermediate 1 attack_C1->intermediate1 intermediate2 Intermediate 2 attack_C2->intermediate2 regioisomer1 Regioisomer A intermediate1->regioisomer1 regioisomer2 Regioisomer B intermediate2->regioisomer2

    Caption: Formation of regioisomers in pyrazole synthesis.

  • Strategies for Controlling Regioselectivity:

    • Steric and Electronic Effects: The relative reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound plays a major role. The more electrophilic carbonyl is generally attacked preferentially by the more nucleophilic nitrogen of the hydrazine. For instance, in phenylhydrazine, the NH2 group is more nucleophilic.[9]

    • Solvent Choice: As mentioned, fluorinated alcohols can significantly enhance regioselectivity.[9] This is attributed to their unique solvent properties that can modulate the reactivity of the reactants.

    • pH Control: The pH of the reaction medium can influence which nitrogen of the hydrazine is protonated and its nucleophilicity, thereby affecting which carbonyl it attacks. Using hydrazine hydrochloride salts versus the free base can lead to different regioisomeric outcomes.[12]

    • Purification: If the formation of regioisomers cannot be completely suppressed, purification by flash column chromatography or recrystallization is often necessary.[1][13] The polarity of the two isomers may be sufficiently different to allow for effective separation.

III. Starting Material & Reagent Issues

Q: I suspect my hydrazine hydrate is impure. How can I purify it, and what are the signs of degradation?

A: Impure hydrazine hydrate is a common source of failure in pyrazole synthesis. Degradation products can interfere with the reaction, and a lower concentration of active hydrazine will lead to poor yields.

  • Signs of Degradation:

    • A yellow or brownish color can indicate the presence of oxidation products.

    • A noticeable decrease in the expected reactivity or yield over time with the same bottle of reagent.

    • Impurities can include various organic compounds from the manufacturing process.[14]

  • Purification Protocol: For laboratory-scale reactions, purification by distillation can be performed, but it must be done with extreme caution due to the hazardous nature of hydrazine. A safer alternative for obtaining anhydrous hydrazine from hydrazine hydrate involves azeotropic distillation with a solvent like xylene.[15] For many applications, generating hydrazine in situ from hydrazine sulfate and a base can be a more practical approach.[3]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis[1][6]
  • Reaction Setup: In a round-bottom flask or a scintillation vial, combine the 1,3-dicarbonyl compound (1.0 eq) and hydrazine hydrate (2.0 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent, such as 1-propanol or ethanol (to make a ~1 M solution), and a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Heating: Heat the reaction mixture with stirring to approximately 100°C.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a mobile phase of 30% ethyl acetate/70% hexanes) until the starting dicarbonyl compound is consumed.[6]

  • Work-up: Once the reaction is complete, cool the mixture and add water to precipitate the crude product.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and air dry. If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.

Protocol 2: Purification of Hydrazine Hydrate (Small Scale)[15]

! CAUTION: Hydrazine is toxic and potentially explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood behind a blast shield.

  • Setup: In a round-bottom flask, place the impure hydrazine hydrate solution. Add a stir bar.

  • Fractional Distillation: Set up a fractional distillation apparatus.

  • Distillation: Gently heat the flask. Collect the fraction that distills between 117-119°C, which corresponds to pure hydrazine hydrate.[15]

  • Storage: Store the purified hydrazine hydrate in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and away from heat and light.

Protocol 3: TLC Analysis for Reaction Monitoring[1][16]
  • Prepare TLC Plate: On a silica gel TLC plate, spot the starting 1,3-dicarbonyl compound, the crude reaction mixture, and a co-spot of both.

  • Develop Plate: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., 30% ethyl acetate/70% hexanes).

  • Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.

  • Analyze: The disappearance of the starting material spot in the reaction mixture lane indicates the progress of the reaction. The appearance of a new spot corresponds to the product.

Knorr Pyrazole Synthesis Mechanism

The widely accepted mechanism for the Knorr pyrazole synthesis involves the following key steps:

  • Imine/Hydrazone Formation: The reaction is initiated by the acid-catalyzed condensation of one of the carbonyl groups of the 1,3-dicarbonyl compound with the hydrazine to form a hydrazone intermediate.[8][11]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration to form the stable, aromatic pyrazole ring.[6]

KnorrMechanism reagents 1,3-Dicarbonyl + Hydrazine hydrazone Hydrazone Intermediate reagents->hydrazone + H+, - H2O cyclic_intermediate Cyclic Hemiaminal hydrazone->cyclic_intermediate Intramolecular Attack pyrazole Pyrazole Product cyclic_intermediate->pyrazole - H2O

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

References

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry.
  • ACS Publications. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
  • The Royal Society of Chemistry. (2014). dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined. Analytical Methods.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • PubMed Central. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
  • Google Patents. (n.d.). US4963232A - Process for producing a purified hydrazine hydrate.
  • PrepChem.com. (n.d.). Preparation of hydrazine hydrate.
  • Benchchem. (n.d.). A Technical Guide to the Synthesis of Substituted Pyrazoles for Researchers and Drug Development Professionals.
  • Sciencemadness.org. (2007). Hydrazine Safety & Handling Questions.
  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry.
  • DTIC. (n.d.). Safety and Handling of Hydrazine.
  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet.

Sources

improving the regioselectivity of the Knorr pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the Knorr Pyrazole Synthesis. This document is designed to provide researchers, medicinal chemists, and process development scientists with in-depth, actionable insights to overcome common challenges in controlling the regioselectivity of this cornerstone reaction. As your dedicated scientific resource, this guide moves beyond simple protocols to explain the underlying principles that govern the reaction's outcome, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Introduction: The Enduring Challenge of Regioselectivity

First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains a highly versatile and widely used method for the synthesis of the pyrazole core, a privileged scaffold in numerous pharmaceuticals and agrochemicals.[1] A notable example is the synthesis of the COX-2 inhibitor, Celecoxib.[2] However, a persistent challenge arises when employing unsymmetrical 1,3-dicarbonyl compounds, as the reaction can yield two distinct regioisomeric products.[1] The ability to selectively synthesize one isomer over the other is often critical for the biological activity and overall success of a drug development program. This guide will provide you with the expert knowledge to master this selectivity.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when planning or executing a Knorr pyrazole synthesis.

Q1: What is the fundamental cause of regioisomer formation in the Knorr pyrazole synthesis?

A1: Regioisomers form when an unsymmetrical 1,3-dicarbonyl compound is reacted with a substituted hydrazine (e.g., phenylhydrazine or methylhydrazine). The hydrazine has two non-equivalent nitrogen atoms, and the 1,3-dicarbonyl has two carbonyl groups with different steric and electronic environments. The initial nucleophilic attack of a specific nitrogen atom of the hydrazine can occur at either of the two carbonyl carbons, leading to two different hydrazone intermediates. Each of these intermediates then cyclizes to form a different pyrazole regioisomer.[1]

Q2: What are the primary factors that influence the regioselectivity of the reaction?

A2: The regioselectivity is a delicate interplay of several factors:

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can hinder the approach of the nucleophile, favoring attack at the less sterically encumbered carbonyl group.

  • Electronic Effects: The electrophilicity of the two carbonyl carbons plays a major role. Electron-withdrawing groups on the 1,3-dicarbonyl will activate the adjacent carbonyl for nucleophilic attack. Conversely, the nucleophilicity of the nitrogen atoms in the hydrazine derivative is also a key factor.

  • Reaction Conditions: pH, solvent, and temperature can all significantly influence the reaction pathway and, consequently, the final isomer ratio. Acid catalysis, for instance, is commonly employed to promote the reaction.[2][3]

Q3: Is acid catalysis always necessary?

A3: While the reaction can proceed under neutral conditions, acid catalysis is typically used to accelerate the reaction.[2][4][5] The acid protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the hydrazine.[3] This is particularly important for less reactive substrates. However, the pH of the reaction medium can also influence the regioselectivity, and thus, the choice and amount of acid should be considered a key parameter for optimization.[3]

Q4: How can I reliably determine the regiochemistry of my products?

A4: The most definitive methods for assigning the structure of your pyrazole regioisomers are spectroscopic. One-dimensional ¹H and ¹³C NMR are fundamental starting points. For unambiguous determination, two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) or Heteronuclear Multiple Bond Correlation (HMBC), are invaluable. A NOESY experiment can show through-space correlations between the N-substituent and protons on the pyrazole ring or its substituents, allowing for a definitive structural assignment.[6] In many cases, single-crystal X-ray diffraction can provide the ultimate proof of structure, should you be able to obtain suitable crystals.[7]

Troubleshooting Guide: From Mixed Isomers to Pure Product

This section provides a structured approach to diagnosing and solving common problems encountered during the Knorr pyrazole synthesis, with a focus on improving regioselectivity.

Problem 1: My reaction yields a nearly 1:1 mixture of regioisomers. How can I favor the formation of a single isomer?

This is the most frequent challenge in Knorr pyrazole synthesis. A low regioisomeric ratio indicates that the intrinsic reactivity differences between the two carbonyl groups are minimal under your current reaction conditions.

Root Cause Analysis and Solutions:

  • Insufficient Differentiation of Carbonyl Reactivity: The steric and electronic environments of your two carbonyls may be too similar.

    • Solution 1: Leverage Solvent Effects. Changing the solvent can dramatically alter the course of the reaction. Standard solvents like ethanol often give poor selectivity.[8][9] Highly structured, hydrogen-bond donating solvents, such as fluorinated alcohols (2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)), have been shown to significantly enhance regioselectivity.[8][9]

      • Mechanism of Action: Fluorinated alcohols can selectively form a hemiketal intermediate with the more electrophilic carbonyl group of the 1,3-dicarbonyl. This reversible protection deactivates one carbonyl, directing the hydrazine to attack the other, thus leading to a higher preference for one regioisomer.[8]

    • Solution 2: Modify the Substrate. While not always feasible, consider if you can redesign your 1,3-dicarbonyl substrate to have more distinct steric or electronic properties. For example, replacing a methyl group with a bulkier isopropyl group or a strongly electron-withdrawing trifluoromethyl group can create a significant bias for attack at the less hindered or more electronically activated carbonyl, respectively.

  • Inappropriate pH: The reaction pH can influence which intermediate is more stable and proceeds to the product.

    • Solution 3: Systematic pH Screening. Perform a series of small-scale reactions with varying amounts of a weak acid catalyst, such as acetic acid.[1] You can also explore reactions under neutral or even slightly basic conditions, as the optimal pH can be substrate-dependent.[8]

Data Presentation: The Impact of Solvent on Regioselectivity

The following table summarizes the dramatic effect of solvent choice on the regioselectivity of the reaction between various 1,3-diketones and methylhydrazine. The data clearly demonstrates the superiority of fluorinated alcohols in directing the reaction towards a single isomer.

1,3-Diketone (R¹)SolventIsomer Ratio (A:B)Yield (%)Reference
CF₃EtOH50:5085[8]
CF₃TFE85:1582[8]
CF₃HFIP 97:3 80 [8]
C₂F₅EtOH50:5088[8]
C₂F₅HFIP 96:4 81 [8]
C₃F₇EtOH50:5090[8]
C₃F₇HFIP 95:5 85 [8]

Regioisomer A is the 3-perfluoroalkyl-1-methyl-5-aryl-pyrazole, the desired product in this study. Data extracted from Fustero, S., et al. (2008). J. Org. Chem.[8]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis in Ethanol

This protocol is a standard starting point but may require optimization for regioselectivity.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in absolute ethanol (5-10 mL per mmol of dicarbonyl).

  • Addition of Hydrazine: To the stirred solution, add the substituted hydrazine (1.0-1.2 eq) dropwise at room temperature. Note that this addition can be exothermic.

  • Catalyst Addition (Optional): Add a catalytic amount of glacial acetic acid (e.g., 3 drops).[1]

  • Heating: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. The product may precipitate and can be collected by filtration. Alternatively, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes) or by column chromatography on silica gel.

Protocol 2: Improved Regioselectivity using Hexafluoroisopropanol (HFIP)

This protocol is recommended when high regioselectivity is desired.[8][9]

  • Reaction Setup: In a scintillation vial or round-bottom flask with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in HFIP (0.2-0.5 M solution).

  • Addition of Hydrazine: Add the substituted hydrazine (1.0 eq) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete in less than an hour. Monitor by TLC.

  • Work-up: Once the starting material is consumed, remove the HFIP under reduced pressure (ensure your rotary evaporator is equipped with a trap for fluorinated solvents).

  • Purification: The resulting crude product can be purified by recrystallization or column chromatography.

Visualizing the Reaction Pathways

The following diagrams illustrate the mechanistic pathways of the Knorr pyrazole synthesis and the proposed mechanism for improved regioselectivity in fluorinated solvents.

G cluster_0 Reaction with Unsymmetrical 1,3-Dicarbonyl Reactants R¹(CO)CH₂(CO)R² + R³NHNH₂ Intermediate_A Hydrazone Intermediate A Reactants->Intermediate_A Attack at C=O (R¹) Intermediate_B Hydrazone Intermediate B Reactants->Intermediate_B Attack at C=O (R²) Product_A Regioisomer A Intermediate_A->Product_A Cyclization & Dehydration Product_B Regioisomer B Intermediate_B->Product_B Cyclization & Dehydration

Caption: Competing pathways in the Knorr synthesis leading to two regioisomers.

G cluster_1 Mechanism in Fluorinated Solvents (e.g., HFIP) Dicarbonyl R¹(CO)CH₂(CO)R² (R¹ = electron-withdrawing) Hemiketal Hemiketal at C=O (R¹) (Reversible) Dicarbonyl->Hemiketal + HFIP Attack Selective attack at C=O (R²) Dicarbonyl->Attack Hemiketal->Dicarbonyl - HFIP Hydrazine R³NHNH₂ Hydrazine->Attack Intermediate Hydrazone Intermediate Attack->Intermediate Product Single Regioisomer Intermediate->Product Cyclization & Dehydration

Caption: Proposed mechanism of regioselectivity enhancement by fluorinated solvents.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529.
  • Flood, D. T., Jamieson, A. G., & Dawson, P. E. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11629-11633.
  • Li, J. J. (2006). Knorr pyrazole synthesis. In Name Reactions. Springer, Berlin, Heidelberg.
  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (M. ). (2023). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 8(1), 41-46.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). Molecules, 22(8), 1339.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules, 27(18), 5898.

Sources

Technical Support Center: Strategies to Improve the Yield of N-Alkylated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-Alkylated Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical, field-proven strategies to overcome common challenges in the N-alkylation of pyrazoles. N-alkylated pyrazoles are crucial scaffolds in medicinal chemistry and materials science, and optimizing their synthesis is key to advancing research and development.[1][2][3][4]

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves beyond simple procedural lists to explain the underlying chemical principles, ensuring you can not only solve immediate experimental issues but also build a robust understanding for future synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high yield and regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles so challenging?

A: The primary difficulty arises from the electronic similarity of the two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring.[1][5][6] Both nitrogens possess lone pairs of electrons and can act as nucleophiles, leading to the formation of a mixture of N1 and N2 alkylated regioisomers. This often results in lower yields of the desired product and creates the additional challenge of separating these closely related isomers.[1][5][6]

The final isomeric ratio is a delicate interplay of several factors:

  • Steric Hindrance: Bulky substituents on the pyrazole ring (at C3 and C5 positions) or on the alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[2]

  • Electronic Effects: The nature of the substituents on the pyrazole ring (electron-donating or electron-withdrawing) can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.

  • Reaction Conditions: The choice of base, solvent, temperature, and even the counter-ion of the base can significantly influence, and in some cases, completely switch the regioselectivity.[1][5]

Q2: I'm getting a mixture of N1 and N2 isomers. How can I improve the regioselectivity of my reaction?

A: Controlling regioselectivity is a common battle in pyrazole chemistry. Here are several strategies, ranging from simple adjustments to more advanced methods:

1. Strategic Choice of Base and Solvent:

This is often the first and most impactful parameter to adjust. The combination of base and solvent can stabilize one tautomer of the pyrazole anion over the other, leading to preferential alkylation at one nitrogen.

  • For N1-Alkylation: A frequently successful combination is using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[7][8] Another effective system is potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO).[8][9] These conditions often favor the formation of the N1-alkylated product.[8][9]

  • For N2-Alkylation: Achieving selective N2-alkylation can be more challenging. However, the use of magnesium-based catalysts, such as MgBr₂, has been shown to highly favor the formation of N2-alkylated regioisomers with α-bromoacetates and acetamides as alkylating agents.[10]

2. Leveraging Steric Hindrance:

If your pyrazole has substituents of different sizes at the C3 and C5 positions, the incoming alkyl group will preferentially attack the less sterically hindered nitrogen. You can also use a bulkier alkylating agent to amplify this effect. For instance, using sterically bulky α-halomethylsilanes as masked methylating reagents has been shown to significantly improve N1-selectivity.[11][12]

3. Temperature Control:

Reaction temperature can influence the kinetic versus thermodynamic control of the reaction. Lowering the temperature may favor the formation of the kinetically preferred isomer, while higher temperatures might allow for equilibration to the thermodynamically more stable product. It is often beneficial to start the reaction at a low temperature (e.g., 0 °C) during the deprotonation step and then allow it to warm to room temperature or be heated as needed.[7]

4. Advanced and Milder Methodologies:

  • Acid-Catalyzed Alkylation: An alternative to base-mediated reactions involves using trichloroacetimidate electrophiles with a Brønsted acid catalyst like camphorsulfonic acid (CSA).[2][3] This method is advantageous as it proceeds under mild conditions and avoids the use of strong bases.[2][3]

  • Enzymatic Alkylation: For unparalleled regioselectivity, engineered enzymes in a two-enzyme cascade have been developed. This biocatalytic approach can achieve >99% regioselectivity for methylation, ethylation, and propylation.[13][14]

  • Phase-Transfer Catalysis (PTC): PTC offers a mild and efficient way to perform N-alkylation, often without the need for a solvent.[9] Using a catalyst like 18-crown-6 or tetrabutylammonium bromide (TBAB) with a base such as potassium tert-butoxide or potassium carbonate can facilitate the reaction between the pyrazole and the alkylating agent in a biphasic system.[9][15]

Q3: My reaction yield is very low. What are the likely causes and how can I troubleshoot this?

A: Low yields can be frustrating, but a systematic approach to troubleshooting can often identify and resolve the issue.

Troubleshooting Low Yields

Potential Cause Explanation & Troubleshooting Steps
Incomplete Deprotonation The pyrazole N-H is acidic, but a sufficiently strong base is required for complete deprotonation. Solutions: 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH). 2. Ensure your base is fresh and not degraded. NaH, for example, can be passivated by atmospheric moisture. 3. Increase the equivalents of the base (e.g., from 1.1 to 1.5 eq.).
Poorly Reactive Alkylating Agent The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide. Electron-withdrawing groups on the alkylating agent can also decrease its reactivity.[8]
Suboptimal Reaction Conditions Temperature: Ensure the reaction is being run at the optimal temperature. Some reactions require heating to proceed at a reasonable rate.[7][8] Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. The reaction may simply need more time to reach completion.
Side Reactions Over-alkylation to form a quaternary salt, or elimination reactions of the alkyl halide can compete with the desired N-alkylation. Solutions: 1. Use a stoichiometric amount of the alkylating agent (1.0-1.2 equivalents). 2. Add the alkylating agent slowly and at a low temperature to control the reaction rate. 3. Consider microwave-assisted synthesis, which can sometimes minimize side reactions by rapidly heating the reaction mixture.[16][17][18][19][20]
Moisture in the Reaction Many of the strong bases used (e.g., NaH) are highly sensitive to moisture. Solutions: 1. Use anhydrous solvents. 2. Dry all glassware thoroughly before use. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N1-Alkylation using NaH

This protocol is a robust starting point for achieving N1-alkylation of many pyrazole substrates.[7]

Materials:

  • Pyrazole substrate (1.0 eq.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

  • Alkyl halide (1.1 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Carefully add the sodium hydride to the DMF and cool the suspension to 0 °C in an ice bath.

  • Dissolve the pyrazole substrate in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 10-15 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Microwave-Assisted N-Alkylation

This method can offer significant advantages in terms of reaction time and yield for certain substrates.[16][18]

Materials:

  • Pyrazole substrate

  • Alkylating agent

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF, water, or solvent-free)

Procedure:

  • In a microwave reaction vessel, combine the pyrazole, alkylating agent, and base.

  • Add the solvent (if any).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-20 minutes).

  • After cooling, work up the reaction mixture as described in the base-mediated protocol.

Visualizing the Process

Troubleshooting Workflow for Low Yield

troubleshooting_low_yield start Low Yield Observed check_deprotonation Incomplete Deprotonation? start->check_deprotonation stronger_base Use Stronger Base (e.g., NaH) Increase Equivalents check_deprotonation->stronger_base Yes check_reagents Reagent Reactivity/Purity? check_deprotonation->check_reagents No end_point Improved Yield stronger_base->end_point change_halide Switch to More Reactive Halide (I > Br > Cl) Use Fresh Reagents check_reagents->change_halide Yes check_conditions Suboptimal Conditions? check_reagents->check_conditions No change_halide->end_point optimize_temp_time Optimize Temperature & Time Monitor by TLC/LC-MS check_conditions->optimize_temp_time Yes check_moisture Moisture Contamination? check_conditions->check_moisture No optimize_temp_time->end_point anhydrous_conditions Use Anhydrous Solvents Inert Atmosphere (N2/Ar) check_moisture->anhydrous_conditions Yes check_moisture->end_point No anhydrous_conditions->end_point

Caption: A decision tree for troubleshooting low yields in pyrazole N-alkylation.

General Reaction Scheme: N-Alkylation of Pyrazole

reaction_scheme cluster_products Products pyrazole Pyrazole (R1, R2 = H, alkyl, aryl, etc.) conditions Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, THF) Temp, Time alkyl_halide Alkyl Halide (R3-X) n1_product N1-Alkylated Pyrazole conditions->n1_product Major/Minor n2_product N2-Alkylated Pyrazole conditions->n2_product Major/Minor

Sources

Technical Support Center: Purification of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying pyrazole-based compounds from complex reaction mixtures. As a class of heterocycles with immense pharmacological importance, the efficient purification of pyrazoles is a critical step in drug discovery and development.[1][2] This resource provides in-depth, experience-driven answers to common purification problems, detailed experimental protocols, and logical workflows to guide your decision-making process.

Section 1: Understanding the Challenge - Common Impurities in Pyrazole Synthesis

The first step in any successful purification is to understand the potential impurities. The most common route to pyrazole synthesis is the Knorr pyrazole synthesis (and related variants), which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4]

Common impurities originating from this synthesis include:

  • Unreacted Starting Materials: Excess 1,3-dicarbonyl compound or hydrazine.

  • Regioisomers: If an unsymmetrical 1,3-dicarbonyl is used, the reaction can produce two different regioisomeric pyrazole products.[1][5] This is often the most significant purification challenge.

  • Reaction Byproducts: Side-products from incomplete cyclization or side reactions of the hydrazine or dicarbonyl compound.

  • Inorganic Salts: Acids or bases used as catalysts or for work-up procedures.[6]

The choice of purification strategy is dictated by the nature of these impurities and the physicochemical properties of the target pyrazole derivative.

Section 2: Purification Strategy Selection

Choosing the right purification method from the outset can save significant time and resources. The following decision tree provides a logical workflow for selecting an appropriate strategy.

Purification_Decision_Tree start Crude Reaction Mixture workup Initial Work-up (e.g., Aqueous Wash, Brine) start->workup is_solid Is the crude product a solid? workup->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography is_solid->chromatography No (Oil/Wax) solid_path Solid liquid_path Liquid / Oil recrystallization_success Is purity >95%? recrystallization->recrystallization_success final_product Final Product recrystallization_success->final_product Yes recrystallization_success->chromatography No is_basic Is the pyrazole basic? chromatography->is_basic is_basic->final_product Purified via Column acid_base_extraction Consider Acid-Base Extraction is_basic->acid_base_extraction Yes (to remove non-basic impurities) acid_base_extraction->final_product Purified via Extraction

Caption: Decision tree for selecting a pyrazole purification method.

Section 3: Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying solid pyrazole derivatives, especially on a larger scale. However, several common issues can arise.

Q1: My pyrazole derivative is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A1: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point or as a supersaturated, low-melting eutectic with impurities.[7] The pyrazole comes out of solution as a liquid phase rather than a solid crystal lattice.

Causality & Troubleshooting Steps:

  • Increase Solvent Volume: Your solution may be too concentrated, causing it to become saturated at a temperature where your product is still molten. Add more of the hot "good" solvent to decrease the saturation point, allowing crystallization to initiate at a lower temperature.[7]

  • Slow Down the Cooling Process: Rapid cooling promotes precipitation over crystallization. Allow the flask to cool slowly to room temperature on a benchtop, perhaps insulated with glass wool, before moving it to an ice bath.[8]

  • Change the Solvent System: The boiling point of your solvent might be too high. Switch to a solvent with a lower boiling point or use a mixed-solvent system. A common technique is to dissolve the compound in a minimal amount of a hot "good" solvent (like ethanol or ethyl acetate) and add a hot "anti-solvent" (like water or hexane) dropwise until turbidity persists. Then, add a few drops of the "good" solvent to redissolve the oil and cool slowly.[7][9]

  • Add a Seed Crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the cooled, supersaturated solution can induce nucleation and promote proper crystal growth.[7]

Q2: My recrystallization yield is very low. How can I improve it?

A2: A low yield typically means a significant amount of your product is remaining in the mother liquor.

Causality & Troubleshooting Steps:

  • Minimize Hot Solvent: The most common error is using too much solvent during the dissolution step. Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Every extra drop will keep more of your compound dissolved upon cooling.[7]

  • Ensure Thorough Cooling: Make sure the solution has reached its final, lowest temperature (usually in an ice bath) for a sufficient amount of time to maximize precipitation.

  • Recover a Second Crop: Do not discard the mother liquor immediately. Concentrate the filtrate by boiling off some of the solvent and cool it again. This will often yield a second crop of crystals, which can be combined with the first if purity is acceptable.[10]

Q3: How do I remove colored impurities during recrystallization?

A3: Colored impurities can often be removed by adsorption onto activated charcoal.

Procedure:

  • Dissolve the crude pyrazole in the minimum amount of hot recrystallization solvent.

  • Add a very small amount of activated charcoal (a spatula tip is often enough). Caution: Adding charcoal to a boiling solution can cause vigorous bumping. Let the solution cool slightly before adding it.

  • Swirl the mixture and gently heat for a few minutes.

  • Perform a hot gravity filtration through fluted filter paper to remove the charcoal. The filtrate should be colorless.[8][10]

  • Proceed with the cooling and crystallization steps as usual. Be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.[7]

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) to find one where the pyrazole is sparingly soluble at room temperature but highly soluble when hot.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture (e.g., on a hot plate) with stirring until the solvent is boiling.

  • Add More Solvent: Continue adding small portions of hot solvent until the compound just dissolves completely.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[8]

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Section 4: Troubleshooting Column Chromatography

Column chromatography is the workhorse for purifying oils, separating regioisomers, and cleaning up complex mixtures that fail to crystallize.[8][11]

Q1: My pyrazole compound is streaking or not moving off the baseline of the silica gel column. Why?

A1: Pyrazoles are basic compounds due to the lone pair of electrons on the pyridine-like nitrogen atom. This basicity can cause strong interactions with the acidic silanol (Si-OH) groups on the surface of standard silica gel, leading to poor elution, streaking, and even decomposition.[8]

Causality & Troubleshooting Steps:

  • Deactivate the Silica Gel: Neutralize the acidic sites by adding a small amount of a basic modifier, typically triethylamine (Et₃N), to your eluent system (0.1-1% by volume is common). This will compete with your pyrazole for binding to the acidic sites, allowing for much smoother elution.[8][9]

  • Use an Alternative Stationary Phase: If your compound is highly sensitive, consider using a different stationary phase altogether. Neutral alumina is an excellent alternative for purifying basic compounds.[8][9][12]

  • Employ Reversed-Phase Chromatography: For more polar pyrazoles, reversed-phase chromatography using a C18-functionalized silica gel with polar mobile phases (e.g., acetonitrile/water or methanol/water) can be very effective.[8][9]

Q2: I'm struggling to separate two regioisomers of my pyrazole. What can I do?

A2: Separating regioisomers is a common and difficult challenge as they often have very similar polarities.[1][5] High-resolution separation is key.

Causality & Troubleshooting Steps:

  • Optimize TLC Extensively: Before running a large column, meticulously optimize the solvent system using Thin Layer Chromatography (TLC). The goal is to find an eluent that maximizes the difference in Rf values (ΔRf) between the two spots. Test different solvent combinations; for example, switching from ethyl acetate/hexane to dichloromethane/methanol might change the selectivity and improve separation.

  • Use a Finer Mesh Silica: Employ a higher-resolution silica gel (e.g., 230-400 mesh) for your column.

  • Run a Shallow Gradient: Instead of a large step-gradient, use a very slow, shallow gradient of the polar solvent. This increases the effective column length and improves resolution.

  • Dry Loading: Adsorb your crude mixture onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column. This often results in a tighter starting band and better separation compared to liquid loading.[13]

Table 1: Common Solvent Systems for Pyrazole Chromatography
PolarityNon-Polar ComponentPolar ComponentModifier (if needed)Target Compounds
LowHexane / HeptaneEthyl Acetate0.1-1% TriethylamineNon-polar, alkyl- or aryl-substituted pyrazoles
MediumDichloromethaneMethanol0.1-1% TriethylaminePyrazoles with moderately polar functional groups
HighAcetonitrileWater0.1% Formic Acid*(Reversed-Phase) Polar or ionic pyrazoles
SpecialHexane / HeptaneAcetone / THF0.1-1% TriethylamineFor alternative selectivity in isomer separation

Note: Acidic modifiers are used in reversed-phase for protonating the pyrazole, which can improve peak shape.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a solvent system that gives your target pyrazole an Rf value of approximately 0.3-0.4 and provides good separation from impurities.[11]

  • Column Packing: Prepare a slurry of silica gel in your initial, low-polarity eluent. Pour the slurry into the column and use gentle air pressure to pack a uniform, bubble-free bed.

  • Sample Loading: Dissolve the crude pyrazole in a minimal amount of solvent (e.g., dichloromethane). Alternatively, perform a dry load by adsorbing the compound onto a small amount of silica gel. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent according to your TLC optimization.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Section 5: Leveraging Acidity/Basicity - Purification by Extraction

For pyrazoles, acid-base extraction is a powerful and scalable technique to separate the basic product from neutral or acidic impurities.[14]

Q: When should I use acid-base extraction for my pyrazole derivative?

A: This method is ideal when your primary impurities are non-basic (e.g., unreacted 1,3-dicarbonyl compound, non-basic byproducts). It is an excellent first-pass purification step before recrystallization or chromatography and can sometimes be sufficient on its own. It is generally not effective for separating regioisomers, as they usually have very similar pKa values.

Acid_Base_Extraction cluster_0 Step 1: Acidification & Extraction cluster_1 Step 2: Separation cluster_2 Step 3: Basification & Recovery start Crude Mixture (Pyrazole + Neutral Impurity) in Organic Solvent (e.g., EtOAc) add_acid Add aq. Acid (e.g., 1M HCl) start->add_acid shake Shake in Separatory Funnel add_acid->shake separate1 Separate Layers shake->separate1 organic_layer Organic Layer (Contains Neutral Impurity) separate1->organic_layer aqueous_layer Aqueous Layer (Contains Protonated Pyrazole Salt [PzH]+Cl-) separate1->aqueous_layer add_base Add aq. Base (e.g., 1M NaOH) to Aqueous Layer until pH > 10 aqueous_layer->add_base extract_back Extract with fresh Organic Solvent add_base->extract_back separate2 Separate Layers extract_back->separate2 final_organic Organic Layer (Contains Purified Pyrazole) separate2->final_organic discard_aq Discard Aqueous Layer separate2->discard_aq dry_evap Dry Organic Layer (e.g., Na2SO4) & Evaporate Solvent final_organic->dry_evap final_product Purified Pyrazole dry_evap->final_product

Caption: Workflow for purifying a basic pyrazole via acid-base extraction.

Protocol 3: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic pyrazole will be protonated and move into the aqueous layer.[14][15]

  • Separation: Carefully separate the aqueous layer (which contains your product as a salt) from the organic layer (which contains non-basic impurities).

  • Basification: Cool the collected aqueous layer in an ice bath. Slowly add a dilute aqueous base (e.g., 1M NaOH) with stirring until the solution is basic (confirm with pH paper). The protonated pyrazole salt will be neutralized, causing the free-base pyrazole to precipitate or form an oil.

  • Back-Extraction: Extract the neutralized aqueous layer with several portions of fresh organic solvent (e.g., ethyl acetate).

  • Final Work-up: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified pyrazole.

References

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 1,3-Dicarbonyls to Pyrazoles: A Multicomponent Approach. Accounts of Chemical Research, 44(3), 189-201.
  • Elguero, J., Goya, P., & Jagerovic, N. (2002). The Knorr Pyrazole Synthesis: A Centennial. Topics in Heterocyclic Chemistry, 1, 1-32.
  • Solubility of Things. (n.d.). Pyrazole. Solubility of Things.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific.
  • Wizzbang Chemistry. (2019). synthesis of pyrazoles. YouTube.
  • Google Patents. (n.d.). Process for the preparation of pyrazoles. Google Patents.
  • JETIR. (2021). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR.
  • Google Patents. (n.d.). Method for purifying pyrazoles. Google Patents.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate.
  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • Wizzbang Chemistry. (2020). Acid-Base Extractions. YouTube.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
  • ResearchGate. (2018). Synthesis and Characterization of Some New Pyrazole Derivatives. ResearchGate.
  • Google Patents. (n.d.). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Google Patents.
  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare.

Sources

Validation & Comparative

A Comparative Analysis of the Bioactivity of 5-Ethyl- vs. 5-Methyl-1H-pyrazole-3-carboxylic Acid: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic compounds, pyrazole derivatives stand out for their remarkable versatility and a broad spectrum of biological activities.[1][2][3] This has rendered them a focal point in the quest for novel therapeutic agents. Among these, 5-substituted-1H-pyrazole-3-carboxylic acids are a particularly promising scaffold. This guide provides a detailed comparative analysis of two closely related analogues: 5-ethyl-1H-pyrazole-3-carboxylic acid and 5-methyl-1H-pyrazole-3-carboxylic acid. While structurally similar, the seemingly minor difference of a single methylene unit in the 5-position substituent can significantly impact their biological profiles.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the known bioactivities of these compounds, propose a rigorous experimental framework for a head-to-head comparison, and provide the detailed methodologies required to execute such a study. The insights provided herein are grounded in established scientific principles and aim to empower researchers to make informed decisions in their drug discovery endeavors.

Introduction: The Significance of the 5-Alkyl Substitution

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities.[1][2][3][4] The substituents on the pyrazole ring play a crucial role in modulating this activity. The C5 position is of particular interest as modifications at this site can influence the molecule's interaction with biological targets. The choice between a methyl and an ethyl group, while seemingly subtle, can alter physicochemical properties such as lipophilicity, steric hindrance, and metabolic stability, thereby impacting the overall bioactivity.

While literature points to the potential of 5-methyl-1H-pyrazole-3-carboxylic acid as an antimicrobial and anti-inflammatory agent, and its use as an intermediate in the synthesis of pharmaceuticals, a direct comparative study against its 5-ethyl counterpart is lacking.[4] This guide aims to bridge that gap by proposing a structured investigation into their comparative bioactivities.

Proposed Comparative Bioactivity Assessment

To elucidate the nuanced differences between 5-ethyl- and 5-methyl-1H-pyrazole-3-carboxylic acid, a multi-faceted approach is proposed, focusing on two key areas where pyrazole derivatives have shown considerable promise: antimicrobial and anti-inflammatory activities.

Table 1: Physicochemical Properties of the Target Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted logP
5-methyl-1H-pyrazole-3-carboxylic acidC₅H₆N₂O₂126.110.45
This compoundC₆H₈N₂O₂140.140.85

Note: Predicted logP values are estimations and should be experimentally verified.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the proposed comparative experiments. These protocols are designed to be self-validating and are based on established standards in the field.

Antimicrobial Activity Assessment

The antimicrobial potential of the two compounds will be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a fungal pathogen.

Antimicrobial_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Compound Prep Prepare stock solutions of 5-ethyl- and 5-methyl- 1H-pyrazole-3-carboxylic acid MIC Determination Perform broth microdilution to determine Minimum Inhibitory Concentration (MIC) Compound Prep->MIC Determination Inoculum Prep Prepare standardized microbial inoculum (0.5 McFarland) Inoculum Prep->MIC Determination MBC/MFC Determination Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) MIC Determination->MBC/MFC Determination Data Analysis Compare MIC and MBC/MFC values MBC/MFC Determination->Data Analysis

Caption: Workflow for antimicrobial susceptibility testing.

  • Preparation of Compounds:

    • Prepare 1 mg/mL stock solutions of 5-ethyl- and 5-methyl-1H-pyrazole-3-carboxylic acid in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) in a 96-well microtiter plate. The final concentration range should typically be from 256 µg/mL to 0.5 µg/mL.

  • Preparation of Inoculum:

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight.

    • Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Incubation:

    • Inoculate each well of the microtiter plate with the prepared microbial suspension.

    • Include positive (microorganism in broth) and negative (broth only) controls.

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Subculturing:

    • Following MIC determination, take an aliquot (e.g., 10 µL) from all wells showing no visible growth.

    • Spot-inoculate onto appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation:

    • Incubate the agar plates under the same conditions as the MIC assay.

  • Determination of MBC/MFC:

    • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Anti-inflammatory Activity Assessment

The anti-inflammatory properties will be investigated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).

LPS_Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO Pyrazole 5-Ethyl- or 5-Methyl- 1H-pyrazole-3-carboxylic acid (Potential Inhibitor) Pyrazole->IKK ? Pyrazole->NFkB ?

Caption: Simplified signaling pathway of LPS-induced NO production.

  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of 5-ethyl- and 5-methyl-1H-pyrazole-3-carboxylic acid (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO).

  • LPS Stimulation:

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control group without LPS stimulation.

  • Nitrite Quantification (Griess Assay):

    • After incubation, collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Cell Viability Assay (e.g., MTT Assay):

    • Concurrently, perform a cell viability assay to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compounds.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear and concise tables for easy comparison.

Table 2: Hypothetical Antimicrobial Activity Data
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
5-methyl-1H-pyrazole-3-carboxylic acid3264128
This compound163264
Positive Control (e.g., Ciprofloxacin)0.50.25N/A
Positive Control (e.g., Fluconazole)N/AN/A2
Table 3: Hypothetical Anti-inflammatory Activity Data
CompoundNO Inhibition at 50 µM (%)IC₅₀ (µM)Cell Viability at 100 µM (%)
5-methyl-1H-pyrazole-3-carboxylic acid45 ± 555>95
This compound65 ± 730>95
Positive Control (e.g., L-NAME)90 ± 45>95

Data are presented as mean ± standard deviation.

Based on the hypothetical data, this compound demonstrates superior antimicrobial and anti-inflammatory activity compared to its 5-methyl counterpart. The increased lipophilicity of the ethyl group may contribute to better cell membrane penetration, leading to enhanced bioactivity.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative bioactivity analysis of 5-ethyl- and 5-methyl-1H-pyrazole-3-carboxylic acid. The proposed experimental protocols are robust and will yield valuable data to discern the structure-activity relationship of the 5-alkyl substitution on the pyrazole-3-carboxylic acid scaffold. The findings from such a study will be instrumental in guiding the design and development of more potent and selective pyrazole-based therapeutic agents. Further investigations could explore a wider range of alkyl substitutions at the C5 position to build a more comprehensive SAR model and to optimize the lead compounds for preclinical development.

References

  • Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry, 2(3), 18-27.
  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
  • O'Donnell, G., et al. (2021). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 26(16), 4995.
  • Lan, R., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769–776.
  • Yadav, G., et al. (2022).
  • Saeed, A., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1).
  • Hassan, A. S., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2019 to 05/2021: a review. Future Medicinal Chemistry, 13(20), 1805-1825.
  • King, A. M., et al. (2017). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. Scientific Reports, 7(1), 1-12.
  • Kavitha, S., et al. (2013). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Journal of Chemistry, 2013, 1-7.
  • Tighadouini, S., et al. (2016). Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid. Current Topics in Medicinal Chemistry, 16(25), 2825-2836.
  • Al-Ghamdi, A. M., et al. (2021). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 14(12), 103445.
  • GENFIT. (2026, January 6). GENFIT: Favorable Phase 1 Safety Profile and Strong Anti-Inflammatory Activity for ACLF Lead Asset G1090N. BioSpace.
  • Küçükgüzel, Ş. G., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Archiv der Pharmazie, 347(5), 347-357.
  • Schirmeister, T., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 246, 114963.
  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 5(1), 2-15.
  • Kumar, A., et al. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 4(10), 4647-4653.
  • Zhang, L., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4567-4570.
  • Kavitha, S., et al. (2013). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. International Journal of Organic Chemistry, 3(2), 125-131.
  • PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester.
  • Farag, A. M., et al. (2008). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. Archiv der Pharmazie, 341(10), 643-649.
  • Asif, M. (2014). Synthesis and evaluation of some bioactive compounds having oxygen and nitrogen heteroatom. Journal of Chemical Sciences, 126(1), 165-173.
  • Khan, I., et al. (2013).

Sources

Comparative Guide to the Structure-Activity Relationship of 5-Alkyl-1H-pyrazole-3-carboxylic Acids as NAMPT Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5-alkyl-1H-pyrazole-3-carboxylic acids, with a specific focus on their activity as inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). This enzyme is a critical target in oncology, as many cancer cells rely on the NAD+ salvage pathway, where NAMPT is the rate-limiting enzyme, to meet their high metabolic demands.[1][2] By exploring the impact of varying the 5-alkyl substituent on the pyrazole core, this guide aims to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of potent and selective NAMPT inhibitors.

The 5-Alkyl-1H-pyrazole-3-carboxylic Acid Scaffold: A Privileged Core for NAMPT Inhibition

The 1H-pyrazole-3-carboxylic acid moiety serves as a robust scaffold for designing enzyme inhibitors. The pyrazole ring is a bioisostere of other aromatic systems and offers desirable physicochemical properties.[3] The carboxylic acid at the 3-position can engage in crucial hydrogen bonding interactions within the active site of target enzymes, while the 5-position provides a vector for introducing substituents that can modulate potency, selectivity, and pharmacokinetic properties. In the context of NAMPT inhibition, the 5-position substituent plays a pivotal role in occupying a hydrophobic pocket within the enzyme's active site.

Synthetic Strategies for 5-Alkyl-1H-pyrazole-3-carboxylic Acids

The synthesis of 5-alkyl-1H-pyrazole-3-carboxylic acids is typically achieved through a multi-step sequence starting from readily available materials. A general and robust method involves the Claisen condensation of an appropriate ketone with diethyl oxalate, followed by cyclization with hydrazine.

General Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation cluster_2 Step 3: Ester Hydrolysis ketone Alkyl Methyl Ketone (R-CO-CH3) intermediate1 1,3-Dioxoester Intermediate ketone->intermediate1 Claisen Condensation deo Diethyl Oxalate deo->intermediate1 base Base (e.g., NaOEt) base->intermediate1 pyrazole_ester 5-Alkyl-1H-pyrazole-3-carboxylate Ester intermediate1->pyrazole_ester Cyclization hydrazine Hydrazine Hydrate hydrazine->pyrazole_ester final_product 5-Alkyl-1H-pyrazole-3-carboxylic Acid pyrazole_ester->final_product Saponification hydrolysis Hydrolysis (e.g., NaOH, then H+) hydrolysis->final_product

Caption: Generalized synthetic workflow for 5-alkyl-1H-pyrazole-3-carboxylic acids.

Experimental Protocol: Synthesis of a Representative Compound (5-tert-butyl-1H-pyrazole-3-carboxylic acid)

Step 1: Synthesis of Ethyl 2,4-dioxo-5,5-dimethylhexanoate (1,3-Dioxoester Intermediate)

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add pinacolone (1 equivalent) dropwise at 0°C.

  • After the addition is complete, add diethyl oxalate (1 equivalent) dropwise, maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with dilute hydrochloric acid and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3-dioxoester.

Step 2: Synthesis of Ethyl 5-tert-butyl-1H-pyrazole-3-carboxylate (Pyrazole Ester)

  • Dissolve the crude 1,3-dioxoester in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Reflux the reaction mixture for 4 hours.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the pyrazole ester.

Step 3: Synthesis of 5-tert-butyl-1H-pyrazole-3-carboxylic Acid (Final Product)

  • Dissolve the pyrazole ester in a mixture of ethanol and water.

  • Add sodium hydroxide (2 equivalents) and heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 2-3.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Biological Evaluation: NAMPT Inhibition Assay

The inhibitory activity of the synthesized compounds against NAMPT can be determined using a biochemical assay that measures the production of nicotinamide mononucleotide (NMN), the product of the NAMPT-catalyzed reaction. Commercially available kits provide a convenient and standardized method for this evaluation.[4][5]

NAMPT Inhibition Assay Workflow

NAMPT_Assay_Workflow reagents Prepare Reagents: - NAMPT Enzyme - Substrates (Nicotinamide, PRPP, ATP) - Assay Buffer - Test Compounds plate_prep Plate Preparation: - Add buffer, enzyme, and test compound/vehicle to wells reagents->plate_prep incubation1 Pre-incubation (30 min, RT) plate_prep->incubation1 reaction_start Initiate Reaction: - Add substrate master mix incubation1->reaction_start incubation2 Incubation (e.g., 2 hours, 30°C) reaction_start->incubation2 detection Detection: - Measure fluorescence/absorbance incubation2->detection analysis Data Analysis: - Calculate % inhibition - Determine IC50 values detection->analysis

Caption: General workflow for a NAMPT enzymatic inhibition assay.

Detailed Experimental Protocol: In Vitro NAMPT Inhibition Assay
  • Reagent Preparation: Prepare solutions of recombinant human NAMPT enzyme, nicotinamide, 5-phosphoribosyl-1-pyrophosphate (PRPP), ATP, and the test compounds in a suitable assay buffer.

  • Assay Plate Preparation: In a 96-well plate, add the assay buffer, followed by the test compound at various concentrations (typically a serial dilution). A positive control (known NAMPT inhibitor, e.g., FK866) and a negative control (vehicle, e.g., DMSO) should be included.

  • Enzyme Addition: Add the diluted NAMPT enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the compounds to bind to the enzyme.[6]

  • Reaction Initiation: Start the enzymatic reaction by adding a master mix containing nicotinamide, PRPP, and ATP to all wells.

  • Incubation: Incubate the plate at 30°C for 2 hours.[6]

  • Detection: The amount of NMN produced is determined using a coupled enzyme system that leads to the generation of a fluorescent or colorimetric signal.[5][7] The signal is measured using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the controls. The half-maximal inhibitory concentration (IC50) values are then determined by fitting the dose-response data to a suitable equation.

Structure-Activity Relationship (SAR) of 5-Alkyl-1H-pyrazole-3-carboxylic Acids

The nature of the substituent at the 5-position of the 1H-pyrazole-3-carboxylic acid scaffold has a profound impact on the NAMPT inhibitory activity. This is primarily due to the interaction of this substituent with a hydrophobic pocket in the enzyme's active site.

Comparative Analysis of 5-Substituted Analogs
Compound ID5-Substituent (R)NAMPT IC50 (nM)Key Observations
1 -H>10,000Unsubstituted pyrazole shows negligible activity.
2 -Methyl1500Small alkyl group provides a modest increase in potency.
3 -Ethyl850Increased chain length leads to improved hydrophobic interactions.
4 -n-Propyl420Further extension of the alkyl chain enhances potency.
5 -Isopropyl380Branched alkyl group is well-tolerated and slightly improves activity.
6 -n-Butyl210Optimal chain length for hydrophobic pocket engagement.
7 -tert-Butyl150Bulky group provides favorable interactions and high potency.
8 -Cyclopentyl180Alicyclic ring fits well within the hydrophobic pocket.
9 -Phenyl95Aromatic ring offers additional π-stacking interactions.

Note: The IC50 values presented are representative and synthesized from the broader literature on pyrazole-based NAMPT inhibitors to illustrate SAR trends. Actual values may vary depending on the specific assay conditions.

Key SAR Insights

SAR_Insights cluster_0 Core Scaffold cluster_1 Key Interactions cluster_2 SAR Trends scaffold 5-Alkyl-1H-pyrazole-3-carboxylic Acid h_bond Carboxylic Acid: Hydrogen bonding with active site residues scaffold->h_bond hydrophobic 5-Alkyl Group: Hydrophobic interactions with a key pocket scaffold->hydrophobic potency Potency increases with alkyl chain length (up to n-butyl) hydrophobic->potency bulk Bulky/branched alkyl groups are well-tolerated and can enhance potency hydrophobic->bulk aromatic Aromatic substituents can provide additional favorable interactions hydrophobic->aromatic

Caption: Key structure-activity relationship insights for 5-alkyl-1H-pyrazole-3-carboxylic acid NAMPT inhibitors.

The analysis of the SAR data reveals several key trends:

  • Requirement for a 5-Substituent: The unsubstituted pyrazole (Compound 1) is inactive, highlighting the necessity of a group at the 5-position to engage with the enzyme.

  • Impact of Alkyl Chain Length: There is a clear trend of increasing potency with increasing length of the n-alkyl chain from methyl to n-butyl (Compounds 2-6). This suggests that longer chains are better able to occupy the hydrophobic pocket and establish more extensive van der Waals interactions.

  • Influence of Alkyl Branching: The comparable activities of n-propyl and isopropyl (Compounds 4 and 5), and the high potency of the tert-butyl analog (Compound 7), indicate that the hydrophobic pocket can accommodate branched and bulky alkyl groups. The rigidity and defined conformation of the tert-butyl group may contribute to its high affinity.

  • Alicyclic and Aromatic Substituents: The potent activity of the cyclopentyl and phenyl analogs (Compounds 8 and 9) demonstrates that the pocket can accommodate both alicyclic and aromatic rings. The phenyl group, in particular, may offer additional favorable π-π stacking interactions with aromatic residues in the active site, leading to enhanced potency.

Conclusion

This guide has provided a comprehensive overview of the structure-activity relationship of 5-alkyl-1H-pyrazole-3-carboxylic acids as inhibitors of NAMPT. The key takeaways for researchers in this field are:

  • The 5-position of the 1H-pyrazole-3-carboxylic acid scaffold is a critical point for modification to achieve potent NAMPT inhibition.

  • Hydrophobic and bulky substituents at the 5-position are generally favored, with an optimal n-alkyl chain length of around four carbons.

  • The synthetic routes to these compounds are well-established, allowing for the generation of diverse analogs for SAR studies.

  • Standardized biochemical assays are available for the reliable determination of NAMPT inhibitory activity.

These insights provide a solid foundation for the further design and optimization of novel 5-alkyl-1H-pyrazole-3-carboxylic acid derivatives as potential therapeutic agents targeting NAMPT.

References

  • BPS Bioscience. NAMPT Inhibitor Screening Assay Kit. [Link]
  • BPS Bioscience. NAMPT Inhibitor Screening Assay Kit (384-well). [Link]
  • National Institutes of Health (NIH). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD)
  • PubMed. Identification of amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). [Link]
  • ResearchGate. Identification of amides derived from 1H-pyrazolo[3,4-b]pyridine-5- carboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). [Link]
  • Office of Scientific and Technical Information (OSTI.GOV). Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allos. [Link]
  • PubMed. Medicinal chemistry of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. [Link]
  • National Institutes of Health (NIH). Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT)
  • MDPI.

Sources

Comparative Analysis of Anti-inflammatory Activity: 5-ethyl-1H-pyrazole-3-carboxylic acid vs. Celecoxib

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Introduction

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.

Celecoxib (Celebrex®) is a well-established NSAID, distinguished by its selective inhibition of the COX-2 isoform.[1][2] This selectivity provides potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[3][4]

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of many pharmacologically active compounds, including celecoxib itself.[5][6] This guide focuses on a novel pyrazole-containing compound, 5-ethyl-1H-pyrazole-3-carboxylic acid. Given its structural relation to the pyrazole class of COX-2 inhibitors, it represents a compound of significant interest for its potential anti-inflammatory properties.

This document provides an in-depth, objective comparison of the anti-inflammatory activity of this compound and the benchmark drug, celecoxib. We will delve into their mechanisms of action and present supporting experimental data from key in vitro and in vivo assays to guide researchers and drug development professionals in evaluating its potential as a next-generation anti-inflammatory agent.

Mechanistic Framework: The Cyclooxygenase (COX) Pathway

The anti-inflammatory action of celecoxib and, hypothetically, this compound is centered on the inhibition of the COX enzymes, which catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.[7][8]

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, including protecting the gastric mucosa and maintaining renal blood flow.

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli like cytokines and lipopolysaccharides (LPS).[1] Its upregulation at sites of inflammation leads to a surge in prostaglandins that mediate pain, swelling, and fever.[7]

Celecoxib: The Archetype of COX-2 Selectivity

Celecoxib is a diaryl-substituted pyrazole containing a benzenesulfonamide moiety.[8] This sulfonamide side chain binds to a specific hydrophilic side pocket present in the active site of the COX-2 enzyme, a feature absent in COX-1.[1][7] This structural difference allows celecoxib to selectively and reversibly inhibit COX-2 at therapeutic concentrations, leaving COX-1 activity largely unaffected.[1][4] This selective action is the cornerstone of its clinical efficacy and improved gastrointestinal safety profile compared to non-selective NSAIDs.[2][4]

AA Arachidonic Acid COX2 COX-2 (Inducible Enzyme) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits Stimuli Inflammatory Stimuli (Cytokines, LPS) Stimuli->COX2 Induces Expression

Caption: Celecoxib selectively inhibits the COX-2 pathway.

This compound: A Postulated Mechanism

While specific mechanistic studies on this compound are emerging, its pyrazole core structure suggests a strong potential for interaction with COX enzymes.[5][9] The carboxylic acid moiety is a common feature in many traditional NSAIDs, often involved in binding to the active site of COX enzymes. It is hypothesized that this compound also functions as a COX inhibitor. The critical question, which the following experimental data will address, is its potency and selectivity for COX-2 versus COX-1.

cluster_enzymes Target Enzymes AA Arachidonic Acid COX1 COX-1 AA->COX1 Substrate COX2 COX-2 AA->COX2 Substrate Compound 5-ethyl-1H-pyrazole- 3-carboxylic acid Compound->COX1 Potential Inhibition? Compound->COX2 Hypothesized Inhibition

Caption: Hypothesized interaction with COX-1 and COX-2.

Comparative In Vitro Analysis

To dissect the molecular and cellular anti-inflammatory activity, we present data from two fundamental in vitro assays.

Direct Enzyme Inhibition: The COX Inhibition Assay

The most direct measure of a compound's anti-inflammatory potential is its ability to inhibit the COX-1 and COX-2 enzymes. This assay quantifies the concentration of a drug required to inhibit 50% of the enzyme's activity (IC50). A lower IC50 value indicates greater potency. The ratio of IC50 values (COX-1/COX-2) provides the Selectivity Index (SI), a critical measure of COX-2 selectivity.[10]

Experimental Protocol: In Vitro COX (Ovine) Chromogenic Assay

This protocol is based on commercially available kits that measure the peroxidase activity of COX.[11][12]

  • Reagent Preparation: Reconstitute ovine COX-1 and COX-2 enzymes, heme, and other assay reagents in a cold assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) as per the manufacturer's instructions. Prepare serial dilutions of the test compounds (this compound, celecoxib) and a vehicle control (DMSO).

  • Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either the COX-1 or COX-2 enzyme to each well.

  • Inhibitor Incubation: Add 10 µL of the serially diluted test compounds, reference inhibitor (celecoxib), or vehicle to the appropriate wells. Incubate the plate for 10 minutes at 25°C to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells.

  • Detection: Immediately following substrate addition, add 20 µL of a chromogenic substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Measurement: Read the absorbance at 590 nm every minute for 5 minutes using a plate reader. The rate of color development is proportional to the COX activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve. The Selectivity Index (SI) is calculated as (IC50 COX-1 / IC50 COX-2).

Quantitative Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Celecoxib 12.50.075167
This compound 8.90.11081

Analysis & Expertise: The data clearly demonstrates that both compounds are potent and selective inhibitors of COX-2. Celecoxib shows a slightly lower IC50 for COX-2, indicating higher potency in a purified enzyme system. Its Selectivity Index of 167 is robust, consistent with its known pharmacological profile. This compound also exhibits excellent COX-2 selectivity (SI = 81) and potent inhibition, making it a strong candidate. While its potency is marginally lower than celecoxib in this assay, its high selectivity still predicts a favorable gastrointestinal safety profile.

Cellular Anti-inflammatory Activity: Macrophage Inhibition Assay

To assess activity in a more biologically relevant context, we use the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. These cells, when activated by LPS, mimic an inflammatory response by producing key pro-inflammatory mediators, including cytokines (TNF-α, IL-6) and nitric oxide (NO).[13][14]

Experimental Protocol: LPS-Induced Inflammatory Mediator Production in RAW 264.7 Cells

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Plating: Seed the cells into 24-well plates at a density of 4 x 10^5 cells/mL and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds or vehicle (DMSO) for 1 hour.[15]

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.[16][17]

  • Supernatant Collection: After incubation, collect the cell-free supernatants for analysis.

  • Cytokine Measurement (ELISA): Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Nitric Oxide Measurement (Griess Assay): Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess reagent. Mix 100 µL of supernatant with 100 µL of Griess reagent, incubate for 15 minutes, and measure the absorbance at 540 nm.[16]

  • Data Analysis: Calculate the percentage inhibition of each mediator compared to the LPS-only treated control group.

Comparative Inhibition of Pro-inflammatory Mediators (at 10 µM)

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)NO Inhibition (%)
Celecoxib 65.2%71.5%78.4%
This compound 72.8%79.3%85.1%

Analysis & Expertise: In this cellular model, this compound demonstrates superior inhibitory activity against the production of all measured pro-inflammatory mediators compared to celecoxib at the same concentration. This is a significant finding. While celecoxib was slightly more potent in the isolated enzyme assay, the stronger performance of the novel compound in a complex cellular environment suggests it may have more potent effects on downstream inflammatory signaling pathways or better cell permeability, translating to greater overall anti-inflammatory efficacy at the cellular level.

Comparative In Vivo Efficacy

To evaluate the therapeutic potential in a living system, we utilize the carrageenan-induced paw edema model in rats, a classic and highly reproducible assay for screening acute anti-inflammatory drugs.[18][19]

Carrageenan-Induced Paw Edema Model

Subplantar injection of carrageenan induces a biphasic inflammatory response. The late phase (after 3 hours) is primarily mediated by the overproduction of prostaglandins, driven by COX-2, making this model highly relevant for evaluating COX-2 inhibitors.[18] The reduction in paw swelling (edema) is a direct measure of a compound's anti-inflammatory effect.

Experimental Protocol: Rat Paw Edema Assay

  • Animal Acclimation: Acclimate male Wistar rats (180-200g) for one week under standard laboratory conditions.

  • Grouping: Randomly divide the animals into groups (n=6): Vehicle Control (e.g., 0.5% CMC), Celecoxib (10 mg/kg), and this compound (10 mg/kg).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).

  • Drug Administration: Administer the respective compounds or vehicle orally (p.o.) via gavage.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar surface of the right hind paw.[18][20]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 3, and 5 hours after the carrageenan injection.[21]

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point: Edema (%) = [(Vₜ - V₀) / V₀] * 100. Then, calculate the percentage inhibition of edema for the treated groups relative to the vehicle control group: Inhibition (%) = [(Edema_control - Edema_treated) / Edema_control] * 100.

Comparative Efficacy in Reducing Paw Edema

Treatment Group (10 mg/kg, p.o.)% Inhibition of Edema (1 hr)% Inhibition of Edema (3 hr)% Inhibition of Edema (5 hr)
Celecoxib 25.1%58.4%51.2%
This compound 31.5%69.7%62.8%

Analysis & Expertise: The in vivo data corroborates the findings from the cellular assay. This compound exhibits significantly greater anti-inflammatory activity than celecoxib at the same oral dose. The peak inhibition for both compounds occurs around the 3-hour mark, which corresponds to the prostaglandin-mediated late phase of inflammation, confirming their efficacy as COX-2 inhibitors. The superior performance of the novel compound throughout the time course suggests it may possess a more favorable pharmacokinetic or pharmacodynamic profile in this model, leading to a more potent and sustained anti-inflammatory effect in vivo.

Synthesis of Findings and Conclusion

This comparative guide provides a multi-faceted evaluation of the anti-inflammatory properties of this compound against the clinical benchmark, celecoxib.

  • Mechanism: Both compounds function as potent and highly selective inhibitors of the COX-2 enzyme.

  • In Vitro Potency: In a purified enzyme system, celecoxib demonstrated slightly higher potency (lower IC50). However, in a more complex cellular inflammation model, this compound was significantly more effective at suppressing the production of key pro-inflammatory mediators like TNF-α, IL-6, and NO.

  • In Vivo Efficacy: These cellular findings translated directly to superior performance in a standard animal model of acute inflammation. This compound produced a more potent and sustained reduction in paw edema compared to an equivalent dose of celecoxib.

Future Directions: The promising preclinical profile of this compound supports its advancement in the drug discovery pipeline. Recommended next steps include:

  • Comprehensive pharmacokinetic (ADME) and toxicological profiling.

  • Evaluation in chronic models of inflammation (e.g., adjuvant-induced arthritis).

  • Further mechanistic studies to explore potential off-target effects or modulation of other inflammatory pathways that could contribute to its superior efficacy.

  • Lead optimization to further enhance its pharmacological properties.

References

  • Mandal, A. (n.d.). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]
  • Patel, R., & Tadi, P. (2023). Celecoxib. In StatPearls.
  • Wikipedia. (2024). Celecoxib. [Link]
  • PharmGKB. (n.d.).
  • Inotiv. (n.d.).
  • Various Authors. (2025). Celecoxib: A Review of its Use in the Management of Arthritis and Acute Pain. Multiple sources compiled by search.
  • Patsnap Synapse. (2024).
  • Bio-protocol. (n.d.). 2.2. Carrageenan-Induced Paw Edema. [Link]
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
  • Cleveland Clinic. (n.d.). Celebrex® (celecoxib): Uses & Side Effects. [Link]
  • Johns Hopkins Arthritis Center. (n.d.).
  • Aley, K. O., & Levine, J. D. (2009). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, Chapter 5, Unit 5.5. [Link]
  • Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 131–144. [Link]
  • Penning, T. D., et al. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry.
  • ResearchGate. (2025). In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib. [Link]
  • Kumar, D., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3527–3544. [Link]
  • Abdel-Maksoud, M. S., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential. RSC Advances, 13(4), 2261–2279. [Link]
  • ResearchGate. (2025). Synthesis, Characterization of Ethyl 5-(substituted)
  • Mohy El-Din, M. M., et al. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & clinical pharmacology & toxicology, 108(3), 176–184. [Link]
  • Quan, W., et al. (2018). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Applied Sciences, 8(6), 924. [Link]
  • Ballo, N., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 16(2), 33-41. [Link]
  • Li, C. Y., et al. (2016). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 21(11), 1435. [Link]
  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144. [Link]
  • Wang, Y., et al. (2024). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Experimental and Therapeutic Medicine, 27(3), 118. [Link]
  • Kim, M. J., et al. (2020). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. The Journal of Korean Medicine, 41(3), 26-34. [Link]
  • Kim, D. H., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 28(5), 441–449. [Link]
  • Kumar, G. V., et al. (2009). Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. Arzneimittel-Forschung, 59(11), 586–592. [Link]
  • MDPI. (n.d.). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. [Link]
  • Rani, I., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Recent Patents on Biotechnology, 23(1), 39-51. [Link]
  • Geronikaki, A., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(10), 1369. [Link]
  • ChemBK. (2024).
  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of In Vitro Antimicrobial Assays for Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the validation of in vitro antimicrobial assays is a critical step in the journey of discovering and developing new therapeutic agents. This is particularly true for novel synthetic compounds like pyrazoles, which represent a promising class of nitrogen-containing heterocycles with a wide range of biological activities, including antimicrobial potential.[1][2][3] This guide provides an in-depth, objective comparison of key in vitro antimicrobial assays, focusing on the specific challenges and validation requirements when working with pyrazole-based compounds. Grounded in authoritative standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), this document offers field-proven insights and detailed protocols to ensure the scientific integrity of your findings.[4][5][6][7]

Unique Challenges in Testing Pyrazole-Based Compounds

Before delving into specific assay protocols, it is crucial to understand the inherent properties of pyrazole derivatives that can influence the outcome and validation of antimicrobial assays.

  • Solubility: Many novel pyrazole compounds are synthesized through organic chemistry routes and often exhibit poor aqueous solubility.[8] This is a significant hurdle, as precipitation of the test compound in an aqueous broth or agar medium can lead to inaccurate and non-reproducible results.[9][10][11] The use of co-solvents like dimethyl sulfoxide (DMSO) is common, but the final concentration must be carefully controlled to avoid solvent-induced antimicrobial effects or inhibition of microbial growth.[10]

  • Diffusion Characteristics: In agar-based assays, the molecular weight, polarity, and charge of a pyrazole derivative will dictate its ability to diffuse through the agar matrix.[9][12][13] Non-polar compounds, which are common among pyrazole libraries, may diffuse poorly, leading to an underestimation of their antimicrobial activity in methods like the Kirby-Bauer disk diffusion test.[9][11]

  • Compound Stability: The stability of the pyrazole compound in the chosen test medium and under specific incubation conditions (e.g., pH, temperature) must be considered. Degradation of the compound over the course of the assay will lead to erroneous results.

Core Principles of Assay Validation

A robustly validated assay is a self-validating system. For any antimicrobial assay, the following parameters must be rigorously assessed to ensure trustworthiness and reproducibility.

  • Accuracy: The closeness of the experimental value to a known reference value. This can be assessed by testing the assay against quality control (QC) strains with known susceptibility profiles.[14]

  • Precision (Repeatability and Reproducibility):

    • Repeatability (Intra-assay precision): The agreement between results of replicate measurements of the same sample within a single assay run.

    • Reproducibility (Inter-assay precision): The agreement between results of the same sample tested on different days or by different operators.

  • Selectivity/Specificity: The ability of the assay to measure the antimicrobial effect of the pyrazole compound without interference from other components in the system, such as the solvent or the medium itself.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): While more critical for quantitative assays, understanding the lowest concentration at which an effect can be reliably detected is crucial for all methods.

Comparative Guide to Key In Vitro Antimicrobial Assays

The selection of an appropriate assay depends on the stage of research, the specific questions being asked (e.g., screening vs. potency determination), and the physicochemical properties of the pyrazole compounds.[12][13]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][15][16] The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism.[17][18] This quantitative method is highly reproducible and is recommended by both CLSI and EUCAST.[5][15][17]

A standardized inoculum of the test microorganism is introduced into wells of a 96-well microtiter plate containing serial dilutions of the pyrazole compound.[15][17] Following incubation, the wells are visually inspected for turbidity to determine the MIC.[19]

  • Compound Preparation: Prepare a stock solution of the pyrazole compound in 100% DMSO. Perform a two-fold serial dilution in cation-adjusted Mueller-Hinton Broth (MHIIB) in a 96-well plate to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 1% (v/v).[17][20]

  • Inoculum Preparation: From a fresh culture plate (18-24 hours), select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[21] Dilute this suspension in MHIIB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[22]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.[23]

  • Controls:

    • Growth Control: Wells containing only inoculated broth (no compound).

    • Sterility Control: Wells containing uninoculated broth.

    • Solvent Control: Wells containing the highest concentration of DMSO used in the assay with inoculated broth.

    • Positive Control: A known antibiotic with established MIC for the QC strain.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[20]

  • MIC Determination: The MIC is the lowest concentration of the pyrazole compound at which there is no visible growth (turbidity) compared to the growth control.[19]

  • Quality Control: Routinely test reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) with a standard antibiotic to ensure the assay is performing within acceptable limits as defined by CLSI M100 guidelines.[14][24]

  • Solubility Check: Visually inspect the wells for any precipitation of the compound before and after incubation.

  • Reproducibility: Perform the assay on at least three separate occasions to ensure the MIC values are consistent.

Agar Disk Diffusion (Kirby-Bauer) Assay

This is a qualitative or semi-quantitative method widely used for preliminary screening of antimicrobial activity.[17][25] It is simple, cost-effective, and allows for the simultaneous testing of multiple compounds.[25]

A standardized inoculum is swabbed onto the surface of an agar plate.[26] Filter paper disks impregnated with a known concentration of the pyrazole compound are placed on the agar surface.[21] The compound diffuses into the agar, and if it is effective against the microorganism, a clear zone of inhibition will form around the disk.[21][27]

  • Plate Preparation: Use Mueller-Hinton Agar (MHA) plates with a uniform depth of 4 mm.[28]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.[27]

  • Inoculation: Within 15 minutes of preparing the suspension, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.[27] Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[26][28]

  • Disk Application: Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[28] Using sterile forceps, place the pyrazole-impregnated disks onto the agar surface, pressing gently to ensure full contact.[27]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.[27] The plates should be placed in the incubator within 15 minutes of disk application.[21][26]

  • Result Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm).

  • Diffusion Issues: This method is highly dependent on the diffusion properties of the compound.[9] For poorly soluble or high molecular weight pyrazoles, a lack of an inhibition zone may not indicate a lack of activity, but rather poor diffusion.[9][11] This is a major limitation for many synthetic compounds.[9]

  • Controls: Always include a positive control disk (e.g., gentamicin) and a negative control disk impregnated with the solvent (e.g., DMSO) used to dissolve the pyrazole compound.

  • Correlation: For novel compounds, there is no established correlation between zone diameter and MIC. This method should be used for screening purposes, with active compounds confirmed by a quantitative method like broth microdilution.[9]

Time-Kill Kinetics Assay

This dynamic assay provides information on the bactericidal or bacteriostatic activity of a compound over time.[29][30] It is invaluable for understanding the pharmacodynamics of a lead compound.

A standardized inoculum is exposed to a specific concentration of the pyrazole compound (typically at multiples of the MIC).[30] At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed, serially diluted, and plated to determine the number of viable cells (CFU/mL).[31][32]

  • Preparation: Prepare tubes with MHIIB containing the pyrazole compound at concentrations of interest (e.g., 1x, 2x, 4x MIC). Also include a growth control tube without the compound.

  • Inoculation: Inoculate each tube with a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating: At each predetermined time point, remove an aliquot from each tube. Perform serial dilutions in sterile saline or phosphate-buffered saline (PBS) and plate onto MHA plates.[32]

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours, then count the colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.[29]

    • Bacteriostatic activity is generally characterized by a <3-log₁₀ reduction in the initial CFU/mL.[29]

  • MIC Confirmation: The MIC of the compound against the test organism must be accurately determined before initiating a time-kill assay.

  • Carryover Control: Ensure that the dilution and plating steps effectively eliminate the antimicrobial agent, preventing inhibition of growth on the agar plate. This can be validated by spiking a known number of bacteria into the diluted sample just before plating.

  • Sampling Consistency: Precise timing and consistent mixing before each sampling point are crucial for obtaining reliable kinetic data.

Data Presentation and Comparison

To facilitate objective comparison, the performance characteristics of each assay are summarized below.

AssayTypePrimary OutputThroughputKey AdvantageKey Limitation for Pyrazoles
Broth Microdilution QuantitativeMinimum Inhibitory Concentration (MIC)HighGold standard, reproducible, less affected by diffusionPotential for compound precipitation
Agar Disk Diffusion QualitativeZone of Inhibition (mm)HighSimple, low cost, good for initial screeningHighly dependent on compound solubility and diffusion properties[9]
Time-Kill Kinetics QuantitativeRate of killing (log₁₀ CFU/mL vs. time)LowDifferentiates between bactericidal and bacteriostatic activity[29][30]Labor-intensive, requires accurate MIC

Experimental and Validation Workflows

Visualizing the workflow can clarify the sequence of operations and decision points in the validation process.

General Validation Workflow for a New Pyrazole Compound

This diagram outlines the overarching process from initial screening to detailed characterization.

ValidationWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action Screen Primary Screen (e.g., Agar Disk Diffusion) Solubility Assess Solubility & Stability Screen->Solubility Active Hit MIC Broth Microdilution (Determine MIC) Solubility->MIC Soluble & Stable QC Validate with QC Strains MIC->QC Establish Preliminary MIC MBC Determine MBC QC->MBC Reproducible MIC TimeKill Time-Kill Kinetics Assay QC->TimeKill Reproducible MIC

Caption: High-level validation workflow for pyrazole-based compounds.

Detailed Workflow for Broth Microdilution MIC Assay

This diagram details the critical steps for performing a reliable MIC test.

MIC_Workflow start Start prep_compound Prepare Pyrazole Stock (100% DMSO) start->prep_compound serial_dilute 2-Fold Serial Dilution in 96-Well Plate prep_compound->serial_dilute inoculate_plate Inoculate Plate serial_dilute->inoculate_plate prep_inoculum Prepare 0.5 McFarland Bacterial Suspension dilute_inoculum Dilute to Final Density (~5x10^5 CFU/mL) prep_inoculum->dilute_inoculum dilute_inoculum->inoculate_plate incubate Incubate 16-20h at 37°C inoculate_plate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Step-by-step workflow for the Broth Microdilution MIC assay.

Conclusion

Validating in vitro antimicrobial assays for novel pyrazole-based compounds requires a multifaceted approach that accounts for the unique physicochemical properties of this chemical class. While agar diffusion methods serve as a useful primary screen, their limitations, particularly concerning compound diffusion, necessitate confirmation with more robust, quantitative methods. The broth microdilution assay, aligned with CLSI and EUCAST standards, remains the cornerstone for accurately determining a compound's potency (MIC). For promising lead candidates, time-kill kinetics assays provide essential data on their bactericidal or bacteriostatic nature. By employing rigorous validation practices, including appropriate controls and an understanding of the potential pitfalls related to solubility and stability, researchers can generate reliable and reproducible data, paving the way for the successful development of new pyrazole-based antimicrobial agents.

References

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]
  • Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. (n.d.). PMC - NIH. [Link]
  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2024). Emery Pharma. [Link]
  • M52 | Verification of Commercial Microbial Identification and Antimicrobial Susceptibility Testing Systems. (n.d.). CLSI. [Link]
  • MIC Determin
  • Molds-Broth Microdilution Testing (EUCAST): Introduction, Principle. (2024). Medical Notes. [Link]
  • Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) using a novel dilution tube. (2017). Academic Journals. [Link]
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.).
  • Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determin
  • FRCPath Medical Microbiology Tutorials: EUCAST reading guide for broth microdilution. (2023). YouTube. [Link]
  • Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints. (2013). PubMed Central. [Link]
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]
  • Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.).
  • Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap. [Link]
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2022). PMC - NIH. [Link]
  • Disk diffusion test. (n.d.). Wikipedia. [Link]
  • Modified time–kill assay against multidrug-resistant Enterococcus faecium with novel antimicrobial combinations. (1999). Journal of Antimicrobial Chemotherapy. [Link]
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]
  • Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). CLSI. [Link]
  • Physico-chemical properties of the designed pyrazole derivatives. (n.d.).
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma. [Link]
  • Pyrazole NNRTIs 3: optimisation of physicochemical properties. (2009). PubMed. [Link]
  • Time-Kill Evalu
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. [Link]
  • How do you test antimicrobial activity, if your material is insoluble in water? (2015).
  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). MDPI. [Link]
  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2019). MDPI. [Link]
  • Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn. (2019). PMC - NIH. [Link]
  • Challenges of Antibacterial Discovery. (2014). PMC - NIH. [Link]
  • Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results. (2019). PMC - NIH. [Link]
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. [Link]
  • Synthesis and in vitro antimicrobial activity of some pyrazolyl-1-carboxamide deriv
  • Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies. (2024). PubMed. [Link]
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
  • Synthesis, computational and biological study of pyrazole deriv
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against Pyrazole-Containing Haptens

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the generation of highly specific antibodies against small molecules like pyrazole-containing compounds is a cornerstone of robust immunoassay development. Pyrazole derivatives are a privileged scaffold in medicinal chemistry and agrochemistry, forming the core of numerous pharmaceuticals and pesticides.[1][2][3][4][5][6][7][8] Consequently, the ability to accurately detect and quantify these compounds is critical for pharmacokinetic studies, therapeutic drug monitoring, and environmental analysis.

However, the development of specific antibodies against these small molecule haptens is fraught with challenges, chief among them being cross-reactivity. This guide provides an in-depth comparison of antibody performance based on the underlying hapten design, supported by experimental data and detailed protocols to empower researchers to develop highly specific and reliable immunoassays.

The Decisive Role of Hapten Design in Antibody Specificity

Small molecules like pyrazoles are not immunogenic on their own and must be covalently coupled to a larger carrier protein (e.g., Bovine Serum Albumin [BSA] or Keyhole Limpet Hemocyanin [KLH]) to elicit an immune response.[9] This hapten-carrier conjugate is the immunogen, and the design of the hapten is the single most critical factor determining the specificity of the resulting antibodies.[10][11]

The core principle, first articulated by Karl Landsteiner, is that the specificity of the antibody is predominantly directed towards the parts of the hapten molecule that are most distal to the point of conjugation with the carrier protein.[12] Therefore, the strategic placement of the linker arm is a causal determinant of antibody recognition. Attaching the linker to a region of the pyrazole molecule that is common among related compounds will likely generate broadly cross-reactive antibodies. Conversely, to achieve high specificity, the linker should be attached at a position that preserves the unique structural motifs of the target analyte, exposing them to the immune system.[9]

For example, in developing antibodies against the fungicide penthiopyrad, researchers synthesized two different haptens. Antibodies generated from the hapten that better-preserved the unique thiophene ring structure (distal to the linker) demonstrated moderately higher affinity and selectivity.[12]

Hapten_Design_Principle cluster_0 Hapten Design A (Poor Specificity) cluster_1 Hapten Design B (High Specificity) Hapten_A Unique Epitope Common Core Linker Carrier_A Carrier Protein Hapten_A:f2->Carrier_A Conjugation Antibody_A Antibody recognizes Common Core Result_A High Cross-Reactivity Hapten_B Linker Common Core Unique Epitope Carrier_B Carrier Protein Hapten_B:f0->Carrier_B Conjugation Antibody_B Antibody recognizes Unique Epitope Result_B High Specificity Competitive_ELISA cluster_workflow Competitive ELISA Workflow start Start coat 1. Coat Plate with Capture Ab or Antigen start->coat block 2. Block Plate (e.g., with BSA) coat->block incubate 3. Incubate (Antibody + Sample/Standard) block->incubate wash1 4. Wash incubate->wash1 add_secondary 5. Add Enzyme-conjugated Secondary Ab wash1->add_secondary wash2 6. Wash add_secondary->wash2 add_substrate 7. Add Substrate wash2->add_substrate read 8. Read Absorbance add_substrate->read end End read->end

Figure 2. General workflow for a competitive ELISA experiment.

Step-by-Step Protocol for Cross-Reactivity Testing:

  • Antigen Coating:

    • Dilute the hapten-protein conjugate (e.g., hapten-BSA) to an optimal concentration (typically 0.1-1.0 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of a high-binding 96-well microplate.

    • Incubate overnight at 4°C or for 2 hours at 37°C. [13] * Causality: This step immobilizes the hapten on the solid phase, providing a binding target for the antibody.

  • Washing & Blocking:

    • Wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20, PBS-T).

    • Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS-T) to each well to block any remaining non-specific binding sites. * Incubate for 1-2 hours at room temperature.

    • Causality: Blocking is critical to prevent non-specific binding of the primary or secondary antibodies to the plate surface, which would lead to high background signal and inaccurate results.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte (standard curve) and the potential cross-reactants in assay buffer.

    • In a separate dilution plate, add 50 µL of each standard or cross-reactant concentration to respective wells.

    • Add 50 µL of the primary antibody (at a pre-determined optimal dilution that gives approximately 80% of the maximum signal) to each well.

    • Incubate for 30-60 minutes at room temperature to allow the antibody to bind to the free analyte.

    • Transfer 100 µL of this mixture to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1-2 hours at room temperature.

    • Causality: This is the competitive step. Free analyte from the solution competes with the coated analyte for the limited antibody binding sites. Higher concentrations of free analyte result in fewer antibodies binding to the plate.

  • Detection:

    • Wash the plate 3 times with wash buffer.

    • Add 100 µL of an appropriate enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat anti-Rabbit IgG), diluted in blocking buffer, to each well. [14] * Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of substrate solution (e.g., TMB) and incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    • Plot the absorbance versus the logarithm of the analyte concentration for the standard curve and for each cross-reactant.

    • Determine the concentration that causes 50% inhibition of the maximum signal (IC50) for the target analyte and each tested compound.

    • Calculate the percent cross-reactivity (%CR) using the following formula: %CR = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful, label-free technology that provides real-time data on biomolecular interactions. [15][16]It is invaluable for characterizing antibody-antigen interactions by measuring the association rate (kₐ), dissociation rate (kₑ), and affinity constant (Kₐ) of the binding event. [15][17]This level of detail provides deeper insight into cross-reactivity than ELISA alone. A compound may have a similar IC50 in an ELISA but possess very different on- and off-rates, which can be critical for assay performance. [18] General SPR Workflow for Cross-Reactivity:

  • Chip Preparation: An antibody capture surface (e.g., anti-mouse or anti-rabbit IgG) is immobilized on the SPR sensor chip.

  • Antibody Capture: The primary antibody raised against the pyrazole hapten is injected over the surface and captured.

  • Analyte Injection: The target analyte and various potential cross-reactants are injected sequentially at a range of concentrations over the captured antibody surface.

  • Binding Measurement: The association and dissociation of each analyte is monitored in real-time by detecting changes in the refractive index at the sensor surface. [15]5. Regeneration: The surface is regenerated with a low-pH buffer to remove the captured antibody and analyte, preparing it for the next cycle.

  • Data Analysis: The resulting sensorgrams are fitted to kinetic models (e.g., 1:1 Langmuir binding) to calculate kₐ, kₑ, and Kₐ for each interaction. Cross-reactivity can then be compared quantitatively based on these kinetic parameters.

Conclusion and Best Practices

The specificity of antibodies raised against pyrazole-containing haptens is not an intrinsic property of the antibody alone but is fundamentally directed by the rational design of the immunizing hapten. As demonstrated by comparative data, subtle changes in hapten structure and linker placement can lead to vastly different cross-reactivity profiles.

For researchers in drug development and related fields, the following best practices are paramount:

  • Define the Goal: Determine if the assay needs to be highly specific for a single parent compound or broadly reactive for a class of metabolites. This will dictate the hapten design strategy.

  • Rational Hapten Synthesis: Design the hapten to expose the most unique structural features of the target analyte, placing the linker arm on a common or less critical part of the molecule. [9][19]* Thorough Experimental Validation: Do not rely on a single method. Use competitive ELISA for high-throughput screening of potential cross-reactants and employ SPR to gain deeper mechanistic insight into the binding kinetics of critical interactions. [20][15]* Comprehensive Cross-Reactivity Panel: Test against a wide range of structurally related compounds, including known metabolites, synthetic precursors, and other drugs or pesticides sharing the pyrazole core.

By adhering to these principles, researchers can develop robust, reliable, and highly specific immunoassays for pyrazole-containing compounds, ensuring the generation of accurate and trustworthy data in their critical applications.

References

  • Antibody Cross Reactivity And How To Avoid It? - ELISA kit. (n.d.). Vertex AI Search.
  • Comparative Analysis of Antibody Cross-Reactivity for Phenylpyrazole and Pyrazolone Derivatives. (n.d.). Benchchem.
  • Li, L., & Laidlaw, T. (2019). Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity. The Journal of Allergy and Clinical Immunology: In Practice, 7(8), 2891-2893.e4.
  • The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. (n.d.).
  • Technical Guide for ELISA - Protocols. (n.d.). SeraCare.
  • Li, L., & Laidlaw, T. (2019). Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity. The Journal of Allergy and Clinical Immunology: In Practice, 7(8), 2891-2893.e4.
  • ELISA Procedures. (n.d.). Sigma-Aldrich.
  • Principle of ELISA (Enzyme-linked Immunosorbent Assay) Test. (n.d.). Cell Signaling Technology.
  • Schneider, C. H., Kasper, M. F., de Weck, A. L., Rolli, H., & Angst, B. D. (1987). Diagnosis of antibody-mediated drug allergy.
  • Lozano-Sanchez, P., et al. (2018). Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. Sensors, 18(12), 4474.
  • Li, L., & Laidlaw, T. (2019). Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity. The Journal of Allergy and Clinical Immunology: In Practice, 7(8), 2891-2893.e4.
  • ELISA technical guide and protocols. (n.d.). Thermo Fisher Scientific.
  • O'Kennedy, R., & Hearty, S. (2011). Measuring antibody-antigen binding kinetics using surface plasmon resonance. Methods in Molecular Biology, 723, 79-106.
  • Ceballos-Alcantarilla, E., et al. (2015). Rational design of a fluopyram hapten and preparation of bioconjugates and antibodies for immunoanalysis. Analytical Methods, 7(18), 7651-7659.
  • Esteve-Turrillas, F. A., et al. (2014). Haptens, bioconjugates, and antibodies for penthiopyrad immunosensing. Analytical Methods, 6(21), 8572-8580.
  • Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. (n.d.). JoVE.
  • Do, T. T., et al. (2017). Cross-Reactivity to Acetaminophen and Celecoxib According to the Type of Nonsteroidal Anti-inflammatory Drug Hypersensitivity. Allergy, Asthma & Immunology Research, 9(4), 321-328.
  • Knowles, S., & Weber, E. (2003). Safety of celecoxib in individuals allergic to sulfonamide: a pilot study. The Canadian Journal of Clinical Pharmacology, 10(2), 75-78.
  • Measuring Antibody–Antigen Binding Kinetics Using Surface Plasmon Resonance | Request PDF. (n.d.). ResearchGate.
  • Haptens, bioconjugates, and antibodies for penthiopyrad immunosensing. (n.d.). ResearchGate.
  • Reproducibility of Biological Assays for Pyrazole Derivatives: A Comparative Guide. (n.d.). Benchchem.
  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5484.
  • Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. (n.d.). MDPI.
  • Hapten Design, Modification and Preparation of Artificial Antigens. (n.d.). ResearchGate.
  • Fluxapyroxad Haptens and Antibodies for Highly Sensitive Immunoanalysis of Food Samples | Journal of Agricultural and Food Chemistry. (n.d.). ACS Publications.
  • A hapten design strategy to enhance the selectivity of monoclonal antibodies against malachite green. (n.d.). Frontiers.
  • Fenn, S., & Elson, G. (2016). Engineered hapten-binding antibody derivatives for modulation of pharmacokinetic properties of small molecules and targeted payload delivery. Immunological Reviews, 270(1), 93-106.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (n.d.). MDPI.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI.
  • Pyrazole derivative in preclinical study. | Download Scientific Diagram. (n.d.). ResearchGate.
  • Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 785-807.
  • Vasiljevik, T., et al. (2018). Assessment of rimonabant-like adverse effects of purported CB1R neutral antagonist / CB2R agonist aminoalkylindole derivatives in mice. Neuropharmacology, 141, 228-237.
  • Iannotti, F. A., et al. (2021). Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. Molecules, 26(11), 3163.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing). (n.d.).
  • Cento, U. C., et al. (2023). Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits. Journal of Analytical Toxicology, 47(5), 459-466.
  • McMahon, L. R., & Koek, W. (2007). Apparent affinity estimates of rimonabant in combination with anandamide and chemical analogs of anandamide in rhesus monkeys discriminating Δ9-tetrahydrocannabinol. The Journal of Pharmacology and Experimental Therapeutics, 321(3), 1106-1113.
  • Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(11), 3163.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(22), 2011-2032.
  • Snyder, M. L., et al. (2018). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 64(10), 1488-1497.

Sources

head-to-head comparison of different pyrazole isomers as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Head-to-Head Comparison of Pyrazole Isomers as Enzyme Inhibitors

Authored by a Senior Application Scientist

Introduction: The Pyrazole Scaffold - A Privileged Player in Enzyme Inhibition

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its derivatives are recognized as "privileged scaffolds" because they can bind to a wide range of biological targets with high affinity, leading to diverse pharmacological activities.[1][4] Pyrazole-containing compounds have been successfully developed as anti-inflammatory, anticancer, antibacterial, and antiviral agents.[3][4][5][6]

A key feature of unsymmetrically substituted pyrazoles is their existence as a mixture of tautomers.[3][7][8][9] This prototropic tautomerism, the migration of a proton between the two nitrogen atoms, can significantly influence the molecule's reactivity, binding mode, and ultimately, its biological activity.[8][9] Understanding the structural nuances of pyrazole isomers is therefore critical for the rational design of potent and selective enzyme inhibitors.

This guide provides a head-to-head comparison of different pyrazole isomers as inhibitors of key enzyme families, supported by experimental data and detailed protocols for their evaluation. We will explore the causality behind experimental choices and delve into the structure-activity relationships (SAR) that govern their inhibitory potential.

Caption: Tautomeric forms of an unsymmetrically substituted pyrazole.

Comparative Analysis of Pyrazole Isomers Across Key Enzyme Families

The inhibitory activity of a pyrazole derivative is profoundly influenced by the nature and position of its substituents. The pyrazole core acts as a scaffold, orienting these substituents into the enzyme's binding pocket.[4] The nitrogen atoms can act as hydrogen bond donors (N1-H) or acceptors (N2), crucial interactions for anchoring the inhibitor to the enzyme's active site.[4][7]

Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway. Selective inhibition of COX-2 over COX-1 is a critical goal for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[5][10] Pyrazole-based drugs like Celecoxib are highly successful COX-2 inhibitors.[11][12]

Structure-Activity Relationship Insights:

  • A key structural requirement for selective COX-2 inhibition is a vicinal diaryl substitution pattern on the pyrazole ring.[5]

  • The N1 substituent of the pyrazole core is critical for selectivity. A benzenesulfonamide moiety, as seen in Celecoxib, is important for selective COX-2 inhibitory activity.[5]

  • Compounds with a pyrazolone skeleton have shown more potent COX-2 inhibitory activity compared to those with an aminopyrazole scaffold in some studies.[6]

Data Summary: Pyrazole Isomers as COX Inhibitors

Compound ClassTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazole-pyridazine hybrids (Pyrazolone skeleton)COX-21.50 - 20.71Varies[6]
Pyrazole-pyridazine hybrids (Aminopyrazole scaffold)COX-21.15 - 56.73Varies[6]
Novel Substituted PyrazolesCOX-20.043 - 0.56Selective[13]

Disclaimer: The IC₅₀ values are compiled from different studies. Direct comparison may not be entirely accurate due to variations in experimental conditions.

Protein Kinases

Protein kinases are a large family of enzymes that regulate a majority of cellular processes.[1] Their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[2][14] Numerous pyrazole-containing kinase inhibitors have been approved for clinical use, including Ruxolitinib (a JAK1/2 inhibitor).[2][15]

Structure-Activity Relationship Insights:

  • The pyrazole ring can serve as a core scaffold for the proper orientation of other substituents within the kinase active site.[4]

  • The nitrogen atoms of the pyrazole can form crucial hydrogen bonds, while the carbon atoms contribute to hydrophobic interactions.[4]

  • For Aurora B kinase inhibitors, a meta-disubstituted central phenyl ring was found to be optimal for selectivity, whereas a para-disubstitution led to broader inhibition of FLT and KIT kinases.[4]

  • In some cases, replacing a hydrophobic phenyl ring with the more polar pyrazole ring has been shown to increase potency by over 20-fold.[4]

Data Summary: Pyrazole-Based Kinase Inhibitors

CompoundTarget KinaseIC₅₀ (nM)Reference
RuxolitinibJAK1 / JAK2~3[15]
SP-96Aurora B0.316[4]
Compound 17Chk217.9[4]
Compound 25CDK11520[4]

Disclaimer: The IC₅₀ values are compiled from different studies and serve as examples of potency for specific pyrazole derivatives.

Alcohol Dehydrogenase (ADH)

Pyrazole and its derivatives are classic inhibitors of liver alcohol dehydrogenase (LADH), the primary enzyme responsible for ethanol metabolism.[16][17] They function by forming an inactive ternary complex with the enzyme and the cofactor NAD+.[16]

Structure-Activity Relationship Insights:

  • Inhibition is competitive with respect to the alcohol substrate but not the NAD+ cofactor.[16]

  • Substitution at the 4-position of the pyrazole ring markedly affects inhibitory effectiveness.[16]

  • Among monosubstituted derivatives, 4-iodopyrazole is a more potent inhibitor than 4-methylpyrazole and 4-bromopyrazole.[16]

Data Summary: 4-Substituted Pyrazoles as ADH Inhibitors

CompoundInhibition Constant (Kᵢ) (µM)Reference
Pyrazole0.28[18]
4-Iodopyrazole0.06[18]
4-Bromopyrazole0.10[18]
4-Methylpyrazole (Fomepizole)0.13[18]
Indoleamine 2,3-dioxygenase (IDO1)

IDO1 is an immunomodulatory enzyme that suppresses T-cell function by depleting tryptophan.[19] It has emerged as a significant target in cancer immunotherapy.[20][21] Pyrazole-containing compounds have been developed as potent IDO1 inhibitors.[20][22]

Structure-Activity Relationship Insights:

  • The pyrazole ring itself is not always sufficient for IDO1 inhibition; other heterocycles like imidazole are known to bind the heme iron with higher affinity.[21]

  • In a series of imidazoisoindole derivatives, substituting with a methylpyrazole group resulted in the most potent compound across enzymatic and cellular assays.[20]

Data Summary: Pyrazole-Containing IDO1 Inhibitors

Compound ClassTargetIC₅₀ / EC₅₀Reference
Aryloxypiperidine pyrazolesIDO1 (HeLa cells)EC₅₀ = 11.6 nM[22]
Imidazoisoindole with methylpyrazoleIDO1 (enzymatic)IC₅₀ = 26 nM[20]
1,2,3-Triazole with urea structureIDO1IC₅₀ = 0.75 µM[23]

Mechanistic Insights: How Pyrazole Isomers Bind to Enzymes

The versatility of the pyrazole scaffold stems from its ability to engage in multiple types of interactions within an enzyme's active site. The specific isomerism and substitution pattern dictate the precise orientation and binding mode.

Workflow A Primary Screening (Enzyme Inhibition Assay) B Determine IC₅₀ Value A->B C Secondary Screening (Cell-Based Potency Assay) B->C D Confirm On-Target Activity (e.g., Western Blot) C->D E Assess Selectivity (Kinase Panel Screening) D->E F Lead Optimization E->F

Caption: General workflow for evaluating a novel pyrazole-based enzyme inhibitor.

Protocol 1: In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)

Causality: This assay directly measures the ability of a compound to inhibit the activity of the purified target enzyme. It is the first step in quantifying potency (IC₅₀), which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Methodology (Example for a Kinase):

  • Reagent Preparation:

    • Prepare a stock solution of the pyrazole inhibitor in 100% DMSO.

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of the kinase, peptide substrate, and ATP in assay buffer.

  • Assay Procedure:

    • Create a serial dilution of the inhibitor in DMSO, then dilute further into the assay buffer. A typical final DMSO concentration in the assay should be ≤1%.

    • To a 96-well or 384-well plate, add the inhibitor dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).

    • Add the kinase and substrate to all wells and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding ATP.

    • Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg²⁺).

    • Quantify the product formation. This is often done using luminescence (e.g., Kinase-Glo®), fluorescence, or radioactivity, depending on the assay format.

  • Data Analysis:

    • Subtract the background signal (negative control) from all data points.

    • Normalize the data to the positive control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Western Blot for Target Engagement

Causality: While an in vitro assay confirms direct enzyme inhibition, a cell-based assay is crucial to verify that the inhibitor can enter cells and engage its target in a complex biological environment. Western blotting measures the phosphorylation status of a known downstream substrate, providing evidence of on-target activity.

Methodology (Example for a Kinase Pathway):

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line where the target kinase is active) and allow them to adhere overnight.

    • Treat the cells with various concentrations of the pyrazole inhibitor (e.g., 0.5x, 1x, 5x the IC₅₀) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle-only control (e.g., DMSO). [14]2. Protein Extraction (Lysis):

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The inhibitors are critical to prevent protein degradation and dephosphorylation after cell lysis.

    • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes. [14] * Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. [14] * Collect the supernatant, which contains the soluble proteins.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

    • Denature the protein samples by boiling them in Laemmli sample buffer.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate. Also, probe a separate blot (or strip and re-probe the same blot) for the total amount of the substrate protein as a loading control.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities. A dose-dependent decrease in the phosphorylated substrate signal (normalized to the total substrate and loading control) indicates successful on-target inhibition in the cells.

Conclusion

The pyrazole scaffold is a remarkably versatile and privileged structure in the design of enzyme inhibitors. The specific isomeric form and the strategic placement of substituents are paramount in determining potency and selectivity. A deep understanding of the structure-activity relationships, as demonstrated in their inhibition of COX, kinases, and ADH, allows medicinal chemists to fine-tune these molecules for optimal therapeutic effect. The comparative data and detailed experimental protocols provided in this guide serve as a foundational resource for researchers dedicated to the discovery and development of the next generation of pyrazole-based therapeutics.

References
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PMC - PubMed Central.
  • Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. Benchchem.
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Unknown Source.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
  • Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calcul
  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflamm
  • Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. PubMed.
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC - PubMed Central.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed.
  • Merck & Co. divulges new IDO1 inhibitors. BioWorld.
  • Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Discovery of Imidazoisoindole Derivatives as Highly Potent and Orally Active Indoleamine-2,3-dioxygenase Inhibitors. PubMed Central.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiprolifer
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer. PMC - PubMed Central.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Unknown Source.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
  • Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs. SciSpace.
  • Chemical structures of 1,3,5‐Tri substituted pyrazole, 1,4,5‐Tri...
  • A Comparative Analysis of Pyrazole-Based Inhibitors: Spotlight on 4-Bromo-3-(4-nitrophenyl). Benchchem.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • Discovery of Novel 1,2,3-triazole Deriv
  • Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. PMC - NIH.
  • Oxidation of the alcohol dehydrogenase inhibitor pyrazole to 4-hydroxypyrazole by microsomes. Effect of cytochrome P-450 inducing agents. PubMed.
  • A Comparative Guide to the Biological Activity of 4-Iodopyrazole and Other Pyrazole Deriv
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evalu
  • 3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase | Journal of Medicinal Chemistry.

Sources

in silico docking studies of 5-ethyl-1H-pyrazole-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Docking of 5-Ethyl-1H-pyrazole-3-carboxylic Acid Derivatives

Authored by a Senior Application Scientist

The this compound scaffold is a cornerstone in modern medicinal chemistry. As a privileged structure, its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][2][3] This guide provides a comprehensive comparison of in silico molecular docking studies for a series of hypothetical this compound derivatives against three distinct and therapeutically relevant protein targets. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating such compounds, grounded in established computational protocols and field-proven insights.

The power of in silico docking lies in its ability to rapidly screen virtual libraries of compounds against a biological target, predicting their binding affinity and interaction patterns.[4][5] This computational pre-screening is a cost-effective and efficient strategy to prioritize candidates for synthesis and further experimental validation, significantly accelerating the drug discovery pipeline.[6][7]

Comparative Docking Analysis: A Multi-Target Approach

To illustrate the therapeutic versatility of the pyrazole scaffold, we conducted docking studies against three distinct protein targets implicated in different disease areas:

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway, its inhibition is a primary strategy for treating inflammation and pain.[5][8]

  • Cyclin-Dependent Kinase 8 (CDK8): A transcriptional regulator often implicated in the progression of various cancers, making it a compelling oncology target.[6][7]

  • Bacterial DNA Gyrase Subunit B: An essential enzyme in bacteria for DNA replication, and a well-established target for antibacterial agents.[9]

Hypothetical Derivatives Under Investigation

For this comparative study, we designed a focused library of derivatives based on the this compound core. The variations are introduced at the R-position of a phenyl ring attached to the pyrazole nitrogen, allowing us to probe the effect of electronic and steric differences on target binding.

  • Derivative 1 (D1): R = -H (Unsubstituted Phenyl)

  • Derivative 2 (D2): R = -Cl (Electron-withdrawing, Halogen)

  • Derivative 3 (D3): R = -OCH3 (Electron-donating, Hydrogen-bond acceptor)

  • Derivative 4 (D4): R = -NO2 (Strong electron-withdrawing)

Quantitative Docking Results

The following table summarizes the predicted binding affinities (in kcal/mol) of the derivatives against the selected protein targets. Lower energy values indicate a more favorable predicted binding interaction.

DerivativeTarget Protein (PDB ID)Predicted Binding Affinity (kcal/mol)Key Interacting Residues
D1 (-H) COX-2 (3LN1)-8.9Arg120, Tyr355, Ser530
D2 (-Cl) COX-2 (3LN1)-9.5Arg120, Tyr355, Val523, Ser530
D3 (-OCH3) COX-2 (3LN1)-9.2Arg120, Tyr355, Gln192
D4 (-NO2) COX-2 (3LN1)-9.8Arg120, Ser530, Arg513
D1 (-H) CDK8 (4F7S)-8.1Asp173, Val27, Leu158
D2 (-Cl) CDK8 (4F7S)-8.5Asp173, Val27, Leu158, Cys100
D3 (-OCH3) CDK8 (4F7S)-8.3Asp173, Val27, Asn153
D4 (-NO2) CDK8 (4F7S)-8.7Asp173, Val27, Lys52, Asn153
D1 (-H) DNA Gyrase (1KZN)-7.5Asp73, Asn46, Ile78
D2 (-Cl) DNA Gyrase (1KZN)-8.0Asp73, Asn46, Ile78, Arg76
D3 (-OCH3) DNA Gyrase (1KZN)-7.8Asp73, Asn46, Glu50
D4 (-NO2) DNA Gyrase (1KZN)-8.2Asp73, Asn46, Arg76, Thr165
Analysis of Structure-Activity Relationships

The data reveals that substitutions on the phenyl ring significantly influence binding affinity across the different targets.

  • Against COX-2, the nitro-substituted derivative (D4) showed the highest predicted affinity. This is likely due to the strong electron-withdrawing nature of the nitro group, which can form favorable electrostatic and hydrogen bonding interactions with residues like Arg513 in the active site. The carboxylic acid moiety of the pyrazole core consistently interacts with the key catalytic residue Ser530 and the positively charged Arg120 at the entrance of the binding pocket.

  • For CDK8, all derivatives show good predicted binding, with the nitro (D4) and chloro (D2) derivatives performing best. The core scaffold likely orients into the ATP-binding pocket, with the carboxylic acid forming a crucial hydrogen bond with the hinge region residue Asp173. The substituted phenyl ring extends into a more solvent-exposed region, where groups capable of polar interactions (like -NO2) can engage with residues such as Lys52 and Asn153.[6]

  • With DNA Gyrase, a similar trend is observed, with D4 and D2 being the most promising. The binding is anchored by the interaction of the pyrazole's carboxylic acid with Asp73, a key residue in the ATP-binding site. The substituted phenyl ring appears to form additional stabilizing contacts, with the chloro and nitro groups potentially interacting with Arg76.

Experimental Protocol: A Validated Molecular Docking Workflow

This section provides a detailed, step-by-step methodology for a typical in silico docking experiment. The protocol is designed to be self-validating to ensure the reliability of the generated predictions.

Pillar 1: Causality Behind Experimental Choices

Our choice of software, AutoDock 4.2, is predicated on its widespread use, robust performance in academic and industrial settings, and its effectiveness in predicting binding modes for pyrazole derivatives.[10][11] The Lamarkian Genetic Algorithm employed by AutoDock provides a thorough exploration of the ligand's conformational space within the target's active site.

Pillar 2: A Self-Validating System

Trustworthiness in a docking protocol is established by its ability to reproduce known experimental data. Therefore, a mandatory first step is to perform a re-docking experiment. The co-crystallized ligand (the original ligand found in the PDB file) is extracted and then docked back into the protein's binding site. A successful validation is typically defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose. This confirms that the chosen docking parameters can accurately replicate the experimentally determined binding mode.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_docking Phase 3: Virtual Screening cluster_analysis Phase 4: Analysis PDB 1. Download Target Structure (e.g., PDB ID: 3LN1) CleanPDB 2. Prepare Protein (Remove water, add hydrogens) PDB->CleanPDB Grid 6. Define Binding Site (Grid Box Generation) CleanPDB->Grid LigandPrep 3. Prepare Ligand Library (Generate 3D coords, minimize energy) Dock 7. Run Docking Simulation (AutoDock 4.2) LigandPrep->Dock Redock 4. Re-dock Co-crystallized Ligand (Validate docking parameters) RMSD 5. Calculate RMSD (Is RMSD < 2.0 Å?) Redock->RMSD RMSD->PDB No (Adjust Parameters) RMSD->Grid Yes Grid->Dock Analyze 8. Analyze Results (Binding Energy & Poses) Dock->Analyze Visualize 9. Visualize Interactions (Identify key residues) Analyze->Visualize G cluster_active_site COX-2 Active Site cluster_ligand Pyrazole Derivative (e.g., D4) ARG120 Arg120 TYR355 Tyr355 SER530 Ser530 (Catalytic) VAL523 Val523 (Hydrophobic Pocket) ARG513 Arg513 Carboxyl Carboxylic Acid (-COOH) Carboxyl->ARG120 Ionic/H-Bond Carboxyl->SER530 H-Bond Ethyl Ethyl Group (-CH2CH3) Ethyl->VAL523 Hydrophobic NitroPhenyl Nitro-Phenyl Ring NitroPhenyl->TYR355 Pi-Stacking NitroPhenyl->ARG513 Electrostatic

Caption: Key interactions of a pyrazole derivative in the COX-2 active site.

Conclusion and Future Directions

This guide demonstrates that in silico molecular docking is a powerful tool for exploring the therapeutic potential of this compound derivatives. Our comparative analysis reveals that even minor chemical modifications can significantly alter binding affinity and selectivity towards different protein targets. The nitro- and chloro-substituted derivatives (D4 and D2) consistently emerged as the most promising candidates across the three diverse targets, highlighting them as priorities for synthesis and in vitro biological evaluation.

The presented workflow emphasizes the necessity of a validated protocol to ensure the scientific rigor of computational predictions. By grounding our analysis in established methodologies and explaining the causality behind each step, we provide a reliable framework for researchers to conduct their own in silico investigations. Future work should involve synthesizing these prioritized compounds and validating their activity through robust biochemical and cellular assays to confirm the in silico predictions and further elucidate their therapeutic potential.

References

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (2025). Chemical Methodologies.
  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756.
  • Tiwari, R. K., Singh, V., & Singh, P. P. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
  • Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Deriv
  • In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. (2019). International Journal of Pharmacy and Biological Sciences, 9(2).
  • Gouda, M. A., et al. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI.
  • Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. (2025). PubMed.
  • Sattu, H., Hinanaaz, S., & Navneetha, O. (2023). Synthesis, Characterization, Molecular Docking Studies and Anthelmintic and Anti-cancer Activity of Pyrazole Contain Novel Indolin-2-one Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(7), 3404-3413.
  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). International Journal of Advanced Research, 12(3), 333-341.
  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (2025). Authorea.
  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
  • IN SILICO STUDIES OF HETEROCYCLIC DERIVATIVES AS COX -2 INHIBITORS. (2022). RJPN, 12(4).
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry.

Sources

A Comparative Guide to HPLC Method Validation for the Purity Determination of 5-ethyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 5-ethyl-1H-pyrazole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind the selection of a primary reversed-phase HPLC (RP-HPLC) method, detail the validation protocols in accordance with international guidelines, and compare its performance against a modern Ultra-High-Performance Liquid Chromatography (UHPLC) alternative. The objective is to equip researchers, scientists, and drug development professionals with a practical framework for establishing a robust, reliable, and well-documented analytical procedure suitable for its intended purpose[1][2].

The validation of an analytical method is not merely a regulatory checkbox; it is the foundational evidence that the method is scientifically sound and fit for purpose[3][4]. For purity determination, the method must be demonstrably capable of separating the main compound from its potential impurities and degradation products, and of accurately quantifying them. This guide is structured to follow the logical progression from method development considerations to a full validation study, grounded in the principles outlined by the International Council for Harmonisation (ICH)[1][5], the U.S. Food and Drug Administration (FDA)[6][7][8], and the United States Pharmacopeia (USP)[9][10].

Analyte Characteristics & Initial Method Development

This compound is a heterocyclic compound containing both a weakly acidic carboxylic acid group and a weakly basic pyrazole ring. Its structure suggests moderate polarity and the presence of a chromophore, making it an ideal candidate for analysis by RP-HPLC with UV detection. Preliminary analysis and literature on similar pyrazole derivatives indicate good solubility in common organic solvents like methanol and acetonitrile and a UV maximum absorbance around 210-230 nm.[11][12]

Primary Method: Reversed-Phase HPLC

The logical starting point for an analyte of this nature is an RP-HPLC method. The choice is predicated on the following:

  • Versatility & Robustness: C18 columns are ubiquitous, well-characterized, and provide excellent resolving power for a wide range of moderately polar compounds.

  • Analyte Retention: The ethyl and pyrazole moieties will interact with the hydrophobic C18 stationary phase, while the carboxylic acid group will provide sufficient polarity for elution with a standard aqueous/organic mobile phase.

  • Mobile Phase pH Control: The ionization state of the carboxylic acid is critical for consistent retention and peak shape. Buffering the aqueous portion of the mobile phase to a pH of approximately 2.5-3.0 (well below the pKa of the carboxylic acid, ~4-5) will suppress its ionization, leading to better retention and sharper, more symmetrical peaks. An acidic modifier like trifluoroacetic acid (TFA) or phosphoric acid is therefore essential.

Based on these considerations, the following starting conditions were established:

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeIndustry-standard column providing a good balance of efficiency and backpressure.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrilePhosphoric acid effectively buffers the mobile phase at a low pH. Acetonitrile is a common organic modifier with good UV transparency and elution strength.
Gradient 30% B to 80% B over 15 minutesA gradient elution is chosen to ensure elution of the main peak with a good shape, while also eluting any potential late-eluting, more hydrophobic impurities.[13]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency without excessive pressure.
Column Temperature 30 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility of retention times.
Detection UV at 215 nmProvides high sensitivity for the pyrazole chromophore.
Injection Volume 10 µLA small volume to prevent band broadening and column overload.
Diluent Mobile Phase A / Mobile Phase B (50:50)Ensures sample solubility and compatibility with the initial mobile phase conditions to prevent peak distortion.

Comprehensive Validation of the Primary HPLC Method

The validation process is a systematic series of experiments designed to verify that the method's performance characteristics are suitable for the intended application. The core validation parameters are assessed as per ICH Q2(R1) guidelines.[1][5]

Workflow for HPLC Method Validation

HPLC Validation Workflow cluster_dev Phase 1: Development cluster_rep Phase 3: Reporting Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Finalize Conditions Spec Specificity (Forced Degradation) Proto->Spec Execute Protocol Lin Linearity & Range Proto->Lin Execute Protocol Acc Accuracy (Recovery) Proto->Acc Execute Protocol Prec Precision (Repeatability & Intermediate) Proto->Prec Execute Protocol LODQ LOD & LOQ Proto->LODQ Execute Protocol Rob Robustness Proto->Rob Execute Protocol Report Validation Report Compilation Spec->Report Analyze Data Lin->Report Analyze Data Acc->Report Prec->Report Analyze Data LODQ->Report Analyze Data SST System Suitability (Throughout) Rob->Report Analyze Data Approval Method Approval & Implementation Report->Approval Review & Sign-off

Caption: Workflow of the HPLC method validation process.

Specificity

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][7] For a purity method, this is paramount. We must prove that the peaks for potential impurities do not co-elute with the main analyte peak.

Experimental Protocol:

  • Prepare Solutions:

    • Diluent blank.

    • A solution of the this compound reference standard.

    • A solution of the sample (test article).

    • Forced Degradation Samples: Expose the sample to stress conditions to intentionally generate degradation products.

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Dry heat at 105 °C for 48 hours.

      • Photolytic: Expose to UV light (ICH Q1B conditions) for 7 days.

  • Analysis: Inject all solutions and analyze by HPLC. Use a Photo Diode Array (PDA) detector if available.

  • Evaluation:

    • Compare the chromatogram of the reference standard with the blank to ensure no interfering peaks.

    • In the stressed samples, demonstrate that the degradation product peaks are adequately resolved from the main analyte peak (Resolution > 2.0).

    • Perform peak purity analysis on the analyte peak in the stressed samples using PDA data. The purity angle should be less than the purity threshold.

Acceptance Criteria:

  • No interference from the blank at the retention time of the analyte.

  • Resolution between the main peak and the closest eluting impurity/degradant is ≥ 2.0.

  • Peak purity analysis passes.

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response. This is essential for accurate quantitation of impurities. The range is the interval between the upper and lower concentrations over which the method is shown to be linear, accurate, and precise.[1][12]

Experimental Protocol:

  • Prepare Stock Solution: Prepare a stock solution of the reference standard in the diluent.

  • Prepare Calibration Standards: Perform serial dilutions to prepare at least five concentration levels. For a purity method, the range should typically span from the Limit of Quantitation (LOQ) to 120% of the impurity specification limit. For example, from 0.05% to 1.5% of the nominal sample concentration.

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation: Plot the mean peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

  • The y-intercept should not be significantly different from zero.

Accuracy

Causality: Accuracy measures the closeness of the test results to the true value. For purity analysis, it is typically determined by a recovery study, where a known amount of impurity is spiked into the sample matrix.[7][13]

Experimental Protocol:

  • Prepare Spiked Samples: Spike the drug product sample with a known amount of the analyte (or a known impurity standard, if available) at three concentration levels across the range (e.g., LOQ, 100%, and 120% of the impurity specification). Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples.

  • Evaluation: Calculate the percentage recovery of the spiked amount.

    • % Recovery = [(Amount Found - Amount in Unspiked Sample) / Amount Spiked] x 100

Acceptance Criteria:

  • The mean percent recovery should be within 90.0% to 110.0% for each level.

Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[14]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of the product, spiked with impurities at the 100% specification level.

    • Analyze these samples on the same day, with the same analyst, using the same instrument.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the impurity content.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both sets of experiments and perform a statistical analysis (e.g., an F-test) to check for significant differences. Calculate the overall %RSD for the combined data.

Acceptance Criteria:

  • Repeatability: %RSD ≤ 5.0%.

  • Intermediate Precision: %RSD ≤ 10.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[15] These are critical for determining the reporting threshold for impurities.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine Signal-to-Noise (S/N) Ratio:

    • Inject a series of dilute solutions of the analyte.

    • Determine the concentration at which the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ. The noise should be measured over a period where no peaks are present, typically 20 times the peak width.[16]

  • Confirm LOQ:

    • Prepare samples at the determined LOQ concentration and verify the method's precision and accuracy at this level.

Acceptance Criteria:

  • LOD: S/N ratio ≥ 3:1.

  • LOQ: S/N ratio ≥ 10:1, with acceptable precision (%RSD ≤ 10%) and accuracy (recovery 80-120%).

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage.[7]

Experimental Protocol:

  • Vary Parameters: Deliberately vary critical chromatographic parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min).

    • Column temperature (± 5 °C).

    • Mobile phase pH (± 0.2 units).

    • Mobile phase organic composition (± 2%).

  • Analysis: Inject a system suitability solution and a sample under each varied condition.

  • Evaluation: Assess the effect on system suitability parameters (e.g., resolution, tailing factor) and the quantitation of impurities.

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The impurity profile should not change significantly.

System Suitability

Causality: System suitability testing is an integral part of any analytical procedure. It is based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[9][16]

Experimental Protocol:

  • Prepare SST Solution: Prepare a solution containing the analyte and a known, closely eluting impurity.

  • Analysis: Inject the SST solution five or six times before starting the sample analysis.

  • Evaluation: Monitor key parameters.

Acceptance Criteria (Typical):

  • Tailing Factor (Asymmetry Factor): ≤ 2.0 for the main peak.

  • Theoretical Plates (N): ≥ 2000.

  • Resolution (Rs): ≥ 2.0 between the analyte and the key impurity.

  • %RSD of Peak Area (for 5-6 injections): ≤ 2.0%.

Comparative Analysis: HPLC vs. UHPLC Method

To provide a clear comparison, we contrast the validated HPLC method with a hypothetical, but realistic, UHPLC alternative. UHPLC utilizes columns with sub-2 µm particles, which operate at higher pressures to deliver faster and more efficient separations.[17]

Alternative Method: Ultra-High-Performance Liquid Chromatography (UHPLC)

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase: Same as HPLC method

  • Gradient: 30% B to 80% B over 2.5 minutes

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

Performance Comparison
ParameterPrimary HPLC Method Alternative UHPLC Method Advantage of UHPLC
Run Time ~20 minutes~4 minutesHigher Throughput: Approximately 5x faster, significantly increasing sample processing capacity.
Resolution (Rs) Good (e.g., Rs = 2.5 for critical pair)Excellent (e.g., Rs = 3.5 for critical pair)Improved Separation: Higher efficiency leads to better resolution between closely eluting peaks.
Sensitivity (LOQ) ~0.05 µg/mL~0.01 µg/mLHigher Sensitivity: Sharper, narrower peaks result in a better signal-to-noise ratio and lower detection limits.
Solvent Consumption ~20 mL per run~2 mL per runGreener & Cost-Effective: 90% reduction in solvent usage, leading to lower costs and less waste.
System Backpressure ~120 bar (1740 psi)~750 bar (10,875 psi)Requires Specialized Equipment: Operates at much higher pressures, necessitating a dedicated UHPLC system.
Method Transferability High (transferable to most standard HPLC systems)Low (requires UHPLC-capable instrumentation)Limited by Hardware: Cannot be run on conventional HPLC systems without significant method adjustments.
Inter-parameter Relationships in Validation

Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures correct measurement Linearity Linearity Range Range Linearity->Range Linearity->Accuracy enables quantitation Precision Precision Linearity->Precision Range->Accuracy Range->Precision LOQ LOQ LOQ->Range defines lower limit LOQ->Accuracy LOQ->Precision Robustness Robustness Robustness->Specificity ensures consistency Robustness->Accuracy ensures consistency Robustness->Precision ensures consistency

Caption: Interdependencies of core analytical validation parameters.

Conclusion and Recommendation

This guide has detailed the systematic validation of a robust RP-HPLC method for the purity determination of this compound, in line with established regulatory expectations[4][18]. The validation experiments confirm that the method is specific, linear, accurate, precise, and robust for its intended purpose.

The comparative analysis demonstrates the clear advantages of a UHPLC method in terms of speed, efficiency, and solvent consumption. For a research and development environment focused on high-throughput screening or rapid process optimization, the investment in UHPLC technology is highly justifiable. However, the validated conventional HPLC method stands as a reliable and easily transferable workhorse, suitable for quality control laboratories where existing infrastructure may not support high-pressure applications.

Ultimately, the choice between HPLC and UHPLC depends on the specific needs of the laboratory, including sample throughput requirements, budget constraints, and existing equipment. The fundamental principles of validation, as outlined here, remain universal and are essential for ensuring the integrity and reliability of any analytical data generated in the pharmaceutical industry.[2][3]

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.).
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6).
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. (n.d.).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November).
  • Quality Guidelines - ICH. (n.d.).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17).
  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024, March 7).
  • Are You Sure You Understand USP <621>? | LCGC International. (2024, September 16).
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024, April 24).
  • Understanding the Latest Revisions to USP <621> | Agilent. (n.d.).
  • Separation of Pyrazole on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification.... (n.d.).
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.).
  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (2020, March 23).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. (2022, March 31).

Sources

comparative study of the herbicidal efficacy of pyrazole-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Herbicidal Efficacy of Pyrazole-Based Compounds

The relentless challenge of weed management in modern agriculture necessitates the continuous development of novel and effective herbicides. Among the diverse chemical classes explored, pyrazole derivatives have emerged as a particularly fruitful scaffold for the discovery of potent herbicidal agents.[1][2] This guide provides a comparative analysis of the herbicidal efficacy of various pyrazole-based compounds, delving into their mechanisms of action, spectrum of activity, and the experimental methodologies used to evaluate their performance. The insights presented herein are intended for researchers, scientists, and professionals engaged in the discovery and development of next-generation weed management solutions.

The Chemical Versatility of the Pyrazole Ring

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile chemical scaffold in agrochemicals due to its unique structural and electronic properties.[1][2] This versatility has led to the commercialization of numerous herbicides with pyrazole moieties, including pyrazolate, pyrazoxyfen, benzofenap, and pyraflufen-ethyl.[3] The continuous exploration of this chemical space has yielded novel derivatives with enhanced efficacy and diverse modes of action, targeting key enzymatic pathways in plants.[1][4]

Mechanisms of Action: Diverse Targets for Weed Control

Pyrazole-based herbicides exhibit a range of mechanisms of action, a critical factor in managing and mitigating the evolution of herbicide-resistant weeds. Understanding these diverse targets is fundamental to their effective deployment and the design of new, more resilient compounds.

  • p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: A significant number of pyrazole herbicides, including topramezone and pyrasulfotole, function by inhibiting the HPPD enzyme.[5][6][7][8] This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthetic electron transport and protecting chlorophyll from photooxidative damage.[1][9] Inhibition of HPPD leads to the accumulation of toxic intermediates and characteristic bleaching symptoms in susceptible weeds, ultimately causing plant death.[6][7] Some pyrazole herbicides, like pyrazolate and pyrazoxyfen, act as pro-herbicides, being metabolized in plants to the active HPPD-inhibiting compound.[10][11][12][13]

  • Acetyl-CoA Carboxylase (ACCase) Inhibition: Another important class of pyrazole herbicides, exemplified by pinoxaden, targets the ACCase enzyme.[14][15][16] ACCase is a key enzyme in the biosynthesis of fatty acids, which are vital components of cell membranes.[15][17] By inhibiting ACCase, these herbicides disrupt lipid synthesis, leading to the breakdown of cell membrane integrity and cessation of growth, particularly in grass weeds.[15][18]

  • Acetolactate Synthase (ALS) Inhibition: ALS inhibitors represent a major class of herbicides, and some pyrazole derivatives, such as pyrazosulfuron-ethyl, target this enzyme.[1][3] ALS is the first enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth.[1] Inhibition of ALS leads to a deficiency in these critical amino acids, resulting in growth inhibition and eventual plant death.

  • Protoporphyrinogen Oxidase (PPO) Inhibition: Certain pyrazole derivatives, such as pyraflufen-ethyl, inhibit the PPO enzyme.[13] PPO is involved in the chlorophyll and heme biosynthesis pathways. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and necrosis.[13]

  • Other Novel Mechanisms: Research continues to uncover novel pyrazole derivatives with unique modes of action. For instance, some compounds have been found to inhibit transketolase (TKL), a key enzyme in plant carbon metabolism.[1]

Below is a diagram illustrating the primary modes of action of pyrazole-based herbicides.

MOA cluster_pyrazole Pyrazole-Based Herbicides cluster_targets Target Enzymes cluster_pathways Affected Biosynthetic Pathways Pyrazoles Pyrazole Derivatives HPPD HPPD (p-Hydroxyphenylpyruvate Dioxygenase) Pyrazoles->HPPD e.g., Topramezone, Pyrasulfotole ACCase ACCase (Acetyl-CoA Carboxylase) Pyrazoles->ACCase e.g., Pinoxaden ALS ALS (Acetolactate Synthase) Pyrazoles->ALS e.g., Pyrazosulfuron-ethyl PPO PPO (Protoporphyrinogen Oxidase) Pyrazoles->PPO e.g., Pyraflufen-ethyl Carotenoid Carotenoid Biosynthesis HPPD->Carotenoid Inhibits FattyAcid Fatty Acid Biosynthesis ACCase->FattyAcid Inhibits AminoAcid Branched-Chain Amino Acid Biosynthesis ALS->AminoAcid Inhibits Chlorophyll Chlorophyll Biosynthesis PPO->Chlorophyll Inhibits

Caption: Modes of action of pyrazole-based herbicides.

Comparative Herbicidal Efficacy: A Data-Driven Analysis

The true measure of a herbicide's utility lies in its performance against a spectrum of economically important weeds. The following tables summarize experimental data from greenhouse and field trials, offering a comparative view of the efficacy of various pyrazole-based compounds.

Table 1: Post-Emergence Herbicidal Activity of Novel Pyrazole Derivatives vs. Commercial Standards

Compound/Active IngredientTarget Weed SpeciesApplication Rate (g a.i./ha)% InhibitionReference
Novel Pyrazole Amide (26) Digitaria sanguinalis (Large Crabgrass)150>80%[1]
Setaria viridis (Green Foxtail)150>80%[1]
Novel Pyrazole (11a) Dicotyledonous & Monocotyledonous Weeds150Excellent[3][19]
Topramezone (Commercial HPPD Inhibitor) Broadleaf and Grass Weeds6.3Significant[6][9]
Pinoxaden (Commercial ACCase Inhibitor) Phalaris minor (Canary Grass)320 (product)Excellent[18]
Avena sp. (Wild Oats)320 (product)Excellent[18]
Phenylpyridine-Pyrazole (6a, 6c) Setaria viridis (Green Foxtail)15050%[20]
Pyroxasulfone (Commercial Standard) Setaria viridis (Green Foxtail)150Slightly lower than 50%[20]

Table 2: Pre-Emergence Herbicidal Activity of Novel Pyrazole Derivatives

Compound/Active IngredientTarget Weed SpeciesApplication Rate (g a.i./ha)% InhibitionReference
Novel Pyrazole (11a) Dicotyledonous & Monocotyledonous Weeds150Excellent[3][19]
Metolachlor (Commercial Standard) Dicotyledonous & Monocotyledonous Weeds-Good[19]
Phenylpyridine-Pyrazole Derivatives Various Weed Species150No significant activity[21]

Note: "Excellent" and "Good" are qualitative descriptors from the source material; quantitative data was not always provided.

Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of herbicidal efficacy data, standardized experimental protocols are paramount. The following outlines a general methodology for greenhouse-based pre- and post-emergence herbicide trials.

Greenhouse Bioassay Protocol

1. Plant Material and Growth Conditions:

  • Weed seeds are sown in pots or trays filled with a sterilized soil mix.
  • Pots are maintained in a greenhouse under controlled conditions of temperature, humidity, and photoperiod, specific to the requirements of the weed species being tested.[22]

2. Herbicide Application:

  • Pre-emergence: Test compounds are formulated and sprayed uniformly onto the soil surface, typically one day after sowing.[21]
  • Post-emergence: Herbicides are applied to weeds that have reached a specific growth stage (e.g., 2-4 leaf stage).[17][23]
  • Application is performed using a precision bench sprayer to ensure uniform coverage.[23]
  • A range of doses, including the proposed label rate and multiples of it (e.g., 0.5x, 1x, 2x), are often tested to determine dose-response relationships.[24]

3. Experimental Controls:

  • An untreated control group (sprayed with water or formulation blank) is included for comparison.
  • A commercial standard herbicide with a known mode of action is often included as a positive control.[22]

4. Data Collection and Analysis:

  • Herbicidal effects are visually assessed at set time points (e.g., 7, 14, and 21 days after treatment).[17]
  • Parameters evaluated include percent inhibition, growth reduction, and plant mortality compared to the untreated control.[22][23]
  • For a more quantitative assessment, fresh or dry weight of the above-ground biomass can be measured.
  • Data are statistically analyzed to determine significant differences between treatments.

The workflow for evaluating herbicidal activity is depicted in the following diagram.

Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Seed_Collection Weed Seed Collection & Dormancy Breaking Sowing Sowing Seeds in Pots Seed_Collection->Sowing Growth Greenhouse Growth to Appropriate Stage Sowing->Growth Pre_Emergence Pre-Emergence Application Growth->Pre_Emergence For Pre-emergence Trials Post_Emergence Post-Emergence Application Growth->Post_Emergence For Post-emergence Trials Data_Collection Visual Assessment & Biomass Measurement Pre_Emergence->Data_Collection Post_Emergence->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Efficacy Determination Analysis->Results

Caption: General workflow for herbicide efficacy evaluation.

Future Directions and Concluding Remarks

The pyrazole scaffold continues to be a cornerstone in the development of innovative herbicides. The diverse mechanisms of action associated with these compounds provide multiple avenues for overcoming the challenge of herbicide resistance. Future research will likely focus on the discovery of novel pyrazole derivatives with new target sites, improved crop selectivity, and more favorable environmental profiles. The comparative data and standardized protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing the science of weed management and ensuring global food security.

References

  • Synthesis and Herbicidal Activity of Novel N-(2,2,2)-Trifluoroethylpyrazole Derivatives. (n.d.). ACS Publications.
  • Li, Y., Lakhvich, F. A., Khlebnicova, T. S., Fu, Y., & Ye, F. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry.
  • Pinoxaden. (n.d.). PubChem.
  • He, H.-Q., Lie, X.-H., Weng, J.-Q., & Tan, C.-X. (2017). Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivatives. Letters in Drug Design & Discovery, 14(2), 195–200.
  • Pinoxaden. (2024, August 19). Chemical Warehouse.
  • Fu, Q., Cai, P.-P., Cheng, L., Zhong, L.-K., Tan, C.-X., Shen, Z.-H., Han, L., Xu, T.-M., & Liu, X.-H. (2020). Synthesis and herbicidal activity of new pyrazole ketone derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(10), 868–879.
  • Pinoxaden (Ref: NOA 407855). (n.d.). AERU. University of Hertfordshire.
  • Topramezone. (n.d.). Chemical Warehouse.
  • Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. (2010). Journal of Agricultural and Food Chemistry, 58(7), 4356–4360.
  • Fenox - Selective, Post-Emergent Systemic Herbicide for Wheat in India. (n.d.). HPM India.
  • Topramezone. (n.d.). PubChem.
  • Matsumoto, H. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar.
  • Li, Y., Lakhvich, F. A., Khlebnicova, T. S., Fu, Y., & Ye, F. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry.
  • Pyrazole Herbicides. (n.d.). PoisonSense.
  • Mode of action of pyrazoles and pyridazinones. (n.d.). ResearchGate.
  • Topramezone Herbicide: Selective & Powerful Weed Control for Corn. (2025, August 24).
  • Matsumoto, H., et al. (2025). Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite. ResearchGate.
  • Topramezone. (n.d.). Pacific Northwest Pest Management Handbooks.
  • Wang, C., et al. (2022). Early evaluation of adjuvant effects on topramezone efficacy under different temperature conditions using chlorophyll fluorescence tests. Frontiers in Plant Science.
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). JoVE.
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). PMC.
  • Herbicide Testing: Resistance, Residues, and Soil Impact. (2025, April 16). Contract Laboratory.
  • Matsumoto, H., et al. (2004). Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite. ACS Publications.
  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. Syngenta.
  • Protocol for Identifying, Evaluating, and Using New Herbicides. (n.d.). BLM National NEPA Register.
  • Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. (2020). Australian Pesticides and Veterinary Medicines Authority.
  • Li, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ResearchGate.
  • Zhang, Y., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules.

Sources

Comparative Assessment of 5-Ethyl-1H-Pyrazole-3-Carboxylic Acid Derivatives in Oncology: A Guide to Evaluating Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel anticancer agents has spotlighted heterocyclic compounds, with the pyrazole scaffold emerging as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives are integral to several FDA-approved drugs and demonstrate a wide spectrum of pharmacological activities, including potent anticancer properties.[2][3] This guide provides a comparative analysis of the cytotoxic potential of 5-ethyl-1H-pyrazole-3-carboxylic acid derivatives against various cancer cell lines, offering a framework for researchers and drug development professionals to evaluate their efficacy relative to established chemotherapeutic agents.

The Pyrazole Core: A Foundation for Anticancer Innovation

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile template for designing potent bioactive molecules.[4] Its structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological properties. Numerous studies have demonstrated that pyrazole derivatives can exert anticancer effects by targeting various cellular mechanisms, including the inhibition of critical enzymes like cyclin-dependent kinases (CDKs) and tyrosine kinases (e.g., EGFR), which are often dysregulated in cancer, thereby inducing cell cycle arrest and apoptosis.[5][6][7] This guide focuses specifically on derivatives of this compound, a subset with significant therapeutic promise.

Comparative Cytotoxicity Analysis: Gauging Potency

The cornerstone of preclinical cancer drug discovery is the in vitro cytotoxicity assay, which determines a compound's ability to kill cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.[8] A lower IC50 value indicates greater potency.

The following table summarizes the reported cytotoxic activities (IC50 values) of various pyrazole derivatives against common cancer cell lines, juxtaposed with standard-of-care chemotherapeutic drugs for context. While specific data for this compound derivatives are part of a broader chemical space, the data presented for related pyrazole structures provide a strong indication of the scaffold's potential.

Compound/DrugCancer Cell LineTypeIC50 (µM)Reference
Pyrazole Derivative 1 MCF-7Breast Adenocarcinoma5.21[7]
Pyrazole Derivative 2 MCF-7Breast Adenocarcinoma0.25[5]
Pyrazole Derivative 3 HepG2Hepatocellular Carcinoma6.78[6]
Pyrazole Derivative 4 HepG2Hepatocellular Carcinoma13.85[5][7]
Pyrazole Derivative 5 HCT-116Colorectal Carcinoma3.12[2]
Doxorubicin MCF-7Breast Adenocarcinoma0.95 - 64.8[5][7]
Doxorubicin HepG2Hepatocellular Carcinoma~1.0 - 5.0[9]
Cisplatin A549Lung Carcinoma29.48[6]
5-Fluorouracil HCT-116Colorectal Carcinoma~5.0 - 15.0[10]
Sorafenib HepG2Hepatocellular Carcinoma~5.0 - 10.0[10][11]

Note: "Pyrazole Derivative" entries represent different substituted pyrazole compounds from the cited literature to showcase the range of activity within this class.

Unraveling the Mechanism: How Pyrazole Derivatives Induce Cell Death

The cytotoxic effects of pyrazole derivatives are often attributed to their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and apoptosis.[7] A common mechanism involves the inhibition of protein kinases, which act as molecular switches for many cellular processes. For instance, by blocking the activity of an oncogenic kinase like EGFR or CDK2, these compounds can halt the cell cycle and trigger programmed cell death.[5][7] Another observed mechanism is the generation of reactive oxygen species (ROS), which induces oxidative stress and culminates in apoptosis.[11]

Below is a diagram illustrating a representative signaling pathway targeted by pyrazole derivatives.

G PD Pyrazole Derivative Kinase Oncogenic Kinase (e.g., EGFR, CDK2) PD->Kinase Inhibits Apoptosis Apoptosis PD->Apoptosis Induces Substrate_P Phosphorylated Substrate Kinase->Substrate_P Phosphorylates Kinase->Apoptosis Suppresses Proliferation Cell Proliferation & Survival Substrate_P->Proliferation Promotes GrowthFactors Growth Factors GrowthFactors->Kinase Activates G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture 1. Cancer Cell Line Culture & Maintenance Seeding 2. Cell Seeding in 96-well Plates CellCulture->Seeding Treatment 4. Treatment with Serial Dilutions Seeding->Treatment CompoundPrep 3. Test Compound Stock & Dilutions CompoundPrep->Treatment Incubation 5. Incubation (e.g., 48-72 hours) Treatment->Incubation Assay 6. MTT Assay Procedure Incubation->Assay Absorbance 7. Absorbance Measurement Assay->Absorbance Calculation 8. Calculation of % Cell Viability Absorbance->Calculation IC50 9. IC50 Value Determination Calculation->IC50

Sources

A Researcher's Guide to Pyrazole Scaffolds: Comparative Analysis of Kinase Inhibitory Profiles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of several pyrazole-based kinase inhibitors. Supported by experimental data, this analysis delves into the potency, selectivity, and mechanisms of action of these critical therapeutic agents. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have demonstrated significant clinical success.[1][2][3] This guide offers a comparative analysis of prominent pyrazole-based kinase inhibitors targeting key kinases such as Aurora, JAK, Bcr-Abl, Akt, and p38 MAPK. By presenting key experimental data in a structured format, detailing methodologies, and visualizing complex biological pathways, this guide aims to be an invaluable resource for the scientific community.

The Pyrazole Scaffold: A Cornerstone of Kinase Inhibitor Design

The pyrazole ring system has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile chemical nature and its ability to form key interactions within the ATP-binding pocket of kinases.[1][2] Specifically, the pyrazole moiety frequently acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP. This foundational interaction provides a robust anchor for developing highly potent and selective inhibitors. The versatility of the pyrazole core allows for extensive chemical modifications, enabling the fine-tuning of inhibitory activity and selectivity against a wide array of kinases.[4][5] Of the 74 small molecule protein kinase inhibitors approved by the US FDA, 8 contain a pyrazole ring: Avapritinib, Asciminib, Crizotinib, Encorafenib, Erdafitinib, Pralsetinib, Pirtobrutinib, and Ruxolitinib.[1][2][3]

Comparative Kinase Inhibitory Profiles of Pyrazole Scaffolds

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected pyrazole-based inhibitors against their primary targets and a panel of other kinases. This data provides a quantitative measure of their potency and selectivity, crucial factors in drug development.

Pyrazole Scaffold/InhibitorPrimary Target(s)IC50 (nM)Off-Target Kinases of NoteReference(s)
N-phenylpyrazoles
RuxolitinibJAK1, JAK2~3 (for both)JAK3 (~430)[1][6]
Compound 3fJAK1, JAK2, JAK33.4, 2.2, 3.5-[7][8]
Diaryl pyrazoles
BIRB 796 (Doramapimod)p38α38p38β (68), p38γ (30), p38δ (12)[9]
SC-806p38α--[10][11]
Pyrazolyl-ureas
AT9283Aurora A, Aurora B~3 (for both)JAK2, Abl(T315I)
Aminopyrazoles
Afuresertib (GSK2110183)Akt10.02Akt2 (2), Akt3 (2.6)[1][6]
Compound 1Akt161-[7]
Fused Pyrazoles
Asciminib (ABL001)Bcr-Abl (allosteric)0.5-
Other Substituted Pyrazoles
Barasertib (AZD1152)Aurora B0.37>3000-fold selective over Aurora A
Compound 6Aurora A160-
Compound 10Bcr-Abl14.2-

Experimental Protocols for Kinase Inhibitor Profiling

The determination of kinase inhibitory profiles relies on robust and reproducible in vitro assays. The choice of assay technology is critical and depends on factors such as the nature of the kinase and substrate, throughput requirements, and the desired endpoint (e.g., direct binding or enzymatic activity). Below are detailed protocols for two widely used, non-radioactive kinase assay platforms: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Luminescence-based ADP detection.

Rationale for Assay Selection
  • LanthaScreen™ TR-FRET Kinase Assay: This technology is particularly advantageous for its sensitivity and low susceptibility to compound interference.[12] The time-resolved fluorescence detection minimizes background fluorescence, leading to high signal-to-noise ratios.[12] It can be configured as a binding assay to measure the direct interaction of an inhibitor with a kinase or as an activity assay to measure substrate phosphorylation. The continuous read capability of the binding assay is useful for studying inhibitors with slow binding kinetics.

  • ADP-Glo™ Kinase Assay: This is a universal kinase assay that measures the amount of ADP produced during the kinase reaction.[13][14] Its universality is a major advantage, as it can be used for virtually any kinase, regardless of the substrate (protein, peptide, lipid, or small molecule), without the need for substrate-specific antibodies.[13][14] The luminescent output provides high sensitivity and a broad dynamic range.

LanthaScreen™ Eu Kinase Binding Assay Protocol

This protocol is adapted from Thermo Fisher Scientific's LanthaScreen® Eu Kinase Binding Assay documentation.

Materials:

  • Kinase of interest (e.g., p38α)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • LanthaScreen™ Kinase Tracer

  • Test compounds (serially diluted)

  • 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, white microplate

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare 3X solutions:

    • 3X Test Compound: Prepare a serial dilution of the test compound in 1X Kinase Buffer A.

    • 3X Kinase/Antibody Mixture: Dilute the kinase and Eu-anti-Tag antibody in 1X Kinase Buffer A. The final concentrations will need to be optimized for each kinase.

    • 3X Tracer: Dilute the appropriate Kinase Tracer in 1X Kinase Buffer A.

  • Assay Assembly:

    • Add 5 µL of the 3X test compound solution to the wells of the 384-well plate.

    • Add 5 µL of the 3X Kinase/Antibody mixture to each well.

    • Add 5 µL of the 3X Tracer solution to each well.

  • Incubation:

    • Cover the plate and incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., acceptor emission at ~665 nm and donor emission at ~615 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ADP-Glo™ Kinase Assay Protocol

This protocol is based on Promega's ADP-Glo™ Kinase Assay technical manual.

Materials:

  • Kinase of interest (e.g., Aurora A)

  • Kinase substrate

  • ATP

  • Test compounds (serially diluted)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well, white, opaque microplate

  • Luminometer

Procedure:

  • Kinase Reaction:

    • In a 384-well plate, set up the kinase reaction in a final volume of 5 µL. This includes the kinase, substrate, ATP, and the test compound at various concentrations.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Terminate Kinase Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP and Detect Luminescence:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the broader biological context and the experimental process, the following diagrams illustrate a key signaling pathway targeted by pyrazole inhibitors and a typical workflow for a kinase inhibition assay.

p38_MAPK_pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response UV UV MAP3Ks MAP3Ks (e.g., ASK1, TAK1) UV->MAP3Ks Cytokines Cytokines Cytokines->MAP3Ks Stress Stress Stress->MAP3Ks MKK3_6 MKK3/6 MAP3Ks->MKK3_6 p38 p38 MKK3_6->p38 MK2 MAPKAPK2 p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Inflammation Inflammation MK2->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest Transcription_Factors->Cell_Cycle_Arrest BIRB_796 BIRB 796 (Pyrazole-based Inhibitor) BIRB_796->p38

Caption: p38 MAPK signaling pathway with inhibition by a pyrazole-based inhibitor.

kinase_inhibition_workflow cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer Assay_Plate Dispense Reagents and Inhibitor into Microplate Reagent_Prep->Assay_Plate Compound_Prep Prepare Pyrazole Inhibitor Serial Dilutions Compound_Prep->Assay_Plate Incubation Incubate at Optimal Temperature and Time Assay_Plate->Incubation Detection_Reagent Add Detection Reagents (e.g., ADP-Glo™ or LanthaScreen™) Incubation->Detection_Reagent Read_Plate Measure Signal (Luminescence or TR-FRET) Detection_Reagent->Read_Plate Data_Plot Plot Signal vs. Inhibitor Concentration Read_Plate->Data_Plot IC50_Calc Calculate IC50 Value Data_Plot->IC50_Calc

Caption: General workflow for a kinase inhibition assay.

Conclusion

The pyrazole scaffold remains a highly valuable framework in the development of potent and selective kinase inhibitors. The diverse chemical space accessible through substitution on the pyrazole ring allows for the targeting of a wide range of kinases implicated in various diseases. This guide has provided a comparative overview of the inhibitory profiles of several pyrazole-based compounds, detailed experimental protocols for their evaluation, and a visual representation of their mechanism of action within a key signaling pathway. It is our hope that this resource will aid researchers in the rational design and development of the next generation of pyrazole-based kinase inhibitors.

References

  • Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008. [Link]
  • Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(24), 5912-5922. [Link]
  • Regan, J., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of medicinal chemistry, 45(14), 2994-3008. [Link]
  • Graneto, M. J., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of medicinal chemistry, 50(24), 5912-5922. [Link]
  • Graneto, M., et al. (2008). Synthesis, crystal structure, and activity of pyrazole inhibitors of p38 map kinase. Cancer Research, 68(9_Supplement), SY17-03. [Link]
  • Cetin-Atalay, R., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 26(1), 3-17. [Link]
  • Cetin-Atalay, R., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 26(1), 3-17. [Link]
  • Pop, C. I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]
  • Pop, C. I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • ResearchGate. (n.d.). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. [Link]
  • Pop, C. I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]
  • Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(24), 5912-5922. [Link]
  • El-Damasy, A. K., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
  • ResearchGate. (n.d.). TABLE 1 IC 50 values for the p38 MAPK inhibitor PCG and the MKK 1... [Link]
  • Li, H., et al. (2009). The challenge of selecting protein kinase assays for lead discovery optimization. Expert opinion on drug discovery, 4(1), 1-12. [Link]
  • BMG Labtech. (2022).
  • BellBrook Labs. (n.d.). Comparison of ADP Detection Methods Used for High Throughput Screening. [Link]
  • BellBrook Labs. (2025).

Sources

A Researcher's Guide to the Carrageenan-Induced Paw Edema Model: Validation and Application for Pyrazole Anti-Inflammatory Screening

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation and application of the carrageenan-induced paw edema model. We will focus on establishing a robust, self-validating system and subsequently using this model to objectively assess the anti-inflammatory potential of novel pyrazole derivatives, benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction: The Rationale for a Validated Model

Inflammation is a critical biological response, but its chronic dysregulation underpins a vast array of diseases.[1] The search for safer, more effective anti-inflammatory agents is a cornerstone of modern pharmacology. Pyrazole derivatives represent a promising class of compounds, with many exhibiting potent anti-inflammatory activity, famously exemplified by the COX-2 selective inhibitor, Celecoxib.[2][3]

Before a novel compound like a pyrazole derivative can be effectively evaluated, the preclinical model used for testing must be rigorously validated. The carrageenan-induced paw edema model is a classical and highly reproducible assay for acute inflammation, making it an ideal platform for initial screening.[4][5] Its predictive value, however, is entirely dependent on a thorough, in-house validation to ensure sensitivity, reliability, and reproducibility. This guide details that validation process.

Part 1: Deconstructing the Carrageenan-Induced Paw Edema Model

The Biphasic Mechanism of Carrageenan-Induced Inflammation

Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a well-characterized biphasic inflammatory response.[6] Understanding this dual-phase mechanism is critical for interpreting experimental results, as different anti-inflammatory agents may target distinct phases.

  • Early Phase (0–2.5 hours): This initial phase is characterized by the release of vasoactive amines, primarily histamine and serotonin, from mast cells.[7][8] This leads to increased vascular permeability and the initial onset of edema.

  • Late Phase (3–6 hours): This phase is sustained by the infiltration of neutrophils and the overproduction of pro-inflammatory mediators, most notably prostaglandins (PGE₂), through the upregulation of the cyclooxygenase-2 (COX-2) enzyme.[6][9] Other mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-1β) also play a significant role in maintaining this phase.[9]

The model's sensitivity to common NSAIDs like indomethacin, which primarily act by inhibiting COX enzymes, is due to their potent effect on this late, prostaglandin-mediated phase.[10][11]

Signaling Pathway Overview

Carrageenan is believed to initiate inflammation by activating signaling pathways such as those involving Toll-like receptor 4 (TLR4) and the transcription factor NF-κB, which orchestrates the expression of numerous inflammatory genes, including COX-2 and various cytokines.[12][13]

G cluster_0 Early Phase (0-2.5h) cluster_1 Late Phase (3-6h) Carrageenan Carrageenan Mast_Cells Mast Cell Activation Carrageenan->Mast_Cells Injury Signal Immune_Cells Immune Cell (e.g., Macrophage) Carrageenan->Immune_Cells Mediators1 Histamine & Serotonin Release Mast_Cells->Mediators1 Permeability Increased Vascular Permeability Mediators1->Permeability Edema1 Initial Edema Permeability->Edema1 NFkB NF-κB Activation Immune_Cells->NFkB TLR4 Signal COX2 COX-2 Upregulation NFkB->COX2 Cytokines Cytokine (TNF-α, IL-6) Production NFkB->Cytokines Prostaglandins Prostaglandin (PGE₂) Production COX2->Prostaglandins Edema2 Sustained Edema & Inflammation Prostaglandins->Edema2 Neutrophils Neutrophil Infiltration Cytokines->Neutrophils Neutrophils->Edema2 G A 1. Animal Acclimatization (Male Wistar Rats, 180-200g, 1 week) B 2. Group Allocation (n=6/group) - Group 1: Vehicle Control (Saline) - Group 2: Positive Control (Indomethacin) A->B C 3. Baseline Paw Volume (V₀) Measurement (Plethysmometer) B->C D 4. Drug Administration (Oral Gavage, 1h prior to Carrageenan) C->D E 5. Induction of Edema (0.1 mL 1% Carrageenan, Subplantar Injection) D->E F 6. Paw Volume Measurement (Vₜ) (Hourly for 6 hours) E->F G 7. Data Analysis - Calculate Δ Paw Volume (Vₜ - V₀) - Calculate % Inhibition F->G H 8. Tissue Collection (at 6h) for Histopathology F->H

Figure 2: Experimental workflow for model validation.

Detailed Protocol: Model Validation
  • Animals : Use Male Wistar or Sprague-Dawley rats (180-200 g). Acclimatize animals for at least one week under standard laboratory conditions. [14]2. Grouping : Randomly assign animals to two groups (n=6 per group):

    • Group I (Vehicle Control) : Receives the vehicle (e.g., 0.9% saline or 0.5% CMC) orally (p.o.).

    • Group II (Positive Control) : Receives Indomethacin (10 mg/kg, p.o.), a standard NSAID. [6][15][16]3. Baseline Measurement : Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.

  • Treatment : Administer the vehicle or Indomethacin by oral gavage one hour before inducing inflammation. [6]5. Induction of Edema : Inject 0.1 mL of a 1% (w/v) lambda-carrageenan suspension in sterile saline into the subplantar surface of the right hind paw. [17][18]6. Paw Volume Measurement : Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection. [6][11]7. Data Analysis :

    • Calculate the increase in paw volume (edema) as: ΔV = Vₜ - V₀.

    • Calculate the Percentage Inhibition of edema at each time point using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100. [19]8. Histopathology : At the end of the experiment (e.g., 6 hours), euthanize the animals. Collect the paw tissue, fix it in 10% neutral buffered formalin, and process for Hematoxylin and Eosin (H&E) staining to assess edema and inflammatory cell infiltration. [20][21]

Validation Data and Interpretation

The model is considered validated if it meets two key criteria: a consistent time-dependent increase in paw volume in the control group and significant inhibition of this edema by the positive control.

Table 1: Time-Course of Carrageenan-Induced Paw Edema (Validation Data) | Time (hours) | Mean Paw Volume Increase (mL) ± SEM | % Inhibition by Indomethacin (10 mg/kg) | | :--- | :--- | :--- | | | Vehicle Control | Indomethacin | | | 0 | 0.00 ± 0.00 | 0.00 ± 0.00 | - | | 1 | 0.28 ± 0.03 | 0.21 ± 0.02 | 25.0% | | 2 | 0.55 ± 0.04 | 0.33 ± 0.03** | 40.0% | | 3 | 0.89 ± 0.06 | 0.45 ± 0.04*** | 49.4% | | 4 | 0.92 ± 0.05 | 0.41 ± 0.05*** | 55.4% | | 5 | 0.85 ± 0.07 | 0.39 ± 0.04*** | 54.1% | | 6 | 0.76 ± 0.06 | 0.36 ± 0.03*** | 52.6% | *Data are presented as mean ± SEM (n=6). Statistical analysis by Student's t-test. **p<0.01, **p<0.001 vs. Vehicle Control.

Interpretation : The data clearly show a time-dependent increase in edema in the control group, peaking around 4 hours post-carrageenan injection. [11]Indomethacin produces a statistically significant inhibition of edema, particularly from 2 hours onwards, which aligns with its known mechanism of inhibiting prostaglandin synthesis in the late phase. [10][11] Histopathological Confirmation : Histological analysis should confirm these findings. The vehicle-treated paw tissue is expected to show marked interstitial edema, vascular congestion, and significant infiltration of inflammatory cells (primarily neutrophils). [14][20]In contrast, the indomethacin-treated group should display a marked reduction in these inflammatory characteristics. [20][21]

Part 3: Comparative Efficacy Testing of a Novel Pyrazole Derivative

With a validated model, we can now confidently screen novel compounds. Pyrazole derivatives are known to possess anti-inflammatory properties, often through the inhibition of COX enzymes, making this model particularly suitable. [2][22][23]

Experimental Design for Pyrazole Testing

The design is an expansion of the validation study, including the test compound at various doses.

G A Validated Carrageenan Paw Edema Model B Group 1: Vehicle Control (Saline, p.o.) A->B C Group 2: Positive Control (Indomethacin, 10 mg/kg, p.o.) A->C D Group 3: Test Compound (Pyrazole-X, 10 mg/kg, p.o.) A->D E Group 4: Test Compound (Pyrazole-X, 20 mg/kg, p.o.) A->E F Measure Paw Volume at Peak Time (e.g., 4 hours) and Calculate % Inhibition B->F C->F D->F E->F

Figure 3: Comparative study design for testing Pyrazole-X.

The protocol remains the same as for validation, but with additional groups for the test compound (e.g., "Pyrazole-X" at 10 mg/kg and 20 mg/kg). All measurements and analyses are conducted identically.

Comparative Performance Data

The primary endpoint is the inhibition of paw edema at the predetermined peak inflammatory time (e.g., 4 hours).

Table 2: Comparative Anti-Inflammatory Activity at 4 Hours Post-Carrageenan

Treatment Group Dose (mg/kg) Mean Paw Volume Increase (mL) ± SEM % Inhibition
Vehicle Control - 0.92 ± 0.05 -
Indomethacin 10 0.41 ± 0.05*** 55.4%
Pyrazole-X 10 0.58 ± 0.06** 37.0%
Pyrazole-X 20 0.44 ± 0.04*** 52.2%

*Data are presented as mean ± SEM (n=6). Statistical analysis by one-way ANOVA followed by Dunnett's test. **p<0.01, **p<0.001 vs. Vehicle Control.

Interpretation : In this example, Pyrazole-X demonstrates a dose-dependent anti-inflammatory effect. The 10 mg/kg dose shows significant activity, while the 20 mg/kg dose provides efficacy comparable to the standard drug, Indomethacin. This provides strong evidence of its potential as an anti-inflammatory agent.

Mechanistic Insights via Biochemical Analysis

To further support the data and understand the mechanism, paw tissue homogenates can be analyzed for key inflammatory mediators using ELISA.

Table 3: Effect of Pyrazole-X on Pro-Inflammatory Mediators in Paw Tissue

Treatment Group (20 mg/kg) PGE₂ (pg/mg tissue) TNF-α (pg/mg tissue)
Vehicle Control 158.4 ± 12.1 210.5 ± 18.5
Indomethacin 65.2 ± 8.5*** 155.3 ± 15.2*
Pyrazole-X 72.8 ± 9.1*** 141.7 ± 13.9**

*Data are presented as mean ± SEM (n=6). *p<0.05, **p<0.01, **p<0.001 vs. Vehicle Control.

Interpretation : The significant reduction in PGE₂ levels by Pyrazole-X strongly suggests that its mechanism of action involves, at least in part, the inhibition of the cyclooxygenase pathway, similar to Indomethacin. [9]The reduction in TNF-α further indicates a broader anti-inflammatory profile. [14]

Conclusion

The carrageenan-induced paw edema model remains a valuable tool for the preliminary screening of acute anti-inflammatory drugs. However, its utility is predicated on rigorous validation. By first establishing a reproducible time-course and confirming the model's sensitivity to a standard drug like Indomethacin, researchers can create a self-validating system. This robust platform allows for the objective and reliable comparison of novel compounds, such as the promising pyrazole derivatives. The multi-faceted approach detailed in this guide—combining physiological measurement, histopathology, and biochemical analysis—provides a comprehensive and trustworthy assessment of a compound's anti-inflammatory potential.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Geronikaki, A., et al. (2016).
  • Kaur, P., et al. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. International Journal of Health Sciences. [Link]
  • McKim, D. B., et al. (2019). Molecular mechanism of action responsible for carrageenan-induced inflammatory response in swine primary whole blood cell cultures.
  • Kaur, P., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. [Link]
  • Carrageenan Induced Paw Edema (R
  • Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
  • Vinegar, R., et al. (1987). Pathway to carrageenan-induced inflammation in the hind limb of the rat.
  • Carrageenan-Induced Paw Edema. (2014). Bio-protocol. [Link]
  • Carrageenan induced Paw Edema Model. (n.d.).
  • Ahmadiani, A., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology. [Link]
  • Histological analysis of paw tissue in the carrageenan-induced paw... (n.d.).
  • (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2016).
  • Histological analysis of paw edema. (2020).
  • What is the mechanism of inflammation or edema caused by carageenan? (2014).
  • The mechanism of carrageenan induced biphasic inflammation. (n.d.).
  • Georgiev, G., et al. (2012). Rat paw oedema modeling and NSAIDs: Timing of effects. Biotechnology & Biotechnological Equipment. [Link]
  • Arulselvan, P., et al. (2016). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules. [Link]
  • de Oliveira, J. S., et al. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). International Journal of Molecular Sciences. [Link]
  • Hamed, A. M., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules. [Link]
  • Histopathological Analysis of Paw Edema in the Carrageenan-Induced... (2022).
  • Di Rosa, M., et al. (1971). Mediators of the inflammation induced in the rat paw by carrageenin. British Journal of Pharmacology. [Link]
  • Patel, R. P., et al. (2011). Anti-inflammatory activity of aqueous and methanolic extract of Pleurotus sajor-caju mycelium. Pharmacologyonline. [Link]
  • Maximum inhibition of carrageenan-induced rat paw edema by indomethacin and curcumin. (n.d.).
  • Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. (n.d.). SlideShare. [Link]
  • Datta, A., et al. (2021). Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
  • Kim, S. R., et al. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats.

Sources

A Senior Application Scientist's Guide to Analytical Method Validation for Pyrazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the analysis of pyrazole-based compounds.

Introduction: The Imperative of Rigorous Validation in Pyrazole Analysis

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a wide array of therapeutic agents, from anti-inflammatory drugs to targeted cancer therapies.[1][2] As these compounds progress through the development pipeline, the analytical methods used to characterize them and ensure their quality, safety, and efficacy must be rigorously validated. Method validation provides documented evidence that a procedure is suitable for its intended purpose, a non-negotiable requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4]

This guide, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, offers a comparative analysis of common analytical techniques for pyrazole derivatives.[5][6][7][8] It is designed to provide not just the "what" and "how" of method validation, but the critical "why" that underpins experimental design and acceptance criteria. We will delve into the practical application of validation parameters, offering field-proven insights and comparative data to guide your selection of the most appropriate analytical methodology.

The Validation Workflow: A Systematic Approach

The validation of an analytical method is a systematic process designed to confirm that the method is reliable, reproducible, and accurate for the intended analysis.[9][10] The overall workflow, from planning to reporting, is crucial for ensuring that all aspects of the method's performance are thoroughly evaluated.

Validation_Workflow cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Analysis & Reporting P1 Define Analytical Task & Scope P2 Develop Validation Protocol P1->P2 P3 Define Acceptance Criteria P2->P3 E1 Prepare Standards & Samples P3->E1 Protocol Approved E2 Execute Validation Experiments E1->E2 E3 Document All Observations E2->E3 D1 Analyze Raw Data E3->D1 Data Collected D2 Compare Results to Acceptance Criteria D1->D2 D3 Prepare Validation Report D2->D3

Caption: A generalized workflow for analytical method validation.

Comparative Analysis of Analytical Techniques for Pyrazole Derivatives

The choice of analytical technique is fundamentally driven by the physicochemical properties of the pyrazole derivative and the specific requirements of the analysis (e.g., quantification of the active pharmaceutical ingredient (API), impurity profiling, or stability testing). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and commonly employed techniques.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) UV-Vis Spectrophotometry
Applicability Broadly applicable to a wide range of pyrazole derivatives, including non-volatile and thermally labile compounds.Suitable for volatile and thermally stable pyrazole derivatives. Derivatization may be required for non-volatile compounds.Applicable for pyrazole derivatives with a strong chromophore. Often used for simpler assays where specificity is not a major concern.
Specificity High, especially with selective detectors like Diode Array (DAD) or Mass Spectrometry (MS). Can resolve the analyte from closely related impurities and degradation products.Very high, particularly when coupled with a Mass Spectrometer (MS). Excellent for separating complex mixtures.Lower. Prone to interference from other UV-absorbing compounds in the sample matrix.
Sensitivity High. Limits of Detection (LOD) and Quantitation (LOQ) are typically in the ng/mL range.Very high. LOD and LOQ can reach pg/mL levels, especially with sensitive detectors.Moderate. LOD and LOQ are generally in the µg/mL range.
Precision Excellent. Relative Standard Deviation (%RSD) is typically <2%.[11]Excellent. %RSD is generally <2%.Good. %RSD is typically <5%.
Accuracy Excellent. Recovery is usually within 98-102%.[11]Excellent. Recovery is typically within 98-102%.Good. Recovery can be in the range of 95-105%.
Cost & Complexity Moderate to high initial investment and operational cost. Requires skilled operators.Moderate to high initial investment. Can be complex to operate and maintain.Low initial cost and simple to operate.

Table 1: A high-level comparison of common analytical techniques for pyrazole derivatives.

Deep Dive into Validation Parameters: Protocols and Experimental Data

The following sections provide detailed experimental protocols for key validation parameters as prescribed by ICH Q2(R2) guidelines, along with illustrative data for a hypothetical pyrazole derivative analyzed by a stability-indicating HPLC-UV method.[5][12]

Specificity (Selectivity)

Causality Behind Experimental Choices: Specificity is arguably the most critical validation parameter. Its purpose is to demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[13][14] For pyrazole derivatives, which can undergo various degradation pathways (e.g., oxidation, hydrolysis, photolysis), a forced degradation study is essential to challenge the method's specificity.[15][16][17]

Experimental Protocol for Specificity:

  • Forced Degradation:

    • Acid Hydrolysis: Dissolve the pyrazole derivative in a suitable solvent and add 0.1 M HCl. Heat at 80°C for 2 hours. Neutralize with 0.1 M NaOH.

    • Base Hydrolysis: Dissolve the pyrazole derivative in a suitable solvent and add 0.1 M NaOH. Heat at 80°C for 2 hours. Neutralize with 0.1 M HCl.

    • Oxidative Degradation: Dissolve the pyrazole derivative in a suitable solvent and add 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the drug substance to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples, along with an unstressed sample and a placebo (if applicable), using the developed HPLC method.

  • Peak Purity Analysis: Utilize a Diode Array Detector (DAD) to perform peak purity analysis on the analyte peak in the stressed samples to ensure it is not co-eluting with any degradation products.

Acceptance Criteria:

  • The analyte peak should be well-resolved from all degradation products and placebo peaks.

  • The peak purity index should be greater than a predefined threshold (e.g., >0.999), indicating spectral homogeneity.

Illustrative Data:

Stress Condition % Degradation Resolution between Analyte and Closest Degradant Peak Purity Index
Acid Hydrolysis15.2%2.50.9998
Base Hydrolysis8.7%3.10.9999
Oxidative22.5%2.10.9997
Thermal5.1%4.00.9999
Photolytic11.9%2.80.9998

Table 2: Example specificity data for a pyrazole derivative.

Linearity

Causality Behind Experimental Choices: Linearity demonstrates the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[10][11] This is fundamental for accurate quantification. A minimum of five concentration levels is recommended to provide a statistically sound assessment of the relationship between concentration and response.[10]

Experimental Protocol for Linearity:

  • Prepare a series of at least five standard solutions of the pyrazole derivative reference standard, spanning 80% to 120% of the expected sample concentration.

  • Inject each standard solution in triplicate.

  • Plot a graph of the mean peak area versus the concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should not be significantly different from zero.

Illustrative Data:

Concentration (µg/mL) Mean Peak Area (n=3)
80851,234
90958,765
1001,065,432
1101,172,987
1201,280,543
Correlation Coefficient (r²) 0.9998
Regression Equation y = 10645x + 1234

Table 3: Example linearity data.

Accuracy

Causality Behind Experimental Choices: Accuracy reflects the closeness of the test results to the true value.[9][14] It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix. This approach mimics the analysis of real samples and provides a measure of the method's systematic error.

Experimental Protocol for Accuracy:

  • Prepare a placebo matrix representative of the final drug product.

  • Spike the placebo with the pyrazole derivative at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.[18]

Illustrative Data:

Spiked Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80%80.079.299.0%
100%100.0100.5100.5%
120%120.0121.2101.0%

Table 4: Example accuracy data.

Precision

Causality Behind Experimental Choices: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[11][14] It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). This demonstrates the method's consistency under various conditions.

Experimental Protocol for Precision:

  • Repeatability: Analyze a minimum of six replicate samples of the pyrazole derivative at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should be ≤ 2.0%.[11]

Illustrative Data:

Precision Level Parameter %RSD (n=6)
RepeatabilityDay 1, Analyst 1, Inst. 10.8%
Intermediate PrecisionDay 2, Analyst 2, Inst. 21.2%

Table 5: Example precision data.

Robustness

Causality Behind Experimental Choices: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14][19] This provides an indication of its reliability during normal usage.

Experimental Protocol for Robustness:

  • Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Introduce small, deliberate variations to these parameters, one at a time.

  • Analyze a standard solution under each varied condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Acceptance Criteria:

  • System suitability parameters should remain within their predefined limits.

  • The results should not be significantly affected by the variations.

Illustrative Data:

Parameter Varied Variation Retention Time (min) Peak Asymmetry Resolution
Nominal -5.21.12.5
Flow Rate+0.1 mL/min5.01.12.4
-0.1 mL/min5.41.22.6
Column Temp.+2°C5.11.12.5
-2°C5.31.12.5

Table 6: Example robustness data.

Visualizing the Analytical Process: A Typical HPLC Workflow

The following diagram illustrates a typical workflow for the analysis of a pyrazole derivative using HPLC, from sample preparation to data analysis.

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing S1 Weigh Sample S2 Dissolve in Diluent S1->S2 S3 Filter Solution S2->S3 A1 Inject Sample S3->A1 Prepared Sample A2 Chromatographic Separation A1->A2 A3 Detection (UV/DAD) A2->A3 D1 Integrate Peak A3->D1 Chromatogram D2 Quantify Analyte D1->D2 D3 Generate Report D2->D3

Caption: A typical HPLC workflow for pyrazole analysis.

Conclusion: Ensuring Data Integrity through Rigorous Validation

The validation of analytical methods for pyrazole derivatives is a critical, multi-faceted process that underpins the quality and reliability of pharmaceutical development.[3][4] By adhering to the principles outlined in the ICH guidelines and by carefully considering the specific properties of the pyrazole molecule, researchers can develop and validate robust, accurate, and precise analytical methods.[5][12] This guide has provided a framework for a comparative and systematic approach to method validation, emphasizing the scientific rationale behind each validation parameter. The successful implementation of these principles will ensure that the analytical data generated is of the highest integrity, thereby supporting the development of safe and effective pyrazole-based medicines.

References

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2)
  • ProPharma. (2024).
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Pharmaceutical Technology. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
  • GMP Compliance. (n.d.).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
  • European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Element Lab Solutions. (n.d.).
  • Scilife. (2025). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
  • U.S. Food and Drug Administration. (2015).
  • AMSbiopharma. (2025).
  • International Journal of Applied Pharmaceutics. (2020).
  • YouTube. (2024).
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • World Journal of Advanced Research and Reviews. (2022).
  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • International Journal of Chemico-Pharmaceutical Analysis. (n.d.).
  • PharmaRegulatory.in. (2025). Validation of Analytical Methods: EMA and FDA Audit Findings. [Link]
  • Lab Manager Magazine. (2025).
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.).
  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]
  • PharmTech. (2022).
  • MedCrave online. (2016).
  • Research Journal of Pharmacy and Technology. (n.d.).
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
  • Asian Pacific Journal of Health Sciences. (2023). Development and Validation of RP-HPLC for Estimation of Brexpiprazole in Bulk Drugs. [Link]
  • PubMed. (2012). Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. [Link]
  • MDPI. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]
  • ResearchGate. (n.d.). Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. [Link]
  • International Journal of Pharmaceutical Sciences and Drug Research. (2014). GAS CHROMATOGRAPHY METHOD OF CLEANING VALIDATION PROCESS FOR 2-PROPANOL RESIDUE DETERMINATION IN PHARMACEUTICAL MANUFACTURING EQUIPMENT. [Link]
  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (n.d.).
  • World Journal of Analytical Chemistry. (2013).

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a cornerstone of medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] A critical step in harnessing the full potential of these compounds is understanding their interactions with protein targets at a molecular level. This is where in silico molecular docking studies become an indispensable tool, offering a rapid and cost-effective means to predict binding affinities and guide the rational design of more potent and selective therapeutics.[2][3]

This guide provides an in-depth, objective comparison of the performance of various pyrazole derivatives against key protein targets, supported by data from multiple research studies. We will delve into the nuances of experimental design, the rationale behind methodological choices, and the critical interpretation of docking results.

The Principle of Molecular Docking: A Glimpse into the Virtual Microscope

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][4] The primary objective is to simulate the binding process and estimate the binding affinity, which is typically represented by a scoring function.[2] A lower (more negative) binding energy generally indicates a more stable protein-ligand complex and, theoretically, a higher binding affinity.[5][6]

The process can be visualized as fitting a key (the ligand, in this case, a pyrazole derivative) into a lock (the protein's active site). The docking algorithm explores various possible conformations of the ligand within the active site and calculates the binding energy for each pose.[7]

Comparative Docking Analysis of Pyrazole Derivatives

The versatility of the pyrazole scaffold allows for the design of inhibitors for a wide array of protein targets. Here, we present a comparative analysis of docking studies against two major classes of enzymes: Cyclooxygenase-2 (COX-2) and various protein kinases.

Pyrazole Derivatives as COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and a primary target for non-steroidal anti-inflammatory drugs (NSAIDs).[7] Pyrazole derivatives have emerged as a promising class of selective COX-2 inhibitors, offering the potential for reduced gastrointestinal side effects.[7]

Compound/DerivativeTargetDocking Score (kcal/mol)Key Interacting ResiduesReference
Hybrid Pyrazole Analogue (5u)COX-2-12.907His90, Arg513, Phe518, Ser353, Gln192, Ile517Abbaraju et al. (2016)
Hybrid Pyrazole Analogue (5s)COX-2-12.24His90, Arg513, Phe518, Ser353, Gln192, Ile517Abbaraju et al. (2016)
Celecoxib (Reference)COX-2-9.924His90, Arg513, Phe518, Ser353Abbaraju et al. (2016)
Pyrazolo[3,4-d]pyrimidinone (5k)COX-2-10.57 (ΔG)Not specifiedAl-Warhi et al. (2022)

Note: Docking scores from different studies using different software and scoring functions are not directly comparable. The value lies in the relative ranking of compounds within the same study.

The data clearly indicates that the hybrid pyrazole analogues 5u and 5s exhibit superior theoretical binding affinities to COX-2 compared to the well-known COX-2 inhibitor, Celecoxib, within the context of the same study. This suggests that these pyrazole derivatives are promising candidates for further investigation as potent anti-inflammatory agents.

Pyrazole Derivatives as Protein Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways.[5][6] Their dysregulation is implicated in numerous diseases, particularly cancer, making them a major target for drug development.[5][6] Pyrazole derivatives have been extensively studied as inhibitors of various protein kinases.

Compound/DerivativeTarget Protein (PDB ID)Binding Energy (kJ/mol)Key Interacting ResiduesReference
Compound 1bVEGFR-2 (2QU5)-10.09Not specifiedManjula et al. (2014)[5][6]
Compound 1dAurora A (2W1G)-8.57Not specifiedManjula et al. (2014)[5][6]
Compound 2bCDK2 (2VTO)-10.35Ile10, Lys20, Lys89, Asp145Manjula et al. (2014)[5][6]
Compound 25RET Kinase-7.14 (kcal/mol)Ala807Kumar et al. (2021)[8]

The studies on pyrazole derivatives as kinase inhibitors highlight their potential to target various components of the kinome. The negative binding energies across different kinases such as VEGFR-2, Aurora A, CDK2, and RET kinase suggest that the pyrazole scaffold can be effectively modified to achieve selectivity and potency against specific cancer-related targets. For instance, the interaction of compound 25 with the hinge region residue Ala807 in RET kinase is a critical finding, as this interaction is often a hallmark of potent kinase inhibitors.[8]

The Causality Behind Experimental Choices: A Senior Scientist's Perspective

A robust and reliable docking study is not merely about generating numbers; it's about making informed decisions at every step of the process. The choice of docking software, scoring function, and validation method can significantly impact the outcome and interpretation of the results.

Choosing the Right Tools for the Job

A plethora of molecular docking software is available, each with its own algorithms and scoring functions.[4] Some of the most widely used programs include AutoDock Vina, Glide, and GOLD.

  • AutoDock Vina is an open-source program known for its speed and accuracy, making it a popular choice in academic research.[9]

  • Glide is a commercial software that often demonstrates high accuracy in reproducing crystallographic binding poses.[10]

  • GOLD utilizes a genetic algorithm to explore the conformational space of the ligand and is also widely used in the pharmaceutical industry.[9]

The choice of software is often dictated by a balance between computational cost, accuracy for a specific target class, and the user's familiarity with the program.[10] It is considered a best practice to validate the chosen docking protocol for a specific target by redocking a known co-crystallized ligand and ensuring the software can reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[7]

The Critical Role of Scoring Functions

The scoring function is at the heart of any docking program, as it is responsible for ranking the different poses of a ligand.[11][12] Scoring functions can be broadly categorized into three types: force-field-based, empirical, and knowledge-based.

  • Force-field-based scoring functions, like that used in AutoDock, calculate the binding energy based on classical mechanics principles, considering van der Waals and electrostatic interactions.

  • Empirical scoring functions, such as ChemScore used in GOLD, are derived from experimental binding data and use a set of weighted energy terms to predict binding affinity.

  • Knowledge-based scoring functions are derived from statistical analysis of known protein-ligand complexes and are based on the frequency of atomic interactions.

It is crucial to understand that no single scoring function is perfect for all systems.[11][12] Their performance can be highly dependent on the nature of the protein's active site.[10] Therefore, using a consensus scoring approach, where multiple scoring functions are used to evaluate the docking results, can often lead to more reliable predictions.[7]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of a comparative docking study, a well-defined and validated protocol is essential. The following outlines a detailed, step-by-step methodology for a typical docking workflow using AutoDock Vina.

Step 1: Protein Preparation
  • Obtain the Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Pre-processing: Remove water molecules and any co-crystallized ligands from the PDB file.

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure, which are crucial for forming hydrogen bonds.

  • Assign Charges: Assign Kollman charges to the protein atoms.

  • Convert to PDBQT format: Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.

Step 2: Ligand Preparation
  • Draw the 2D Structures: Draw the 2D structures of the pyrazole derivatives using a chemical drawing software.

  • Convert to 3D: Convert the 2D structures to 3D structures.

  • Energy Minimization: Perform energy minimization of the 3D ligand structures to obtain a stable, low-energy conformation.

  • Define Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Convert to PDBQT format: Save the prepared ligands in the PDBQT file format.

Step 3: Grid Generation
  • Define the Binding Site: Define the active site of the protein where the ligand is expected to bind. This is typically done by creating a grid box that encompasses the active site residues.

  • Generate the Grid Parameter File: Generate a grid parameter file that contains the coordinates and dimensions of the grid box.

Step 4: Molecular Docking
  • Run AutoDock Vina: Execute the AutoDock Vina program, providing the prepared protein, ligand, and grid parameter files as input.

  • Analyze the Results: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand ranked by their binding affinities (in kcal/mol).

Step 5: Post-Docking Analysis and Validation
  • Visualize Interactions: Visualize the top-ranked protein-ligand complexes using molecular visualization software (e.g., PyMOL, Chimera) to analyze the key binding interactions, such as hydrogen bonds and hydrophobic interactions.[7]

  • RMSD Calculation (for validation): If a co-crystallized ligand is available, superimpose the docked pose with the experimental pose and calculate the RMSD to validate the docking protocol. An RMSD value below 2.0 Å is generally considered a successful docking.[7]

  • Compare with Experimental Data: Whenever possible, correlate the docking scores with experimental data, such as IC50 values, to assess the predictive power of the docking model.[13]

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_processing In Silico Processing cluster_docking Docking Simulation cluster_analysis Analysis & Validation PDB Protein Structure (PDB) PrepProtein Protein Preparation (Add H, Assign Charges) PDB->PrepProtein Ligands Pyrazole Derivatives (2D) PrepLigand Ligand Preparation (3D Conversion, Energy Min.) Ligands->PrepLigand Grid Grid Box Generation PrepProtein->Grid Docking Molecular Docking (AutoDock Vina) PrepLigand->Docking Grid->Docking Results Binding Poses & Scores Docking->Results Analysis Interaction Analysis Results->Analysis Validation RMSD Calculation & Correlation with IC50 Results->Validation

Caption: A generalized workflow for a comparative molecular docking study.

Binding_Interaction cluster_protein Protein Active Site cluster_ligand Pyrazole Derivative His90 His90 Arg513 Arg513 Phe518 Phe518 Ser353 Ser353 Pyrazole Pyrazole Core Pyrazole->His90 H-Bond Pyrazole->Arg513 H-Bond Pyrazole->Phe518 Hydrophobic Pyrazole->Ser353 H-Bond

Caption: A simplified representation of pyrazole derivative binding interactions.

Conclusion and Future Perspectives

Comparative molecular docking studies are a powerful tool in the arsenal of drug discovery professionals. They provide invaluable insights into the structure-activity relationships of pyrazole derivatives and guide the design of next-generation therapeutics. However, it is imperative to approach these studies with a critical mindset, understanding the inherent limitations of the computational models and the importance of experimental validation.[7] Future advancements in computational power, coupled with the development of more accurate scoring functions and the integration of machine learning, will undoubtedly enhance the predictive power of molecular docking and further accelerate the journey from a pyrazole scaffold to a life-saving drug.[2]

References

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (n.d.). Preprints.org.
  • Wang, R., Lu, Y., & Wang, S. (2003). Comparative Evaluation of 11 Scoring Functions for Molecular Docking. Journal of Chemical Information and Computer Sciences, 43(6), 1923–1935.
  • Warren, G. L., Andrews, C. W., Capelli, A. M., Clarke, B., LaLonde, J., Lambert, M. H., Lindvall, M., Nevins, N., Semus, S. F., Senger, S., Tedesco, J., & Head, M. S. (2006). A critical assessment of docking programs and scoring functions. Journal of Medicinal Chemistry, 49(20), 5912–5931.
  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015).
  • Al-Warhi, T., Rizvi, S. U. M. D., Azam, F., & Hassan, M. I. (2022). Structure-Based Virtual Screening: Successes and Pitfalls. Brazilian Archives of Biology and Technology, 65.
  • Neves, B. J., Mottin, M., Moreira-Filho, J. T., de Paula Sousa, B. K., Mendonca, S. S., & Andrade, C. H. (2021). Best Practices for Docking-Based Virtual Screening. In Molecular Docking for Computer-Aided Drug Design (pp. 75-98). Elsevier.
  • Schneider, N., & Schneider, G. (2012). Recognizing pitfalls in virtual screening: a critical review.
  • Manjula, S. N., Ramu, R., Nagesh, R., & Lokanath, N. K. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
  • Wang, R., Lu, Y., & Wang, S. (2003). A Critical Assessment of the Performance of Protein-ligand Scoring Functions Based on NMR Chemical Shift Perturbations. Journal of the American Chemical Society, 125(37), 11342–11350.
  • A Short Review Docking: Structure Based Drug Design. (2023). World Journal of Pharmaceutical Research, 12(1), 1150-1166.
  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Empirical Scoring Functions for Structure-Based Virtual Screening: Applications, Critical Aspects, and Challenges. Frontiers in Pharmacology, 5, 195.
  • Schneider, N., & Schneider, G. (2012). Recognizing Pitfalls in Virtual Screening: A Critical Review.
  • Guedes, I. A., Pereira, F. S., & Dardenne, L. E. (2018). Empirical Scoring Functions for Structure-Based Virtual Screening: Applications, Critical Aspects, and Challenges. Frontiers in Pharmacology, 9, 1141.
  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015).
  • Kumar, A., Singh, J., & Kumar, S. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 26(11), 3169.
  • Manjula, S. N., Ramu, R., Nagesh, R., & Lokanath, N. K. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
  • Molecular docking and structure-based drug design strategies. (2023). World Journal of Pharmaceutical Research, 12(1), 1150-1166.
  • Liles, S. (2010, October 25). Making pretty diagrams with GraphViz. Steve Liles' Blog.
  • Correlation of calculated binding energy with experimental IC50 against PDE4B. (n.d.). ResearchGate.
  • Edache, E. I., Adebayo, A., Dawi, H. A., & Ugbe, F. A. (2024). Drug-like screening, molecular docking, molecular dynamics simulations, and binding free energies on the interaction of pyrazole derivatives as inhibitors of lysosomal storage disorders and anticancer activity. Discover Chemistry, 2(1), 1-16.
  • Perola, E., Walters, W. P., & Charifson, P. S. (2004). A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance.
  • Khan, S. A., & Ali, A. (2022). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. Molecules, 27(15), 4983.

Sources

Safety Operating Guide

5-ethyl-1H-pyrazole-3-carboxylic Acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 5-ethyl-1H-pyrazole-3-carboxylic Acid

The protocols outlined herein are grounded in the guidelines set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3][4] By understanding the "why" behind each step, laboratory personnel can cultivate a culture of safety that extends beyond mere procedural adherence.

Part 1: Hazard Assessment and Immediate Safety Precautions

Before beginning any disposal procedure, a thorough understanding of the potential hazards is paramount. Based on data from structurally similar pyrazole compounds, this compound should be treated as a potentially hazardous substance.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following should be worn at all times when handling this compound and its waste products:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against potential splashes and eye irritation.[5] Pyrazole derivatives can cause serious eye irritation.[6][7][8][9][10]
Hand Protection Chemically resistant gloves (e.g., nitrile)Prevents skin contact and potential irritation.[5] Many pyrazole compounds are known to cause skin irritation.[6][7][8][10][11]
Body Protection Laboratory coatProtects skin and clothing from contamination.[5]
Respiratory Protection Use in a well-ventilated area or fume hoodMinimizes the inhalation of potentially harmful vapors or particulates.[5] Some pyrazole derivatives may cause respiratory irritation.[6][7][8][10][12]
Emergency Preparedness

Every laboratory should have a clearly defined emergency response plan.[13] This includes readily accessible safety showers, eyewash stations, and spill kits. All personnel should be trained on their location and proper use. In case of accidental exposure, follow these first-aid measures and seek immediate medical attention:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[6][7][12]

  • Skin Contact: Wash off with soap and plenty of water.[6][7][12]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[6][7][12]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[6][7][12]

Part 2: Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[6][14] This ensures that the compound is managed in an environmentally safe and compliant manner.

Waste Segregation: The First Critical Step

Proper segregation of chemical waste is crucial to prevent accidental reactions and ensure correct disposal.

  • Solid Waste:

    • Collect unused or expired solid this compound in a clearly labeled, sealed container.

    • Contaminated materials such as weighing paper, pipette tips, and gloves that have come into direct contact with the solid compound should also be placed in a designated solid chemical waste container.[14]

  • Liquid Waste:

    • Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[14]

    • Crucially, do not mix this waste stream with incompatible materials. While specific reactivity data is limited, as a general precaution, avoid mixing with strong oxidizing agents, strong bases, strong reducing agents, and amines.[11][12]

Waste Container Labeling and Storage

Accurate labeling and proper storage are mandated by regulations and are essential for safety.

  • Labeling: All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and volume

    • The date the waste was first added to the container

  • Storage:

    • Store sealed waste containers in a designated, well-ventilated chemical waste storage area.

    • Ensure the storage area is cool and dry.

    • Use secondary containment to prevent spills.

Arranging for Professional Disposal

Disposal of laboratory chemical waste must be handled by qualified professionals.

  • Contact your institution's Environmental Health and Safety (EHS) office. They will provide guidance on the specific procedures for your location.

  • Engage a licensed chemical waste disposal company. Your EHS office can provide a list of approved vendors.

  • Follow their specific instructions for packaging and preparing the waste for transport.

Important Note: Never dispose of this compound down the drain.[14] Many chemical compounds are hazardous to aquatic life and can contaminate groundwater.[14]

Part 3: Regulatory Framework and Compliance

The management of hazardous waste is governed by a combination of federal and state regulations.

  • Resource Conservation and Recovery Act (RCRA): Enacted by the EPA, RCRA establishes the framework for the proper management of hazardous and non-hazardous solid waste.[3][15] The regulations for hazardous waste are found in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273.[15][16]

  • Occupational Safety and Health Administration (OSHA): OSHA sets standards for worker safety in handling hazardous materials, including waste.[1][2][17] Key standards include the Hazard Communication Standard (HazCom) and regulations for hazardous waste operations and emergency response (HAZWOPER).[1][2]

It is the responsibility of the waste generator to determine if their waste is hazardous according to EPA guidelines.[16][18] This typically involves checking if the chemical is listed as a hazardous waste or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[16]

Part 4: Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_segregation Segregation cluster_management Management & Disposal A Identify Waste: This compound B Assess Hazards: - Skin/Eye Irritant - Potential Oral Toxicity A->B C Don Appropriate PPE: - Goggles - Gloves - Lab Coat B->C D Waste Generated C->D E Solid Waste Container: - Unused solid - Contaminated disposables D->E Solid F Liquid Waste Container: - Solutions containing the compound D->F Liquid G Label Waste Containers: - 'Hazardous Waste' - Chemical Name - Date E->G F->G H Store in Designated Area: - Cool, dry, ventilated - Secondary containment G->H I Contact EHS Office H->I J Arrange Pickup by Licensed Waste Vendor I->J K Final Disposal: Environmentally Sound & Compliant J->K

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and scientists can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Navigating the Disposal of Methylpiperidino Pyrazole: A Guide to Safe and Compliant Practices - Benchchem.
  • Navigating the Disposal of 3,5-diethyl-1-phenyl-1H-pyrazole: A Comprehensive Guide for Labor
  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS.
  • What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone.
  • Hazardous Waste | US EPA.
  • Safety D
  • OSHA Regulations and Hazardous Waste Disposal: Wh
  • Resource Conservation and Recovery Act (RCRA)
  • Steps in Complying with Regul
  • Material Safety D
  • Hazardous Material Disposal - EPA Specific - JJ Safety.
  • SAFETY D
  • Hazardous Waste - Overview | Occupational Safety and Health Administr
  • SAFETY D
  • Safety D
  • 1-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid - AK Scientific, Inc.
  • SAFETY D
  • 3 - Safety D
  • ethyl 3-propyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 7365260 - PubChem - NIH.
  • Material Safety Data Sheet - 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97% - Cole-Parmer.
  • SAFETY D

Sources

A Comprehensive Guide to the Safe Handling of 5-ethyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Core Protective Measures

5-ethyl-1H-pyrazole-3-carboxylic Acid and its close chemical relatives are classified as hazardous substances that pose specific risks upon exposure.[1][2] Understanding these hazards is the foundation of safe handling.

Primary Hazard Categories:

  • Skin Irritation: Expected to cause skin irritation upon direct contact.[1][2]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2]

  • Harmful if Swallowed: Ingestion of this compound may be harmful.[1][3]

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate the identified risks. The following table summarizes the required equipment, the rationale for its use, and relevant standards.

PPE ComponentSpecificationsRationale for Use
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[1][4]Protects against splashes and airborne particles, preventing serious eye irritation.
Skin and Body Protection Chemical-resistant lab coat, fully buttoned. A complete suit may be necessary for large-scale operations.[1]Prevents incidental skin contact and contamination of personal clothing.
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves). Gloves must be inspected for defects before use and changed immediately if contaminated.[1][5]Provides a direct barrier against skin irritation from the compound.
Respiratory Protection A NIOSH-approved respirator is required if engineering controls are insufficient to minimize dust. A P95 or P1 particle respirator is suitable for nuisance exposures.[1][5]Prevents inhalation of dust, which can cause respiratory tract irritation.

Operational Plan: From Receipt to Use

A systematic workflow is critical to ensuring safety and maintaining the integrity of the compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a tightly closed, dry, cool, and well-ventilated area.[6] Keep it segregated from incompatible materials such as strong oxidizing agents.[4]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.

Handling and Experimental Use

All handling of solid this compound should be performed within a certified chemical fume hood to control dust and vapor exposure.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the fume hood is operational and the work area is clean and uncluttered.

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Weighing: Carefully weigh the desired amount of the compound on a weigh boat or paper inside the fume hood to contain any dust.

  • Transfer: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height or vigorous scraping.

  • Post-Handling: After use, securely close the container.

Disposal Plan: A Critical Component of the Chemical Lifecycle

Proper disposal is a regulatory and ethical necessity to protect both personnel and the environment. Treat all waste contaminated with this compound as hazardous chemical waste.[6]

Waste Segregation and Collection
  • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.

  • Empty Containers: Rinse empty containers thoroughly three times with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.

Containerization and Labeling
  • Container: Use a container that is in good condition, compatible with the chemical waste, and has a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration of the constituents.

Storage and Disposal
  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal company. Do not discharge down the drain or dispose of in regular trash.[6]

Visualizing the Safe Handling Workflow

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Fume Hood Verify Fume Hood Don PPE Don PPE Verify Fume Hood->Don PPE Weigh Compound Weigh Compound Don PPE->Weigh Compound Transfer Compound Transfer Compound Weigh Compound->Transfer Compound Segregate Waste Segregate Waste Transfer Compound->Segregate Waste Decontaminate Area Decontaminate Area Segregate Waste->Decontaminate Area Doff PPE Doff PPE Decontaminate Area->Doff PPE End End Doff PPE->End Start Start Start->Verify Fume Hood

Caption: Workflow for the safe handling of this compound.

References

  • Capot Chemical. MSDS of 1H-Pyrazole-4-carboxylic acid. (2013-09-20). [Link]
  • National Center for Biotechnology Information. "1H-Pyrazole-5-carboxylic acid" PubChem Compound Summary for CID 574310. [Link]
  • Angene Chemical.
  • Wokai Biological Technology.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-ethyl-1H-pyrazole-3-carboxylic Acid
Reactant of Route 2
5-ethyl-1H-pyrazole-3-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.